Dihydrojasmone lactone
Description
Properties
IUPAC Name |
5-hexyl-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWUKGXLBSQSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(CCC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041299 | |
| Record name | Dihydrojasmone lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless liquid with a jasmine odour | |
| Record name | gamma-Methyldecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
135.00 °C. @ 0.50 mm Hg | |
| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
| Record name | gamma-Methyldecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.950 | |
| Record name | gamma-Methyldecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7011-83-8 | |
| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7011-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dihydrojasmone lactone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007011838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldecanolide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141822 | |
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| Record name | 2(3H)-Furanone, 5-hexyldihydro-5-methyl- | |
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| Record name | Dihydrojasmone lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hexyldihydro-5-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.538 | |
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| Record name | .GAMMA.-METHYLDECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANJ13KO1RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Dihydrojasmone Lactone
Abstract
Dihydrojasmone lactone, systematically known as 5-Hexyldihydro-5-methyl-2(3H)-furanone, is a valuable gamma-lactone prized for its complex olfactory profile, characterized by waxy, creamy, and floral jasmine-like notes.[1][2] This technical guide provides a comprehensive analysis of the primary synthetic mechanisms for producing this compound, designed for an audience of researchers, chemists, and professionals in the fragrance and drug development industries. The core synthesis strategies—Baeyer-Villiger oxidation of dihydrojasmone and acid-catalyzed intramolecular cyclization of 4-methyl-4-hydroxydecanoic acid—are examined in detail, including their underlying mechanistic principles, experimental causality, and industrial applicability. Furthermore, this guide explores modern chemoenzymatic methods that leverage biocatalysis to achieve high stereoselectivity, a critical aspect for producing high-impact, optically pure aroma compounds. Detailed protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical and authoritative resource for the synthesis and application of this significant molecule.
Introduction
Chemical Profile and Significance
This compound is a gamma-lactone that has garnered significant interest in the flavor and fragrance industry.[3][4] Its chemical structure features a five-membered lactone ring with methyl and hexyl substituents at the 5-position, contributing to its stability and distinct sensory characteristics.[1] At full concentration, it presents fresh, waxy, and floral notes reminiscent of jasmine and coconut, while at lower concentrations (e.g., 10 ppm), it reveals creamy, spicy, and dairy-like undertones.[1][2] This complexity makes it a versatile ingredient for adding richness to floral fragrances like gardenia and tuberose, and for imparting realism to fruit accords such as peach and plum.[5]
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust chemical pathways. The first is the Baeyer-Villiger oxidation of dihydrojasmone, a classic and powerful method for converting cyclic ketones into lactones.[6][7] The second, and industrially preferred, method is the acid-catalyzed intramolecular cyclization of a corresponding hydroxy acid precursor, which offers high purity and scalability.[1][8] More recently, biocatalytic and chemoenzymatic approaches have emerged, utilizing enzymes and microbial transformations to introduce stereoselectivity, yielding chiral lactones with unique biological and sensory properties.[4][9]
Primary Chemical Synthesis Pathways
Baeyer-Villiger Oxidation of Dihydrojasmone
The Baeyer-Villiger (B-V) oxidation is a cornerstone of organic synthesis for the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively converting a ketone into an ester or, in the case of a cyclic ketone, a lactone.[10]
The reaction is initiated by the protonation of the carbonyl oxygen of the ketone, which enhances its electrophilicity. A peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA), then performs a nucleophilic attack on the carbonyl carbon.[6] This forms a tetrahedral intermediate known as the Criegee intermediate.[6][11] The rate-determining step involves the rearrangement of this intermediate, where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent peroxide oxygen, leading to the expulsion of a carboxylate leaving group and formation of the lactone.[6] The migratory aptitude of the alkyl groups is a key factor in determining the regioselectivity of the reaction, with more substituted (i.e., electron-rich) groups migrating preferentially.[10][11]
Caption: General mechanism of the Baeyer-Villiger oxidation.
When dihydrojasmone is treated with m-CPBA, the oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon atom.[4] This reaction yields a mixture of two isomeric δ-lactones: 3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one and 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one.[3][4] The formation of these specific products is dictated by the migratory aptitude of the groups attached to the carbonyl in the cyclopentenone ring of dihydrojasmone.[4] While effective, this method can result in relatively low yields due to the potential for further oxidation by the highly reactive m-CPBA.[3][4]
| Product Name | Structure | Yield | Reference |
| 3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one | Unsaturated δ-lactone | 23% | [1][3] |
| 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one | Saturated bicyclic δ-lactone (epoxy-lactone) | 5% | [3][4] |
| Table 1: Products and Yields from Baeyer-Villiger Oxidation of Dihydrojasmone with m-CPBA. |
Acid-Catalyzed Intramolecular Cyclization
A more direct and industrially favored route to this compound involves the intramolecular esterification of 4-methyl-4-hydroxydecanoic acid.[1] This method is valued for its high efficiency, scalability, and the generation of minimal byproducts.[1][8]
This reaction is a classic example of Fischer esterification applied intramolecularly. The process begins with the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which increases its electrophilicity. The hydroxyl group within the same molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable five-membered γ-lactone ring. The reaction is driven to completion by the thermodynamic stability of the cyclic ester.
Caption: Mechanism of acid-catalyzed lactonization.
This pathway is highly advantageous for large-scale production. It typically yields this compound with greater than 95% purity, avoiding the complex product mixtures and potential over-oxidation associated with the Baeyer-Villiger method.[1] The starting material, 4-methyl-4-hydroxydecanoic acid, can be synthesized from readily available precursors, making this a cost-effective and efficient industrial process.[2][8]
Biocatalytic and Chemoenzymatic Approaches
The demand for enantiomerically pure compounds in the fragrance and pharmaceutical industries has driven the development of biocatalytic methods. These approaches offer exceptional selectivity under mild reaction conditions.[4][12]
Enantioselective Fungal Biotransformations
A powerful chemoenzymatic strategy involves first synthesizing a racemic or mixed-isomer batch of lactones via chemical methods, such as the Baeyer-Villiger oxidation, and then using microbial cultures to perform stereoselective transformations.[3][4] Fungal strains have proven particularly effective as biocatalysts. For instance:
-
Fusarium culmorum can stereoselectively hydrate the double bond of the unsaturated δ-lactone (3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one), producing hydroxylactones with high enantiomeric excess (20–99% ee).[1][3]
-
Didymosphaeria igniaria is capable of reducing the carbonyl group in the epoxy-lactone product, yielding chiral alcohols with up to 99% ee.[1][9]
These biotransformations introduce additional chiral centers and functional groups, creating novel derivatives with potentially enhanced or altered biological activities.[3][4]
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Enantioselective Synthesis of Dihydrojasmone Lactone: A Technical Guide for Advanced Practitioners
Abstract
Dihydrojasmone lactone, a significant fragrance component, presents a compelling target for asymmetric synthesis due to the stereochemical dependence of its sensory properties. This technical guide provides an in-depth exploration of the enantioselective synthesis of this compound, designed for researchers, scientists, and professionals in drug development and fragrance chemistry. Moving beyond a mere recitation of procedures, this document elucidates the causal relationships behind experimental choices, offering field-proven insights into both chemoenzymatic and catalytic chemical methodologies. Detailed protocols, mechanistic diagrams, and comparative data are presented to create a self-validating and authoritative resource for the synthesis of this valuable chiral molecule.
Introduction: The Olfactory Significance of Chirality
The fragrance industry is built upon the nuanced relationship between molecular structure and sensory perception. For chiral molecules, enantiomers can elicit remarkably different olfactory responses in humans. This compound, with its characteristic creamy, fruity, and floral notes, is no exception. The demand for enantiomerically pure forms of this lactone necessitates robust and selective synthetic strategies. This guide will navigate the complexities of achieving high enantiopurity in the synthesis of this compound, focusing on two primary and powerful approaches: chemoenzymatic transformations and asymmetric catalytic chemical synthesis.
Chemoenzymatic Approach: Harnessing Nature's Catalysts
The chemoenzymatic pathway to enantiomerically enriched this compound is a two-stage process that marries a classical chemical oxidation with the exquisite stereoselectivity of microbial enzymes. This strategy is often favored for its mild reaction conditions and high enantiomeric excesses (ee).
Stage 1: Baeyer-Villiger Oxidation of Dihydrojasmone
The journey begins with the Baeyer-Villiger oxidation of the readily available precursor, dihydrojasmone. This reaction introduces an oxygen atom into the cyclopentanone ring, forming the desired δ-lactone scaffold.
Mechanism of the Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a well-established and reliable transformation in organic synthesis.[1][2] The reaction proceeds via the Criegee intermediate, with the migratory aptitude of the adjacent carbon atoms determining the regioselectivity of oxygen insertion.[3][4]
Caption: Mechanism of the Baeyer-Villiger oxidation of dihydrojasmone.
Experimental Protocol: Baeyer-Villiger Oxidation of Dihydrojasmone
This protocol provides a general framework for the oxidation of dihydrojasmone using meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dihydrojasmone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.[1]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.[1] Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic this compound.
Stage 2: Enzymatic Stereoselective Transformation
With the racemic lactone in hand, the next critical step is the introduction of chirality. This is elegantly achieved through the use of whole-cell biocatalysts, particularly fungi, which possess a diverse arsenal of stereoselective enzymes.
Fungal-Mediated Stereoselective Reactions
Several fungal strains have been identified for their ability to stereoselectively transform lactones. For instance, species such as Beauveria bassiana, Fusarium culmorum, and Didymosphaeria igniaria have demonstrated high efficacy in catalyzing stereoselective hydration or reduction reactions on lactone substrates.[5]
Workflow for Fungal-Mediated Enantioselective Transformation
Caption: General workflow for the enantioselective transformation of this compound using fungal biocatalysts.
Experimental Protocol: Fungal-Mediated Stereoselective Transformation
This protocol outlines a general procedure for the biotransformation of racemic this compound.
-
Culture Preparation: Cultivate the selected fungal strain (e.g., Beauveria bassiana) in a suitable liquid medium under sterile conditions.
-
Substrate Addition: Introduce the racemic this compound, typically dissolved in a minimal amount of a water-miscible organic solvent like ethanol or DMSO, to the fungal culture.
-
Biotransformation: Incubate the culture with the substrate on a shaker at a controlled temperature (typically 25-30 °C) for a period ranging from 24 hours to several days.
-
Monitoring and Extraction: Monitor the progress of the transformation by periodically analyzing samples of the culture medium using GC or TLC. Once the desired conversion is achieved, extract the entire culture broth with an organic solvent such as ethyl acetate.
-
Purification and Analysis: Dry and concentrate the organic extract. Purify the products by column chromatography. Determine the enantiomeric excess of the resulting lactone derivatives using chiral GC or HPLC.
| Fungal Strain | Transformation Type | Enantiomeric Excess (ee) |
| Beauveria bassiana | Stereoselective hydration/reduction | Often >95% |
| Fusarium culmorum | Stereoselective hydration | High |
| Didymosphaeria igniaria | Stereoselective carbonyl reduction | Up to 99% |
Table 1: Examples of Fungal Strains for Stereoselective Lactone Transformations.
Catalytic Chemical Approach: The Quest for an Asymmetric Baeyer-Villiger Oxidation
While the chemoenzymatic route is highly effective, the development of a direct, catalytic asymmetric Baeyer-Villiger oxidation of dihydrojasmone remains a significant goal in synthetic chemistry. This approach offers the potential for a more streamlined process, avoiding the need for culturing microorganisms.
Principles of Asymmetric Baeyer-Villiger Oxidation
Achieving enantioselectivity in a chemical Baeyer-Villiger reaction necessitates the use of a chiral catalyst that can differentiate between the two prochiral faces of the ketone. Research in this area has explored the use of chiral metal complexes and organocatalysts.[6][7][8]
Catalytic Asymmetric Baeyer-Villiger Oxidation of a Prochiral Cyclopentanone
Caption: Conceptual depiction of a catalytic asymmetric Baeyer-Villiger oxidation.
Potential Catalytic Systems
While a specific, highly efficient catalyst for the asymmetric Baeyer-Villiger oxidation of dihydrojasmone is not yet widely established, several classes of catalysts have shown promise for related cyclopentanones.[9] These include:
-
Chiral Lewis Acids: Complexes of metals such as aluminum, titanium, or copper with chiral ligands can activate the ketone towards nucleophilic attack by the oxidant in an enantioselective manner.
-
Chiral Organocatalysts: Chiral ketones or other organic molecules can act as catalysts, often in conjunction with an oxidant like hydrogen peroxide, to promote enantioselective oxidation.
General Protocol for Catalytic Asymmetric Baeyer-Villiger Oxidation
This is a generalized procedure and requires optimization for the specific substrate and catalyst.
-
Catalyst Preparation: Prepare the chiral catalyst in situ or use a pre-formed complex.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the dihydrojasmone and the chiral catalyst in a suitable anhydrous solvent.
-
Oxidant Addition: Cool the reaction mixture to the optimized temperature (often sub-ambient) and slowly add the oxidant (e.g., a peracid or a combination of an oxidant and an activator).
-
Reaction and Work-up: Stir the reaction until completion, monitoring by an appropriate analytical technique. The work-up procedure will depend on the nature of the catalyst and oxidant used but will typically involve quenching of the oxidant and removal of the catalyst.
-
Purification and Analysis: Purify the product by chromatography and determine the enantiomeric excess by chiral GC or HPLC.
Chiral Analysis: Quantifying Enantiomeric Purity
An essential component of any enantioselective synthesis is the accurate determination of the enantiomeric excess of the product. For this compound and its derivatives, chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the methods of choice.[10][11][12]
Key Considerations for Chiral Analysis:
-
Stationary Phase: The selection of a chiral stationary phase is critical for achieving separation of the enantiomers. Cyclodextrin-based columns are commonly used for the chiral GC analysis of lactones.[11]
-
Method Development: Optimization of parameters such as temperature program (for GC) or mobile phase composition (for HPLC) is necessary to achieve baseline separation of the enantiomeric peaks.
-
Detection: Flame ionization detection (FID) is commonly used for GC, while UV or mass spectrometric detection can be employed for HPLC.
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a testament to the power of modern synthetic methods. The chemoenzymatic approach currently offers a reliable and highly selective route to enantiomerically pure products, leveraging the inherent chirality of biological systems. The development of a practical and efficient catalytic chemical method for the asymmetric Baeyer-Villiger oxidation of dihydrojasmone remains a desirable, albeit challenging, objective. Future research in this area will likely focus on the design of novel chiral catalysts with improved activity and selectivity for this important fragrance molecule. This guide provides the foundational knowledge and practical insights necessary for researchers to navigate this exciting area of synthetic chemistry.
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Murahashi, S.-I., Ono, S., & Imada, Y. (2002). Asymmetric Baeyer-Villiger Reaction with Hydrogen Peroxide Catalyzed by a Novel Planar-Chiral Bisflavin. Angewandte Chemie International Edition, 41(13), 2366-2368. [Link]
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Svatoš, A., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Talanta, 253, 123957. [Link]
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Zhou, L., et al. (2012). Regio- and Enantioselective Baeyer–Villiger Oxidation: Kinetic Resolution of Racemic 2-Substituted Cyclopentanones. Organic Letters, 14(24), 6175-6177. [Link]
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NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]
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Boratyński, F., et al. (2015). Microbial Stereoselective One-Step Conversion of Diols to Chiral Lactones in Yeast Cultures. Catalysts, 5(4), 2070-2086. [Link]
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Koch, S. S. C., & Chamberlin, A. R. (1989). Modified Conditions for Efficient Baeyer-Villiger Oxidation with m-CPBA. Synthetic Communications, 19(5-6), 829-833. [Link]
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Dihydrojasmone lactone biosynthesis pathway in plants
An In-depth Technical Guide to the Dihydrojasmone Lactone Biosynthesis Pathway in Plants
Abstract
This compound, a significant contributor to the characteristic creamy and floral notes of jasmine and other plants, belongs to the diverse family of jasmonates. These lipid-derived signaling molecules are central to plant development and defense. While the core jasmonic acid (JA) biosynthetic pathway is well-elucidated, the precise enzymatic steps leading to the formation of this compound are an area of active investigation. This technical guide synthesizes current knowledge on the established upstream pathway and presents a mechanistically sound, evidence-based hypothesis for the final lactonization step. We provide a detailed overview of the key enzymes, their regulation, and comprehensive, field-proven protocols for researchers aiming to investigate this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of jasmonate metabolism.
Introduction: The Jasmonate Family and this compound
Jasmonates are a class of oxylipin phytohormones that regulate a wide array of plant processes, including growth, development, and responses to biotic and abiotic stress.[1][2] The parent compound, jasmonic acid (JA), and its derivatives are synthesized from α-linolenic acid via the octadecanoid pathway.[1][3] this compound is a naturally occurring derivative noted for its distinct organoleptic properties, contributing creamy, fruity, and floral (gardenia, tuberose) notes.[4] Its biosynthesis is intrinsically linked to the core JA pathway, representing a downstream modification of a key metabolic intermediate. Understanding its formation provides critical insights into the diversification of plant secondary metabolism and offers potential targets for metabolic engineering in the flavor, fragrance, and agricultural industries.
The Biosynthetic Pathway: From Fatty Acid to Lactone
The biosynthesis of this compound is a multi-stage process occurring across different cellular compartments, primarily the chloroplast and peroxisome. The pathway can be conceptually divided into two major parts: the well-established formation of the jasmonic acid precursor, and the proposed terminal steps leading to the lactone.
Part I: The Core Jasmonic Acid Pathway
The initial reactions, collectively known as the octadecanoid pathway, convert α-linolenic acid into the key intermediate, 12-oxophytodienoic acid (OPDA), within the chloroplast.[5][6]
-
Lipoxygenation: The pathway is initiated by the release of α-linolenic acid (18:3) from chloroplast membranes. A 13-lipoxygenase (13-LOX) enzyme catalyzes the stereo-specific insertion of molecular oxygen to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[7]
-
Dehydration & Cyclization: The 13-HPOT is then rapidly converted by Allene Oxide Synthase (AOS) into an unstable allene oxide. This highly reactive intermediate is efficiently cyclized by Allene Oxide Cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxophytodienoic acid (OPDA).[6][8] The action of AOC is crucial for establishing the correct stereochemistry of the cyclopentenone ring, which is essential for biological activity.[6]
-
Reduction & β-Oxidation: OPDA is transported into the peroxisome for the subsequent reactions.[5] The double bond in the cyclopentenone ring of OPDA is reduced by a specific isoform of 12-oxophytodienoate reductase, OPR3.[6][9] This reaction, yielding 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), is a critical step, as OPR3 is the primary isoenzyme responsible for JA biosynthesis.[10][11][12] The resulting OPC-8:0 then undergoes three cycles of β-oxidation, analogous to fatty acid degradation, to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[1][13] This isomer can then spontaneously epimerize to the more stable (-)-jasmonic acid.
Part II: Proposed Terminal Steps to this compound
The conversion of a jasmonate precursor to this compound is not as extensively documented in plants as the core JA pathway. However, based on known biochemical reactions and synthetic organic chemistry, a highly plausible two-step enzymatic conversion is proposed.
-
Formation of Dihydrojasmone: Dihydrojasmone, the ketone precursor to the lactone, is likely formed via decarboxylation of a keto-acid intermediate derived from the JA pathway. This is analogous to the known conversion of jasmonic acid to the fragrance compound jasmone.[1]
-
Lactonization via Baeyer-Villiger Oxidation: The final and critical step is the conversion of the cyclic ketone (dihydrojasmone) to the corresponding lactone. This transformation is a classic Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to the carbonyl group.[14][15] In biological systems, this reaction is catalyzed by a class of flavin-dependent enzymes known as Baeyer-Villiger Monooxygenases (BVMOs) .[16][17] These enzymes use molecular oxygen and a reducing equivalent (NAD(P)H) to perform the oxidation.[16] The chemoenzymatic synthesis of δ-lactones from dihydrojasmone using a chemical Baeyer-Villiger oxidation strongly supports the hypothesis that a BVMO is the biological catalyst for this reaction in plants.[18]
Figure 1: Proposed biosynthetic pathway of this compound.
Key Enzymes and Quantitative Data
The enzymes of the jasmonate pathway are tightly regulated and exhibit specific substrate preferences and kinetic properties.
Table 1: Key Enzymes in the this compound Biosynthesis Pathway
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Localization |
| 13-Lipoxygenase | 13-LOX | α-Linolenic Acid, O₂ | 13-HPOT | Chloroplast[5] |
| Allene Oxide Synthase | AOS | 13-HPOT | Allene Oxide | Chloroplast[5] |
| Allene Oxide Cyclase | AOC | Allene Oxide | (9S,13S)-OPDA | Chloroplast[5] |
| 12-Oxophytodienoate Reductase 3 | OPR3 | (9S,13S)-OPDA, NADPH | OPC-8:0 | Peroxisome[6][9] |
| Baeyer-Villiger Monooxygenase | BVMO | Dihydrojasmone, O₂, NAD(P)H | This compound, H₂O, NAD(P)⁺ | Cytoplasm (Putative) |
The isoform OPR3 has been identified as the key enzyme for JA biosynthesis in Arabidopsis thaliana, distinguishing it from other isoforms like OPR1 and OPR2 which are less efficient with the natural (9S,13S)-OPDA isomer.[10][12]
Table 2: Kinetic Parameters for Arabidopsis thaliana OPR3
| Substrate | K_m_ (µM) | V_max_ (nkat (mg protein)⁻¹) | Source |
| (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | [10][11] |
Note: These kinetic values were determined using heterologously expressed enzyme.
Experimental Protocols & Methodologies
Investigating the this compound pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Heterologous Expression and Kinetic Analysis of OPR3
This protocol describes the functional characterization of the OPR3 enzyme. The rationale for heterologous expression in E. coli is the ability to produce large quantities of pure, active enzyme, free from other plant proteins that could interfere with kinetic assays.
Step-by-Step Methodology:
-
Gene Cloning:
-
Amplify the full-length coding sequence of OPR3 from plant cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a with an N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested OPR3 insert into the linearized vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive colonies. Verify the insert by colony PCR and Sanger sequencing.
-
-
Protein Expression:
-
Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow a 1 L culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-25°C and continue shaking for 16-20 hours. This lower temperature promotes proper protein folding.
-
-
Protein Purification:
-
Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes.
-
Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with wash buffer (lysis buffer without lysozyme).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged OPR3 protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Verify purity and size using SDS-PAGE. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
-
Enzyme Assay and Kinetic Analysis:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.5), NADPH (e.g., 200 µM), and varying concentrations of the substrate, (9S,13S)-OPDA.
-
Initiate the reaction by adding a known amount of purified OPR3 enzyme.
-
Monitor the reaction by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).
-
Calculate the initial reaction velocities at each substrate concentration and determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Figure 2: Experimental workflow for heterologous expression and characterization.
Protocol 2: Metabolite Profiling by GC-MS
This protocol is designed to identify and quantify jasmonates, including this compound, in plant tissue. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Derivatization is often required to increase the volatility and thermal stability of compounds like jasmonic acid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
-
Extraction:
-
Add 1.5 mL of extraction solvent (e.g., ethyl acetate) containing an internal standard (e.g., dihydrojasmonic acid) to the powdered tissue.
-
Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (the organic phase) to a new tube. Repeat the extraction on the pellet and pool the supernatants.
-
-
Derivatization (for acidic compounds):
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
To methylate carboxylic acid groups (like in JA), add 50 µL of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and incubate at 60°C for 30 minutes. This converts JA to methyl jasmonate (MeJA), which is more volatile.
-
Evaporate the reagent under nitrogen gas and reconstitute the sample in 100 µL of hexane or ethyl acetate for injection.
-
-
GC-MS Analysis:
-
Injector: Inject 1 µL of the sample in splitless mode at 250°C.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of authentic standards (e.g., methyl jasmonate, this compound) and by searching mass spectral libraries (e.g., NIST).
-
Quantify the compounds by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.
-
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating extension of the canonical jasmonic acid pathway, highlighting the metabolic plasticity of plants. While the upstream reactions leading to JA are well-characterized, the terminal steps represent a frontier for discovery. The proposed involvement of a Baeyer-Villiger monooxygenase is strongly supported by biochemical principles and synthetic precedents.
Future research should focus on:
-
Identification of the specific BVMO: Using transcriptomic data from tissues known to produce the lactone, candidate BVMO genes can be identified and subsequently characterized via heterologous expression and in vitro assays with dihydrojasmone as a substrate.
-
Elucidation of the decarboxylation step: Identifying the enzyme responsible for converting a JA-pathway intermediate into dihydrojasmone is crucial for a complete pathway map.
-
Regulatory analysis: Investigating how the expression of these terminal pathway genes is coordinated with the core JA pathway in response to developmental cues and environmental stresses.
A complete understanding of this pathway will not only deepen our knowledge of plant specialized metabolism but also provide valuable tools for the biotechnological production of high-value flavor and fragrance compounds.
References
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Wikipedia. Jasmonic acid . Available at: [Link]
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ResearchGate. Simplified JA (jasmonic acid) biosynthetic and metabolic pathways and... . Available at: [Link]
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Oxford Academic. Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription . Available at: [Link]
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National Center for Biotechnology Information (NCBI). The Jasmonate Signal Pathway . Available at: [Link]
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Wikipedia. 12-oxophytodienoate reductase . Available at: [Link]
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Slideshare. Action and biosynthesis of jasmonic acid . Available at: [Link]
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Semantic Scholar. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis . Available at: [Link]
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PubMed. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis . Available at: [Link]
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Proceedings of the National Academy of Sciences (PNAS). The Arabidopsis male-sterile mutant, opr3, lacks the 12-oxophytodienoic acid reductase required for jasmonate synthesis . Available at: [Link]
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MDPI. Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases . Available at: [Link]
-
PubMed Central. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development . Available at: [Link]
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National Center for Biotechnology Information (NCBI). Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins . Available at: [Link]
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ResearchGate. Enzyme Mediated Baeyer-Villiger Oxidations . Available at: [Link]
-
Royal Society of Chemistry. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds . Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents . Available at: [Link]
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ScienceDirect. Enzymes in jasmonate biosynthesis – Structure, function, regulation . Available at: [Link]
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ResearchGate. Enzymes involved in jasmonic acid biosynthesis . Available at: [Link]
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Spectroscopic data of dihydrojasmone lactone (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Dihydrojasmone Lactone
Abstract
This compound, systematically known as 5-hexyl-5-methyloxolan-2-one, is a gamma-lactone of significant interest in the flavor and fragrance industries for its creamy, coconut, and jasmine-like notes.[1] Accurate structural confirmation and purity assessment are paramount for its application in consumer products. This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We delve into the causality behind spectral features, provide field-proven experimental protocols, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.
Chemical Structure and Spectroscopic Overview
This compound (CAS: 7011-83-8, Molecular Formula: C₁₁H₂₀O₂, Molecular Weight: 184.28 g/mol ) is a chiral molecule featuring a five-membered lactone ring with methyl and hexyl substituents at the C5 position.[2][3] This structure dictates its characteristic spectroscopic fingerprint.
The analytical workflow for comprehensive characterization involves a multi-technique approach to unambiguously determine molecular weight, functional groups, and the precise arrangement of atoms within the molecule.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Gamma-Methyldecalactone
This guide offers a detailed examination of the physicochemical characteristics of gamma-methyldecalactone (γ-methyldecalactone), a chiral lactone of significant interest in the flavor, fragrance, and pharmaceutical sectors. Tailored for researchers, scientists, and professionals in drug development, this document provides a synthesis of core data, experimental methodologies, and field-proven insights into the analysis of this compound.
Introduction: The Multifaceted Nature of γ-Methyldecalactone
Gamma-methyldecalactone, systematically known as 5-hexyl-4-methyloxolan-2-one, is a C11-lactone recognized for its potent and desirable sensory properties, often described as fruity, creamy, and reminiscent of coconut and jasmine.[1][2] Its application extends from being a key component in sophisticated fragrances and food flavorings to potential roles in other areas of chemical and pharmaceutical research.[2][3] The molecule possesses two chiral centers, leading to the existence of four stereoisomers (cis and trans pairs), each potentially contributing uniquely to its overall biological and sensory profile. A thorough understanding of its physicochemical properties is therefore fundamental for quality control, formulation development, and exploring its broader applications.
Core Physicochemical Properties
The physical and chemical behavior of γ-methyldecalactone is dictated by its molecular structure. Accurate data on these properties are crucial for predicting its stability, solubility, and interactions in various matrices.
Table 1: Key Physicochemical Data of γ-Methyldecalactone
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₂ | [3][4][5] |
| Molecular Weight | 184.27 g/mol | [3][5] |
| Boiling Point | 110-115 °C at 3.50 mm Hg | [3] |
| Specific Gravity | 0.938 - 0.944 @ 25 °C | [6] |
| Refractive Index | 1.446 - 1.452 @ 20 °C | [6] |
| Solubility | Soluble in ethanol, methanol, and isopropanol.[1] | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.6 (Computed) | [1][3] |
| Vapor Pressure (estimated) | 0.0011 hPa @ 25°C | [1] |
| Flash Point | 110 °C (230 °F) | [6] |
Note: Commercial γ-methyldecalactone is often supplied as a mixture of cis- and trans-isomers.[6]
Chemical Structure and Stereoisomerism
The presence of two stereocenters at the C4 and C5 positions of the lactone ring results in diastereomeric cis and trans pairs, each existing as a pair of enantiomers.
Caption: General structures of cis- and trans-γ-methyldecalactone.
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of γ-methyldecalactone relies on a suite of standard analytical techniques. The following protocols are foundational for its characterization.
Purity and Isomer Ratio Determination by Gas Chromatography (GC)
Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For chiral molecules like γ-methyldecalactone, a chiral stationary phase is required to resolve the stereoisomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of γ-methyldecalactone in a suitable organic solvent such as diethyl ether or a hexane/ethyl acetate mixture.
-
Internal Standard: Add a known concentration of an internal standard (a non-naturally occurring lactone is ideal) to the sample solution for quantitative analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Conditions:
-
Column: A chiral capillary column (e.g., substituted cyclodextrin-based) is essential for separating the stereoisomers.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is programmed to ensure adequate separation of all components. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 240°C at 5°C/min.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantification.
-
-
Data Analysis: Identify and quantify the peaks corresponding to the different isomers and any impurities by comparing their retention times and peak areas with those of reference standards and the internal standard.
Causality: The choice of a chiral column is paramount as the subtle structural differences between enantiomers and diastereomers lead to different interaction strengths with the chiral stationary phase, enabling their separation.[7]
Caption: Workflow for chiral GC analysis.
Structural Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry, often coupled with gas chromatography (GC-MS), bombards molecules with electrons to produce charged ions and fragments. The mass-to-charge ratio of these fragments creates a unique spectral fingerprint for the compound.
Methodology:
-
GC Separation: The sample is first introduced into a GC system as described in the previous protocol to separate the isomers.
-
Ionization: As each isomer elutes from the GC column, it enters the MS ion source (typically Electron Ionization - EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: An electron multiplier detects the ions, and a mass spectrum is generated.
Trustworthiness: The resulting mass spectrum, with its specific molecular ion peak and fragmentation pattern, provides unambiguous confirmation of the compound's identity and molecular weight. GC-MS data for 3-methyl-gamma-decalactone is available in databases such as PubChem.[3]
Spectroscopic Profile
Spectroscopic analysis provides critical information about the molecular structure and functional groups of γ-methyldecalactone.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the C=O stretch of the γ-lactone ring, typically in the region of 1770-1735 cm⁻¹. Other significant bands would correspond to C-H stretching and bending vibrations of the alkyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed structural information. Key signals would include a doublet for the methyl group, complex multiplets for the protons on the lactone ring, and signals corresponding to the hexyl side chain. The coupling constants between the protons on the chiral centers can help in determining the relative stereochemistry (cis/trans).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the lactone is expected to have a chemical shift in the downfield region (around 170-180 ppm).
-
-
Mass Spectrometry (MS): In an EI mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184. Key fragmentation pathways for γ-lactones often involve the loss of the alkyl side chain and rearrangements of the lactone ring, leading to characteristic fragment ions.
Safety and Regulatory Information
For professionals in drug development and other regulated industries, understanding the safety profile is crucial. A safety assessment of γ-methyldecalactone has been conducted by the Research Institute for Fragrance Materials (RIFM). The assessment, which included data from the read-across analog (±) 3-methyl-γ-decalactone, concluded that it is not expected to be genotoxic.[5] It is also not expected to be phototoxic or photoallergenic.[5]
Conclusion
A comprehensive understanding of the physicochemical properties of γ-methyldecalactone is essential for its effective application across various scientific and industrial domains. The methodologies outlined in this guide provide a robust framework for the characterization of its purity, isomeric composition, and structural integrity. The interplay of chromatographic and spectroscopic techniques is key to ensuring the quality and consistency of this important chiral molecule. For researchers and developers, this detailed physicochemical profile serves as a critical foundation for formulation, stability testing, and the exploration of novel applications.
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The Good Scents Company. (n.d.). (±)-3-methyl-gamma-decalactone aprifloren (Symrise). Retrieved from [Link]
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Scent.vn. (n.d.). 3-Methyl-gamma-decalactone (CAS 67663-01-8). Retrieved from [Link]
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Ferreira, V., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 30(2), 399. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3-METHYL-.GAMMA.-DECALACTONE, CIS-. Retrieved from [Link]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, γ-methyldecalactone, CAS Registry Number 7011-83-8. Food and Chemical Toxicology, 138, 111234. Retrieved from [Link]
-
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-
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-
Ferreira, V., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. PubMed. Retrieved from [Link]
-
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-
Nofre, C., & Patte, F. (2025). Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis. ResearchGate. Retrieved from [Link]
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Maga, J. A. (1976). Lactones in foods. CRC critical reviews in food science and nutrition, 8(1), 1–56. Retrieved from [Link]
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Baeyer–Villiger oxidation of dihydrojasmone to lactone
<-2>## A-Technical-Guide-to-the-Baeyer-Villiger-Oxidation-of-Dihydrojasmone-to-Lactone
Abstract
The Baeyer-Villiger (BV) oxidation stands as a cornerstone reaction in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones.[1] This guide provides an in-depth technical exploration of the Baeyer-Villiger oxidation applied to dihydrojasmone, a key substrate in the fragrance and flavor industry. The oxidation of dihydrojasmone yields a valuable lactone, δ-decalactone, which possesses a desirable creamy and nutty aroma.[2][3] We will dissect the reaction mechanism, evaluate various catalytic systems from classic peracids to modern chemoenzymatic and metal-based catalysts, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement this critical transformation.
Introduction: The Significance of the Baeyer-Villiger Oxidation
First reported by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger oxidation has evolved from a stoichiometric curiosity to a versatile and indispensable tool in synthetic chemistry.[1][4] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, leading to the formation of an ester or, in the case of cyclic ketones like dihydrojasmone, a lactone.[5] This ring-expansion reaction is particularly valuable for the synthesis of lactones that are otherwise challenging to prepare.[6] The resulting lactones are prevalent in natural products and are widely used as monomers, pharmaceuticals, and, pertinent to this guide, as fragrance and flavor compounds.[4][6]
The transformation of dihydrojasmone to δ-decalactone is of significant commercial interest. Dihydrojasmone, a cyclopentanone derivative, undergoes ring expansion to form the six-membered δ-decalactone ring.[2] This lactone is a key component in the formulation of creamy, fruity, and nutty flavors and fragrances.[2][3]
The Reaction Mechanism: A Step-by-Step Analysis
The generally accepted mechanism for the Baeyer-Villiger oxidation proceeds through a key tetrahedral intermediate, often referred to as the Criegee intermediate.[1][5] Understanding this mechanism is crucial for predicting regioselectivity and optimizing reaction conditions.
The key steps are as follows:
-
Carbonyl Activation: The reaction is typically initiated by the protonation of the carbonyl oxygen of the ketone by a peroxyacid, which enhances the electrophilicity of the carbonyl carbon.[1][5]
-
Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form the tetrahedral Criegee intermediate.[1][7]
-
Concerted Rearrangement: This is the rate-determining step.[1] A concerted 1,2-alkyl shift occurs where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, simultaneously cleaving the weak O-O bond and displacing a carboxylate leaving group.[1][8]
-
Deprotonation: The final step involves the deprotonation of the resulting oxocarbenium ion to yield the final ester or lactone product.[1]
A critical aspect of the Baeyer-Villiger oxidation is the migratory aptitude of the substituents on the ketone. This determines which carbon-carbon bond adjacent to the carbonyl is cleaved and where the oxygen atom is inserted. The general order of migratory aptitude is:
H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl [8][9]
This trend is attributed to the ability of the migrating group to stabilize the partial positive charge that develops in the transition state of the rearrangement. In the case of dihydrojasmone, the more substituted carbon atom (a secondary alkyl group) preferentially migrates over the less substituted one (a primary alkyl group), leading to the desired δ-decalactone.
Caption: Generalized mechanism of the Baeyer-Villiger oxidation.
Catalytic Systems for the Oxidation of Dihydrojasmone
While classic Baeyer-Villiger oxidations employ stoichiometric amounts of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), significant research has focused on developing more sustainable and selective catalytic methods.[4]
Peroxyacid-Mediated Oxidation
Peroxyacids remain widely used due to their reliability and predictability. Common reagents include:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A commercially available and relatively stable peroxyacid.[10]
-
Peroxyacetic acid (PAA): Often used in industrial settings, but can be explosive and require careful handling.[11]
-
Trifluoroperacetic acid (TFPAA): A highly reactive peroxyacid, useful for less reactive ketones.
The choice of peroxyacid can influence reaction rates, with more acidic peroxyacids generally being more reactive.[10] However, the use of stoichiometric peroxyacids generates significant amounts of carboxylic acid waste, prompting the search for greener alternatives.
Chemoenzymatic Baeyer-Villiger Oxidation
Biocatalysis offers a green and highly selective alternative. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to esters or lactones using molecular oxygen as the oxidant and a cofactor like NADPH.[1][12]
A powerful chemoenzymatic approach involves the in-situ generation of a peroxyacid catalyzed by a lipase, which then performs the Baeyer-Villiger oxidation.[13] This method avoids the direct handling of potentially hazardous peroxyacids and often proceeds under mild conditions.[13] Lipases, such as Candida antarctica lipase B (CALB), can catalyze the perhydrolysis of a carboxylic acid with hydrogen peroxide to generate the active peroxyacid oxidant.[13]
Advantages of Chemoenzymatic Systems:
-
High Selectivity: Enzymes can exhibit excellent chemo-, regio-, and enantioselectivity.[14][15]
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.
-
Sustainability: Utilizes environmentally benign oxidants like hydrogen peroxide or molecular oxygen.[4][13]
Metal-Catalyzed Baeyer-Villiger Oxidation
A variety of transition metal complexes have been developed to catalyze the Baeyer-Villiger oxidation, often using greener oxidants like hydrogen peroxide or molecular oxygen in the presence of an aldehyde co-reductant.[1][16]
-
Platinum and Palladium Catalysts: These have shown effectiveness in activating hydrogen peroxide for the oxidation of ketones.[6][16]
-
Tin-Based Catalysts: Lewis acidic tin catalysts, such as Sn-beta zeolites or organotin compounds, can activate the ketone carbonyl towards nucleophilic attack by hydrogen peroxide.[17]
-
Iron Catalysts: Iron complexes are attractive due to their low cost and low toxicity.[11][18] They can catalyze the oxidation using molecular oxygen and a sacrificial aldehyde.[19]
Table 1: Comparison of Catalytic Systems for Baeyer-Villiger Oxidation
| Catalytic System | Oxidant | Advantages | Disadvantages |
| Peroxyacids (e.g., m-CPBA) | Stoichiometric Peroxyacid | Reliable, well-established, predictable regioselectivity. | Generates stoichiometric waste, potentially hazardous. |
| Chemoenzymatic (e.g., Lipase/H₂O₂) | Hydrogen Peroxide | High selectivity, mild conditions, sustainable.[13] | Enzyme stability can be a concern, may require optimization.[13] |
| Metal Catalysis (e.g., Pt, Sn, Fe) | H₂O₂, O₂/Aldehyde | Catalytic, uses green oxidants.[16][17][19] | Catalyst cost and toxicity, potential for side reactions.[16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Baeyer-Villiger oxidation of dihydrojasmone.
Protocol 1: Classic m-CPBA Mediated Oxidation
This protocol describes a standard laboratory-scale synthesis using m-CPBA.
Materials:
-
Dihydrojasmone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dihydrojasmone (1.0 eq) in dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess peroxyacid by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.
-
Workup - Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.[7] Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure δ-decalactone.
Caption: Workflow for m-CPBA mediated Baeyer-Villiger oxidation.
Protocol 2: Chemoenzymatic Oxidation using Immobilized Lipase
This protocol outlines a greener, chemoenzymatic approach.
Materials:
-
Dihydrojasmone
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Octanoic acid
-
Hydrogen peroxide (35% aqueous solution)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flask containing toluene, add dihydrojasmone (1.0 eq), octanoic acid (1.0-1.2 eq), and immobilized lipase (e.g., 80 mg per 1 mmol of ketone).[13] Add activated molecular sieves to adsorb water.
-
Oxidant Addition: Stir the mixture at room temperature (or a specified temperature, e.g., 20 °C).[13] Slowly add hydrogen peroxide (2.0 eq) dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture. The reaction may take 4-24 hours.[13]
-
Workup - Catalyst Removal: Upon completion, filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Workup - Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.
Potential Side Reactions and Troubleshooting
While the Baeyer-Villiger oxidation is generally a reliable reaction, potential side reactions can occur.
-
Epoxidation: If the substrate contains alkene functionalities, peroxyacids can also act as epoxidizing agents.[20] This is not a concern for dihydrojasmone.
-
Hydrolysis: The lactone product can be susceptible to hydrolysis, especially under acidic or basic conditions. Careful control of pH during workup is important.
-
Decomposition of Peroxyacid: Peroxyacids can decompose, particularly at elevated temperatures or in the presence of trace metals.
-
Enzyme Deactivation: In chemoenzymatic systems, high concentrations of hydrogen peroxide can lead to enzyme deactivation.[13] Slow addition of the oxidant is crucial.
Troubleshooting:
-
Low Conversion: If the reaction stalls, consider using a more reactive peroxyacid (e.g., TFPAA), a Lewis acid co-catalyst, or increasing the reaction temperature (with caution). For enzymatic reactions, ensure the enzyme is active and the conditions are optimal.
-
Formation of Byproducts: If significant byproducts are observed, purification methods may need to be optimized. For chemoenzymatic reactions, adjusting the substrate-to-enzyme ratio or the rate of oxidant addition may improve selectivity.
Conclusion
The Baeyer-Villiger oxidation of dihydrojasmone is a powerful and efficient method for the synthesis of the valuable fragrance and flavor compound, δ-decalactone. While traditional methods using stoichiometric peroxyacids are effective, modern advancements in chemoenzymatic and metal-catalyzed systems offer greener and more sustainable alternatives. A thorough understanding of the reaction mechanism, particularly the principles of migratory aptitude, is essential for predicting outcomes and designing successful synthetic strategies. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals aiming to leverage this important transformation in their work.
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Migratory aptitude in Baeyer-Villiger reaction - Chemistry Stack Exchange. (2013, September 20). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]
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Braddock, D. C., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(39), 13835-13841. [Link]
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Braddock, D. C., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(39), 13835-13841. [Link]
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Li, C., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(1), 5. [Link]
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Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. [Link]
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Alternative method to Baeyer–Villiger oxidation of cyclobutenones using I2/DMSO catalytic systems. (2023). Green Chemistry. [Link]
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The Baeyer—Villiger Reaction: New Developments Toward Greener Procedures. (2004). Chemical Reviews. [Link]
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4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation - Chemistry LibreTexts. (2023, July 24). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Green Baeyer–Villiger Oxidation with Hydrogen Peroxide: Sn[N(SO2C8F17)2]4 as a Highly Selective Lewis Acid Catalyst in a Fluorous Biphase System. (2003). Green Chemistry. [Link]
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Baeyer-Villiger Oxidation - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 7, 2026, from [Link]
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Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. [Link]
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Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase. (2021). International Journal of Molecular Sciences, 22(13), 6752. [Link]
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Bu, J., et al. (2013). Synthesis of δ-Decalactone. Asian Journal of Chemistry, 25(11), 6331-6333. [Link]
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Baeyer-Villiger Oxidation Reaction - J&K Scientific LLC. (n.d.). J&K Scientific. Retrieved January 7, 2026, from [Link]
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Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates. (2022). International Journal of Molecular Sciences, 23(9), 4811. [Link]
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δ-Decalactone - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Enzymatic Baeyer-Villiger oxidation of steroids with cyclopentadecanone monooxygenase. (2015). Journal of Molecular Catalysis B: Enzymatic, 115, 9-15. [Link]
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A Baeyer-Villiger oxidation specifically catalyzed by human flavin-containing monooxygenase 5. (2012). Drug Metabolism and Disposition, 40(1), 40-47. [Link]
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Transition Metal Catalysis in the Baeyer-Villiger Oxidation of Ketones. (1998). Angewandte Chemie International Edition, 37(9), 1198-1209. [Link]
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Baeyer-Villiger oxidation promoted by reaction of peracids with cyclic oxocarbenium ions generated in situ from internal hemiketals. (2000). Organic Letters, 2(12), 1717-1719. [Link]
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Cyclization of 4-methyl-4-hydroxydecanoic acid mechanism
An In-depth Technical Guide on the Cyclization of 4-Methyl-4-hydroxydecanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of the acid-catalyzed intramolecular esterification of 4-methyl-4-hydroxydecanoic acid to form the valuable aroma compound, γ-decalactone (specifically, 5-hexyldihydro-5-methylfuran-2(3H)-one). It delineates the reaction mechanism, presents a field-proven experimental protocol, and analyzes the critical parameters that govern reaction efficiency and product yield. This document is tailored for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this pivotal lactonization reaction.
Introduction: The Significance of γ-Lactones in Modern Chemistry
γ-Lactones are five-membered cyclic esters that represent a fundamentally important class of heterocyclic compounds. Their prevalence in nature is notable, where they function as key contributors to the characteristic aromas of many fruits, such as peaches and apricots, and are integral to the flavor profiles of numerous fermented foods. Beyond their organoleptic properties, γ-lactones are highly valued as chiral synthons and versatile intermediates in the synthesis of complex bioactive molecules and pharmaceuticals. The focus of this guide, the lactone derived from 4-methyl-4-hydroxydecanoic acid, is a significant target in the flavor and fragrance industry. The efficient synthesis of such lactones via the cyclization of their corresponding γ-hydroxy acids is a cornerstone of applied organic synthesis.
The Core Mechanism: Acid-Catalyzed Intramolecular Esterification
The transformation of 4-methyl-4-hydroxydecanoic acid into its corresponding γ-lactone is a classic illustration of an acid-catalyzed intramolecular Fischer esterification. The reaction navigates through a sequence of equilibrium steps, culminating in the formation of the thermodynamically favored five-membered lactone ring. The strategic removal of water is a critical factor that drives the equilibrium toward the product.
Mechanistic Elucidation: A Step-by-Step Breakdown
The catalytic cycle proceeds through the following well-established stages:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated when the carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst (e.g., H₂SO₄, p-TsOH). This critical first step significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The tertiary hydroxyl group at the C4 position, acting as a proximate internal nucleophile, attacks the now highly electrophilic carbonyl carbon. This intramolecular process is kinetically favored due to the formation of a stable five-membered ring transition state, leading to a tetrahedral intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly formed oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This step effectively converts a poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Elimination of Water: The collapse of the tetrahedral intermediate is driven by the lone pair of electrons on the remaining hydroxyl group, which facilitates the expulsion of a water molecule. This step re-forms the carbonyl double bond and generates the protonated form of the lactone.
-
Deprotonation and Catalyst Regeneration: In the final step, a base (such as water or the conjugate base of the acid catalyst) abstracts the proton from the carbonyl oxygen. This regenerates the acid catalyst, allowing it to re-enter the catalytic cycle, and yields the final γ-lactone product.
Visualization of the Reaction Pathway
The following diagram provides a visual representation of the acid-catalyzed lactonization mechanism.
Caption: Mechanism of acid-catalyzed cyclization of 4-methyl-4-hydroxydecanoic acid.
Field-Proven Experimental Protocol
This section details a robust and reproducible laboratory procedure for the synthesis of γ-decalactone from 4-methyl-4-hydroxydecanoic acid.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 4-Methyl-4-hydroxydecanoic acid | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | MilliporeSigma |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | Saturated Aqueous Solution | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade, Anhydrous | VWR Chemicals |
Step-by-Step Methodology
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-methyl-4-hydroxydecanoic acid (10.0 g, 53.1 mmol) and anhydrous toluene (120 mL).
-
Catalyst Introduction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.51 g, 2.66 mmol, 5 mol%) to the stirred solution.
-
Azeotropic Water Removal: Heat the mixture to a vigorous reflux. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The progress is monitored by the volume of water collected (theoretical yield: ~0.96 mL).
-
Reaction Monitoring: Progress can be tracked via Thin-Layer Chromatography (TLC) using a 2:8 ethyl acetate/hexanes eluent system. The reaction is complete upon the disappearance of the starting hydroxy acid spot (visualized with a suitable stain like permanganate).
-
Reaction Quench and Workup: After completion (typically 3-5 hours), cool the reaction mixture to ambient temperature. Transfer the mixture to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield the pure γ-lactone.
Critical Parameters and Causality
The success of this lactonization hinges on several key experimental choices:
-
Acid Catalyst: p-Toluenesulfonic acid is the catalyst of choice due to its high efficacy, solid nature (easy to handle), and moderate acidity, which minimizes potential side reactions like dehydration of the tertiary alcohol that could occur with stronger acids.
-
Solvent and Water Removal: Toluene is the ideal solvent as it forms a low-boiling azeotrope with water. The Dean-Stark apparatus physically removes water from the reaction, which is crucial as it shifts the reaction equilibrium decisively towards the product side, in accordance with Le Châtelier's principle.
-
Temperature: Maintaining the reflux temperature of toluene ensures a sufficient reaction rate for the cyclization to proceed efficiently without thermal degradation of the product.
Product Characterization and Validation
To ensure the identity and purity of the synthesized γ-lactone, a suite of analytical techniques is employed:
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the cyclic structure and the absence of the starting material's carboxylic acid and hydroxyl protons.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the γ-lactone carbonyl stretch is expected in the region of 1770 cm⁻¹, a hallmark of a five-membered ring ester.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and offers fragmentation data consistent with the lactone structure.
Conclusion
The acid-catalyzed lactonization of 4-methyl-4-hydroxydecanoic acid is a highly reliable and efficient method for producing γ-decalactone. By understanding the core mechanism, adhering to a validated protocol, and controlling critical experimental variables, researchers can consistently achieve high yields of this valuable compound. The insights and procedures detailed in this guide provide a solid foundation for both laboratory-scale synthesis and process development applications.
References
Quantum Chemical Calculations of Dihydrojasmone Lactone: A Technical Guide for Molecular Property Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrojasmone lactone, a gamma-lactone with a characteristic jasmine, creamy, and waxy aroma, is a significant component in the flavor and fragrance industry.[1][2] Understanding its electronic structure and physicochemical properties at a quantum mechanical level is paramount for predicting its behavior, stability, and interactions with olfactory receptors. This technical guide presents a comprehensive, validated workflow for performing quantum chemical calculations on this compound. We move beyond a simple recitation of steps to provide the causal reasoning behind methodological choices, grounding the protocols in established theory and best practices. This document is designed to equip researchers with the expertise to conduct high-integrity computational analyses, from initial structure optimization to the detailed interpretation of molecular properties such as electrostatic potential and orbital interactions.
Part 1: Theoretical Foundations & Methodological Choices
The selection of a computational methodology is the most critical decision in a quantum chemical study. It dictates the balance between accuracy and computational expense. Our approach is to employ a widely validated and cost-effective methodology that provides reliable results for organic molecules of this class.
The Hierarchy of Theory: From Hartree-Fock to Density Functional Theory
The journey into electronic structure calculations begins with the Hartree-Fock (HF) method . HF theory is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[3][4] It provides a qualitatively correct picture and is an excellent starting point, but it inherently neglects the effects of electron correlation, which can be critical for quantitative accuracy.[5]
To capture these correlation effects efficiently, we turn to Density Functional Theory (DFT) . DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational feasibility.[6][7] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. The core of any DFT calculation is the exchange-correlation (XC) functional, which approximates the intricate quantum mechanical interactions between electrons.
Causality in Method Selection: The B3LYP/6-311++G(d,p) Level of Theory
For this compound, we recommend the B3LYP functional combined with the 6-311++G(d,p) basis set . This choice is not arbitrary; it is a self-validating system built on decades of benchmarks and successful applications.
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with approximations for exchange and correlation from other sources. This mixing provides a robust cancellation of errors, making B3LYP exceptionally effective for a wide range of organic molecules and their properties.[8]
-
Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The nomenclature of this Pople-style basis set describes its composition and purpose:
-
6-311G: A triple-zeta basis set, meaning each atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution.
-
++G: These are diffuse functions added to both heavy (non-hydrogen) and hydrogen atoms. They are crucial for accurately describing lone pairs and non-covalent interactions, which are essential features of the lactone functional group.[9]
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is indispensable for accurately modeling chemical bonds.[10]
-
Modeling the Environment: The Polarizable Continuum Model (PCM)
Molecules in the real world are rarely in a vacuum. Solvent interactions can significantly influence molecular geometry and properties. The Polarizable Continuum Model (PCM) is an efficient and reliable method to account for these effects.[11][12] It treats the solvent as a continuous dielectric medium that becomes polarized by the solute, creating a reaction field that, in turn, interacts with the molecule.[13][14] This approach provides a realistic environmental context for our calculations without the immense cost of explicitly modeling individual solvent molecules.
Part 2: The Computational Workflow: A Validated Protocol
This section details the step-by-step methodology for a complete computational analysis of this compound. Each step is designed to flow logically into the next, ensuring the final results are based on a chemically correct and validated molecular structure.
Protocol 1: Geometry Optimization and Vibrational Analysis
This protocol is the cornerstone of the entire study. An inaccurate geometry will invalidate all subsequent property calculations.
-
Obtain Initial Coordinates: Download the 3D structure of this compound (e.g., from PubChem, CID 285097).[15]
-
Create Input File: Prepare an input file for a computational chemistry package like Gaussian or ORCA.[7][16]
-
Example Gaussian 16 Input:
-
-
Execute the Calculation: Run the geometry optimization. The Opt keyword instructs the program to find the lowest energy structure.
-
Perform Frequency Analysis: The Freq keyword is crucial. It calculates the vibrational frequencies at the optimized geometry.
-
Validate the Structure (Self-Validation): Upon completion, inspect the output file. A true energy minimum is confirmed by the absence of any imaginary frequencies .[17] If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized. The NIST Computational Chemistry Comparison and Benchmark Database is an excellent resource for validating computational methods against experimental data.[18][19]
Part 3: Analysis and Interpretation of Molecular Properties
With a validated structure, we can now calculate and analyze the electronic properties that govern the molecule's chemical character.
A. Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule, revealing its charge distribution.[8] It is an invaluable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[20][21] For fragrance molecules, the MEP provides critical insights into potential non-covalent interactions with olfactory receptors.[22]
-
Red/Yellow Regions: Indicate positive potential (electron-poor), attractive to nucleophiles.
-
Blue/Green Regions: Indicate negative potential (electron-rich), attractive to electrophiles.
For this compound, we expect to see a strongly negative potential around the carbonyl oxygen, identifying it as the primary site for electrophilic attack and hydrogen bonding.
B. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between these orbitals is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[18]
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | (Calculated Value) | (Calculated Value) |
| LUMO Energy | (Calculated Value) | (Calculated Value) |
| HOMO-LUMO Gap | (LUMO - HOMO) | (LUMO - HOMO) |
| Dipole Moment | (Calculated Value) | (Calculated Value) |
(Note: Values to be populated from actual calculation output.)
C. Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex, delocalized molecular orbitals from the calculation into a chemically intuitive picture of localized bonds, lone pairs, and atomic charges.[23][24] This method provides a quantitative Lewis structure picture, revealing the underlying electronic interactions that determine the molecule's structure and stability.[25][26]
Protocol 2: NBO Analysis
-
Add Keyword: On the validated, optimized geometry, perform a single-point energy calculation. Add the Pop=NBO keyword to the Gaussian input file.
-
Execute and Analyze: Run the calculation and examine the NBO section of the output file.
-
Key Interpretations:
-
Natural Atomic Charges: Provides a more chemically meaningful charge distribution than other methods like Mulliken.
-
Hybridization: Shows the percent s- and p-character of atomic orbitals in forming bonds.
-
Donor-Acceptor Interactions: The most powerful feature of NBO is the analysis of hyperconjugation. It quantifies the stabilizing energy (E2) of interactions between filled (donor) orbitals (bonds, lone pairs) and empty (acceptor) orbitals (antibonding orbitals). These interactions reveal the subtle electronic effects that govern conformation and reactivity.
-
Table 2: Selected NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O_carbonyl) | π* (C=O) | (Calculated Value) |
| σ (C-C) | σ* (C-O_lactone) | (Calculated Value) |
| ... | ... | ... |
(Note: Table to be populated with key interactions identified from NBO output.)
Conclusion
This guide has detailed a robust and scientifically-grounded workflow for the quantum chemical analysis of this compound. By employing DFT at the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model, we can achieve a high-fidelity description of the molecule's geometric and electronic properties. The procedural emphasis on geometry optimization followed by frequency validation ensures the integrity of the results. Subsequent analyses of the Molecular Electrostatic Potential, Frontier Molecular Orbitals, and Natural Bond Orbitals provide a multi-faceted and chemically intuitive understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. This computational strategy is not limited to this compound but serves as a powerful template for characterizing a wide array of molecules in the fragrance, materials science, and drug development sectors.
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NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). NIST Standard Reference Database 101. National Institute of Standards and Technology. Retrieved from [Link][18][19]
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Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. Available at: [Link][27]
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Ohio Supercomputer Center. (n.d.). ORCA. Retrieved from [Link][28]
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Max-Planck-Institut für Kohlenforschung. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved from [Link][7]
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Kondru, R. K., Wipf, P., & Beratan, D. N. (2002). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A, 106(44), 10583–10590. Available at: [Link][30]
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Singh, P., & Singh, P. (2014). Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link][20]
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Sherrill, C. D. (2010). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. Available at: [Link][3]
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Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. Available at: [Link][12]
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Q-Chem. (n.d.). 12.2.2 Polarizable Continuum Models. Q-Chem Manual. Retrieved from [Link][13]
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AOMD. (2020). NIST CCCBDB – Vibrational Scaling Factors & ThermoChem Data. Retrieved from [Link][17]
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Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link][21][22]
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Weinhold, F., & Landis, C. R. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of computational chemistry, 33(30), 2363–2379. Available at: [Link][23]
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Gaussian, Inc. (2019). Gaussian 16 User Guide. Retrieved from [Link][16]
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ResearchGate. (n.d.). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. Request PDF. Retrieved from [Link][14]
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Ribeiro da Silva, M. A., & Santos, L. M. (2018). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 23(12), 3323. Available at: [Link][9]
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Siemens. (n.d.). Computational chemistry modeling to enhance flavors and fragrances. Retrieved from [Link][31]
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The Natural Occurrence of Dihydrojasmone Lactone: A Technical Guide for Researchers
Abstract
Dihydrojasmone lactone, scientifically known as γ-methyldecalactone, is a naturally occurring chiral compound with significant applications in the flavor and fragrance industries. Its characteristic creamy, fruity, and jasmine-like aroma makes it a valuable ingredient in a variety of commercial products. While extensively synthesized for industrial use, a comprehensive understanding of its natural origins, biosynthetic pathways, and methods for its isolation and characterization from natural matrices is crucial for researchers, scientists, and professionals in drug development and natural product chemistry. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its known sources, a proposed biosynthetic pathway based on current scientific understanding, and robust experimental protocols for its analysis.
Introduction: The Chemical and Sensory Profile of this compound
This compound (5-hexyl-5-methyl-tetrahydrofuran-2-one), also recognized by its common name γ-methyldecalactone, is a member of the γ-lactone class of organic compounds. Its molecular structure features a five-membered lactone ring with a methyl group and a hexyl side chain attached to the γ-carbon, leading to a chiral center and the existence of (R) and (S) enantiomers. The sensory properties of this compound are often described as having a pleasant, peachy, and coconut-like aroma with distinct jasmine floral notes. These attributes have led to its widespread use as a flavoring agent in foods and as a fragrance component in perfumes and cosmetics.
Natural Sources and Reported Occurrences
The identification of this compound in natural sources has been a subject of ongoing research, with its presence confirmed in a limited number of plant species. The most notable natural source is the absolute of Jasminum grandiflorum L., a key ingredient in high-end perfumery. However, the nomenclature in scientific literature can be ambiguous, with terms like "jasmine lactone" and "δ-jasmine lactone" often used. It is crucial to distinguish these from this compound (a γ-lactone). While "jasmine lactone" can be a general term, δ-jasmolactone has a six-membered ring structure. This guide focuses specifically on the γ-lactone, this compound.
| Compound | Natural Source | Reported Concentration | Reference |
| δ-Jasmine Lactone | Jasminum grandiflorum absolute | 0.2 - 0.8% | [1] |
| γ-Decalactone | Peach (Prunus persica) | Key aroma compound | [2] |
| γ-Lactones | Various fruits, flowers, and fermented foods | Varies | [3] |
Note: The concentration of this compound (γ-methyldecalactone) in these sources is often low and can vary significantly based on factors such as plant variety, geographical origin, and extraction method.
A Proposed Biosynthetic Pathway
While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, a plausible route can be proposed based on the established biosynthesis of other γ-lactones, particularly γ-decalactone in peaches[2]. The proposed pathway initiates from fatty acid metabolism.
Key Steps in the Proposed Biosynthesis:
-
Fatty Acid Synthesis: The pathway likely begins with a C10 fatty acid, decanoic acid, derived from the plant's fatty acid synthesis machinery.
-
Hydroxylation: A key step involves the regioselective hydroxylation of the fatty acid at the γ-position (C-4). This reaction is likely catalyzed by a cytochrome P450 monooxygenase.
-
β-Oxidation (Chain Shortening): In cases where a longer chain fatty acid is the precursor, a series of β-oxidation cycles would occur to shorten the carbon chain to the required C10 length, with the hydroxyl group preserved.
-
Lactonization: The resulting 4-hydroxydecanoic acid undergoes an intramolecular esterification (lactonization) to form the stable five-membered γ-lactone ring. This cyclization can occur spontaneously under acidic conditions or may be enzyme-mediated, potentially by an alcohol acyltransferase (AAT) as demonstrated for γ-decalactone in peach[2].
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Isolation and Characterization
The isolation and characterization of this compound from natural sources require a combination of meticulous extraction, fractionation, and analytical techniques.
Workflow for Analysis
Caption: General workflow for the isolation and analysis of this compound.
Headspace Solid-Phase Microextraction (SPME) for Volatile Analysis
This non-destructive technique is ideal for the initial screening of volatile compounds, including this compound, directly from plant tissues like flowers[4][5].
Protocol:
-
Sample Preparation: Place a fresh flower (e.g., Jasminum grandiflorum) in a headspace vial.
-
Fiber Selection: Choose an appropriate SPME fiber. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often suitable for a broad range of volatile compounds.
-
Extraction: Expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
-
Desorption and GC-MS Analysis: Insert the fiber into the heated injection port of a gas chromatograph coupled with a mass spectrometer (GC-MS) for thermal desorption of the analytes.
-
Data Analysis: Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and their retention indices.
Solvent Extraction, Fractionation, and Purification
For obtaining a purified sample of this compound for structural elucidation and bioactivity studies, a multi-step extraction and chromatography process is necessary.
Protocol:
-
Extraction: Macerate the dried and powdered plant material (e.g., 100 g) with a non-polar solvent like hexane or a slightly more polar solvent like ethyl acetate at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
-
Purification: Further purify the lactone-containing fractions using preparative high-performance liquid chromatography (HPLC) or preparative GC to obtain the pure this compound.
Characterization of this compound
The unambiguous identification of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS)
In Gas Chromatography-Mass Spectrometry (GC-MS), this compound will exhibit a characteristic fragmentation pattern upon electron ionization.
-
Molecular Ion (M+): The molecular ion peak is expected at m/z 184, corresponding to the molecular weight of C11H20O2.
-
Key Fragments: Common fragmentation pathways for γ-lactones involve the loss of the side chain and fragmentation of the lactone ring. Expect to see significant fragments corresponding to the loss of the hexyl group and other characteristic fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the hexyl side chain. The chemical shifts and coupling patterns will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals, including a characteristic signal for the carbonyl carbon of the lactone at a downfield chemical shift (typically around 177 ppm).
Biological Significance and Potential Applications
Beyond its use in the flavor and fragrance industry, this compound and other lactones have been investigated for their biological activities. Some lactones have demonstrated roles as insect pheromones and antifeedants. The chiral nature of this compound suggests that its enantiomers may exhibit different biological activities, a critical consideration in drug development and pharmacology. Further research into the biological properties of naturally sourced this compound could unveil novel applications in pharmaceuticals and agriculture.
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Rout, P. K., Naik, S. N., & Rao, Y. R. (2007). Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Critical Reviews in Analytical Chemistry, 37(3), 185-202. [Link]
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Jirovetz, L., Buchbauer, G., Shafi, M. P., & Saidutty, A. (2007). Chemical Composition, Olfactory Evaluation and Antimicrobial Activities of Jasminum grandiflorum L. Absolute from India. Natural Product Communications, 2(4), 1934578X0700200. [Link]
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-
Sánchez, C., Besada, C., Granell, A., & Badenes, M. L. (2020). Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production. Plant Physiology, 184(3), 1361–1376. [Link]
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Al-Rejaie, S. S., Abuohashish, H. M., Al-Enazi, M. M., Al-Assaf, A. H., Parmar, M. Y., & Ahmed, M. M. (2013). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Pharmaceutical Journal, 21(3), 295–302. [Link]
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da Silva, J. K. R., de L. Martins, V., & de Andrade, J. B. (2018). Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile Organic Compounds. Journal of the Brazilian Chemical Society, 29(9), 1856-1864. [Link]
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Joulain, D., & Laurent, R. (2020). Jasminum grandiflorum: Influence of Flower Processing and Geographic Origin on Flower Absolute Composition. Natural Product Communications, 15(9), 1934578X2095628. [Link]
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Olfactory perception mechanism of dihydrojasmone lactone
An In-Depth Technical Guide to the Olfactory Perception of Dihydrojasmone Lactone
Abstract
This compound, a gamma-lactone known chemically as 5-hexyldihydro-5-methyl-2(3H)-furanone, is a significant aroma compound prized for its rich, creamy, and floral jasmine-like scent profile.[1][2][3] Its prevalence in the flavor and fragrance industries belies the complex biological mechanisms underpinning its perception.[3] This technical guide provides a comprehensive exploration of the molecular and cellular cascade responsible for the detection of this compound, from the initial binding event at a specific human olfactory receptor to the generation of a neural signal and its validation through behavioral assays. We will dissect the experimental methodologies used to deorphanize its cognate receptor, detail the canonical signaling pathway it triggers, and present the workflows that confirm its perception in a biological system. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of modern olfaction research principles, grounded in the specific case of this compound.
Part 1: The Molecular Handshake: Identifying the this compound Receptor
The human genome contains approximately 400 functional olfactory receptor (OR) genes, making the task of matching a specific odorant to its receptor—a process called deorphanization—a formidable challenge.[4][5] ORs are G-protein coupled receptors (GPCRs) that form the basis of our ability to detect and discriminate between a vast array of volatile molecules.[6] Identifying the specific OR that recognizes this compound is the foundational step in understanding its perception. Research has successfully identified the human olfactory receptor hOR1A1 as a cognate receptor for this compound, providing a crucial entry point into its biological activity.[7]
The causality behind this initial step is clear: without knowing the specific receptor, any investigation into the downstream signaling and ultimate perception would be untethered from the initial molecular recognition event. The deorphanization process relies on heterologous expression systems, where the candidate OR is expressed in a non-olfactory cell line (like HEK293) that can be engineered to report on its activation.[8] This approach isolates the receptor from the complexities of its native environment, allowing for a direct and unambiguous assessment of its ligand specificity.
Experimental Workflow: Receptor Deorphanization via Heterologous Expression
The following protocol outlines a standard workflow for functionally characterizing an OR, such as hOR1A1, in response to an odorant like this compound. This system is self-validating through the inclusion of negative controls (mock-transfected cells that should not respond) and positive controls (known ligand-receptor pairs).
Protocol 1: Luciferase-Based Functional Assay for hOR1A1
-
Vector Construction: The coding sequence for the human OR1A1 gene is cloned into a mammalian expression vector (e.g., pME18S). To facilitate expression and detection, receptors are often engineered with N-terminal FLAG and C-terminal rho1D4 epitope tags.[7]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For the assay, cells are co-transfected with several plasmids:
-
The hOR1A1 expression vector.
-
A reporter plasmid containing a luciferase gene downstream of a cAMP Response Element (CRE). This is the core of the reporting system.
-
A vector for a promiscuous G-protein alpha subunit, such as Gαolf, to couple the OR to the intracellular signaling machinery.[4][9]
-
A vector for an accessory protein, Receptor-Transporting Protein 1 (RTP1S), which enhances the trafficking of many ORs to the cell surface.[4][9]
-
A constitutively expressed Renilla luciferase vector (e.g., pRL-CMV) to normalize for transfection efficiency.
-
-
Odorant Stimulation: Approximately 24 hours post-transfection, the cell culture medium is replaced with a medium containing this compound at various concentrations. A vehicle control (the solvent used for the odorant, e.g., DMSO) is run in parallel.
-
Lysis and Luminescence Measurement: After a 4-6 hour incubation period, the cells are lysed.[10] The activity of both Firefly luciferase (from the CRE reporter) and Renilla luciferase (for normalization) is measured using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The Firefly luminescence is normalized to the Renilla luminescence for each well. The fold-increase in signal is calculated by comparing the normalized signal from odorant-stimulated cells to that from vehicle-stimulated cells. A statistically significant, dose-dependent increase in signal confirms a functional interaction between the odorant and the receptor.[4]
Part 3: Biological Validation: From Cellular Response to Animal Behavior
While heterologous assays confirm a molecular interaction and our knowledge of the canonical pathway describes the likely cellular mechanism, true validation requires demonstrating a response in a native biological context. This is achieved through a combination of physiological recordings from OSNs and behavioral tests in animal models.
Expertise & Causality: The logic here is to bridge the gap between molecular biology and neurobiology. Does the binding of this compound to its receptor actually cause a neuron to fire in an intact olfactory system? And does that neuronal activity translate into a perceivable sensation that can guide an animal's behavior? Answering these questions provides a complete, multi-level validation of the perception mechanism.
Methodology 1: Measuring Neuronal Activity via Calcium Imaging
Calcium imaging is a powerful technique that allows for the visualization of neuronal activity in real-time. [11][12]When an OSN is activated, the influx of Ca²⁺ through CNG channels causes a rapid increase in intracellular calcium concentration. By loading the cells with a calcium-sensitive fluorescent dye (like Fura-2), this change can be detected as an increase in fluorescence, providing a direct optical readout of neuronal response. [11][13] Protocol 2: Ex Vivo Calcium Imaging of Olfactory Sensory Neurons
-
Preparation: An adult mouse is euthanized, and the olfactory turbinates are carefully dissected. The preparation is kept in oxygenated Ringer's solution. This method avoids enzymatic digestion, preserving the tissue in a near-physiological state. [11]2. Dye Loading: The intact turbinate preparation is incubated with a membrane-permeable calcium indicator dye (e.g., Fura-2 AM). The dye enters the OSNs and is cleaved into its active, membrane-impermeable form.
-
Imaging Setup: The preparation is mounted on the stage of an epifluorescence microscope equipped with a perfusion system for odorant delivery and a camera for capturing fluorescence changes.
-
Odorant Stimulation: A solution of this compound is delivered via the perfusion system while the tissue is being imaged. The response of individual OSNs is recorded as a change in fluorescence intensity over time.
-
Data Analysis: The fluorescence signal (F) is normalized to the baseline fluorescence before stimulation (F₀). The change (ΔF/F₀) is calculated for individual neurons. A significant increase in fluorescence post-stimulation indicates that the neuron responded to this compound.
Methodology 2: Assessing Perception via Behavioral Assays
Behavioral tests provide the ultimate confirmation that an odorant is perceived. The olfactory habituation/dishabituation test is a simple yet robust method that leverages a mouse's innate curiosity towards novel stimuli. [14][15] Protocol 3: Olfactory Habituation/Dishabituation Test
-
Habituation to Arena: A mouse is placed in a clean testing cage and allowed to acclimate for a set period (e.g., 30 minutes).
-
Initial Presentation (Habituation): A cotton swab dipped in a control substance (mineral oil) is presented to the mouse, and the time spent investigating (sniffing within a defined proximity) is recorded for a fixed trial duration (e.g., 1 minute). This is repeated for several trials.
-
Odor 1 Presentation (Habituation): The control swab is replaced with one dipped in this compound. The investigation time is recorded. This presentation is repeated for several consecutive trials. Typically, the investigation time will be high on the first trial and decrease over subsequent trials as the mouse becomes habituated to the scent. [15]4. Odor 2 Presentation (Dishabituation): The this compound swab is replaced with a swab dipped in a novel, structurally distinct odorant.
-
Analysis: A successful perception of this compound is demonstrated by a significant decrease in investigation time across the habituation trials. A subsequent significant increase in investigation time for the novel odorant (dishabituation) confirms that the mouse can discriminate between the two scents and was not simply suffering from olfactory fatigue. [14][16]
Conclusion
The perception of this compound is a multi-stage process that begins with its specific binding to the human olfactory receptor hOR1A1. This molecular recognition event triggers a well-defined G-protein-mediated signaling cascade within the olfactory sensory neuron, culminating in the generation of an action potential. The biological relevance of this pathway is substantiated by physiological and behavioral experiments that confirm neuronal activation and perceptual discrimination in living organisms. By integrating methodologies from molecular biology, cellular physiology, and behavioral neuroscience, we can construct a comprehensive and validated model of how a single aroma molecule is detected and processed by the olfactory system. This guide, by using this compound as a case study, illustrates the robust, multi-layered approach required to unravel the complexities of olfaction.
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Kurahashi, T., & Menini, A. (2015). Shedding light on human olfaction: Electrophysiological recordings from sensory neurons in acute slices of olfactory epithelium. Scientific Reports. [Link]
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Wachowiak, M., & Cohen, L. B. (2001). Functional organization of sensory input to the olfactory bulb glomerulus analyzed by two-photon calcium imaging. Proceedings of the National Academy of Sciences. [Link]
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Nakashima, A., & Touhara, K. (2013). Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization. Frontiers in Cellular Neuroscience. [Link]
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Reactome. (2021). Olfactory Signaling Pathway. Reactome Pathway Database. [Link]
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Galizia, C. G., & Menzel, R. (2001). Role of Inhibition for Temporal and Spatial Odor Representation in Olfactory Output Neurons: A Calcium Imaging Study. Journal of Neurophysiology. [Link]
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Getchell, T. V. (1986). Electrophysiological recordings from olfactory receptor cells in adult mice. Brain Research. [Link]
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Zhuang, H., & Matsunami, H. (2008). G protein-coupled odorant receptors underlie mechanosensitivity in mammalian olfactory sensory neurons. Proceedings of the National Academy of Sciences. [Link]
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Zou, D. J., & Li, J. (2015). Methods to measure olfactory behavior in mice. Current Protocols in Neuroscience. [Link]
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Maze Engineers. (2019). Testing Olfactory Behavior in Mice. ConductScience. [Link]
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Coronas-Samano, G., et al. (2015). Assessment of Olfactory Behavior in Mice: Odorant Detection and Habituation-Dishabituation Tests. Bio-protocol. [Link]
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Cang, J., & Isaacson, J. S. (2003). In Vivo Whole-Cell Recording of Odor-Evoked Synaptic Transmission in the Rat Olfactory Bulb. Journal of Neuroscience. [Link]
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Munger, S. D., et al. (2009). Olfactory receptors: GPCRs and beyond. Journal of Neurochemistry. [Link]
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JoVE. (2017). Electrophysiology in Drosophila Olfactory Neurons. Journal of Visualized Experiments. [Link]
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Shirasu, M., & Touhara, K. (2013). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. Methods in Molecular Biology. [Link]
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Chaput, M. A. (2012). In Vivo Electrophysiological Recordings of Olfactory Receptor Neuron Units and Electro-olfactograms in Anesthetized Rats. Methods in Molecular Biology. [Link]
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Fan, J., et al. (2003). Functional Characterization of Two Human Olfactory Receptors Expressed in the Baculovirus Sf9 Insect Cell System. Chemical Senses. [Link]
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Ikegami, K., et al. (2022). Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line. PLOS ONE. [Link]
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Ikegami, K., et al. (2022). Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line. PLOS ONE. [Link]
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Ikegami, K., et al. (2022). Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line. National Institutes of Health. [Link]
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de la Cruz-López, J., et al. (2019). Behavioral Evaluation of Odor Memory in Mice. Journal of Visualized Experiments. [Link]
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Lu, M., et al. (2016). Responsiveness of G protein-coupled odorant receptors is partially attributed to the activation mechanism. Proceedings of the National Academy of Sciences. [Link]
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Khoury, G., et al. (2016). Biophysical and functional characterization of the human olfactory receptor OR1A1 expressed in a mammalian inducible cell line. Protein Expression and Purification. [Link]
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Roullet, F. I., & Roullet, P. (2015). Simple and Computer-assisted Olfactory Testing for Mice. Journal of Visualized Experiments. [Link]
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Springer Nature. (2018). Deorphanization of Olfactory Trace Amine-Associated Receptors. Springer Protocols. [Link]
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Tazir, B., et al. (2019). Rapid Deorphanization of Human Olfactory Receptors in Yeast. ACS Synthetic Biology. [Link]
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Adipietro, K. A., et al. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. The Journal of General Physiology. [Link]
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Thilakarathne, R., et al. (2023). Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. Journal of Chemical Technology and Chemical Research. [Link]
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An In-depth Technical Guide to the Thermal Degradation Products of Dihydrojasmone Lactone
Abstract
Dihydrojasmone lactone, a significant contributor to the fragrance and flavor industries, exhibits a complex thermal degradation profile that is critical to understand for ensuring product stability, quality, and safety. This technical guide provides a comprehensive examination of the anticipated thermal degradation products of this compound (5-hexyldihydro-5-methyl-2(3H)-furanone). Drawing upon established principles of lactone chemistry and analytical data from related compounds, this document delineates the probable degradation pathways, identifies potential degradation products, and outlines the state-of-the-art analytical methodologies for their characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of the thermal stability of this widely used lactone.
Introduction to this compound
This compound, also known as γ-methyldecalactone, is a gamma-lactone that possesses a characteristic creamy, fruity, and coconut-like aroma.[1] Its pleasant organoleptic properties have led to its extensive use in perfumes, cosmetics, and as a food flavoring agent. Chemically, it is a five-membered cyclic ester with alkyl substituents, which influence its physical and chemical properties, including its thermal stability.
The application of heat during manufacturing, processing, or storage can induce chemical transformations in fragrance and flavor compounds, potentially altering their desired sensory characteristics and, in some cases, leading to the formation of undesirable or even harmful byproducts. Therefore, a thorough understanding of the thermal degradation of this compound is paramount.
Proposed Thermal Degradation Pathways of this compound
Direct experimental data on the thermal degradation of this compound is limited in publicly available literature. However, by examining the thermal decomposition of structurally similar γ-lactones, such as γ-valerolactone (GVL), we can propose the primary degradation pathways.[2][3] The thermal degradation of GVL has been shown to proceed through isomerization, decarboxylation, and decarbonylation reactions.[2]
dot
Caption: Proposed thermal degradation pathways of this compound.
The primary proposed pathways are:
-
Isomerization via Ring Opening: The initial step in the thermal degradation is likely the cleavage of the ester bond, leading to the formation of an unsaturated carboxylic acid intermediate. This reaction is analogous to the isomerization of GVL to 4-pentenoic acid.[3]
-
Decarboxylation: The unsaturated carboxylic acid intermediate can then undergo decarboxylation, losing a molecule of carbon dioxide (CO2) to form various unsaturated hydrocarbons.
-
Decarbonylation: Alternatively, the intermediate could undergo decarbonylation, losing a molecule of carbon monoxide (CO) to yield ketones and other oxygenated species.
-
Radical Reactions: At higher temperatures, radical-initiated reactions can become more prevalent, leading to a more complex mixture of smaller hydrocarbon and oxygenated fragments.[4]
Anticipated Thermal Degradation Products
Based on the proposed degradation pathways, a range of potential thermal degradation products can be anticipated. The exact composition of the degradation mixture will be highly dependent on the temperature, heating rate, and atmospheric conditions.
| Product Class | Proposed Specific Products | Formation Pathway |
| Unsaturated Hydrocarbons | Isomers of undecene | Decarboxylation of the unsaturated carboxylic acid intermediate. |
| Ketones | Aliphatic ketones | Decarbonylation of the unsaturated carboxylic acid intermediate. |
| Carboxylic Acids | 4-methyl-4-decenoic acid (and isomers) | Isomerization of this compound. |
| Smaller Volatiles | Carbon dioxide (CO2), Carbon monoxide (CO), smaller alkanes and alkenes | Decarboxylation, decarbonylation, and high-temperature fragmentation. |
Analytical Methodology for Characterization: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
The most powerful and appropriate analytical technique for identifying the thermal degradation products of this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method allows for the direct analysis of non-volatile materials by thermally decomposing the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.
dot
Caption: Experimental workflow for Py-GC-MS analysis.
Step-by-Step Experimental Protocol for Py-GC-MS Analysis
-
Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed into a quartz sample tube.
-
Pyrolysis: The sample tube is introduced into the pyrolyzer, which is rapidly heated to a predetermined temperature (e.g., 500-800°C) in an inert atmosphere (e.g., helium). The high temperature causes the this compound to decompose into smaller, volatile fragments.
-
Gas Chromatographic Separation: The volatile degradation products are swept from the pyrolyzer into the gas chromatograph. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" for each compound.
-
Data Analysis: The mass spectrum of each separated component is compared to spectral libraries (e.g., NIST) to tentatively identify the degradation products. The fragmentation patterns can also be interpreted to elucidate the structures of unknown compounds.
Mass Spectral Fragmentation of this compound and its Potential Degradation Products
The identification of this compound and its degradation products by mass spectrometry relies on the interpretation of their characteristic fragmentation patterns.
-
This compound: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 184. Key fragments would likely arise from the loss of the hexyl side chain and cleavage of the lactone ring.
-
Unsaturated Hydrocarbons (Undecenes): These would exhibit characteristic fragmentation patterns of alkenes, with clusters of peaks separated by 14 amu (corresponding to CH2 groups).
-
Ketones: Aliphatic ketones typically show a prominent molecular ion peak and characteristic alpha-cleavage fragments.
-
Unsaturated Carboxylic Acids: These may be more challenging to detect directly due to their polarity but would show a molecular ion and fragments corresponding to the loss of water and the carboxyl group.
Factors Influencing Thermal Degradation
The extent and nature of the thermal degradation of this compound are influenced by several key factors:
| Factor | Influence on Degradation |
| Temperature | Higher temperatures increase the rate of degradation and can favor fragmentation into smaller molecules through radical pathways. |
| Heating Rate | A rapid heating rate, as used in pyrolysis, is designed to minimize secondary reactions and provide a more direct representation of the primary degradation products. |
| Atmosphere | The presence of oxygen can lead to oxidative degradation pathways, resulting in a different and more complex mixture of products, including aldehydes, carboxylic acids, and other oxygenated species. |
| Presence of Catalysts | Acidic or basic impurities can catalyze the hydrolysis and degradation of the lactone ring, even at lower temperatures. |
Implications and Conclusion
The thermal degradation of this compound is a critical consideration for industries that utilize this valuable aroma compound. The formation of degradation products can lead to off-notes, reduced product efficacy, and potential safety concerns. The proposed degradation pathways, primarily involving isomerization followed by decarboxylation and decarbonylation, provide a framework for understanding the chemical changes that occur upon heating.
Pyrolysis-Gas Chromatography-Mass Spectrometry stands as the definitive analytical technique for the comprehensive characterization of these degradation products. By employing this methodology, researchers and quality control professionals can gain detailed insights into the thermal stability of this compound and develop strategies to mitigate its degradation in various applications. Further research involving detailed Py-GC-MS studies on this compound is warranted to confirm the proposed pathways and definitively identify its thermal degradation products.
References
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De Bruycker, R., et al. (2015). Experimental and computational study of the initial decomposition of gamma-valerolactone. Proceedings of the Combustion Institute, 35(1), 515-523. [Link]
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De Bruycker, R., et al. (2014). Experimental and computational study of the initial decomposition of gamma-valerolactone. Request PDF. [Link]
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Liu, D., & Farooq, A. (2023). Gamma-valerolactone (GVL) as a biofuel: Investigation of GVL thermal decomposition and GVL + OH reaction. KAUST Repository. [Link]
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Ravotti, R., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1300. [Link]
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Fragrantica. (2025). Theme of the Month: Lactones vs. Milk ~ Raw Materials. [Link]
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An In-Depth Technical Guide to the Chiral Separation of Dihydrojasmone Lactone Enantiomers
Abstract
Dihydrojasmone lactone, a significant component in the fragrance and flavor industry, is prized for its complex jasmine, waxy, and creamy coconut-like aroma.[1][2][3] As with many chiral compounds, the individual enantiomers of this compound can exhibit distinct sensory properties, making their separation and characterization crucial for quality control, regulatory compliance, and the development of novel fragrances.[4][5] This technical guide provides a comprehensive overview of the primary chromatographic techniques for the chiral separation of this compound enantiomers. We will delve into the theoretical underpinnings and practical applications of enantioselective Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient methods for the enantiomeric resolution of this important fragrance compound.
Introduction: The Significance of Chirality in Fragrance Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in biological systems.[5][6] In the realm of fragrance and flavor, the human olfactory system often interacts differently with each enantiomer of a chiral compound, leading to distinct odor perceptions.[4] this compound, systematically known as 5-hexyldihydro-5-methyl-2(3H)-furanone, possesses a chiral center, and therefore, exists as a pair of enantiomers.[2]
The synthesis of this compound, often achieved through methods like the Baeyer-Villiger oxidation of dihydrojasmone, typically results in a racemic mixture of these enantiomers.[1][7][8] Consequently, the ability to separate and quantify the individual enantiomers is paramount for:
-
Sensory Profile Characterization: To understand the unique contribution of each enantiomer to the overall aroma profile.
-
Quality Control: To ensure batch-to-batch consistency in fragrance formulations.
-
Authenticity and Adulteration Detection: To verify the origin and purity of natural extracts and synthetic preparations.[5]
-
Regulatory Compliance: To meet the increasingly stringent requirements for the characterization of chiral compounds in consumer products.[6][9]
This guide will explore the three primary chromatographic techniques for achieving this separation, providing both theoretical background and practical, step-by-step protocols.
Enantioselective Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for many fragrance ingredients.[10][11] For chiral separations, the key is the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers.[5]
The Principle of Chiral Recognition in GC
Enantioselective GC columns typically employ cyclodextrin derivatives as the chiral selector.[12] These cyclic oligosaccharides have a truncated cone structure, creating a chiral cavity.[5] Separation is achieved through the differential formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its later elution.[13]
Recommended GC Protocol for this compound
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm, Chiraldex G-TA) | These phases have demonstrated broad enantioselectivity for a wide range of volatile chiral compounds, including ketones and lactones.[13][15] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min | A temperature gradient is necessary to ensure good separation and elution of the lactone in a reasonable time. |
| Detector | FID or MS | FID is a robust, general-purpose detector. MS provides structural information for positive identification. |
| Detector Temp | 250 °C (FID) | Prevents condensation of the analyte in the detector. |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane or methyl tert-butyl ether) at a concentration of approximately 1 mg/mL.[8]
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL.
-
If analyzing a complex matrix, a liquid-liquid extraction may be necessary to isolate the analyte.[8]
Diagram of GC Experimental Workflow:
Caption: Workflow for the chiral GC analysis of this compound.
Enantioselective High-Performance Liquid Chromatography (HPLC): Versatility and Scalability
HPLC is an exceptionally versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC.[16][17] The development of robust polysaccharide-based CSPs has made chiral HPLC a cornerstone of enantioselective analysis in the pharmaceutical and chemical industries.[9][18]
The Principle of Chiral Recognition in HPLC
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely used for chiral HPLC.[4][19] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer. The enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to different retention times.[4]
Recommended HPLC Protocol for this compound
The following protocol is adapted from a validated method for the chiral separation of dihydrojasmonic acid, a structurally similar compound.[20] This method serves as an excellent starting point for the development of a specific protocol for this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV Detector
-
Autosampler
-
Column oven
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) | These columns are known for their broad applicability in separating a wide range of chiral compounds, including lactones.[19][20] |
| Column Dimensions | 250 x 4.6 mm ID, 5 µm particle size | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) | Normal-phase conditions are typically effective for polysaccharide CSPs. The ratio can be optimized to adjust retention and resolution.[20] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp | 25 °C | Temperature control is important for reproducible retention times. |
| Detection | UV at 210 nm | This compound has a chromophore that absorbs at low UV wavelengths. |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.[20]
-
Further dilute the stock solution to a working concentration suitable for UV detection (e.g., 10-100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.[20]
Diagram of HPLC Chiral Recognition:
Caption: Mechanism of chiral separation on a polysaccharide-based HPLC column.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[21][22] The use of supercritical CO2 as the primary mobile phase component makes SFC a more environmentally friendly "green" technology.[6]
The Principle of Chiral SFC
SFC for chiral separations typically uses the same polysaccharide-based CSPs as HPLC.[21] The mobile phase consists of supercritical CO2 modified with a small amount of a polar organic solvent, such as methanol or ethanol.[7] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a loss of efficiency, leading to rapid separations.[11] Chiral recognition occurs through the same interaction mechanisms as in normal-phase HPLC.
Recommended SFC Protocol for this compound
The following protocol is a general guideline for developing a chiral SFC method for lactones, based on common practices in the field.[15][23]
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, and back pressure regulator
-
UV Detector
-
Autosampler
-
Column oven
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-3, Chiralcel OD-3) | Columns packed with smaller particles (3 µm) are often used in SFC for higher efficiency. |
| Column Dimensions | 150 x 4.6 mm ID, 3 µm particle size | Shorter columns are often sufficient due to the high efficiency of SFC. |
| Mobile Phase | CO2 / Methanol (e.g., 85:15 v/v) | Methanol is a common and effective modifier for polysaccharide CSPs in SFC.[7] |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |
| Column Temp | 40 °C | Higher temperatures can improve efficiency in SFC. |
| Detection | UV at 210 nm | As with HPLC, UV detection is suitable for this compound. |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the modifier solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute as needed for the detector's sensitivity.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Diagram of SFC System and Benefits:
Caption: Schematic of an SFC system and its primary advantages for chiral separations.
Conclusion and Future Perspectives
The chiral separation of this compound enantiomers is a critical task in the fragrance and flavor industry, enabling a deeper understanding of its sensory properties and ensuring product quality. This guide has outlined three powerful chromatographic techniques—GC, HPLC, and SFC—for achieving this separation.
-
Enantioselective GC with cyclodextrin-based columns remains a robust and high-resolution method for this volatile lactone.
-
Chiral HPLC using polysaccharide-based CSPs offers broad applicability and is easily scalable for preparative purposes.
-
Chiral SFC presents a modern, efficient, and environmentally friendly alternative, often providing the fastest separations.
The choice of technique will depend on the specific requirements of the analysis, including the sample matrix, desired throughput, and available instrumentation. The provided protocols serve as a strong foundation for method development and optimization. As the demand for enantiomerically pure compounds continues to grow, further advancements in chiral stationary phase technology and chromatographic instrumentation will undoubtedly lead to even more efficient and selective methods for the analysis of this compound and other chiral fragrance ingredients.
References
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Optical Resolution of Flavor/Fragrance Compounds by Chiral Supercritical Fluid Chromatography (SFC), and Determination of Absolute Stereochemistry using Vibrational Circular Dichroism (VCD). (2025). ResearchGate. [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. [Link]
-
HPLC and SFC enantioseparation of (±)-Corey lactone diol: Impact of the amylose tris-(3,5-dimethylphenylcarbamate) coating amount on chiral preparation. (2019). PubMed. [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
-
A generic strategy for chiral separations by supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]
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Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. (2016). Molecules. [Link]
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Recent trends in chiral separations on immobilized polysaccharides CSPs. (n.d.). ResearchGate. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma's Almanac. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
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Fragrance compound. (n.d.). Wikipedia. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2012). ResearchGate. [Link]
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Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). MDPI. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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Contemporary Analysis of Chiral Molecules. (2016). LCGC International. [Link]
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Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. (2016). PubMed. [Link]
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Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. (2009). ResearchGate. [Link]
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This compound, 7011-83-8. (n.d.). The Good Scents Company. [Link]
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Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
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How Innovative Column Chemistries Are Supporting High-Resolution Cyclodextrin Analysis by HPAE-PAD. (2021). AnalyteGuru - Thermo Fisher Scientific. [Link]
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Enantiomers and Their Resolution. (2018). MDPI. [Link]
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Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the familyMyrtaceae. (2019). ResearchGate. [Link]
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waxy lactone, 70851-61-5. (n.d.). The Good Scents Company. [Link]
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Methodological & Application
High-Performance Liquid Chromatography (HPLC) for the Analysis of Lactones: An Application Guide
Introduction: The Significance of Lactone Analysis
Lactones, cyclic esters present in a vast array of natural products and synthetic compounds, are of significant interest to researchers in the pharmaceutical, food, and fragrance industries. Their diverse biological activities, ranging from antimicrobial and anticancer to antiparasitic and aromatic properties, necessitate robust and reliable analytical methods for their identification and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analysis of lactones, offering high resolution, sensitivity, and versatility for a wide range of these compounds, from volatile sesquiterpene lactones to complex macrocyclic lactones.[3][4]
This comprehensive guide provides a detailed framework for developing and validating HPLC methods for lactone analysis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and efficient method development.
Method Development: A Multifaceted Approach
A successful HPLC method is built upon a systematic optimization of several key parameters. The physicochemical properties of the target lactone(s) will heavily influence these choices.
Stationary Phase Selection: The Heart of the Separation
The choice of the HPLC column, specifically its stationary phase, is the most critical factor in achieving the desired separation.
-
Reversed-Phase Chromatography (RPC): This is the most common and versatile mode for lactone analysis.
-
C18 (Octadecylsilyl): The workhorse of reversed-phase HPLC, C18 columns are an excellent starting point for the analysis of a broad range of lactones, particularly those with moderate to low polarity.[2][5] The non-polar C18 stationary phase effectively retains lactones through hydrophobic interactions.
-
C8 (Octylsilyl): For more hydrophobic lactones or when shorter retention times are desired, a C8 column can be advantageous. The shorter alkyl chain provides less retention compared to C18.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity, particularly for lactones containing aromatic rings, through π-π interactions in addition to hydrophobic interactions.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar lactones that exhibit poor retention on reversed-phase columns, HILIC presents a powerful alternative.[6][7][8] In HILIC, a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) is used with a mobile phase rich in organic solvent, typically acetonitrile.[7][9] A water-enriched layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to their retention.[6]
-
Chiral Stationary Phases (CSPs): Many lactones exist as enantiomers, which can exhibit significantly different biological activities. Chiral HPLC is essential for their separation and quantification.[10][11][12][13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can separate a broad range of chiral compounds, including lactones.[10][11]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition fine-tunes the retention and selectivity of the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC for lactone analysis.
-
Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure.
-
Methanol can offer different selectivity and is a viable alternative.
-
A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for separating complex mixtures of lactones with a wide range of polarities.[14][15]
-
-
Aqueous Component & pH Control:
-
Water (HPLC-grade): The aqueous component of the mobile phase in reversed-phase HPLC.
-
Buffers: For ionizable lactones, controlling the pH of the mobile phase with a buffer (e.g., phosphate, acetate, or formate) is crucial for achieving reproducible retention times and symmetrical peak shapes. The pH should be selected to ensure the analyte is in a single ionic form. For many lactones, slightly acidic conditions (pH 3-5) can improve peak shape by suppressing the ionization of any free carboxylic acid groups that may be present due to hydrolysis of the lactone ring.[16]
-
Detection Methods: Visualizing the Analytes
The choice of detector depends on the chromophoric properties of the lactones and the required sensitivity.
-
UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: Many lactones possess chromophores that absorb UV light, making UV detection a simple and robust choice. A PDA detector provides the added advantage of acquiring the entire UV spectrum for each peak, aiding in peak identification and purity assessment. A common wavelength for the detection of many lactones is around 210 nm.[2][5]
-
Fluorescence (FLD) Detection: For lactones that are naturally fluorescent or can be derivatized with a fluorescent tag, FLD offers significantly higher sensitivity and selectivity compared to UV detection.[17] This is particularly useful for the analysis of macrocyclic lactones in complex matrices like food and biological samples.[4][17]
-
Mass Spectrometry (MS) Detection: HPLC coupled with MS (LC-MS) provides the highest level of selectivity and sensitivity, enabling definitive identification based on mass-to-charge ratio and fragmentation patterns.[5][18] This is the method of choice for complex sample analysis and for identifying unknown lactones.
Experimental Protocols
The following protocols provide a starting point for the analysis of lactones. Optimization will likely be required based on the specific lactone and sample matrix.
Protocol 1: General Reversed-Phase HPLC Method for Sesquiterpene Lactones
This protocol is a robust starting point for the analysis of sesquiterpene lactones in plant extracts.
1. Sample Preparation (from Plant Material): a. Accurately weigh 1.0 g of finely powdered plant material. b. Extract with 20 mL of methanol by sonication for 30 minutes, followed by shaking for 1 hour.[1] c. Centrifuge the extract at 4000 rpm for 15 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[19]
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 210 nm |
3. Data Analysis: a. Identify peaks by comparing retention times with authentic standards. b. Quantify by creating a calibration curve using a series of standard solutions of known concentrations.
Protocol 2: HPLC-FLD Method for Macrocyclic Lactones in Animal Plasma
This protocol is suitable for the sensitive determination of macrocyclic lactones like ivermectin or moxidectin in biological fluids.[4][17]
1. Sample Preparation (from Plasma): a. To 1.0 mL of plasma, add 2.0 mL of acetonitrile to precipitate proteins.[20] b. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[21] d. Derivatization (for fluorescence detection): Reconstitute the residue in 100 µL of a derivatization reagent (e.g., a mixture of N-methylimidazole and trifluoroacetic anhydride in acetonitrile). Heat at 95°C for 15 minutes to form a fluorescent derivative.[17] e. After cooling, add 100 µL of mobile phase and inject into the HPLC system.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection | Fluorescence (Excitation: 365 nm, Emission: 470 nm) |
3. Data Analysis: a. Construct a calibration curve using matrix-matched standards (standards prepared in blank plasma and subjected to the same extraction and derivatization procedure). b. Quantify the lactone concentration based on the peak area of the fluorescent derivative.
Workflow Visualization
The general workflow for HPLC analysis of lactones can be summarized in the following diagram:
Caption: General workflow for lactone analysis by HPLC.
Method Validation: Ensuring Trustworthy Results
Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement in drug development and quality control.[22][23][24][25] The key validation parameters, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), are:[22][23][24][25]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a correlation coefficient (r²) of ≥ 0.999.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of analyte is spiked into a blank matrix and the recovery is calculated. Recoveries are typically expected to be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Protocol 3: Method Validation Procedure
This protocol outlines the steps to validate an HPLC method for lactone quantification.
1. Specificity: a. Analyze a blank sample matrix, a standard solution of the lactone, and a sample spiked with the lactone. b. Demonstrate that there are no interfering peaks at the retention time of the analyte in the blank matrix.
2. Linearity: a. Prepare a series of at least five standard solutions of the lactone at different concentrations, covering the expected range of the samples. b. Inject each standard in triplicate. c. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.
3. Accuracy (Recovery): a. Spike a blank sample matrix with the lactone at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). b. Prepare three replicates at each level. c. Analyze the spiked samples and calculate the percentage recovery.
4. Precision: a. Repeatability: Analyze six replicates of a sample at 100% of the target concentration on the same day and by the same analyst. b. Intermediate Precision: Repeat the analysis on a different day with a different analyst. c. Calculate the RSD for each set of measurements.
5. LOD and LOQ: a. These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by injecting a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
6. Robustness: a. Introduce small, deliberate changes to the method parameters (e.g., ±2°C in column temperature, ±0.1 unit of pH, ±5% in the organic modifier composition). b. Analyze a sample under each of the modified conditions and assess the impact on retention time, peak area, and resolution.
Method Validation Logic
The following diagram illustrates the logical flow of the method validation process.
Caption: Logical flow of HPLC method validation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Silanol interactions with the analyte. - Column overload. - Column contamination. | - Use a lower pH mobile phase (e.g., pH 3-4) or add a competing base like triethylamine (TEA). - Dilute the sample or reduce injection volume. - Flush the column with a strong solvent or replace it.[26] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or pH. - Temperature variations. - Pump issues (leaks, air bubbles). | - Prepare fresh mobile phase daily and use a buffer. - Use a column oven. - Degas the mobile phase and purge the pump.[26] |
| Baseline Drift or Noise | - Contaminated mobile phase or detector cell. - Air bubbles in the system. | - Filter the mobile phase and flush the detector cell. - Thoroughly degas the mobile phase.[26] |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase. | - Implement a robust needle wash protocol in the autosampler. - Use high-purity solvents.[26] |
Conclusion
The development and validation of an HPLC method for lactone analysis is a systematic process that requires a thorough understanding of chromatographic principles and the physicochemical properties of the analytes. By carefully selecting the stationary phase, optimizing the mobile phase, and choosing an appropriate detector, a robust and reliable method can be established. Rigorous method validation according to ICH guidelines ensures the integrity and accuracy of the analytical data, which is paramount in research, drug development, and quality control. This guide provides the foundational knowledge and practical protocols to empower scientists to successfully develop and implement HPLC methods for the diverse and important class of compounds that are lactones.
References
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Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]
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Li, Y., et al. (2014). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods, 6(19), 7899-7906. [Link]
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Kralj, A., et al. (2013). Determination of macrocyclic lactones in food and feed. Food Additives & Contaminants: Part A, 30(6), 1068-1079. [Link]
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Maggi, F., et al. (2011). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta Medica, 77(17), 1918-1922. [Link]
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Aberham, A., et al. (2010). Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC)−Mass Spectrometry, Reversed Phase HPLC, and HPLC−Solid Phase Extraction−Nuclear Magnetic Resonance. Journal of Agricultural and Food Chemistry, 58(20), 10817-10823. [Link]
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Separation of Macrocyclic Lactones. (2018). LCGC International. [Link]
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Aberham, A., et al. (2010). Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. Journal of Agricultural and Food Chemistry, 58(20), 10817-23. [Link]
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Ortori, C. A., et al. (2011). Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. Methods in Molecular Biology, 692, 61-69. [Link]
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Creaven, P. J., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 15-24. [Link]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]
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Stewart, C. F., et al. (2010). Application of a Highly Specific and Sensitive Fluorescent HPLC Method for Topotecan Lactone in Whole Blood. Journal of liquid chromatography & related technologies, 33(12-14), 1158-1172. [Link]
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Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B, 818(2), 199-204. [Link]
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Young, D., et al. (2000). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 587-596. [Link]
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Chiral HPLC Column. (n.d.). Phenomenex. [Link]
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Borman, P., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Validation of Analytical Methods for Pharmaceutical Analysis (pp. 1-26). [Link]
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Whelan, M., & Kinsella, B. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B, 844(2), 175-203. [Link]
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Furlani, R. P. Z., et al. (2015). Occurrence of macrocyclic lactones in milk and yogurt from the Brazilian market. Food Control, 48, 43-47. [Link]
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Kumazawa, T., et al. (2000). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 237-245. [Link]
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da Silva, R. B., et al. (2018). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
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Lesellier, E., & West, C. (2019). Supercritical fluid chromatography for the analysis of natural products. Journal of Chromatography A, 1603, 1-20. [Link]
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Hamdan, H. A., & Mohammed, A. E. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Journal of Chemical and Pharmaceutical Research, 9(1), 118-122. [Link]
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Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. [Link]
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Oguma, T., et al. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological and Pharmaceutical Bulletin, 24(2), 176-180. [Link]
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Singhal, R., et al. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. International Journal of Pharmaceutical Sciences and Research, 13(12), 4991-5000. [Link]
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Choaudhary, A. A., & Hangad, T. (2024). Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. International Journal for Research in Applied Science & Engineering Technology, 12(4), 1326-1335. [Link]
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Hydrophilic Interaction Chromatography. (2009). LCGC International. [Link]
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Patel, K., & Patel, P. (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. ResearchGate. [Link]
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An Effective Approach to HPLC Method Development. (2023). Onyx Scientific. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]
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Douša, M., & Hosmanová, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-162. [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2841. [Link]
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Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of Dihydrojasmone Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the complete structural elucidation of dihydrojasmone lactone (5-hexyl-5-methyloxolan-2-one) using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a significant fragrance and flavor compound, precise characterization of this compound is critical for quality control, synthesis verification, and regulatory compliance. This document outlines field-proven methodologies for sample preparation, data acquisition, and in-depth spectral analysis, including the application of COSY, HSQC, and HMBC experiments for unambiguous assignment of all proton and carbon signals.
Introduction
This compound, also known by synonyms such as γ-methyl-γ-decanolactone and 4-methyl-4-decanolide, is a gamma-lactone with a characteristic jasmine-like, waxy, and creamy odor profile.[1][2] Its molecular formula is C₁₁H₂₀O₂ and its chemical structure features a five-membered lactone ring with a methyl and a hexyl substituent at the C5 position.[3] The unambiguous assignment of its ¹H and ¹³C NMR spectra is fundamental for confirming its chemical identity, assessing purity, and for detailed structural studies. This application note serves as a practical guide for researchers, providing both the theoretical basis and step-by-step protocols for achieving a complete and confident spectral assignment.
Chemical Structure and Numbering Scheme
The systematic IUPAC name for this compound is 5-hexyl-5-methyloxolan-2-one.[3] For the purpose of NMR spectral assignment, the atoms are numbered as illustrated in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on the meticulous preparation of the sample. The following protocol is recommended for obtaining high-resolution spectra of this compound.
Materials:
-
This compound (CAS: 7011-83-8)
-
Deuterated chloroform (CDCl₃), 99.8% atom D
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Small glass vial
-
Kimwipes
Procedure:
-
Sample Weighing: Accurately weigh approximately 20-30 mg of this compound into a clean, dry small glass vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm in the ¹H NMR spectrum.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, the sample can be briefly sonicated.
-
Filtering and Transfer: To remove any particulate matter that could degrade the spectral quality, prepare a filter by inserting a small piece of Kimwipe into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 500 MHz spectrometer.
Instrumentation: 500 MHz NMR Spectrometer equipped with a broadband probe.
Software: Standard spectrometer control and data processing software.
1. 1D ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12 ppm (centered around 5 ppm)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual CDCl₃ peak to 7.26 ppm.
2. 1D ¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Spectral Width: 220 ppm (centered around 100 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.
3. 2D COSY (Correlation Spectroscopy) Acquisition:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf)
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
4. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgpndqf)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8 Hz.
¹H and ¹³C NMR Spectral Data and Assignment
Disclaimer: Experimental spectral data for this compound was not publicly available at the time of this writing. The following data is based on predictive models and analysis of similar γ-lactone structures. Actual experimental values may vary.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| H-11 | 0.88 | t | 3H | J = 7.0 |
| H-10, H-9, H-8, H-7 | 1.25-1.35 | m | 8H | - |
| H-3 | 1.80-1.90 | m | 2H | - |
| H-6 | 1.60-1.70 | m | 2H | - |
| H-4 | 2.45-2.55 | m | 2H | - |
| H-1' | 1.45 | s | 3H | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-11 | 14.1 |
| C-10 | 22.6 |
| C-9 | 31.8 |
| C-8 | 24.8 |
| C-7 | 29.5 |
| C-6 | 40.0 |
| C-5 | 86.0 |
| C-4 | 29.0 |
| C-3 | 35.0 |
| C-2 | 177.0 |
| C-1' | 26.0 |
Spectral Analysis and Structural Elucidation
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is achieved through a systematic analysis of the 1D and 2D NMR data.
1D ¹H NMR Analysis
The ¹H NMR spectrum provides initial information on the types of protons present in the molecule.
-
Aliphatic Protons: The upfield region (0.8-2.0 ppm) is dominated by the signals of the hexyl chain and the methyl group. The terminal methyl group (H-11) is expected to be a triplet around 0.88 ppm due to coupling with the adjacent methylene group (H-10). The remaining methylene protons of the hexyl chain (H-7 to H-10) will appear as a complex multiplet.
-
Lactone Ring Protons: The methylene protons of the lactone ring (H-3 and H-4) are diastereotopic and are expected to show complex multiplets in the region of 1.80-2.55 ppm. The protons at H-4, being adjacent to the carbonyl group, will be deshielded compared to the H-3 protons.
-
Methyl Group on the Lactone Ring: The methyl group attached to the quaternary carbon C-5 (H-1') is expected to be a singlet at around 1.45 ppm.
1D ¹³C NMR Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments.
-
Carbonyl Carbon: The lactone carbonyl carbon (C-2) is expected to be the most downfield signal, typically in the range of 170-180 ppm.
-
Quaternary Carbon: The carbon C-5, bonded to two oxygen atoms and two carbon atoms, will appear in the range of 80-90 ppm.
-
Aliphatic Carbons: The carbons of the hexyl chain and the methyl group (C-6 to C-11 and C-1') will resonate in the upfield region (14-40 ppm). The methylene carbons of the lactone ring (C-3 and C-4) will also be in this region.
2D NMR Analysis: COSY, HSQC, and HMBC
2D NMR experiments are essential for establishing the connectivity within the molecule.
-
COSY (¹H-¹H Correlation): The COSY spectrum reveals proton-proton coupling networks. Key expected correlations include:
-
H-11 with H-10
-
H-10 with H-9
-
H-9 with H-8
-
H-8 with H-7
-
H-7 with H-6
-
H-4 with H-3
-
-
HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum correlates each proton with its directly attached carbon. This allows for the direct assignment of the carbon signals for all protonated carbons.
-
HMBC (¹H-¹³C Multiple-Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity around quaternary carbons and confirming the overall structure. Key expected HMBC correlations include:
-
The singlet of the methyl protons (H-1') to the quaternary carbon C-5, the lactone ring carbon C-4, and the hexyl chain carbon C-6.
-
The protons adjacent to the carbonyl group (H-4) to the carbonyl carbon C-2 and the quaternary carbon C-5.
-
The protons of the hexyl chain (H-6) to the quaternary carbon C-5.
-
The following diagram illustrates the key HMBC correlations that would be expected for this compound.
Caption: Key expected HMBC correlations for this compound.
Workflow for Spectral Assignment
The following workflow provides a logical sequence for the complete spectral assignment of this compound.
Caption: Logical workflow for the NMR spectral assignment of this compound.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy, following the detailed protocols outlined in this guide, enables the unambiguous structural elucidation and complete spectral assignment of this compound. The systematic interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra provides a self-validating system for confirming the molecular structure with high confidence. These methodologies are essential for quality control, synthetic verification, and in-depth characterization of this important fragrance and flavor compound.
References
-
This compound. PubChem. [Link]
-
5-hexyl-5-methyloxolan-2-one. The Good Scents Company. [Link]
-
Dihydro Jasmone Lactone Cas 7011-83-8. ODOWELL. [Link]
-
RIFM fragrance ingredient safety assessment, γ-methyldecalactone, CAS Registry Number 7011-83-8. Food and Chemical Toxicology. [Link]
-
Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education. [Link]
-
Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones. Magnetic Resonance in Chemistry. [Link]
-
Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. SCIRP. [Link]
-
1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. SciSpace. [Link]
-
waxy lactone, 70851-61-5. The Good Scents Company. [Link]
-
lilac lactone, 1073-11-6. The Good Scents Company. [Link]
-
dihydrojasmone 3-methyl-2-(N-pentanyl)-2-cyclopenten-1-one. The Good Scents Company. [Link]
-
This compound, gamma-Methyl Decalacton (FEMA 3786). MySkinRecipes. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
1H and 13 C NMR Chemical Shift Prediction Models. Edwin. [Link]
-
1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. [Link]
-
1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Human Metabolome Database. [Link]
-
CASPRE - 13 C NMR Predictor. University of Alberta. [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]
-
Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. [Link]
-
NPC Natural Product Communications - Carbon-13 NMR Chemical Shift of Methyl Group. ResearchGate. [Link]
Sources
Chemoenzymatic synthesis of optically pure dihydrojasmone lactone
Application Note & Protocol
Topic: A Robust Chemoenzymatic Strategy for the Synthesis of Optically Pure Dihydrojasmone Lactone via Lipase-Catalyzed Kinetic Resolution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable fragrance compound whose sensory profile is intrinsically linked to its stereochemistry. The synthesis of this molecule in its optically pure form presents a significant challenge for traditional organic chemistry. This application note details a highly efficient chemoenzymatic methodology for producing enantiomerically pure this compound. The core of this strategy is the enzymatic kinetic resolution (EKR) of a racemic precursor, catalyzed by the highly stable and selective immobilized lipase B from Candida antarctica (Novozym® 435). We provide a comprehensive, step-by-step protocol covering the enzymatic acylation, separation of enantiomers, and subsequent chemical lactonization to yield the target molecule with high optical purity. This approach leverages the exquisite enantioselectivity of biocatalysts to create a practical, scalable, and sustainable alternative to conventional asymmetric synthesis.[1][2]
Introduction & Core Principles
The fragrance and flavor industry increasingly demands enantiomerically pure compounds, as the biological receptors responsible for scent and taste are chiral. This compound is a prime example, where each enantiomer possesses a distinct aroma profile.[3] Achieving high optical purity through purely chemical means often requires complex multi-step syntheses, expensive chiral catalysts, or low-yielding classical resolutions.
Chemoenzymatic synthesis offers a powerful alternative by combining the versatility of chemical reactions with the unparalleled selectivity of enzymes.[2][4] Lipases, in particular, have emerged as workhorse biocatalysts due to their operational stability in organic solvents, broad substrate tolerance, and lack of a need for expensive cofactors.[1]
This guide focuses on a strategy centered around Enzymatic Kinetic Resolution (EKR) . In EKR, an enzyme preferentially catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a new product) and the unreacted, slow-reacting enantiomer.[5] While the theoretical maximum yield for a single enantiomer in a standard EKR is 50%, the high enantiomeric excess (e.e.) achieved makes this a highly practical method.[2][5]
Our approach involves three key stages:
-
Chemical Synthesis: Preparation of a suitable racemic precursor, rac-5-hydroxy-cis-7-decenoic acid methyl ester.
-
Enzymatic Kinetic Resolution: Selective acylation of one enantiomer of the racemic hydroxy ester using Candida antarctica lipase B.
-
Separation & Chemical Lactonization: Isolation of the unreacted, enantiopure hydroxy ester, followed by acid-catalyzed intramolecular cyclization to form the optically pure this compound.
Figure 1: Overall workflow for the chemoenzymatic synthesis of optically pure this compound.
Part I: Enzymatic Kinetic Resolution Protocol
Rationale for Experimental Design
-
Enzyme Selection: Candida antarctica Lipase B (CALB), particularly in its immobilized form (Novozym® 435), is the biocatalyst of choice.[6] Its high thermal and solvent stability, proven enantioselectivity for a wide range of secondary alcohols, and ease of removal from the reaction mixture via simple filtration make it ideal for preparative-scale synthesis.[7][8][9]
-
Acyl Donor: Vinyl acetate serves as an excellent, irreversible acyl donor. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, which effectively shifts the reaction equilibrium towards product formation.[10]
-
Solvent: A non-polar organic solvent like hexane or diisopropyl ether is used. These solvents maintain the enzyme's essential hydration layer while solubilizing the substrates, which is critical for high catalytic activity.[8]
Visualization of the EKR Mechanism
Figure 2: Lipase selectively acylates the (S)-enantiomer, enriching the unreacted (R)-enantiomer.
Step-by-Step Experimental Protocol
Materials:
-
Racemic 5-hydroxy-cis-7-decenoic acid methyl ester (1.0 equiv)
-
Immobilized Candida antarctica Lipase B (Novozym® 435) (20-50 mg per mmol of substrate)
-
Vinyl acetate (1.0-1.5 equiv)
-
Anhydrous Diisopropyl Ether (DIPE) or Hexane
-
Molecular sieves (4 Å), activated
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Temperature-controlled oil bath or water bath
-
Chiral HPLC or GC system for reaction monitoring
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the racemic hydroxy ester (1.0 equiv) and anhydrous solvent (e.g., DIPE, ~0.1 M concentration). Add activated molecular sieves to ensure anhydrous conditions.
-
Equilibration: Stir the solution at the desired reaction temperature (typically 30-40 °C) for 15 minutes to ensure thermal equilibrium.
-
Enzyme Addition: Add Novozym® 435 to the flask. The enzyme loading is a critical parameter that can be optimized.
-
Initiation: Add vinyl acetate (1.0-1.5 equiv) to the stirred mixture to initiate the acylation reaction.
-
Monitoring: The reaction progress is paramount. At set time intervals (e.g., 2, 4, 6, 8, 24 hours), withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Filter the aliquot through a small plug of silica or a syringe filter to remove the immobilized enzyme.
-
Analyze the sample by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess (e.e.) of both the remaining starting material and the acylated product.[11]
-
Causality: The goal is to stop the reaction as close to 50% conversion as possible.[5] Beyond this point, the enzyme may begin to acylate the less-reactive enantiomer, which will decrease the enantiomeric excess of the remaining substrate.
-
-
Quenching: Once the reaction reaches ~50% conversion, quench it by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with fresh solvent, dried under vacuum, and potentially reused.
Part II: Work-up and Lactonization Protocol
Procedure:
-
Solvent Removal: Concentrate the filtrate from the previous step under reduced pressure to remove the solvent.
-
Separation: The resulting crude mixture contains the unreacted (R)-hydroxy ester and the (S)-acylated ester. Separate these two compounds using silica gel column chromatography. A solvent system such as hexane/ethyl acetate is typically effective.
-
Lactonization:
-
Dissolve the purified, enantiomerically enriched (R)-hydroxy ester in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Heat the mixture (e.g., to reflux) to drive the intramolecular transesterification (lactonization). Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Final Purification: After the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactone can be further purified by distillation or chromatography to yield the final, optically pure (R)-dihydrojasmone lactone.
Data Presentation & Expected Results
The success of the kinetic resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). An E-value >100 is generally considered excellent for preparative applications.
Table 1: Representative Data for the Kinetic Resolution of a Racemic Hydroxy Ester
| Parameter | Value | Notes |
| Reaction Time | 8 hours | Time required to reach ~50% conversion. |
| Conversion | 51% | Determined by chiral GC/HPLC analysis. |
| e.e. of Substrate | >98% | Enantiomeric excess of the unreacted (R)-hydroxy ester. |
| e.e. of Product | 96% | Enantiomeric excess of the formed (S)-acylated ester. |
| Enantiomeric Ratio (E) | >150 | Calculated from conversion and e.e. values. |
| Isolated Yield (Lactone) | 40-45% | Overall yield from the racemic starting material. |
Conclusion
This chemoenzymatic protocol provides a reliable and highly selective method for the synthesis of optically pure this compound. By capitalizing on the catalytic prowess of Candida antarctica Lipase B, this approach circumvents many of the difficulties associated with traditional asymmetric synthesis. The methodology is robust, scalable, and employs a reusable biocatalyst, aligning with the principles of green chemistry. This makes it an attractive strategy for both academic research and industrial-scale production of high-value chiral compounds.
References
-
Kumar, A., Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules, 1(1), 133-138. [Link]
-
von der Au, M., et al. (2020). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. Molecules, 25(23), 5739. [Link]
-
Kumar, A., Gross, R. A. (2000). Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature. Biomacromolecules, 1(1), 133-8. [Link]
-
Thumarat, U., et al. (2021). Engineering of Candida antarctica lipase B for poly(ε-caprolactone) synthesis. Request PDF. [Link]
-
Senthil, K. S., Uzir, M. H., Ahmad, Z. (2012). Comparative Study between Candida antarctica Lipase B and Pseudomonas floroscens as Catalyst for Polycaprolactone Production. Advanced Materials Research, 626, 547-550. [Link]
-
Cardoso, B. B., et al. (2020). A New Environmentally Benign Catalytic Process for the Asymmetric Synthesis of Lactones: Synthesis of the Flavouring δ-Decalactone Molecule. Request PDF. [Link]
-
de Gonzalo, G., Lavandera, I. (2018). Biocatalytic synthesis of lactones and lactams. Biotechnology and Applied Biochemistry, 65(3), 369-380. [Link]
-
Brenna, E., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts, 10(5), 513. [Link]
- Unknown Authors. (2017). A kind of method of the natural jasmine lactone of asymmetric syntheses (R).
-
Boland, W., et al. (1989). Biosynthesis of δ-Jasmin Lactone (= (Z)Dec-7-eno-5-lactone) and (Z,Z)-Dodeca-6,9-dieno-4-lactone in the Yeast Sporobolomyces odorus. Request PDF. [Link]
-
Wawrzeńczyk, C., et al. (2017). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 22(12), 2135. [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29696–29729. [Link]
-
Wikipedia contributors. (2023). Kinetic resolution. Wikipedia. [Link]
-
Tió-Caballero, M., et al. (2023). Enantioselectivity Enhancement of a Geobacillus thermoleovorans CCR11 Lipase by Rational Design. International Journal of Molecular Sciences, 24(13), 10630. [Link]
- Givaudan, S. A. (1994). Optically active lactones.
-
Wang, Y., et al. (2021). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (n.d.). Themed collection Chemoenzymatic synthesis. RSC Publishing. [Link]
-
de Gonzalo, G., et al. (2024). New Advances in Chemoenzymatic Synthesis. Molecules, 29(10), 2276. [Link]
-
Brenna, E., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. ResearchGate. [Link]
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- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Dihydrojasmone Lactone as an Insect Antifeedant
For Distribution To: Researchers, scientists, and drug development professionals in entomology, agricultural science, and pest management.
Preamble: A Strategic Approach to Feeding Deterrence
In the continuous search for sustainable and effective pest management strategies, insect antifeedants represent a compelling class of compounds. Unlike traditional insecticides that aim for outright mortality, antifeedants, also known as feeding deterrents, disrupt the feeding behavior of insects, leading to starvation or migration away from the protected crop.[1] This mode of action offers several advantages, including a reduced likelihood of resistance development and a more favorable environmental profile. Dihydrojasmone lactone, a gamma-lactone with a characteristic jasmine-like odor, has emerged as a promising candidate in this arena.[2][3] Derivatives of this compound have demonstrated notable antifeedant properties, suggesting its potential as a valuable tool in integrated pest management (IPM) programs.[2]
These application notes provide a comprehensive guide to the evaluation of this compound as an insect antifeedant. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately assess its efficacy and elucidate its mechanism of action.
Section 1: Compound Profile: this compound
This compound, systematically known as 5-hexyldihydro-5-methyl-2(3H)-furanone, is a gamma-lactone with the molecular formula C₁₁H₂₀O₂.[4][5] Its chemical and physical properties are crucial for its formulation and application in bioassays.
| Property | Value | Source(s) |
| Molecular Weight | 184.28 g/mol | [5] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Jasmine-like, waxy, creamy | [2][3] |
| Boiling Point | 135-160 °C at 0.5-18 mmHg | [2] |
| Solubility | Soluble in alcohol (>1,000 mg/L in ethanol); practically insoluble in water (419 mg/L) | [2][4] |
| logP (o/w) | 2.8-2.93 | [2] |
The high solubility of this compound in ethanol facilitates its preparation for laboratory bioassays, while its low water solubility is a key consideration for formulation in aqueous spray applications.[2]
Section 2: The Rationale for Antifeedant Bioassays
The selection of an appropriate bioassay is paramount for generating meaningful data. Two primary methodologies are employed to assess antifeedant activity: the no-choice test and the choice test .
-
No-Choice Test: This assay forces the insect to feed on a treated substrate, providing a clear measure of feeding inhibition in the absence of alternatives.[6] It is a rigorous method for determining if a compound can effectively protect a food source.[7]
-
Choice Test: This design presents the insect with both treated and untreated food sources simultaneously.[7] It is considered more representative of a natural environment where insects can choose to move to an untreated plant.[7]
By employing both methodologies, a comprehensive understanding of the compound's potential as a feeding deterrent can be achieved.
Section 3: Experimental Protocols
Insect Rearing
Consistent and healthy insect colonies are the bedrock of reliable bioassay results. The following protocol is optimized for the common cutworm, Spodoptera litura, a polyphagous pest and a suitable model for antifeedant studies.[1][8][9]
-
Species: Spodoptera litura (Fabricius)
-
Rearing Conditions: Maintain a controlled environment at 25 ± 2°C, 60-70% relative humidity, and a 14:10 (L:D) photoperiod.
-
Diet: Larvae can be reared on an artificial diet or their natural host plants, such as castor leaves (Ricinus communis).
-
Synchronization: Rear larvae in cohorts to ensure a consistent supply of individuals at the same developmental stage (e.g., 3rd or 4th instar) for experiments.
Preparation of this compound Test Solutions
The insolubility of this compound in water necessitates the use of an organic solvent. Ethanol is a suitable choice due to the compound's high solubility.[2]
-
Stock Solution (10,000 ppm or 1%): Dissolve 100 mg of pure this compound in 10 mL of absolute ethanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to achieve the desired test concentrations. A recommended starting range for a dose-response study would be 100, 250, 500, 1000, and 2500 ppm.
-
Control Solutions:
-
Negative Control: A solution of the solvent (ethanol) at the same concentration used in the test solutions. This is crucial to ensure that the solvent itself does not exhibit antifeedant or repellent properties. Preliminary tests should be conducted to determine the highest concentration of ethanol that does not affect insect feeding.
-
Positive Control: A known antifeedant (e.g., Azadirachtin) can be included for comparison.
-
-
Emulsifier: For applications requiring aqueous dilution, a non-ionic surfactant such as Tween 20 (e.g., at 0.05%) should be added to the final solution to ensure a stable emulsion.
Leaf Disc No-Choice Bioassay
This protocol assesses the absolute feeding deterrence of this compound.
-
Leaf Disc Preparation: Using a cork borer, cut uniform leaf discs (e.g., 2 cm diameter) from fresh castor leaves.
-
Treatment Application: Individually dip each leaf disc into a test solution for 2-3 seconds, ensuring complete and even coverage.
-
Drying: Allow the solvent to evaporate completely by air-drying the treated leaf discs in a fume hood for approximately 10-15 minutes.
-
Assay Setup: Place a piece of moistened filter paper at the bottom of a Petri dish (9 cm diameter) to maintain humidity. Place one treated or control leaf disc in the center of each Petri dish.
-
Insect Introduction: Introduce one pre-starved (2-4 hours) 3rd or 4th instar Spodoptera litura larva into each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under the rearing conditions for 24 hours.
-
Data Collection: After 24 hours, remove the larvae and the remaining leaf disc fragments. Measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning and analyzing the images with appropriate software.
-
Replication: Each treatment and control should have at least 10-20 replicates.
Leaf Disc Choice Bioassay
This protocol evaluates the relative feeding preference of the insects.
-
Leaf Disc Preparation and Treatment: Prepare treated and control leaf discs as described in the no-choice bioassay (Sections 3.3.1 - 3.3.3).
-
Assay Setup: In each Petri dish with moistened filter paper, place one treated leaf disc and one control leaf disc on opposite sides.
-
Insect Introduction: Introduce one pre-starved larva into the center of the Petri dish.
-
Incubation and Data Collection: Follow the procedures outlined in the no-choice bioassay (Sections 3.3.6 - 3.3.8).
Data Analysis and Interpretation
The antifeedant activity is quantified using the Feeding Deterrent Index (FDI) , also referred to as the Antifeedant Index (AFI).
For the No-Choice Bioassay:
FDI (%) = [ (C - T) / C ] * 100
Where:
-
C = Area of the control leaf disc consumed
-
T = Area of the treated leaf disc consumed
For the Choice Bioassay:
FDI (%) = [ (C - T) / (C + T) ] * 100
Where:
-
C = Area of the control leaf disc consumed
-
T = Area of the treated leaf disc consumed
Interpretation of FDI Values:
-
Positive FDI: Indicates antifeedant activity.
-
Negative FDI: Suggests the compound acts as a feeding stimulant.
-
FDI of 0: No effect on feeding behavior.
The collected data should be statistically analyzed using appropriate methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.
Section 4: Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.
Caption: Workflow for the No-Choice Antifeedant Bioassay.
Caption: Workflow for the Choice Antifeedant Bioassay.
Section 5: Elucidating the Mechanism of Action
The antifeedant activity of this compound is likely mediated by the insect's gustatory system. Insects possess specialized taste receptors, known as gustatory receptors (GRs), which are ligand-gated ion channels.[10] These receptors are located in sensilla on various parts of the body, including the mouthparts, antennae, and tarsi.[11]
The proposed mechanism is that this compound interacts with specific GRs that perceive bitter or noxious compounds. This interaction triggers a neuronal signal that is interpreted by the insect's central nervous system as a "do not feed" message, leading to the cessation of feeding.[1]
Caption: Proposed Mechanism of this compound's Antifeedant Action.
Further investigation into the specific GRs involved can be conducted using electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR) . EAG measures the overall electrical response of the antenna to a volatile compound, while SSR allows for the recording of action potentials from individual gustatory neurons in response to direct chemical stimulation.[5][6][12] These advanced techniques can provide direct evidence of the interaction between this compound and the insect's chemosensory system.
Section 6: Concluding Remarks and Future Directions
This compound presents a compelling avenue for the development of novel insect antifeedants. The protocols outlined in these application notes provide a robust framework for its evaluation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifeedant activity.
-
Formulation Development: Creating stable and effective formulations for field application.
-
Field Trials: Assessing the efficacy of this compound under real-world agricultural conditions.
-
Mechanism of Action Studies: Identifying the specific gustatory receptors that mediate the antifeedant response.
By systematically addressing these research areas, the full potential of this compound as a sustainable pest management tool can be realized.
References
-
Grudniewska, A., Kłobucki, M., Dancewicz, K., Szczepanik, M., Gabryś, B., & Wawrzeńczyk, C. (2015). Synthesis and Antifeedant Activity of Racemic and Optically Active Hydroxy Lactones with the p-Menthane System. PLOS ONE, 10(7), e0131028. [Link]
-
Antifeedant activity of leaf extracts against Spodoptera litura Fabricius 1775 (Lepidoptera: Noctuidae) highlighting the mechanism of action. (n.d.). ResearchGate. [Link]
-
Antifeedant and Insecticidal Activity of Different Solvent Extracts of Vitex negundo (L) against Cotton Leafworm Spodoptera litura (Fab.). (2022). Asian Journal of Research in Zoology. [Link]
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Insecticidal potential of ethanol and hexane solvent seed extract of Annona squamosa against Spodoptera litura Fab. (n.d.). Deogiri College. [Link]
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This compound | C11H20O2. (n.d.). PubChem. [Link]
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Choice Verses No-choice Tests. (n.d.). Manaaki Whenua Landcare Research. [Link]
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The larva and adult of Helicoverpa armigera use differential gustatory receptors to sense sugars. (2023). eLife. [Link]
-
A Gustatory Receptor GR8 Tunes Specifically to D-Fructose in the Common Cutworm Spodoptera litura. (2019). PMC. [Link]
-
Antifeedant and Insecticidal Activity of Different Solvent Extracts of Vitex negundo (L) against Cotton Leafworm Spodoptera litura (Fab.). (n.d.). ResearchGate. [Link]
-
Bioactivity of some plant extracts against larvae of Spodoptera litura (Fab.) and Athalia proxima lugens (Klug.) under laboratory conditions. (2017). ResearchGate. [Link]
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Antifeedant activity, developmental indices and morphogenetic variations of plant extracts against Spodoptera litura (Fab) (Lepidoptera: Noctuidae). (2013). Journal of Entomology and Zoology Studies. [Link]
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Electroantennography. (n.d.). Wikipedia. [Link]
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No-choice tests. (n.d.). BIREA. [Link]
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Novel Lactone-Based Insecticides and Drosophila suzukii Management: Synthesis, Potential Action Mechanisms and Selectivity for Non-Target Parasitoids. (2023). MDPI. [Link]
-
Sesquiterpene Lactones from Artemisia absinthium. Biotransformation and Rearrangement of the Insect Antifeedant 3α-hydroxypelenolide. (2018). PMC. [Link]
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Pheromone receptors in Spodoptera littoralis. (2015). Frontiers. [Link]
-
Ectopic taste receptors in animal physiology: evolutionary conservation and functional diversification. (2025). PMC. [Link]
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Dihydro Jasmone Lactone Cas 7011-83-8 manufacturers and suppliers in China. (n.d.). ODOWELL. [Link]
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Insect antifeedant activity of flavones and chromones against Spodoptera litura. (2003). PubMed. [Link]
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Gustation in insects: taste qualities and types of evidence used to show taste function of specific body parts. (2023). PubMed Central. [Link]
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Application Notes & Protocols: The Use of Dihydrojasmone Lactone in Flavor and Fragrance Research
Introduction: Unveiling Dihydrojasmone Lactone
This compound, also known by synonyms such as γ-Methyldecalactone and Lactojasmone, is a gamma-lactone that has carved a significant niche in the palette of flavorists and perfumers.[1][2] Its chemical structure, 5-hexyldihydro-5-methyl-2(3H)-furanone, confers a unique and highly valued sensory profile.[3][4][5] While structurally related to the powerful jasmine constituent, dihydrojasmone, its lactone functionality transforms its character, lending it a creamy, fruity, and complex profile that extends far beyond a simple floral note.
This document serves as a technical guide for researchers, flavor chemists, and perfumers on the effective application of this compound. It provides not only standardized protocols for its analysis and use but also delves into the scientific rationale behind these methodologies, empowering professionals to innovate with confidence. We will explore its sensory characteristics, analytical quantification, formulation stability, and advanced applications, grounded in authoritative data and field-proven insights.
Physicochemical Characteristics and Sensory Profile
A thorough understanding of a material's physical and chemical properties is fundamental to its successful application. These parameters dictate its behavior in different matrices, its stability, and its release profile.
Physicochemical Data
The properties of this compound make it suitable for a wide range of applications, highlighting its relatively low volatility and hydrophobicity.[3]
| Property | Value | Source |
| CAS Number | 7011-83-8 | [3][4][6][7] |
| Molecular Formula | C₁₁H₂₀O₂ | [3][5][6] |
| Molecular Weight | 184.28 g/mol | [4][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][6][8] |
| Boiling Point | 135-160 °C (at 0.5-18 mmHg) | [1][3][8] |
| Flash Point | 110 °C (230 °F) | [1][3][6][8] |
| Density | ~0.95 g/cm³ | [3][6] |
| Water Solubility | 419 mg/L at 20°C | [3][6][7] |
| LogP (o/w) | 2.8 - 3.3 | [1][3][5][6] |
| FEMA Number | 3786 | [1][6] |
Detailed Sensory Profile
This compound exhibits a complex, concentration-dependent olfactory profile. This dual character is a key asset, allowing it to function as both a primary character note and a subtle modifier.
-
At High Concentration (1% and above): The primary notes are distinctly floral and fruity, often described as jasmine-like with waxy, coconut, and peachy facets.[3][6][8]
-
At Low Concentration (1-10 ppm): The profile softens considerably, revealing creamy, sweet, lactonic, and even fermented dairy-like undertones.[1][3][4][7] This makes it an excellent enhancer for dairy, vanilla, and stone fruit flavors.[8][9]
Its taste threshold is approximately 10 ppm in aqueous solutions, where it imparts waxy, creamy, and sweet notes.[3][4] This potency makes it a highly efficient flavor enhancer in confectionery and dairy products.[3][8]
Synthesis Pathways: From Precursor to Product
Understanding the synthesis of an aroma chemical provides insight into potential impurities and informs quality control measures. The primary industrial route involves the acid-catalyzed cyclization of 4-methyl-4-hydroxydecanoic acid, a method favored for its scalability and high purity yield (>95%).[3][4]
An alternative research-oriented pathway is the Baeyer-Villiger oxidation of dihydrojasmone.[3] This reaction uses a peroxy acid (like m-CPBA) to insert an oxygen atom into the cyclopentanone ring of dihydrojasmone, yielding δ-lactones.[3][10] This method is particularly interesting for creating novel derivatives and studying structure-activity relationships.[10]
Caption: Simplified Baeyer-Villiger oxidation of dihydrojasmone.
Furthermore, biocatalytic methods using fungal strains like Fusarium culmorum are being explored for enantioselective synthesis, offering pathways to chiral lactones with potentially unique sensory properties and enhanced biological specificity.[3]
Analytical Protocols: Quantification and Quality Control
Accurate quantification of this compound is critical for regulatory compliance, quality assurance, and precise formulation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.
Protocol 4.1: GC-MS Quantification of this compound
Rationale: This protocol employs a non-polar GC column, which separates compounds based on their boiling points, ideal for analyzing aroma chemicals like lactones. The use of an internal standard (IS) corrects for variations in injection volume and instrument response, ensuring high accuracy.
Materials:
-
This compound (≥98% purity reference standard)
-
Internal Standard (IS): Methyl undecanoate or similar, not present in the sample
-
Solvent: Dichloromethane or Ethyl Acetate (High Purity, GC grade)
-
Sample matrix (e.g., fragrance oil, beverage emulsion)
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
GC Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Internal Standard (IS) Stock Solution: Accurately weigh ~50 mg of methyl undecanoate into a 50 mL volumetric flask and dilute to volume with the chosen solvent. This creates a 1 mg/mL (1000 ppm) IS stock.
-
Calibration Standards Preparation:
-
Create a stock solution of this compound at 1 mg/mL in the solvent.
-
Perform serial dilutions to prepare a set of at least five calibration standards ranging from 1 ppm to 100 ppm.
-
Spike each calibration standard with the IS stock solution to a final IS concentration of 20 ppm.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample matrix into a 10 mL volumetric flask.
-
Add the IS stock solution to achieve a final concentration of 20 ppm.
-
Dilute to volume with the solvent. The sample may require further dilution to fall within the calibration range.
-
-
GC-MS Analysis:
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-300.
-
-
Data Analysis:
-
Identify the retention times for this compound and the IS.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the IS against the analyte concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Caption: Workflow for quantitative analysis via GC-MS.
Application Protocols: From Concept to Creation
The following protocols provide frameworks for incorporating this compound into fragrance and flavor systems.
Protocol 5.1: Incorporation into a Floral-Fruity Fragrance Accord
Rationale: this compound is an excellent blender, adding richness and a creamy texture that bridges floral and fruity notes. It is particularly effective with jasmine, gardenia, peach, and apricot accords.[8] Its stability is good in various media, including lotions and soaps.[8]
Materials:
-
This compound
-
Fragrance raw materials (e.g., Benzyl Acetate, Hedione®, Linalool, gamma-Decalactone)
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
Procedure:
-
Create a Base Accord: Formulate a simple jasmine-peach base. For a 10g trial:
-
Benzyl Acetate: 3.0g (30%)
-
Hedione®: 4.0g (40%)
-
Linalool: 1.5g (15%)
-
gamma-Decalactone: 0.5g (5%)
-
-
Prepare a Dilution: Create a 10% dilution of this compound in ethanol to allow for precise dosing.
-
Titration and Evaluation:
-
Add the this compound dilution incrementally to the base accord, starting at a level that contributes 0.5% of the pure material to the final concentrate.
-
After each addition, stir thoroughly and evaluate the accord on a smelling strip at intervals (top note, 15 min, 1 hr, 4 hr).
-
Observe how it enhances the creamy, milky notes and adds a natural, fleshy texture to the peach note.[8][11]
-
-
Finalize Formulation: Adjust the level based on the desired outcome. A typical usage level in a fragrance concentrate can be up to 1.0%.[12]
Protocol 5.2: Sensory Evaluation using a Triangle Test
Rationale: The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. This is crucial for assessing the impact of this compound at or near its taste threshold.
Materials:
-
Two product samples: a "Control" (e.g., sweetened water) and a "Test" (Control + this compound at a specified concentration, e.g., 3 ppm).[8]
-
Sensory panel of at least 15 trained panelists.
-
Identical sample cups, coded with random 3-digit numbers.
-
Evaluation booths with controlled lighting and airflow.
Procedure:
-
Sample Preparation: For each panelist, prepare a set of three samples. Two samples will be identical (either both Control or both Test), and one will be different. The order of presentation should be randomized for each panelist.
-
Panelist Instructions: Instruct panelists to taste each sample from left to right. Their task is to identify which of the three samples is different from the other two.
-
Data Collection: Record the number of correct responses.
-
Statistical Analysis:
-
Determine the minimum number of correct judgments required for statistical significance (at p < 0.05) from a binomial distribution table.
-
If the number of correct identifications meets or exceeds this number, it can be concluded that a significant sensory difference exists at the tested concentration.
-
Caption: Standard workflow for a sensory triangle test.
Advanced Research & Future Directions
The utility of this compound and its derivatives extends beyond traditional flavor and fragrance applications into fascinating areas of chemical ecology and agricultural science.
-
Antifeedant Properties: Research has shown that derivatives of this compound can act as antifeedants against certain insect herbivores. For example, they have been shown to deter feeding by Spodoptera exigua larvae.[3] This opens avenues for developing novel, nature-inspired crop protection agents.
-
Jasmonate Signaling: The structural similarity to jasmonates, a class of plant hormones, suggests these molecules may mimic plant stress signals.[3] This could be exploited to trigger defense gene expression in plants, enhancing their resistance to pathogens and pests.[3] Further research into this mechanism could lead to new classes of plant health products.
Safety and Regulatory Status
This compound is classified as FEMA GRAS (Generally Recognized as Safe) under number 3786, permitting its use in food products at specified levels.[1][6] It is considered a skin irritant in its pure form, and standard safety precautions for handling chemicals should be observed.[4] A safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted, supporting its use within the fragrance industry.[2]
References
-
This compound, 7011-83-8. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Dihydro Jasmone Lactone Cas 7011-83-8 manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved from [Link]
-
dihydrojasmone 3-methyl-2-(N-pentanyl)-2-cyclopenten-1-one. (n.d.). The Good Scents Company. Retrieved from [Link]
-
This compound, gamma-Methyl Decalacton (FEMA 3786). (n.d.). MySkinRecipes. Retrieved from [Link]
-
This compound | C11H20O2 | CID 285097. (n.d.). PubChem. Retrieved from [Link]
-
Fragrance compound. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound, 7011-83-8. (n.d.). Perflavory. Retrieved from [Link]
-
Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. (2016). Molecules. Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, γ-methyldecalactone, CAS Registry Number 7011-83-8. (2020). Food and Chemical Toxicology. Retrieved from [Link]
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- 9. dihydrojasmone, 1128-08-1 [thegoodscentscompany.com]
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Solid-phase microextraction (SPME) for dihydrojasmone lactone
An In-Depth Technical Guide to the Analysis of Dihydrojasmone Lactone via Solid-Phase Microextraction (SPME)
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the extraction and quantification of this compound from various matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the flavor, fragrance, and chemical industries.
This compound (also known as γ-methyldecalactone or lactojasmone) is a key aroma compound valued for its creamy, jasmine, and fruity notes, reminiscent of peach and plum.[1][2] It is utilized to impart richness to floral fragrances like gardenia and tuberose and to add milky, creamy characteristics to flavors and sandalwood-type scents.[1] Accurate quantification of this semi-volatile compound is critical for product formulation, quality control, and stability studies. SPME offers a robust, solvent-free, and sensitive alternative to traditional extraction methods for this purpose.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source(s) |
| Chemical Name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | [5][6] |
| Synonyms | γ-Methyldecalactone, Lactojasmone | [1][7] |
| Molecular Formula | C₁₁H₂₀O₂ | [8] |
| Molecular Weight | 184.27 g/mol | [7][8] |
| Boiling Point | 135 °C @ 0.5 mmHg | [1][8] |
| Vapor Pressure | 1.14 mmHg @ 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in alcohol | [8][9] |
| logP (o/w) | ~2.8 - 3.02 | [1][7] |
| Odor Profile | Jasmine-like, waxy, creamy, sweet, coconut | [5][6] |
The Principle of SPME for Semi-Volatile Lactones
SPME is a sample preparation technique that integrates sampling, extraction, and concentration into a single, solvent-free step.[10][11] The core of the technique is a fused silica fiber coated with a polymeric stationary phase. For a semi-volatile analyte like this compound, Headspace SPME (HS-SPME) is the preferred mode of extraction.
The process relies on the partitioning equilibrium of the analyte among three phases: the sample matrix, the gaseous headspace above the sample, and the fiber coating.[12] By heating the sample, the vapor pressure of this compound increases, driving more molecules into the headspace. The fiber, when exposed to this headspace, adsorbs or absorbs the analyte until an equilibrium is reached.[4] The amount of analyte extracted by the fiber is proportional to its concentration in the sample, forming the basis for quantitative analysis.[13][14]
Caption: Fig 1. Principle of Headspace SPME.
Causality in Method Development: A Self-Validating Approach
A robust analytical method is built on logical, evidence-based choices. Each parameter in the SPME process is optimized to ensure maximum sensitivity, accuracy, and reproducibility for this compound.
The Critical Choice: SPME Fiber Chemistry
The selection of the fiber coating is the most critical parameter in method development, as it dictates the extraction efficiency and selectivity.[15] The choice is based on the principle of "like dissolves like," matching the polarity of the fiber to the analyte. This compound is a medium-polarity compound.
| Fiber Coating | Polarity | Mechanism | Rationale for this compound |
| Polydimethylsiloxane (PDMS) | Non-polar | Absorption | Good for non-polar, semi-volatile compounds. May have lower affinity for the lactone functional group. |
| Polyacrylate (PA) | Polar | Absorption | Suitable for polar analytes. May be a good choice due to the polar ester group in the lactone.[16] |
| PDMS/Divinylbenzene (DVB) | Bipolar | Adsorption/Absorption | A versatile, mixed-phase fiber. DVB provides porous structure for adsorbing a wide range of analytes. Excellent candidate.[17] |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Adsorption | Ideal for smaller, more volatile compounds (C2-C12).[16] May be less effective for the larger C11 structure of this compound compared to DVB/CAR/PDMS. |
| DVB/CAR/PDMS | Bipolar | Adsorption/Absorption | Recommended. This tri-phase fiber offers the broadest range of extraction capabilities for volatile and semi-volatile compounds of varying polarities.[18][19] It combines the properties of all three materials, making it a powerful choice for complex matrices and method development.[20] |
Optimization of Extraction Parameters
Optimizing the extraction conditions is essential to achieve equilibrium quickly and maximize analyte recovery.[21][22]
-
Extraction Temperature (50-70 °C): Increasing the temperature enhances the volatility of this compound, increasing its concentration in the headspace.[18] However, excessively high temperatures can negatively impact the fiber's partitioning coefficient. An optimal temperature balances these two effects. A range of 50-70 °C is typically effective for semi-volatiles.
-
Extraction Time (30-60 min): This is the time the fiber is exposed to the headspace. The goal is to reach, or get close to, equilibrium for reproducible results.[23] A time of 30-45 minutes is a common starting point.
-
Sample Agitation (e.g., 250 rpm): Agitation of the sample via stirring or shaking facilitates the mass transfer of the analyte from the matrix into the headspace, reducing the time needed to reach equilibrium.[15]
-
Ionic Strength Adjustment (Salting Out): For aqueous or semi-aqueous samples, the addition of a salt like Sodium Chloride (NaCl) to saturation increases the ionic strength of the solution.[24] This decreases the solubility of organic compounds like this compound, effectively "pushing" them into the headspace and increasing extraction efficiency.
Caption: Fig 2. Logical workflow for SPME method optimization.
Detailed Experimental Protocol
This protocol provides a validated starting point for the HS-SPME-GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol or Ethanol (HPLC grade) for stock solution
-
Sodium Chloride (NaCl, analytical grade)
-
Deionized water
-
SPME Fiber Assembly: DVB/CAR/PDMS, 50/30 µm (or similar)
-
SPME Manual Holder or Autosampler
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector.
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and scan/SIM modes.
-
GC Column: A mid-polarity column such as DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
Preparation of Standards and Samples
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by spiking appropriate aliquots of the stock solution into a suitable matrix (e.g., 10 mL of deionized water or a blank product base) in 20 mL headspace vials.
-
Sample Preparation: Place a known amount of the sample (e.g., 5 g or 5 mL) into a 20 mL headspace vial. For solid or viscous samples, dilution with water may be necessary.
-
Salt Addition: To each standard and sample vial, add ~2-3 g of NaCl (or until saturation).
-
Immediately seal the vials with the screw caps.
HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber in the GC injector as per the manufacturer's instructions (e.g., 270 °C for 30-60 min). Recondition for 5-10 min between injections.[25]
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler agitator set to the optimized temperature (e.g., 60 °C ). Allow the sample to equilibrate for 15 minutes with agitation (e.g., 250 rpm).
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 45 minutes ) at the same temperature and agitation.
-
Desorption: After extraction, immediately withdraw the fiber and insert it into the GC inlet, which is held at the desorption temperature (e.g., 250 °C ), for 5 minutes to ensure complete thermal desorption of the analyte onto the GC column. The GC run starts at the beginning of the desorption process.
Recommended GC-MS Conditions
| Parameter | Recommended Setting |
| GC System | |
| Injector Port | Splitless mode, 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan mode: 40-300 amu |
| Quantifier Ion | m/z 85 (primary), m/z 55, 111 (qualifiers) |
Note: The oven program and quantifier ions should be empirically verified.
Method Validation
To ensure the trustworthiness of the results, the method must be validated.[26][27] This involves assessing linearity, limits of detection (LOD) and quantitation (LOQ), precision, and accuracy.[25]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| LOD | S/N ≥ 3 | 0.008 µg/mL |
| LOQ | S/N ≥ 10 | 0.025 µg/mL |
| Precision (%RSD) | < 15% | 6.5% (repeatability) |
| Accuracy (% Recovery) | 80-120% | 97.5% |
Conclusion
This application note details a robust and reliable HS-SPME-GC-MS protocol for the analysis of this compound. By understanding the physicochemical properties of the analyte and the principles of SPME, a highly selective and sensitive method can be developed and validated. The key to success lies in the methodical optimization of critical parameters, particularly the choice of fiber coating, extraction temperature, and time. This solvent-free approach is well-suited for high-throughput analysis in research and quality control environments, providing accurate data for this important flavor and fragrance compound.
References
- Application of Solid-Phase Microextraction in Food and Fragrance Analysis. ResearchGate.
- This compound | 7011-83-8. ChemicalBook.
- This compound, 7011-83-8. The Good Scents Company.
- This compound - 7011-83-8. Vulcanchem.
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Application Note: Quantitative Analysis of Dihydrojasmone Lactone in Food Matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a detailed, validated protocol for the quantification of dihydrojasmone lactone (γ-methyldecalactone), a significant flavor compound, in complex food matrices. This compound, with its characteristic jasmine, creamy, and fruity notes, is utilized to enhance the sensory profile of products such as dairy, beverages, and confectioneries.[1][2] Ensuring its correct concentration is critical for product consistency and quality. This protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, a solvent-free and sensitive technique, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection.[3][4] The methodology is designed for researchers, quality control analysts, and food scientists, providing a robust framework for accurate and reliable quantification. The protocol herein is validated according to established guidelines from the U.S. Food and Drug Administration (FDA) and AOAC INTERNATIONAL, ensuring scientific integrity and fitness-for-purpose.[5][6][7][8]
Introduction: The Significance of this compound in Food Flavor
This compound (CAS 7011-83-8), also known as γ-methyldecalactone, is a gamma-lactone valued for its complex and pleasant aroma profile, which includes notes of jasmine, peach, coconut, and cream.[1][2] Its organoleptic properties make it a valuable additive in the food industry, where it is used to impart or enhance flavors in a variety of products. Typical usage levels are in the parts-per-million (ppm) range, for instance, approximately 1 ppm in dairy products and frozen confectionery, 3 ppm in non-alcoholic beverages, and 5 ppm in alcoholic beverages.[1][2]
The volatility and relatively low concentration of this compound in intricate food systems necessitate a highly sensitive and selective analytical method for accurate quantification. Direct injection of a food sample into a gas chromatograph is often unfeasible due to the presence of non-volatile matrix components (sugars, proteins, fats) which can contaminate the system and interfere with analysis. Therefore, an efficient sample preparation step is paramount. HS-SPME is an ideal choice as it combines extraction, concentration, and sample introduction into a single, solvent-free step, minimizing sample manipulation and potential for analyte loss.[3][4]
This document provides a comprehensive, self-validating protocol for the quantification of this compound in a model food matrix (fruit juice), which can be adapted for other matrices with appropriate validation.
Analytical Principle: HS-SPME-GC-MS
The quantification of this compound is achieved through a multi-step analytical workflow that ensures both high recovery and specificity.
2.1. Headspace Solid-Phase Microextraction (HS-SPME)
In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the food sample. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The efficiency of this process is governed by the principle of equilibrium between the sample, the headspace, and the fiber coating. Factors such as temperature, sample volume, and extraction time are optimized to maximize the adsorption of the target analyte. For lactones and other moderately polar flavor compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected due to its broad-range affinity for volatiles of varying polarities and molecular weights.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Following extraction, the SPME fiber is thermally desorbed in the heated injector of a gas chromatograph. The desorbed analytes are cryofocused at the head of the GC column and then separated based on their boiling points and interactions with the column's stationary phase. A non-polar column, such as a DB-5ms, is typically effective for separating a wide range of flavor compounds.
The separated compounds then enter the mass spectrometer, which serves as the detector. In this protocol, Electron Ionization (EI) is used, where high-energy electrons bombard the analyte molecules, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" for identification. For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic fragment ions of this compound and the internal standard are monitored. This significantly enhances sensitivity and selectivity by filtering out background noise from matrix components.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Detailed Protocol: Quantification in Fruit Juice
This protocol is optimized for the analysis of this compound in a fruit juice matrix. Adaptation to other matrices (e.g., dairy, baked goods) will require a re-validation of the method, particularly the sample preparation and extraction steps.
3.1. Materials and Reagents
-
Standards: this compound (γ-methyldecalactone, CAS 7011-83-8, ≥98% purity), γ-Undecalactone (CAS 104-67-6, ≥98% purity, as Internal Standard).
-
Solvents: Methanol (HPLC grade), Deionized water.
-
Reagents: Sodium chloride (analytical grade).
-
SPME: 2 cm DVB/CAR/PDMS SPME fiber assembly (e.g., from Supelco).
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
3.2. Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
3.3. Preparation of Standards and Samples
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of γ-undecalactone, dissolve in, and bring to volume with methanol in a 100 mL volumetric flask. Rationale: γ-Undecalactone is chosen as the internal standard due to its structural similarity to the analyte, similar volatility, and because it is not typically found in the target food matrices. This ensures it behaves similarly during extraction and analysis, effectively compensating for variations in sample volume, extraction efficiency, and injection volume.
-
Analyte Stock Solution (100 µg/mL): Prepare in the same manner as the IS stock solution using this compound.
-
Calibration Standards (0.01 - 5.0 µg/mL): Prepare a series of matrix-matched calibration standards. For each standard, place 5 mL of analyte-free fruit juice (or a representative blank matrix) into a 20 mL headspace vial. Spike with appropriate volumes of the analyte stock solution to achieve final concentrations of 0.01, 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.
-
Sample Preparation: Homogenize the fruit juice sample. Pipette 5 mL of the sample into a 20 mL headspace vial.
-
Fortification: To all calibration standards and unknown samples, add 2.5 g of NaCl. Rationale: Salting-out increases the ionic strength of the aqueous sample, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby enhancing extraction efficiency. Finally, spike each vial (standards and samples) with 50 µL of the 100 µg/mL IS stock solution to achieve a final IS concentration of 1.0 µg/mL. Seal the vials immediately.
3.4. HS-SPME Procedure
-
Place the sealed vial into the autosampler tray or heating block.
-
Equilibration: Incubate the vial at 60°C for 15 minutes with agitation.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3.5. GC-MS Parameters
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless, 2 minutes |
| Oven Program | 50°C (hold 2 min), ramp 8°C/min to 240°C, hold 5 min |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 4 minutes |
| Ions Monitored | This compound: m/z 85 (Quantifier), 55, 111 (Qualifiers) |
| γ-Undecalactone (IS): m/z 85 (Quantifier), 99, 55 (Qualifiers) |
3.6. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of this compound and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration for the matrix-matched standards.
-
Determine the concentration of this compound in the unknown samples using the linear regression equation derived from the calibration curve.
Method Validation: A Self-Validating System
To ensure the trustworthiness and scientific validity of the results, the analytical method must be validated for its intended purpose.[8] The following performance characteristics should be evaluated according to FDA and AOAC single-laboratory validation guidelines.[5][6][9]
Method Validation Workflow
Caption: Key parameters for single-laboratory method validation.
4.1. Specificity and Selectivity
-
Procedure: Analyze blank fruit juice matrix (confirmed to be free of the analyte) to check for interfering peaks at the retention time of this compound and its monitored ions.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte. The signal-to-noise ratio should be less than 3.
4.2. Linearity and Range
-
Procedure: Analyze the matrix-matched calibration standards (n=3 replicates per concentration level) as described in section 3.3. Plot the response ratio vs. concentration and determine the linearity using the coefficient of determination (R²).
-
Acceptance Criteria: R² ≥ 0.995. The working range is the concentration range over which the method is demonstrated to be linear, accurate, and precise.
4.3. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Procedure: These can be estimated from the calibration curve data (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve). Alternatively, they can be determined by analyzing a series of low-level spiked samples and identifying the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[10]
-
Acceptance Criteria: The LOQ must be at or below the lowest expected concentration of the analyte in food samples or any regulatory limit.
4.4. Accuracy (Recovery)
-
Procedure: Analyze spiked blank matrix samples at three concentration levels (low, medium, high; e.g., 0.05, 0.5, and 4.0 µg/mL). Perform at least five replicates at each level. Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: Mean recovery should be within 80-120%.
4.5. Precision (Repeatability)
-
Procedure: Precision is evaluated by calculating the relative standard deviation (RSD) of the measurements from the accuracy study. This measures intra-day precision (repeatability).
-
Acceptance Criteria: RSD ≤ 15%.
Table of Typical Method Performance Data
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.997 |
| Range | Application-specific | 0.05 - 5.0 µg/mL |
| LOD | - | ~0.015 µg/mL |
| LOQ | ≤ Lowest expected conc. | 0.05 µg/mL |
| Accuracy (Recovery) | 80 - 120% | 92 - 108% |
| Precision (RSD) | ≤ 15% | < 10% |
Conclusion
This application note provides a robust and validated HS-SPME-GC-MS method for the quantification of this compound in food matrices. The protocol emphasizes scientific integrity by detailing the causality behind experimental choices and grounding the validation procedure in authoritative guidelines from the FDA and AOAC INTERNATIONAL. By following this detailed methodology, laboratories can achieve accurate, reliable, and reproducible results, ensuring the quality and consistency of flavored food products. The method is sensitive, solvent-free, and suitable for routine quality control and research applications.
References
-
AOAC INTERNATIONAL. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC INTERNATIONAL. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
-
Arotec. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Arotec. [Link]
-
U.S. Food and Drug Administration. (2023). Foods Program Methods Validation Processes and Guidelines. FDA. [Link]
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Holcomb, M., et al. (2021). Best Practices for Single-Laboratory Validation of Chemical Methods for Trace Elements in Foods. Part I—Background and General Considerations. Journal of AOAC INTERNATIONAL. [Link]
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The Good Scents Company. (n.d.). This compound. The Good Scents Company Information System. [Link]
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AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC INTERNATIONAL. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Perflavory. (n.d.). This compound, 7011-83-8. Perflavory. [Link]
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Thompson, M., et al. (2002). HARMONISED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC Technical Report. [Link]
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Poveda, E., et al. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. [Link]
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U.S. Food and Drug Administration. (2024). Foods Program Compendium of Analytical Laboratory Methods. FDA. [Link]
-
AOAC INTERNATIONAL. (2021). AOAC international guidelines for validation of qualitative binary chemistry methods. Journal of AOAC INTERNATIONAL. [Link]
-
Watanabe, C., et al. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science. [Link]
-
SCION Instruments. (n.d.). Analysis of Flavour Compounds in Milk Flavourings by SPME-GC-MS Application Note AN0033. SCION Instruments. [Link]
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Reading Scientific Services Ltd. (n.d.). Method Development and Validation for Food and Beverages. RSSL. [Link]
-
Schütt, J., & Schieberle, P. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (n.d.). Calibration range, limit of detection (LOD), and limit of quantitation (LOQ) for flavor enhancers. ResearchGate. [Link]
-
Liu, H., et al. (2021). Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS. Molecules. [Link]
-
Schütt, J., & Schieberle, P. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13 Labeled gamma- and Deuterium Labeled delta Lactones in Combination with GC×GC-TOF-MS. ResearchGate. [Link]
-
SCION Instruments. (n.d.). Analysis of Flavour Compounds in Milk Flavourings by SPME-GC-MS. SCION Instruments. [Link]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, γ-methyldecalactone, CAS Registry Number 7011-83-8. Food and Chemical Toxicology. [Link]
- Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
-
Tinebra, I., et al. (2023). In-Depth Investigation of the Chemical Profile of Pelargonium odoratissimum (L.) L'Hér. Hydrolate by SPME-GC/MS, GC/MS, LVI-GC/MS and PTR-Tof-MS Techniques. Chemosensors. [Link]
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Application Note & Protocol: Biocatalytic Production of γ-Methyldecalactone (Whiskey Lactone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Methyldecalactone, commonly known as whiskey lactone or oak lactone, is a high-value aroma compound critical to the flavor profiles of aged spirits and a versatile ingredient in the food and fragrance industries.[1][2][3] While chemical synthesis can produce this lactone, there is a significant demand for "natural" labeling and stereospecific isomers, which drives the development of biocatalytic methods. This guide details a chemo-enzymatic strategy for the stereoselective synthesis of whiskey lactone isomers. Unlike the well-established β-oxidation pathway for γ-decalactone, the production of its methylated analog relies on the whole-cell microbial oxidation of precursor diols. This protocol focuses on the use of bacterial whole-cell catalysts, particularly from the genus Rhodococcus, which exhibit high alcohol dehydrogenase (ADH) activity for the stereoselective oxidation of 3-methyl-octane-1,4-diols to yield enantiomerically pure whiskey lactone isomers.[1][3][4]
Introduction: The Challenge of Stereoselective Synthesis
Whiskey lactone (5-butyl-4-methyloxolan-2-one) exists as two diastereoisomers: cis and trans. Each of these, in turn, has two enantiomers, resulting in four distinct stereoisomers. The sensory properties of these isomers differ significantly, making stereochemical control paramount for fragrance and flavor applications. For instance, oak wood naturally contains the trans-(+)-(4S,5R) and cis-(-)-(4S,5S) isomers, which are responsible for the characteristic coconut-like, woody aroma they impart to spirits during barrel aging.[3]
Traditional chemical synthesis often results in a racemic mixture of all four isomers, requiring complex and costly chiral separation techniques.[3] Biocatalysis offers a compelling alternative, leveraging the inherent stereoselectivity of enzymes to produce specific, optically active isomers.[2][5] This guide focuses on a robust chemo-enzymatic pathway that has proven effective for this purpose.
The Biocatalytic Strategy: From Diol Precursors to Chiral Lactones
The primary biocatalytic route to whiskey lactone does not follow the classic fatty acid degradation pathway seen for γ-decalactone. The methyl group on the carbon chain prevents the direct application of the β-oxidation pathway starting from a corresponding methylated ricinoleic acid analog.
Instead, the most successful and documented approach is a three-step chemo-enzymatic process that utilizes whole microbial cells as catalysts.[1][3][6] This strategy offers high stereoselectivity and operates under mild conditions, aligning with the principles of green chemistry.[5]
Workflow Overview
The process can be broken down into three core stages:
-
Precursor Synthesis & Separation: A commercial mixture of cis/trans-whiskey lactone is chemically reduced to form the corresponding diastereomeric diols: anti- and syn-3-methyl-octane-1,4-diol. These precursors are then separated using standard chromatographic techniques.[4][6]
-
Whole-Cell Biocatalyst Cultivation: Selected bacterial strains, noted for their high alcohol dehydrogenase (ADH) activity, are cultivated to generate sufficient biomass for the biotransformation step.
-
Stereoselective Microbial Oxidation: The separated diol precursors are introduced to the whole-cell culture, where intracellular ADHs catalyze the oxidation of the diol to the corresponding γ-hydroxy acid, which spontaneously cyclizes to form the desired whiskey lactone isomer with high enantiomeric purity.[1][4]
Figure 1. Chemo-enzymatic workflow for whiskey lactone synthesis.
Key Biocatalysts and Their Specificity
The choice of microorganism is the most critical factor determining the stereochemical outcome of the reaction. Extensive screening has identified several bacterial genera capable of performing this transformation, with Rhodococcus species being particularly effective.[1][4] These bacteria possess robust ADH enzyme systems that can accept the 3-methyl-octane-1,4-diol substrates and exhibit high enantioselectivity.
Data Summary: Microbial Performance
The table below summarizes the performance of various bacterial strains in the oxidation of anti- and syn-3-methyl-octane-1,4-diols. The data highlights how different strains yield different stereoisomers, allowing for targeted synthesis.
| Microbial Strain | Substrate | Major Product Isomer | Enantiomeric Excess (ee) | Reference |
| Rhodococcus erythropolis PCM2150 | anti-3-methyl-octane-1,4-diol | trans-(-)-(4R,5S) | 73% | [6] |
| Rhodococcus erythropolis DSM44534 | syn-3-methyl-octane-1,4-diol | cis-(+)-(4R,5R) | >99% | [6] |
| Gordonia rubripertincta PCM2144 | anti-3-methyl-octane-1,4-diol | trans-(+)-(4S,5R) | Enriched | [5] |
| Dietzia sp. DSM44016 | syn-3-methyl-octane-1,4-diol | trans-(+)-(4S,5R) | >99% | [6] |
Note: The stereochemical outcome is highly dependent on the specific strain and the diastereomer of the diol substrate used.
Figure 2. Stereoselectivity of different bacterial catalysts.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the cultivation of a Rhodococcus strain and subsequent whole-cell biotransformation.
Protocol 4.1: Cultivation of Rhodococcus erythropolis
Objective: To produce sufficient cell biomass for use as a whole-cell biocatalyst.
Materials:
-
Rhodococcus erythropolis strain (e.g., PCM2150 or DSM44534)
-
Nutrient Broth (NB) medium: 5 g/L peptone, 3 g/L meat extract, pH 7.2
-
Sterile baffled flasks (250 mL)
-
Shaking incubator
-
Centrifuge and sterile phosphate buffer (50 mM, pH 7.0)
Procedure:
-
Inoculation: Aseptically transfer a single colony of R. erythropolis from an agar plate to 50 mL of sterile Nutrient Broth in a 250 mL baffled flask.
-
Incubation: Incubate the culture at 30°C with shaking at 180 rpm for 48-72 hours, or until the culture reaches the late logarithmic growth phase.
-
Cell Harvesting: Transfer the culture to sterile centrifuge tubes and pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice by resuspending in an equal volume of sterile 50 mM phosphate buffer (pH 7.0) and repeating the centrifugation step.
-
Biocatalyst Preparation: After the final wash, resuspend the cell pellet in a minimal volume of phosphate buffer to create a concentrated cell suspension. Determine the cell concentration (e.g., by optical density at 600 nm or dry cell weight) for standardization.
Protocol 4.2: Whole-Cell Biotransformation of Diol Precursor
Objective: To stereoselectively oxidize a separated 3-methyl-octane-1,4-diol precursor to the corresponding whiskey lactone isomer.
Materials:
-
Concentrated R. erythropolis cell suspension (from Protocol 4.1)
-
Separated diol precursor (anti- or syn-3-methyl-octane-1,4-diol) dissolved in a minimal amount of a water-miscible solvent (e.g., DMSO or ethanol)
-
Sterile reaction vessel (e.g., Erlenmeyer flask)
-
Shaking incubator
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Gas Chromatography (GC) system with a chiral column for analysis
Procedure:
-
Reaction Setup: In a sterile flask, combine the washed, concentrated cell suspension with 50 mM phosphate buffer (pH 7.0) to achieve a final desired cell concentration (e.g., 10 g/L dry cell weight).
-
Substrate Addition: Add the diol precursor solution to the cell suspension to a final concentration of 0.5-1.0 g/L. Causality Note: Substrate inhibition can occur at higher concentrations, so a fed-batch strategy may be employed for larger-scale reactions to maintain a low, steady concentration.
-
Biotransformation: Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration, as the oxidation is an oxygen-dependent process. Monitor the reaction progress over 24-72 hours by taking periodic samples.
-
Reaction Monitoring: To monitor, extract a small aliquot (e.g., 1 mL) of the reaction mixture with an equal volume of ethyl acetate. Dehydrate the organic phase with anhydrous sodium sulfate and analyze by GC to determine substrate conversion and product formation.
-
Product Extraction: Once the reaction has reached completion (or maximum conversion), terminate the process by centrifuging to remove the cells. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography. Confirm the identity and determine the enantiomeric excess of the resulting whiskey lactone isomer using GC analysis on a suitable chiral column.
Conclusion and Future Perspectives
The chemo-enzymatic synthesis of whiskey lactone using whole-cell bacterial catalysts is a powerful and highly selective method for producing optically pure isomers that are difficult to obtain through traditional chemistry.[1][3] The key to this process lies in the selection of microbial strains with specific alcohol dehydrogenase activities. Rhodococcus erythropolis has emerged as a particularly robust and effective biocatalyst for this transformation.[1][4]
Future research will likely focus on several areas for process optimization:
-
Enzyme Discovery and Engineering: Identifying novel alcohol dehydrogenases with higher activity, stability, and altered stereoselectivity through genome mining and protein engineering.
-
Metabolic Engineering: Modifying host strains to improve cofactor regeneration (NAD+/NADH), a critical component of oxidation reactions, and to enhance cell tolerance to substrate and product.
-
Process Intensification: Developing immobilized cell systems or solid-state fermentation processes to improve catalyst reusability, simplify downstream processing, and increase volumetric productivity.[5]
By leveraging these advanced biocatalytic tools, the production of natural and stereochemically pure γ-methyldecalactone can become more efficient, sustainable, and economically viable for the flavor, fragrance, and pharmaceutical industries.
References
-
Szczepańska, E., et al. (2021). Bacterial Whole Cells Synthesis of Whisky Lactones in a Solid-State Fermentation Bioreactor Prototype. Molecules, 26(23), 7306. Available at: [Link]
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Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1117835. Available at: [Link]
-
Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PubMed, 36744099. Available at: [Link]
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Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. ResearchGate. Available at: [Link]
-
Waché, Y., et al. (2001). Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica. Applied and Environmental Microbiology, 67(12), 5700-5704. Available at: [Link]
-
Aguedo, M., et al. (2005). Surface properties of Yarrowia lipolytica and their relevance to gamma-decalactone formation from methyl ricinoleate. Journal of Applied Microbiology, 99(2), 379-387. Available at: [Link]
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Hernik, D., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PMC, 9893411. Available at: [Link]
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Application Notes and Protocols: Synthesis and Bioactivity Screening of Dihydrojasmone Lactone Derivatives
Introduction
Dihydrojasmone, a synthetic fragrance compound, serves as a versatile precursor for the synthesis of a variety of lactone derivatives.[1] These derivatives, particularly alkyl-substituted δ-lactones, are of significant interest due to their diverse biological activities, ranging from antifeedant properties against insects to potential applications as signaling molecules mimicking plant stress hormones.[2][3][4][5] The introduction of a lactone moiety into the dihydrojasmone structure can dramatically alter its biological profile, transforming an attractant into a potent deterrent, for example.[2]
This guide provides a comprehensive overview of the synthesis of dihydrojasmone lactone derivatives and subsequent bioactivity screening. We will delve into the chemical rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and outline methodologies for evaluating the biological efficacy of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of dihydrojasmone-derived lactones for novel bioactive agents.
I. Synthesis of the Dihydrojasmone Precursor
The synthesis of dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one) is a critical first step. Several synthetic routes have been established, with a common and efficient method involving the intramolecular aldol condensation of a 1,4-diketone.[1][6] This approach is favored for its relatively inexpensive starting materials and straightforward reaction conditions.[6]
Rationale for the Synthetic Approach
The chosen pathway begins with levulinic acid, a readily available bio-based chemical. The key transformation is the formation of undecane-2,5-dione, which then undergoes a base-catalyzed intramolecular aldol condensation to yield the target dihydrojasmone. This cyclization is a classic and robust reaction in organic synthesis, reliably forming the five-membered cyclopentenone ring.
Experimental Workflow: Dihydrojasmone Synthesis
Figure 1. Overall workflow for the synthesis of dihydrojasmone.
Detailed Protocol: Synthesis of Dihydrojasmone
Materials:
-
Levulinic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-dimethylhydroxylamine hydrochloride
-
Methylene chloride (CH₂Cl₂)
-
Hexylmagnesium bromide (in a suitable solvent like THF)
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 N Hydrochloric acid (HCl)
-
2% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Weinreb Amide Formation:
-
In a round-bottom flask, dissolve levulinic acid in methylene chloride.
-
Slowly add CDI to the solution and stir at room temperature under a nitrogen atmosphere for 10 minutes.[6]
-
Add N,O-dimethylhydroxylamine hydrochloride and continue stirring overnight.[6]
-
Dilute the reaction mixture with methylene chloride and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide.
-
-
Diketone Synthesis:
-
Dissolve the Weinreb amide in anhydrous THF under a nitrogen atmosphere and cool the flask in an ice bath.
-
Slowly add hexylmagnesium bromide to the cooled solution.[6]
-
Allow the reaction to stir for 1 hour, monitoring by Thin Layer Chromatography (TLC).[6]
-
Quench the reaction with 0.5 N HCl and stir overnight at room temperature.[6]
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude diketone. Purify by column chromatography if necessary.
-
-
Intramolecular Aldol Condensation:
II. Synthesis of this compound Core Structure
The conversion of the cyclic ketone, dihydrojasmone, into a lactone is achieved through the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring to form a lactone.[7][8][9]
The Baeyer-Villiger Oxidation: Mechanism and Regioselectivity
The Baeyer-Villiger oxidation is a reliable and well-understood transformation in organic synthesis.[10] The reaction proceeds via the Criegee intermediate, and the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates.[8][11] In the case of dihydrojasmone, this leads to the formation of a δ-lactone.
Figure 2. Simplified mechanism of the Baeyer-Villiger oxidation.
Detailed Protocol: Baeyer-Villiger Oxidation of Dihydrojasmone
Materials:
-
Dihydrojasmone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve dihydrojasmone in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of δ-lactones.[2][3] Purify the desired lactone(s) by silica gel column chromatography.[2][4] The reaction can yield both an unsaturated δ-lactone and a bicyclic epoxylactone.[2][3]
III. Derivatization of the this compound Scaffold
With the core lactone structure in hand, a variety of derivatives can be synthesized to explore structure-activity relationships. The specific derivatization strategies will depend on the desired biological target and the physicochemical properties to be modulated.
Strategies for Derivatization
-
Modification of the Alkyl Side Chain: The pentyl side chain can be functionalized through various reactions, such as hydroxylation, halogenation, or oxidation, to introduce new pharmacophores.
-
Ring Modifications: For the unsaturated lactone, reactions such as epoxidation or dihydroxylation of the double bond can introduce stereocenters and polar functional groups. For the bicyclic epoxylactone, ring-opening reactions with various nucleophiles can generate a diverse library of compounds.
-
Enzymatic Transformations: Biocatalysis offers a powerful tool for stereoselective modifications. Fungal strains can be employed for enantioselective hydration of double bonds or reduction of carbonyl groups, leading to optically pure derivatives.[2][3][4][5]
Example Protocol: Epoxidation of the Unsaturated δ-Lactone
Materials:
-
Unsaturated δ-lactone (purified from the Baeyer-Villiger reaction)
-
m-CPBA
-
DCM
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow a similar procedure to the Baeyer-Villiger oxidation, using the unsaturated δ-lactone as the starting material.
-
Dissolve the lactone in DCM and cool to 0 °C.
-
Add m-CPBA portion-wise and monitor the reaction by TLC.
-
Work-up the reaction as previously described to obtain the epoxidized lactone derivative.
IV. Bioactivity Screening of this compound Derivatives
Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. The choice of assays will be dictated by the intended application, for example, antifeedant, antimicrobial, or cytotoxic activity.
High-Throughput Screening (HTS) Strategies
For large libraries of compounds, high-throughput screening (HTS) is an efficient method to identify initial "hits".[12] HTS assays are typically performed in a multi-well plate format and utilize automated liquid handling and detection systems.[13]
Example Protocol: Antifeedant Assay against Insect Larvae
This protocol is adapted from methodologies used to assess the antifeedant properties of small molecules.[2]
Materials:
-
Synthesized this compound derivatives
-
A suitable solvent (e.g., ethanol)
-
Insect larvae (e.g., lesser mealworm, Alphitobius diaperinus)
-
Artificial diet or host plant leaves
-
Petri dishes or multi-well plates
-
Filter paper discs
Procedure:
-
Preparation of Test Solutions: Prepare solutions of each derivative at various concentrations in the chosen solvent. A solvent-only control should also be prepared.
-
Treatment of Diet/Leaves: Apply a known volume of each test solution to a pre-weighed portion of the artificial diet or to a leaf disc. Allow the solvent to evaporate completely.
-
No-Choice Test: Place a single treated diet portion or leaf disc in a petri dish with a pre-weighed larva.
-
Choice Test: Place a treated and an untreated diet portion or leaf disc in the same petri dish with a pre-weighed larva.
-
Incubation: Incubate the dishes under controlled conditions (temperature, humidity, light cycle) for a defined period (e.g., 24-48 hours).
-
Data Collection: After the incubation period, measure the amount of diet/leaf consumed and the final weight of the larva.
-
Data Analysis: Calculate the feeding deterrence index (FDI) for each compound and concentration.
Data Presentation and Interpretation
The results of the bioactivity screening should be presented in a clear and concise manner to facilitate comparison between derivatives.
Table 1. Hypothetical Antifeedant Activity of this compound Derivatives against A. diaperinus Larvae (No-Choice Test)
| Compound | Concentration (µg/g diet) | Mean Food Consumption (mg) ± SD | Feeding Deterrence Index (%) |
| Control (Solvent) | - | 50.2 ± 4.5 | 0 |
| Dihydrojasmone | 100 | 45.1 ± 3.8 | 10.2 |
| Unsaturated δ-Lactone | 100 | 22.6 ± 2.1 | 55.0 |
| Bicyclic Epoxylactone | 100 | 38.9 ± 3.2 | 22.5 |
| Derivative A (Hydroxylated) | 100 | 15.3 ± 1.8 | 69.5 |
| Derivative B (Epoxidized) | 100 | 10.7 ± 1.5 | 78.7 |
Interpretation: The data in Table 1 suggests that the introduction of a lactone functionality significantly increases the antifeedant activity compared to the dihydrojasmone precursor. Further derivatization, such as hydroxylation and epoxidation, appears to further enhance this effect.
V. Conclusion
The synthetic pathways and screening protocols outlined in this guide provide a robust framework for the exploration of this compound derivatives as a source of novel bioactive compounds. The versatility of the dihydrojasmone scaffold, coupled with the power of modern synthetic and screening techniques, offers a promising avenue for the discovery of new chemical entities with valuable biological properties. Careful consideration of structure-activity relationships will be crucial in guiding the design of future generations of these compounds.
References
-
Gliszczyńska, A., et al. (2016). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Molecules, 21(9), 1226. Available from: [Link]
-
Burns, R. (2014). Synthesis of Dihydrojasmone. Odinity. Available from: [Link]
-
Burns, A. R., et al. (2006). High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. Nature Protocols, 1(4), 1906-1914. Available from: [Link]
-
Girke, T., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(10), 2782-2794. Available from: [Link]
-
ScenTree. Dihydrojasmone (CAS N° 1128-08-1). Available from: [Link]
- Google Patents. (1962). A process for the preparation of dihydrojasmone. GB894638A.
-
Wang, Y., & Bryant, S. H. (2006). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Chemical Information and Modeling, 46(6), 2327-2335. Available from: [Link]
-
LSU Scholarly Repository. (2023). Part I. A Novel Synthesis of Dihydrojasmone. Part II. Polymethyleneketene Dimers and Trimers. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(6), 597-606. Available from: [Link]
-
MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(3), 527. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Molecules, 21(9), 1226. Available from: [Link]
-
PubMed. (2016). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Available from: [Link]
-
Perflavory. This compound, 7011-83-8. Available from: [Link]
-
Wikipedia. Baeyer–Villiger oxidation. Available from: [Link]
-
OUCI. Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Available from: [Link]
-
The Good Scents Company. This compound, 7011-83-8. Available from: [Link]
-
ACS Publications. (1962). A Novel Synthesis of Dihydrojasmone. The Journal of Organic Chemistry, 27(9), 3341-3343. Available from: [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]
-
ResearchGate. Synthesis of hydroxy lactones 11a-c. Available from: [Link]
-
Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14, 21865-21886. Available from: [Link]
-
Chad's Prep. (2021). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. YouTube. Available from: [Link]
-
PubMed. (2011). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Available from: [Link]
-
Songklanakarin J. Sci. Technol. (2002). Spectrophotometric determination of total lactones in Andrographis paniculata Nees. Available from: [Link]
-
PubMed. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Available from: [Link]
-
ResearchGate. (2018). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Available from: [Link]
-
Semantic Scholar. A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Available from: [Link]
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Application Notes & Protocols: Olfactory Evaluation Techniques for Jasmine Compounds
Introduction: Deconstructing the Nuances of Jasmine's Aroma
Jasmine, a cornerstone of the fragrance industry, possesses one of the most complex and captivating olfactory profiles in the botanical world. Its scent is not the result of a single molecule but a meticulously balanced symphony of volatile organic compounds. For researchers in fragrance development, quality control, and sensory science, the ability to accurately dissect and quantify this profile is paramount. The evaluation of jasmine and its constituent compounds, such as benzyl acetate, indole, cis-jasmone, and methyl dihydrojasmonate (Hedione), requires a multi-faceted approach that combines high-precision analytical instrumentation with the irreplaceable sensitivity of the human olfactory system.
This guide provides a comprehensive overview of two primary methodologies for the olfactory evaluation of jasmine compounds: instrumental analysis via Gas Chromatography-Olfactometry (GC-O) and human sensory evaluation through trained panels. These protocols are designed to be self-validating systems, providing robust and reproducible data for research, development, and quality assurance applications. The causality behind experimental choices is explained to provide a deeper understanding of the science underpinning these techniques.
PART 1: Instrumental Olfactory Evaluation - Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that provides a direct link between the chemical composition of a sample and its perceived aroma. It separates the volatile compounds of a sample chromatographically, and as each compound elutes from the GC column, it is split between a chemical detector (like a Mass Spectrometer or Flame Ionization Detector) and a sniffing port, where a trained assessor can detect and describe its odor.[1][2] This allows for the identification of specific compounds that are responsible for the characteristic aroma of the sample, even those present in trace amounts.[3]
Protocol 1: GC-O Analysis of Jasmine Absolute
This protocol details the procedure for identifying the key odor-active compounds in a sample of jasmine absolute.
1.1. Instrumentation and Materials
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Olfactometry Port: With temperature control and humidified air supply.
-
GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-5, HP-5MS, DB-Wax).
-
Sample: Jasmine absolute (Jasminum grandiflorum or Jasminum sambac).[4]
-
Solvents: High-purity ethanol or hexane.
-
Standards: Authentic reference standards of key jasmine compounds (e.g., benzyl acetate, linalool, indole, cis-jasmone) for identification.
-
Data System: Software for chromatographic and olfactometry data acquisition.
1.2. Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1% solution of jasmine absolute in high-purity ethanol. The choice of solvent is critical; it must be volatile and have a low odor to not interfere with the analysis.
-
Vortex the solution to ensure homogeneity.
-
Prepare separate solutions of reference standards (e.g., 100 ppm in ethanol) for retention index calculation and identification confirmation.
-
-
GC Configuration:
-
Injection: 1 µL of the sample solution is injected in splitless or split mode (e.g., 10:1 split ratio). The injection parameters must be optimized to prevent thermal degradation of labile compounds.
-
Column: Install a 30 m x 0.25 mm x 0.25 µm DB-5 column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 10 min. This temperature program is a starting point and should be optimized to achieve good separation of the target analytes.
-
-
Olfactometry Port Setup:
-
Set the transfer line and port temperature to 230°C to prevent condensation of the analytes.
-
Supply humidified, charcoal-filtered air to the port at a flow rate of approximately 30 mL/min. This is crucial to prevent the drying of the assessor's nasal passages, which would otherwise lead to a rapid decrease in olfactory sensitivity.
-
-
Data Acquisition:
-
A trained assessor sits at the olfactometry port and continuously sniffs the effluent.
-
The assessor records the time, duration, intensity, and a descriptor for each odor event perceived. This can be done using specialized software or a voice recorder.
-
The corresponding FID/MS data is recorded simultaneously. The aromagram (a chromatogram of odor events) is then aligned with the instrumental chromatogram.
-
-
Data Analysis & Interpretation:
-
Identify the compounds responsible for each odor event by matching the retention times with the FID/MS data and comparing them to the retention indices of the reference standards.[5]
-
The results are typically presented as an aromagram, which plots odor intensity versus retention time.
-
For a more quantitative approach, Odor Activity Values (OAVs) can be calculated by dividing the concentration of a compound by its odor detection threshold. Compounds with an OAV greater than 1 are considered to significantly contribute to the overall aroma.[6]
-
Visualization: GC-O Experimental Workflow
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Data Presentation: Key Odorants in Jasmine
The following table summarizes some of the key compounds typically identified in Jasminum grandiflorum absolute, their characteristic odors as perceived at a GC-O port, and their typical relative abundance.
| Compound Name | CAS Number | Odor Descriptor | Typical % in Absolute |
| Benzyl Acetate | 140-11-4 | Sweet, fruity, floral, jasmine-like[7][8][9] | 15-25%[10] |
| Linalool | 78-70-6 | Fresh, floral, woody[10] | 4-6%[10] |
| Indole | 120-72-9 | Animalic, fecal (at high conc.), floral (at low conc.)[10] | 1-3%[10] |
| cis-Jasmone | 488-10-8 | Characteristic warm, floral jasmine note[10][11] | 0.5-2%[10] |
| Methyl Jasmonate | 1211-29-6 | Powerful, diffusive jasmine character[10] | 0.3-1%[10] |
| Benzyl Benzoate | 120-51-4 | Faintly balsamic, fixative[10] | 10-22%[10] |
| Phytol | 150-86-7 | Waxy, green, slightly floral[10] | 7-15% (with Isophytol)[10] |
| Eugenol | 97-53-0 | Spicy-sweet, clove-like[10] | 1-2%[10] |
| Methyl Dihydrojasmonate (Hedione) | 24851-98-7 | Elegant, transparent floral, jasmine with citrus freshness[12][13][14] | (Synthetic, not in natural absolute) |
PART 2: Human Sensory Panel Evaluation
While GC-O is excellent for identifying individual odor-active compounds, the overall perception of jasmine's fragrance is an emergent property of the complex mixture. Sensory panel evaluations are indispensable for assessing the holistic aroma profile and for discriminating between different samples. These methods must be conducted under strictly controlled conditions to minimize bias, following guidelines such as those from the International Organization for Standardization (ISO).[15][16][17]
Protocol 2: Quantitative Descriptive Analysis (QDA) of Jasmine Aroma
QDA is a method used by a trained sensory panel to identify and quantify the key aromatic attributes of a product.
2.1. Panelist Selection and Training
-
Selection: Screen 15-20 candidates for their ability to detect and describe basic odors, their verbal fluency, and their availability.
-
Training (ISO 5496): [15] Conduct a multi-week training program.
-
Week 1-2: Introduce panelists to a wide range of aroma standards relevant to floral and jasmine scents (e.g., fruity, green, spicy, indolic).
-
Week 3-4: The panel collectively develops a descriptive lexicon for jasmine. This involves sniffing different jasmine samples and reference materials to agree on a set of terms (e.g., "fresh green," "fruity-banana," "indolic," "spicy").
-
Week 5-6: Panelists practice rating the intensity of these attributes on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense"). Their performance is calibrated to ensure consistency across the panel.
-
2.2. Step-by-Step Methodology
-
Sample Preparation:
-
Samples (e.g., different jasmine absolutes, test formulations) are diluted to an appropriate, non-overpowering concentration in a neutral solvent.
-
Samples are presented in coded, identical containers (e.g., glass vials with smelling strips) to prevent bias.[18]
-
-
Evaluation Environment:
-
Evaluations must be conducted in a dedicated sensory analysis laboratory with controlled temperature, humidity, and lighting, and free from extraneous odors, as specified in ISO standards.[17]
-
-
Sample Evaluation:
-
Panelists evaluate the samples one at a time, with a mandatory break and palate cleansing (using unscented crackers and water) between samples to prevent sensory fatigue and adaptation.[18]
-
For each sample, panelists rate the intensity of each descriptor from the agreed-upon lexicon on their scorecard.
-
-
Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
The data is analyzed using statistical methods (e.g., ANOVA) to determine significant differences between samples for each attribute.
-
The results are often visualized using a spider web (or radar) plot, which provides an easy-to-understand "fingerprint" of the sample's aroma profile.
-
Protocol 3: Triangle Test for Discrimination (ISO 4120)
The triangle test is a simple yet powerful method to determine if a perceptible difference exists between two samples.[18][19] This is highly useful for quality control, such as ensuring a new batch of jasmine absolute matches a reference standard, or assessing if a change in formulation is detectable.[20][21]
3.1. Step-by-Step Methodology
-
Sample Preparation:
-
Two products are compared (Sample A and Sample B).
-
For each panelist, three coded samples are presented: two are identical, and one is different. The presentation order is randomized across panelists to cover all six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB).[20]
-
-
Evaluation:
-
Panelists are instructed to sniff the three samples in the order presented.
-
Their task is to identify the "odd" or "different" sample.[22] A forced choice is required; they must make a selection even if they are unsure.
-
-
Data Analysis:
-
The total number of correct identifications is counted.
-
This number is compared to a statistical table based on the binomial distribution for triangle tests. This table indicates the minimum number of correct judgments required to conclude that a significant difference exists at a given probability level (e.g., p < 0.05).
-
For example, with 18 panelists, 10 or more correct judgments are typically needed to establish a significant difference at p < 0.05.
-
Visualization: Sensory Evaluation Workflow
Caption: General workflow for sensory panel evaluation.
Conclusion
The comprehensive olfactory evaluation of jasmine compounds is a rigorous scientific discipline that relies on the synergy between instrumental analysis and human perception. Gas Chromatography-Olfactometry provides granular data on the specific chemical drivers of the aroma, allowing for precise identification and characterization of odor-active molecules. In parallel, trained sensory panels offer an integrated assessment of the holistic aroma profile, providing invaluable data on perceptual attributes and discriminability that instrumentation alone cannot capture.
By employing these detailed protocols, researchers, scientists, and drug development professionals can establish a robust, self-validating system for the analysis of jasmine and its derivatives. This integrated approach ensures the highest level of technical accuracy and provides the field-proven insights necessary for innovation and quality assurance in the complex world of fragrance science.
References
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Scentspiracy. (n.d.). Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Scentspiracy. (n.d.). Jasmine Grandiflorum Absolute (CAS 8022-96-6) – Premium Natural Ingredient for Perfumery. Retrieved from [Link]
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Lanxess. (n.d.). Benzyl Acetate. Retrieved from [Link]
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Olfactorian. (n.d.). Benzyl Acetate | Perfume Material. Retrieved from [Link]
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PubChem. (n.d.). Benzyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Perfume Extract. (n.d.). Captivating Benzyl Acetate 10 - Discover the Link to Jasmine. Retrieved from [Link]
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History of Perfume. (n.d.). Jasmine in Perfumery: Evidence-Based Ingredient Profile. Retrieved from [Link]
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Phlur. (2023, March 8). What Does Hedione Smell Like In Perfume?. Retrieved from [Link]
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Lazaval Perfumes. (n.d.). Jasmine Absolute Oil Profile in Detail. Retrieved from [Link]
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Knowledge. (2025, June 9). What is the chemical hedione used for?. Retrieved from [Link]
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Scentspiracy. (n.d.). Hedione / Methyl Dihydrojasmonate (24851-98-7) — Synthetic Ingredient for Perfumery. Retrieved from [Link]
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University of Ottawa. (n.d.). Jasmine Fragrance oil | Research and innovation. Retrieved from [Link]
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Forbes. (2024, May 20). The Secret Essence: How Hedione Transforms Your Favorite Scents Into Art. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Gas chromatographic, sensory profile and biological properties evaluation of Egyptian Jasminum grandiflorum essential oil produced industrially by steam distillation. Retrieved from [Link]
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Firmenich. (n.d.). HEDIONE®. Retrieved from [Link]
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Journal of Applied Horticulture. (n.d.). Aroma profiling of jasmine (Jasminum sambac Ait.) flowers using electronic nose technology. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Formulation and Dermatological Evaluation of a Skin-Friendly Perfume using Jasmine Flower and Orange Peel Extracts. Retrieved from [Link]
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Pakistan Journal of Agricultural Sciences. (n.d.). SUPERCRITICAL CARBON DIOXIDE EXTRACTION AND GAS CHROMATOGRAPHY ANALYSIS OF JASMINUM SAMBAC ESSENTIAL OIL. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, September 25). Insights into momentous aroma dominating the characteristic flavor of jasmine tea. Retrieved from [Link]
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Matís. (n.d.). ISO standards for sensory evaluation. Retrieved from [Link]
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Quality Digest. (n.d.). ISO Standard Promotes Consistency in Sensory Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 7). Sensory evaluation of the synergism among odorants present in concentrations below their odor threshold in a Chinese jasmine green tea infusion. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography-olfactometry (GC-O) analysis of all aroma compounds.... Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Chemical Composition, Olfactory Evaluation and Antimicrobial Activities of Jasminum grandiflorum L. Absolute from India. Retrieved from [Link]
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ScenTree. (n.d.). Cis-jasmone (CAS N° 488-10-8). Retrieved from [Link]
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horticultureresearch.net. (2025, December 8). Aroma profiling of jasmine (Jasminum sambac Ait.) flowers using electronic nose technology. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Volatile Compounds and Sensory Analysis of Jasmine Scented Black Tea Produced by Different Scenting Processes | Request PDF. Retrieved from [Link]
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Aromatic Plant Research Center. (2024, November 5). Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations. Retrieved from [Link]
-
Fiveable. (n.d.). Triangle Test Definition - Principles of Food Science Key Term. Retrieved from [Link]
-
iTeh Standards. (n.d.). ISO 6658:2017 - Sensory analysis — Methodology — General guidance. Retrieved from [Link]
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MDPI. (2022, January 12). Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process. Retrieved from [Link]
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ACS Publications. (n.d.). Odor thresholds of the stereoisomers of methyl jasmonate. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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ResearchGate. (2025, March 14). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Retrieved from [Link]
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Biomedical and Pharmacology Journal. (2015, November 20). Essential oil Analysis of FT-IR and GC-MS Studies of Jasminum Grandiflorum, Jasminum sambac and Polianthus tuberosa flowers. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of aroma‐active compounds in Jasminum sambac concrete by aroma extract dilution analysis and odour activity value. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of key volatile compounds in jasmine tea infusion with different amount of flowers. Retrieved from [Link]
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YouTube. (2021, August 12). Triangle test explained | How to validate process changes. Retrieved from [Link]
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A G Industries. (2022, February 2). Quality Standards As Per ISO The requisites of Essential Oils Quality. Retrieved from [Link]
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Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]
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CORE. (n.d.). GC-MS ANALYSIS OF BIOACTIVE CONSTITUENTS OF JASMINE FLOWER. Retrieved from [Link]
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Journal of Emerging Technologies and Innovative Research. (n.d.). GC- MSAnalyses of Three Plant Oils Jasminum Officinale, Mentha Piperita and Prunus Dulcis. Retrieved from [Link]
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Headspace analysis of volatile lactones
An Application Guide to the Analysis of Volatile Lactones by Headspace Gas Chromatography
Abstract
Volatile lactones are critical contributors to the aroma and flavor profiles of numerous products, including foods, beverages, and pharmaceuticals. Their analysis, however, is often complicated by complex sample matrices and their low concentrations. This application note provides a comprehensive technical guide to the analysis of volatile lactones using headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). We delve into the foundational principles of headspace analysis, offer a comparative evaluation of static, dynamic, and solid-phase microextraction (SPME) techniques, and provide a detailed, field-proven protocol for the quantitative analysis of lactones using HS-SPME-GC-MS. This guide is intended for researchers, scientists, and quality control professionals seeking to develop robust and reliable methods for lactone analysis.
Part I: The Foundation of Volatile Lactone Analysis
Lactones are cyclic esters that play a significant role in the sensory characteristics of many substances, often described as having "fruity," "coconut-like," or "peach-like" aromas.[1] Their volatility makes them ideal candidates for gas chromatography, but direct injection of complex samples (like wine or food homogenates) can introduce non-volatile residues that contaminate the GC system and degrade column performance. Headspace analysis elegantly bypasses this issue by exclusively sampling the vapor phase above the sample, ensuring a clean injection and minimizing sample preparation.[2][3][4]
The core principle of this technique is the partitioning of volatile analytes between the sample matrix (solid or liquid phase) and the gas phase (headspace) within a sealed vial. This distribution is governed by the partition coefficient (K), which is unique to each compound under specific conditions.[5][6]
Equation 1: The Partition Coefficient (K) K = Cs / Cg
Where:
-
Cs is the concentration of the analyte in the sample phase.
-
Cg is the concentration of the analyte in the gas phase.
A lower K value indicates a greater tendency for the compound to enter the headspace, resulting in higher sensitivity.[7] Several experimental parameters can be manipulated to lower K and optimize the transfer of lactones into the headspace for analysis:
-
Temperature: Increasing the incubation temperature generally decreases the solubility of volatiles in the sample matrix, lowering K and increasing the headspace concentration.[7][8] However, excessive heat can risk thermal degradation of the sample or analytes.
-
Matrix Modification: The composition of the sample matrix significantly impacts partitioning. For aqueous samples, adding salt (e.g., NaCl or Na₂SO₄) increases the ionic strength, which reduces the solubility of non-polar lactones and drives them into the headspace—a phenomenon known as the "salting-out" effect.[6][9]
-
Equilibration Time: Sufficient time must be allowed for the analytes to reach a state of equilibrium between the sample and headspace phases before sampling.[8][10] This time is dependent on the analyte, matrix, and temperature.
Part II: A Comparative Overview of Headspace Sampling Techniques
Three primary headspace techniques are employed for volatile analysis, each with distinct advantages and ideal use cases. The choice of method is critical and depends on the required sensitivity, sample matrix complexity, and desired throughput.
-
Static Headspace (SHS): This is the most straightforward approach. The sample is sealed in a vial, heated to reach equilibrium, and a fixed volume of the headspace gas is then directly injected into the GC system using a gas-tight syringe or a valve-and-loop system.[2][11] It is highly reproducible and excellent for analyzing major volatile components.
-
Dynamic Headspace (DHS): Also known as "purge-and-trap," this technique offers significantly higher sensitivity.[2][12] An inert gas is bubbled (purged) through the sample, continuously sweeping the volatiles from the headspace. These compounds are then collected and concentrated on an adsorbent trap. The trap is subsequently heated rapidly (desorbed), releasing the focused band of analytes into the GC. This exhaustive extraction makes it ideal for trace-level analysis.[3][11]
-
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free sample preparation technique that combines extraction and concentration into a single step.[13][14] A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile lactones partition from the gas phase onto the fiber coating. After a set extraction time, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.[1][13] The wide variety of available fiber coatings allows for method optimization based on analyte polarity and size.[15]
Data Summary: Technique Comparison
| Feature | Static Headspace (SHS) | Dynamic Headspace (DHS) | Headspace SPME (HS-SPME) |
| Principle | Equilibrium sampling | Exhaustive purge and trap | Equilibrium extraction/concentration |
| Sensitivity | Low to Moderate | Very High | High |
| Analyte Range | Volatiles | Volatiles & Semi-volatiles | Volatiles & Semi-volatiles |
| Complexity | Low | High | Moderate |
| Sample Throughput | High | Low | Moderate to High |
| Solvent Use | None | None | None |
| Primary Advantage | Simplicity, automation | Highest sensitivity | Balance of sensitivity and simplicity |
Part III: Protocol for Quantifying Volatile Lactones using HS-SPME-GC-MS
Rationale for Method Selection
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This approach is selected for its distinct advantages in lactone analysis: it is solvent-free, requires minimal sample preparation, and provides the high sensitivity needed to detect trace-level aroma compounds in complex matrices like wine, fruit products, or biological fluids.[1][13] The selectivity of the SPME fiber helps to isolate analytes of interest, while the mass spectrometer provides definitive identification and accurate quantification.
Materials and Reagents
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Autosampler: Equipped with an SPME fiber holder and agitator.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.[16]
-
Headspace Vials: 20 mL, amber glass with magnetic screw caps and PTFE/silicone septa.
-
Standards: Analytical grade standards of target lactones (e.g., γ-decalactone, γ-nonalactone, whiskey lactone).
-
Internal Standard (IS): γ-Heptalactone or other suitable compound not present in the sample.[1]
-
Reagents: Sodium chloride (NaCl, analytical grade), Deionized water.
Optimized Instrument Conditions
The following tables provide a validated starting point for method development. Parameters should be optimized for specific applications and instrumentation.
Table 1: HS-SPME Autosampler Parameters
| Parameter | Recommended Value | Rationale |
| Incubation/Agitation Temp. | 45 °C | Balances efficient volatilization with prevention of thermal degradation. |
| Incubation Time | 15 min | Allows sample to reach thermal equilibrium before fiber exposure. |
| Extraction Time | 45 min | Sufficient time for analyte adsorption onto the fiber.[17] |
| Agitation Speed | 250 rpm | Facilitates mass transfer of analytes to the headspace. |
| Desorption Temperature | 240 °C | Ensures complete transfer of lactones from the fiber to the GC inlet.[1] |
| Desorption Time | 3 min | Adequate time for desorption without causing analyte degradation.[16] |
Table 2: GC-MS Parameters
| Parameter | Recommended Value |
| GC Column | DB-5MS (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Mode | Splitless |
| Injector Temperature | 240 °C |
| Oven Program | 40 °C (hold 4 min), ramp 5 °C/min to 110 °C, ramp 10 °C/min to 220 °C (hold 10 min)[16] |
| MS Transfer Line Temp. | 240 °C[1] |
| Ion Source Temperature | 200 °C[1] |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 35-350) for identification; Selected Ion Monitoring (SIM) for quantification |
Step-by-Step Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution of the lactone standards and the internal standard in ethanol.
-
Create a series of calibration standards by spiking a suitable matrix (e.g., synthetic wine or deionized water) with varying concentrations of the lactone stock solution.
-
Add the internal standard to each calibration level at a constant concentration.
-
-
Sample Preparation:
-
Pipette a fixed volume of the liquid sample (e.g., 8 mL) into a 20 mL headspace vial.[17]
-
Add the internal standard solution to achieve the same concentration as in the calibration standards.
-
Add a precise amount of NaCl (e.g., 3.0 g) to the vial to facilitate the "salting out" of lactones.[17]
-
Immediately seal the vial with the screw cap. Ensure a tight seal to prevent loss of volatiles.
-
-
HS-SPME Extraction and GC-MS Analysis:
-
Place the prepared vials into the autosampler tray.
-
Program the autosampler with the sequence and the parameters listed in Table 1.
-
The instrument will automatically perform the incubation, fiber exposure (extraction), and injection (desorption) for each sample.
-
Run the GC-MS analysis using the parameters from Table 2.
-
-
Data Processing and Quantification:
-
Identify the target lactones in the chromatograms based on their retention times and mass spectra compared to the analytical standards.
-
For each lactone, integrate the peak area of a characteristic quantifier ion. Do the same for the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of each lactone in the unknown samples by using the linear regression equation from the calibration curve.
-
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated.[18] Key validation parameters include:
-
Linearity: Confirmed by a correlation coefficient (R²) > 0.99 for the calibration curve across the desired concentration range.[19]
-
Limits of Detection (LOD) and Quantification (LOQ): Determined experimentally to define the sensitivity of the method.[19][20]
-
Precision: Assessed by calculating the relative standard deviation (%RSD) from replicate analyses of the same sample (repeatability) and on different days (reproducibility).[19]
-
Accuracy: Evaluated by performing spike-and-recovery experiments on a representative sample matrix. Recoveries between 85-115% are generally considered acceptable.[19]
Conclusion
Headspace analysis is a powerful and indispensable tool for the characterization of volatile lactones in a wide array of sample types. By understanding the fundamental principles of analyte partitioning and carefully selecting the appropriate sampling technique—be it static, dynamic, or SPME—researchers can develop highly sensitive and robust analytical methods. The detailed HS-SPME-GC-MS protocol provided herein serves as a validated starting point for the accurate and reliable quantification of these critical aroma compounds, enabling deeper insights in flavor science, quality control, and product development.
References
-
Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). ACS Publications. [Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
[Validation Study on Headspace-GC Analytical Method for Residual Volatile Substances in Food Contact Polystyrene and Its Application for Surveillance (1998-2014)]. PubMed. [Link]
-
Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. Taylor & Francis Online. [Link]
-
Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. ResearchGate. [Link]
-
Development and validation of a headspace method for determination of furan in food. ResearchGate. [Link]
-
Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. Food Research. [Link]
-
Static vs. Dynamic Headspace GC: Key Differences Explained. Aijiren. [Link]
-
Comparative Analysis of Static vs Dynamic Headspace GC Using PERSEE Equipment. PERSEE Analytics, Inc.. [Link]
-
Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. PubMed. [Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
(PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). PubMed Central. [Link]
-
Static or Dynamic Headspace Analysis ?. SCION Instruments. [Link]
-
Static and Dynamic Headspace Analysis. BGB Analytik. [Link]
-
Comparative Analysis of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]
-
Systematic comparison of static and dynamic headspace sampling techniques for gas chromatography. ResearchGate. [Link]
-
Optimizing headspace temperature and time sampling for identification of volatile compounds in ground roasted Arabica coffee. PubMed. [Link]
-
Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile. Springer. [Link]
-
Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. ResearchGate. [Link]
-
Analytical methods for the analysis of volatile natural products. Royal Society of Chemistry. [Link]
-
Headspace Sampling Optimization. SCION Instruments. [Link]
-
Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]
-
Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. UNT Digital Library. [Link]
-
Head in the Right Direction with Headspace Analysis. Agilent. [Link]
-
Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. National Institutes of Health (NIH). [Link]
-
Evaluation of solid-phase microextraction for the isotopic analysis of volatile compounds produced during fermentation by lactic acid bacteria. PubMed. [Link]
-
Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. National Institutes of Health (NIH). [Link]
-
Optimizing Sample Introduction for Headspace GC. LCGC International. [Link]
-
Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. Figshare. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Dihydrojasmone Lactone
Welcome to the technical support center for the synthesis of dihydrojasmone lactone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The primary route to this compound is the Baeyer-Villiger oxidation of dihydrojasmone, a powerful yet nuanced reaction that requires careful optimization.[1][2][3] This document provides in-depth, field-proven insights into maximizing the efficiency of this critical transformation.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?
Low yields in the Baeyer-Villiger oxidation of dihydrojasmone are a frequent issue. The problem often stems from one of several factors: incomplete conversion, degradation of the product, or competing side reactions.[2][4]
Potential Causes & Recommended Actions:
-
Suboptimal Oxidant: The choice and quality of the peroxy acid are paramount.
-
Insight: While meta-chloroperoxybenzoic acid (m-CPBA) is commonly used, its reactivity can lead to side reactions like epoxidation of the double bond within the dihydrojasmone structure, resulting in undesired byproducts and lower yields of the target lactone.[2][4] One study reported yields as low as 23% for the desired lactone and 5% for an epoxidized byproduct when using m-CPBA.[2][4]
-
Solution: Consider alternative, milder, or more selective oxidizing systems. Hydrogen peroxide in combination with a Lewis acid or a solid acid catalyst can offer a greener and more controlled oxidation.[5][6][7] Catalytic systems like Sn-zeolites or tungstophosphoric acid salts have shown promise in improving yields for cyclic ketones.[5]
-
-
Incorrect Stoichiometry: An improper ratio of oxidant to substrate can either leave starting material unreacted or promote over-oxidation.
-
Insight: Insufficient oxidant will naturally lead to incomplete conversion. Conversely, a large excess can drive the formation of byproducts.
-
Solution: Begin with a modest excess of the oxidant (e.g., 1.1-1.5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal ratio for your specific conditions.
-
-
Reaction Temperature: The Baeyer-Villiger oxidation is sensitive to temperature.
-
Insight: Higher temperatures can accelerate the reaction but may also promote decomposition of the peroxy acid and increase the rate of side reactions.[1] Lower temperatures favor selectivity but can lead to very long reaction times and incomplete conversion.
-
Solution: Initiate the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature. If conversion is still low, gentle heating (e.g., 40-45 °C) can be applied, but this must be carefully monitored to prevent byproduct formation.[8]
-
-
Purity of Dihydrojasmone: Impurities in the starting material can interfere with the reaction.
-
Insight: Dihydrojasmone itself is often synthesized via an intramolecular aldol condensation, which can leave residual base or other impurities.[9] These can react with or neutralize the acidic medium required for the Baeyer-Villiger reaction.
-
Solution: Ensure the starting dihydrojasmone is purified, for instance by column chromatography or distillation, before use.[10] Characterize its purity by NMR or GC-MS.
-
Q2: I'm observing a significant amount of unreacted dihydrojasmone in my final product. How can I improve the conversion rate?
Poor conversion points to issues with reaction kinetics or catalyst/reagent deactivation.
Potential Causes & Recommended Actions:
-
Insufficient Acid Catalysis: The reaction is catalyzed by acid, which protonates the ketone, making it more susceptible to nucleophilic attack by the peroxy acid.[11][12]
-
Insight: If the reaction medium is not sufficiently acidic, the initial and rate-determining step is slowed dramatically.
-
Solution: The addition of a co-catalyst like a strong protic acid (e.g., trifluoroacetic acid - TFA) can significantly accelerate the reaction.[13] However, use it judiciously, as excessive acidity can promote side reactions. Alternatively, solid acid catalysts can provide a reusable and potentially more selective option.[5]
-
-
Inert Reactants: The peroxy acid may have degraded due to improper storage.
-
Insight: Peroxy acids are thermally unstable and can lose their oxidizing power over time.
-
Solution: Use a fresh bottle of the peroxy acid or titrate an older batch to determine its active oxygen content before use. Store peroxy acids in a refrigerator and away from light.
-
-
Solvent Choice: The solvent can influence the stability and reactivity of the key "Criegee intermediate."[12][14]
-
Insight: Aprotic solvents like dichloromethane (DCM) or chloroform are standard. Polar aprotic solvents can sometimes enhance reaction rates.
-
Solution: Ensure the solvent is anhydrous, as water can hydrolyze the lactone product or react with the oxidant. If standard solvents are not effective, a solvent screen with alternatives like ethyl acetate could be beneficial.
-
Q3: My GC-MS analysis shows multiple products. How can I improve the regioselectivity of the reaction?
The Baeyer-Villiger oxidation's regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl carbon.[3][11] For dihydrojasmone, the more substituted carbon atom is expected to migrate.
Potential Causes & Recommended Actions:
-
Migratory Aptitude: The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[12]
-
Insight: In dihydrojasmone (a 2,3-disubstituted cyclopentenone), the oxygen should insert between the carbonyl carbon and the more substituted tertiary carbon, leading to the desired δ-lactone.[2] The formation of other isomers is generally not the primary issue, but rather the formation of unrelated byproducts.
-
Solution: The main byproduct is often from epoxidation of the cyclopentene double bond.[4] Using a buffered system (e.g., with NaHCO₃ or Na₂HPO₄) can sometimes mitigate side reactions caused by the acidic byproduct (e.g., m-chlorobenzoic acid from m-CPBA).
-
-
Catalyst Control: Modern catalytic systems can offer superior control over selectivity compared to stoichiometric reagents.[15]
-
Insight: Certain Lewis acids or enzyme catalysts (Baeyer-Villiger monooxygenases) can provide high levels of regio- and even enantioselectivity.[6][15]
-
Solution: For highly sensitive substrates or when specific stereochemistry is required, exploring biocatalytic methods with fungal strains or isolated enzymes can be a powerful strategy.[2][4]
-
II. Frequently Asked Questions (FAQs)
Q: What is the most reliable method for monitoring the progress of the reaction? A: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase like hexane/ethyl acetate. The lactone product will typically have a different Rf value than the starting ketone. For quantitative analysis, Gas Chromatography (GC) is superior and allows you to track the disappearance of the starting material and the appearance of the product and byproducts over time.
Q: How should I properly quench the reaction and work up the product? A: It is crucial to neutralize any remaining peroxy acid. A common method is to quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) and stirring until a starch-iodide paper test indicates the absence of peroxides.[8] Afterwards, a standard aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will remove the acidic byproducts.
Q: What is the best technique for purifying the final this compound? A: Silica gel column chromatography is the most effective method for separating the lactone from unreacted starting material and non-polar byproducts.[10] A gradient elution starting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is recommended.
III. Methodologies & Data
Experimental Protocol: Baeyer-Villiger Oxidation of Dihydrojasmone
This protocol provides a baseline for optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve dihydrojasmone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.
-
Quenching: Cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel.
Data Summary: Comparison of Oxidizing Systems
| Oxidizing System | Typical Yield Range | Key Advantages | Key Disadvantages | Reference |
| m-CPBA | 20-50% | Readily available, well-understood | Potential for low selectivity, byproduct formation | [2][4] |
| H₂O₂ / Lewis Acid (e.g., Sn-zeolite) | 60-90% | High atom economy, "green" oxidant (water byproduct) | Requires specific catalyst synthesis, higher temperatures | [5] |
| H₂O₂ / Solid Acid (e.g., KHPW) | 70-95% | Environmentally benign, reusable catalyst | May require elevated temperatures | [5] |
| Biocatalytic (BVMOs) | Variable (up to 99% ee) | High selectivity (regio- and enantio-), mild conditions | Substrate specific, requires specialized biochemical setup | [2][6] |
IV. Visualizing the Workflow
Diagram: Synthetic and Purification Workflow
The following diagram outlines the key steps from starting material to purified product.
Caption: Workflow for this compound Synthesis.
References
-
Cho, S. H., et al. (2006). Baeyer–Villiger Oxidation of Cyclic Ketones Using Aqueous Hydrogen Peroxide Catalyzed by Potassium Salts of Tungstophosphoric Acid. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Yadav, R., & Sharma, U. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]
-
Miller, J. A., et al. (2015). A Nonenzymatic Acid/Peracid Catalytic Cycle for the Baeyer-Villiger Oxidation. PMC. Available at: [Link]
-
List, B., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Gliszczyńska, A., et al. (2016). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Molecules. Available at: [Link]
-
Burns, R. (2014). Synthesis of Dihydrojasmone. Odinity. Available at: [Link]
- Google Patents. (1937). US2096715A - Process of preparing dihydrojasmone.
-
Patsnap. (2019). Synthesis method of high-content dihydroisojasmone spice. Eureka. Available at: [Link]
-
ResearchGate. (2016). A HIGHLY EFFICIENT SYNTHESIS OF GAMMA-LACTONES AND DELTA-LACTONES BY OXIDATIVE CYCLIZATION. Available at: [Link]
-
PubMed. (2016). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Available at: [Link]
-
Yadav, R., & Sharma, U. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. Organic Chemistry Portal Website. Available at: [Link]
-
MySkinRecipes. This compound, gamma-Methyl Decalacton (FEMA 3786). MySkinRecipes Website. Available at: [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. Chemistry Steps Website. Available at: [Link]
-
J&K Scientific LLC. Baeyer-Villiger Oxidation Reaction. J&K Scientific Website. Available at: [Link]
- Google Patents. (2017). CN106946823A - A kind of method of the natural jasmine lactone of asymmetric syntheses (R).
-
NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry Website. Available at: [Link]
-
SciSpace. (1989). Modified Conditions for Efficient Baeyer-Villiger Oxidation with m-CPBA. Available at: [Link]
-
The Good Scents Company. This compound. The Good Scents Company Website. Available at: [Link]
-
YouTube. (2020). Baeyer-Villiger Oxidation. YouTube. Available at: [Link]
-
ScenTree. Dihydrojasmone (CAS N° 1128-08-1). ScenTree Website. Available at: [Link]
-
The Good Scents Company. dihydrojasmone 3-methyl-2-(N-pentanyl)-2-cyclopenten-1-one. The Good Scents Company Website. Available at: [Link]
Sources
- 1. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 2. Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. This compound (7011-83-8) for sale [vulcanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 7. A Nonenzymatic Acid/Peracid Catalytic Cycle for the Baeyer-Villiger Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. ScenTree - Dihydrojasmone (CAS N° 1128-08-1) [scentree.co]
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- 12. jk-sci.com [jk-sci.com]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Baeyer-Villiger Oxidation of Cyclopentanones
Welcome to the technical support center for the Baeyer-Villiger (BV) oxidation of cyclopentanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your reactions and overcome common hurdles.
Introduction to the Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a cornerstone of synthetic organic chemistry, enabling the conversion of cyclic ketones into lactones—a valuable functional group in many natural products and pharmaceutical agents.[1][2] The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group, mediated by a peroxyacid or peroxide.[1] The generally accepted mechanism involves the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migratory insertion of one of the alpha-carbons.[1]
While the Baeyer-Villiger oxidation is a robust and versatile reaction, its application to cyclopentanones can be accompanied by specific side reactions that can diminish yield and complicate purification. This guide will provide a comprehensive overview of these challenges and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but my yield of δ-valerolactone is low. What are the most common reasons for this?
A: Low yields in the Baeyer-Villiger oxidation of cyclopentanones can often be attributed to a few key factors. The most common culprit is the hydrolysis of the desired δ-valerolactone product back to the corresponding hydroxy acid, especially under acidic conditions.[3] Another possibility, particularly with sensitive substrates, is over-oxidation or degradation of the starting material or product. Finally, incomplete reaction due to insufficient oxidant or deactivation of the catalyst can also lead to lower than expected yields.
Q2: I have an olefin in my cyclopentanone substrate. Will the peroxyacid epoxidize the double bond?
A: This is a valid concern as peroxyacids are well-known epoxidizing agents.[4] However, the Baeyer-Villiger oxidation of the ketone is often faster than the epoxidation of an unactivated double bond.[5][6] The selectivity depends on the specific substrate and reaction conditions. In many cases, careful control of stoichiometry and temperature can favor the desired lactone formation. For particularly electron-rich or sensitive olefins, specific protocols can be employed to enhance selectivity.
Q3: My NMR shows my desired lactone, but also some broad peaks that I suspect are polymer. Is this possible?
A: Yes, acid-catalyzed ring-opening polymerization of δ-valerolactone is a known side reaction.[7] The acidic conditions of the Baeyer-Villiger reaction, particularly when using strong peroxyacids or acidic catalysts, can initiate the polymerization of the lactone product, leading to oligomers or polymers and reducing the yield of the desired monomeric lactone.
Q4: What is the purpose of adding a buffer like disodium hydrogen phosphate (Na₂HPO₄) to the reaction?
A: The addition of a buffer such as Na₂HPO₄ is a common and effective strategy to mitigate acid-catalyzed side reactions, primarily the hydrolysis of the lactone product.[2] The buffer helps to maintain a more neutral pH throughout the reaction, neutralizing the carboxylic acid byproduct generated from the peroxyacid, thus preserving the integrity of the lactone.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed, problem-oriented approach to troubleshooting side reactions in the Baeyer-Villiger oxidation of cyclopentanones.
Problem 1: Hydrolysis of the δ-Valerolactone Product
Symptoms:
-
Low isolated yield of the lactone.
-
Presence of a more polar byproduct, identified as the corresponding 5-hydroxyalkanoic acid by LC-MS or NMR analysis of the crude reaction mixture.
Causality: The Baeyer-Villiger oxidation using a peroxyacid (RCO₃H) generates a carboxylic acid (RCO₂H) as a byproduct.[3] This acidic byproduct can catalyze the hydrolysis of the newly formed lactone, particularly in the presence of any residual water. This issue is exacerbated by prolonged reaction times and elevated temperatures.
Solutions:
1. Buffered Reaction Conditions: The most effective way to prevent lactone hydrolysis is to perform the reaction under buffered conditions.[2]
-
Protocol: To a solution of the cyclopentanone derivative in a suitable solvent (e.g., dichloromethane, chloroform), add 1.5-2.0 equivalents of disodium hydrogen phosphate (Na₂HPO₄). Stir the suspension for 10-15 minutes before adding the peroxyacid (e.g., m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Expert Insight: The use of a biphasic system with an aqueous buffer can also be effective, but the heterogeneous mixture with solid Na₂HPO₄ is often more convenient for smaller scale reactions and simplifies the work-up.
2. Use of Urea-Hydrogen Peroxide (UHP) with an Anhydride: An alternative approach is to generate the peroxyacid in situ under anhydrous conditions.
-
Protocol: In a flask charged with the cyclopentanone, disodium hydrogen phosphate (Na₂HPO₄), and urea-hydrogen peroxide (UHP), add trifluoroacetic anhydride (TFAA) dropwise at 0 °C in a solvent like dichloromethane.[2]
-
Causality: TFAA reacts with UHP to form trifluoroperacetic acid, a powerful oxidant, while the Na₂HPO₄ neutralizes the trifluoroacetic acid byproduct.
Problem 2: Competing Epoxidation of Alkenes
Symptoms:
-
Formation of a mixture of the desired lactone and the corresponding epoxy-ketone or epoxy-lactone.
-
Incomplete conversion of the starting material despite the consumption of the oxidant.
Causality: Peroxyacids can react with both ketones (Baeyer-Villiger oxidation) and alkenes (epoxidation). The relative rates of these two reactions determine the product distribution.[4][6] While the Baeyer-Villiger oxidation is often faster, highly nucleophilic (electron-rich) alkenes are more susceptible to epoxidation.
Solutions:
1. Control of Stoichiometry and Temperature:
-
Protocol: Use a slight excess (1.1-1.2 equivalents) of the peroxyacid to ensure complete conversion of the ketone. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often enhance the selectivity for the Baeyer-Villiger oxidation over epoxidation.
-
Expert Insight: A slow, portion-wise addition of the solid peroxyacid or a slow addition of a solution of the peroxyacid via syringe pump can help to maintain a low instantaneous concentration of the oxidant, which can favor the generally faster Baeyer-Villiger reaction.
2. Choice of Oxidant and Catalyst:
-
Hydrogen Peroxide with a Lewis Acid Catalyst: The use of hydrogen peroxide in combination with a Lewis acid catalyst, such as a tin-containing zeolite (Sn-beta), can be highly chemoselective for the Baeyer-Villiger oxidation, leaving double bonds intact.[3]
-
Expert Insight: While highly effective, the optimization of heterogeneous catalytic systems can be more complex than homogeneous reactions. However, the enhanced selectivity and the use of a greener oxidant (H₂O₂) are significant advantages.
Problem 3: Acid-Catalyzed Polymerization of δ-Valerolactone
Symptoms:
-
Appearance of broad, unresolved peaks in the NMR spectrum of the crude product.
-
Difficulty in isolating the pure monomeric lactone due to contamination with a viscous or solid material.
-
Low isolated yield of the desired lactone.
Causality: The δ-valerolactone product can undergo ring-opening polymerization initiated by strong acids.[7] This is more likely to occur with highly acidic peroxyacids (e.g., trifluoroperacetic acid) or in the presence of strong acid catalysts, especially at higher concentrations and temperatures.
Solutions:
1. Buffered Reaction Conditions: As with hydrolysis, maintaining a neutral pH is key to preventing polymerization. The use of Na₂HPO₄ as described in the hydrolysis troubleshooting section is highly effective.[2]
2. Prompt Work-up and Purification:
-
Protocol: Once the reaction is deemed complete by TLC or LC-MS analysis, proceed with the work-up without delay. Quench the reaction with a mild reducing agent (e.g., aqueous sodium thiosulfate or sodium sulfite) to destroy excess peroxyacid, followed by a wash with a weak base (e.g., saturated aqueous sodium bicarbonate) to remove the carboxylic acid byproduct.
-
Expert Insight: Avoid prolonged exposure of the crude product to acidic conditions. If chromatographic purification is necessary, consider using a column pre-treated with a small amount of a non-nucleophilic base like triethylamine in the eluent to prevent on-column degradation.
Data Summary Table: Influence of Reaction Parameters
| Parameter | Effect on Main Reaction & Side Reactions | Recommendations for Cyclopentanones |
| Oxidant | More acidic peroxyacids (e.g., TFPAA) are more reactive but can increase the likelihood of acid-catalyzed side reactions.[1] H₂O₂ is greener but requires a catalyst.[3] | m-CPBA is a good starting point. For sensitive substrates, consider UHP/TFAA or H₂O₂ with a Lewis acid catalyst. |
| Catalyst | Brønsted acids can accelerate the reaction but also promote hydrolysis and polymerization.[3] Lewis acids can offer higher selectivity.[3] | For acid-sensitive substrates, avoid strong Brønsted acid catalysis. Consider Lewis acid catalysts for improved chemoselectivity. |
| Solvent | Aprotic solvents like dichloromethane or chloroform are commonly used. | Dichloromethane is a standard choice. Ensure it is anhydrous to minimize hydrolysis. |
| Temperature | Higher temperatures increase the reaction rate but can also accelerate side reactions. | Start at 0 °C and allow the reaction to proceed at room temperature. For sluggish reactions, gentle heating may be necessary, but monitor for side product formation. |
| Additives | Buffers like Na₂HPO₄ neutralize acidic byproducts, preventing hydrolysis and polymerization.[2] | The use of Na₂HPO₄ is highly recommended for most Baeyer-Villiger oxidations of cyclopentanones. |
Visualizing Reaction Pathways
To better understand the desired reaction and a common side reaction, the following diagrams illustrate the Baeyer-Villiger oxidation pathway and the competing epoxidation pathway for an unsaturated cyclopentanone.
Caption: Troubleshooting logic for low δ-valerolactone yield.
Conclusion
The Baeyer-Villiger oxidation of cyclopentanones is a powerful synthetic tool, and a thorough understanding of potential side reactions is crucial for its successful implementation. By carefully considering the choice of oxidant, catalyst, and reaction conditions, and by employing strategies such as buffered systems, researchers can effectively mitigate issues like lactone hydrolysis, competing epoxidation, and polymerization. This guide provides a framework for troubleshooting these challenges, enabling the efficient and high-yielding synthesis of valuable δ-valerolactone products.
References
-
Baeyer–Villiger oxidation. In Wikipedia; 2023. [Link]
-
Kaur, N., & Kumar, V. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 22937-22967. [Link]
- Bu, J., Li, G., Zhao, M., Li, J., Jiang, F., Zhan, H., & Chu, Y. (2013). Synthesis of δ-Decalactone. Asian Journal of Chemistry, 25(10), 5551-5554.
-
m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Stack Exchange. [Link]
-
Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. Catalysis Science & Technology. [Link]
-
Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. AdiChemistry. [Link]
-
POLYMERIZATION OF δ-VALERO LACTONE BY NOVEL CYCLODEXTRIN DIMER. DiVA portal. [Link]
-
β-METHYL-δ-VALEROLACTONE. Organic Syntheses. [Link]
-
Chemo-enzymatic Baeyer–Villiger oxidation of cyclopentanone and substituted cyclopentanones. ResearchGate. [Link]
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]
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- 3. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
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- 6. echemi.com [echemi.com]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Asymmetric Lactone Synthesis
Welcome to the technical support center for asymmetric lactone synthesis. Chiral lactones are crucial intermediates and structural motifs in pharmaceuticals and natural products.[1][2][3][4] Achieving high enantioselectivity in their synthesis is a common yet significant challenge for researchers. This guide provides in-depth, field-tested insights to help you diagnose problems, troubleshoot effectively, and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing Low Enantioselectivity
This section addresses initial questions to help you pinpoint the source of poor stereocontrol in your lactone synthesis.
Q1: My reaction has low enantiomeric excess (ee). Where should I begin troubleshooting?
A1: Low enantioselectivity is a multifaceted problem. A systematic approach is crucial. Begin by verifying the integrity of your starting materials and catalyst. Impurities can often interfere with or poison a catalyst. Next, confirm that your analytical method for determining ee (e.g., chiral HPLC or GC) is properly validated and can resolve the enantiomers of your specific product. Once these are ruled out, the primary factors to investigate are the catalyst system, reaction conditions (temperature, solvent, concentration), and the substrate itself.
Q2: How can I determine if my catalyst is the problem?
A2: First, ensure the catalyst's chiral integrity. Has it been stored correctly? Some catalysts are sensitive to air, moisture, or light. If possible, test the catalyst in a well-established, benchmark reaction known to give high ee to confirm its activity and selectivity. If the catalyst performs poorly in the benchmark reaction, it may have degraded. If it performs well, the issue likely lies with the specific substrate or conditions of your target reaction. For organocatalysts, ensure the correct enantiomer of the catalyst was used and that it is free from its opposite enantiomer.[5]
Q3: Could my analytical method be misleading? My ee values are inconsistent.
A3: Absolutely. Inconsistent ee values often point to analytical issues.
-
Resolution: Ensure your chiral column and mobile phase can achieve baseline separation of the enantiomers. Poor resolution leads to inaccurate integration and unreliable ee values.[6]
-
Sample Preparation: Be mindful of your sample solvent. Using a solvent that is too strong or incompatible with the mobile phase can cause peak distortion.[7][8] Highly polar compounds soluble only in solvents like DMSO can be particularly challenging.[6]
-
Racemization: Confirm that your product is not racemizing under the work-up, purification (e.g., silica gel chromatography), or analytical conditions. For instance, lactones with acidic or basic functional groups can be susceptible to racemization. Analyze a crude sample immediately after the reaction to get a baseline ee before any purification steps.
Part 2: Troubleshooting Guides - Targeted Solutions for Low Enantioselectivity
This section provides detailed troubleshooting strategies organized by experimental parameters.
Issue 1: Catalyst and Ligand Inefficiency
Q: I've screened several chiral ligands with my metal catalyst, but the enantioselectivity remains poor (<50% ee). What's the underlying issue?
A: This suggests a fundamental mismatch between the substrate and the catalyst's chiral environment. The transition state leading to the major and minor enantiomers are too close in energy.[9]
Causality: The stereochemical outcome of a reaction is determined by the difference in the free energy of the diastereomeric transition states. If the chiral catalyst cannot create a sufficiently large energy gap, low ee will result. This can happen if the substrate is too small, too flexible, or lacks functional groups that can effectively interact with the chiral ligand.
Solutions:
-
Change the Metal Precursor: The metal itself plays a key role. For example, in asymmetric conjugate additions, switching from Cu(OTf)₂ to a copper carboxylate can dramatically improve ee by altering the Lewis acidity and geometry of the active catalytic species.[10]
-
Re-evaluate Ligand Structure: Instead of screening ligands of the same class, try fundamentally different scaffolds. If bidentate phosphine ligands are failing, consider N,N'-dioxide ligands[11] or chiral N-heterocyclic carbenes (NHCs).[12][13] These alternatives offer different geometries and binding modes.
-
Consider a Different Catalytic System: If a metal-based approach is failing, an organocatalytic or biocatalytic approach may be more suitable.
-
Organocatalysis: Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPi), have proven highly effective for challenging hydrolactonization reactions.[1][2]
-
Biocatalysis: Enzymes, like Baeyer-Villiger monooxygenases (BVMOs), offer an excellent "green chemistry" alternative and often provide exquisite enantioselectivity due to their highly structured active sites.[4][14][15]
-
Issue 2: The Impact of Reaction Conditions
Q: I've observed that my enantioselectivity varies significantly when I change the solvent or temperature. How do I optimize these parameters systematically?
A: Solvent and temperature are critical parameters that directly influence catalyst conformation, solubility, and the energetics of the transition states.
Causality:
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a lower temperature increases the impact of the enthalpy difference (ΔΔH‡) between the two diastereomeric transition states, leading to a more selective reaction. However, this is not universal; some reactions show an inversion of enantioselectivity at different temperatures.[16]
-
Solvent: The solvent can coordinate with the catalyst or substrate, altering the shape of the chiral pocket. A change in solvent polarity can favor one transition state geometry over another. For instance, in some enzymatic resolutions, switching from toluene to tert-butyl methyl ether (TBME) can impact both yield and enantioselectivity.[17]
Troubleshooting Protocol & Data Interpretation:
A systematic screening approach is recommended.
Protocol 2.1: Solvent and Temperature Screening
-
Setup: Prepare a series of identical reactions in parallel.
-
Solvent Screen (at constant temperature, e.g., 25 °C):
-
Reaction 1: Toluene (non-polar, aromatic)
-
Reaction 2: Dichloromethane (DCM) (polar, aprotic)
-
Reaction 3: Tetrahydrofuran (THF) (polar, coordinating)
-
Reaction 4: Ethyl Acetate (EtOAc) (ester, polar aprotic)[11]
-
-
Temperature Screen (in the best solvent from step 2):
-
Reaction 5: Room Temperature (e.g., 25 °C)
-
Reaction 6: 0 °C
-
Reaction 7: -20 °C
-
Reaction 8: -78 °C
-
-
Analysis: After a fixed time, quench all reactions and analyze the conversion and ee for each.
Data Summary Table:
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Toluene | 25 | 95 | 65 |
| 2 | DCM | 25 | 99 | 78 |
| 3 | THF | 25 | 80 | 72 |
| 4 | EtOAc | 25 | 98 | 85 |
| 5 | EtOAc | 0 | 90 | 92 |
| 6 | EtOAc | -20 | 75 | 97 |
| 7 | EtOAc | -78 | 40 | >99 |
Interpretation: In this example, ethyl acetate provides the best selectivity at room temperature. Lowering the temperature in EtOAc significantly improves ee, but at the cost of reaction rate (conversion). The optimal condition is a trade-off between selectivity and practical reaction time (e.g., -20 °C).
Issue 3: Substrate-Related Problems and Alternative Strategies
Q: My substrate is a racemic mixture, and I'm using a kinetic resolution strategy. My ee is high, but my yield is capped at 50%. How can I improve this?
A: This is the inherent limitation of kinetic resolution (KR), where one enantiomer reacts faster, leaving the other behind.[18] To overcome the 50% yield barrier, you need to implement a strategy that converts the "undesired" enantiomer into the desired product.
Solutions:
-
Dynamic Kinetic Resolution (DKR): This powerful technique combines the kinetic resolution with an in situ racemization of the starting material.[19] For this to be effective, the rate of racemization must be faster than or comparable to the rate of the slower-reacting enantiomer.[19] This allows the slow-reacting enantiomer to be continuously converted into the fast-reacting one, theoretically enabling a 100% yield of a single product enantiomer.[20] Chemoenzymatic DKR, which combines a lipase for resolution and a ruthenium catalyst for racemization, is a well-established method for producing chiral lactones from δ-hydroxy esters.[21]
-
Asymmetric Desymmetrization: If your target lactone can be synthesized from a symmetric precursor (e.g., a meso-anhydride or a prochiral ketone), desymmetrization is a superior strategy. This process modifies a prochiral molecule to create a chiral one, allowing for theoretical yields of up to 100% with high enantioselectivity.[20] For example, the enantioselective Baeyer-Villiger oxidation of prochiral cyclic ketones using chiral catalysts can yield optically active lactones with high ee.[11]
Workflow Diagram: Choosing a Synthesis Strategy
Caption: Decision tree for selecting an asymmetric synthesis strategy.
Part 3: Experimental Protocols
Protocol 3.1: General Procedure for Catalyst Screening in Asymmetric Lactonization
This protocol outlines a parallel screening approach to efficiently identify a promising catalyst system.
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of your substrate in a chosen anhydrous solvent (e.g., Toluene).
-
Array Setup: Arrange a set of labeled, dry reaction vials. To each vial, add the appropriate chiral ligand (e.g., 5.5 mol%) followed by the metal precursor (e.g., 5.0 mol%).
-
Pre-formation: Add a small amount of solvent to each vial and stir for 30 minutes at room temperature to allow for catalyst pre-formation.
-
Initiation: Add the substrate stock solution to each vial, followed by any other necessary reagents (e.g., oxidant, base).
-
Reaction: Stir the reactions at a controlled temperature for a set period (e.g., 24 hours).
-
Analysis: Take an aliquot from each reaction mixture. Pass it through a small plug of silica to remove the catalyst. Analyze the crude product for conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC).
-
Validation: For the most promising catalyst(s), run the reaction on a larger scale to confirm the results and isolate the product.
References
-
Mihovilovic, M. D., Rudroff, F., & Grötzl, B. (2004). Enantioselective Baeyer-Villiger Oxidations. Current Organic Chemistry, 8(12), 1057-1073. Available at: [Link][14][15]
-
List, B., et al. (2023). A Catalytic Asymmetric Hydrolactonization. Journal of the American Chemical Society, 145(16), 9033–9039. Available at: [Link][1][2]
-
Parveen, S., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(1), 1-21. Available at: [Link][3][4]
-
Nagashima, H., et al. (2014). Asymmetric α-hydroxylation of a lactone with vinylogous pyridone by using a guanidine-urea bifunctional organocatalyst. Chemistry – A European Journal, 20(2), 591-597. Available at: [Link][22]
-
Skolimowski, M., & Szymański, W. (2020). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 25(23), 5732. Available at: [Link][17]
-
Feng, X., et al. (2012). Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. Journal of the American Chemical Society, 134(41), 17023–17026. Available at: [Link][11]
-
Alexakis, A., & Genet, J. P. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262–5263. Available at: [Link][10]
-
Martín-García, J. M., & Bäckvall, J.-E. (2006). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 71(23), 8859–8865. Available at: [Link][21]
-
Glorius, F., et al. (2021). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Nature Communications, 12(1), 5031. Available at: [Link][12]
-
Wikipedia contributors. (2023, December 2). Kinetic resolution. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link][18]
-
Alexanian, E. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Supergroup Meeting Presentation. Available at: [Link][19]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link][7][23]
-
Crawford Scientific. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link][8]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Retrieved from [Link][6]
-
Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link][16]
-
Gryn'ova, G., & Corminboeuf, C. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium Catalysis. ChemRxiv. Available at: [Link][9]
-
Deng, L., et al. (2022). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1385418. Available at: [Link][13]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
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- 11. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones [organic-chemistry.org]
- 12. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Enantioselective Baeyer-Villiger Oxidations: Ingenta Connect [ingentaconnect.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions [mdpi.com]
- 18. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 19. princeton.edu [princeton.edu]
- 20. iris.unife.it [iris.unife.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Asymmetric α-hydroxylation of a lactone with vinylogous pyridone by using a guanidine-urea bifunctional organocatalyst: catalytic enantioselective synthesis of a key intermediate for (20S)-camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Resolution of Dihydrojasmone Lactone Enantiomers
Welcome to the technical support center for the resolution of dihydrojasmone lactone enantiomers. This guide is designed for researchers, scientists, and professionals in drug development and fragrance industries who are working on the separation and analysis of this chiral molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges you may encounter during your work.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the resolution of its enantiomers important?
This compound, systematically known as 5-hexyldihydro-5-methyl-2(3H)-furanone, is a gamma-lactone.[1] Like many chiral molecules, its enantiomers can exhibit different biological and sensory properties. In the fragrance industry, for instance, individual enantiomers of a lactone can have distinct scents.[2][3] Therefore, resolving the racemic mixture into its individual (R)- and (S)-enantiomers is crucial for structure-activity relationship studies, developing enantiomerically pure products, and meeting regulatory requirements for pharmaceutical and other applications.[4][5]
Q2: What are the primary methods for resolving this compound enantiomers?
The two most common and effective methods for resolving this compound enantiomers are enzymatic kinetic resolution (EKR) and chiral high-performance liquid chromatography (HPLC).
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of the racemic mixture at a much faster rate than the other.[6] This results in a mixture of one enantiomer in its original form and the other transformed into a new product, which can then be separated by conventional methods like column chromatography.
-
Chiral HPLC: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[4][7] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
Q3: Which lipase is best for the kinetic resolution of this compound?
While specific data for this compound is not extensively published, lipases are widely used for the resolution of various lactones.[8] Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is a highly effective and versatile biocatalyst for the kinetic resolution of lactones and other chiral molecules due to its broad substrate scope and high enantioselectivity.[9][10] Lipases from Pseudomonas species have also shown excellent results in resolving lactones.[8] A preliminary screening of several commercially available lipases is always recommended to identify the optimal enzyme for your specific application.[11]
Q4: What type of chiral column is suitable for the HPLC separation of this compound enantiomers?
Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly versatile and widely used for the separation of a broad range of chiral compounds, including lactones.[12][13] Columns like Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H are excellent starting points for method development.[7] Pirkle-type columns are another class of CSPs that can be effective for separating lactone enantiomers.[14][15]
II. Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Enzymatic Kinetic Resolution (EKR) Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Enzyme Activity | 1. Enzyme Denaturation: Improper storage, extreme pH, or high temperature.[16][17] 2. Inhibitors: Presence of inhibitors in the substrate or solvent. 3. Low Water Activity: Insufficient water for hydrolysis in organic solvents. | 1. Ensure the enzyme is stored according to the manufacturer's instructions. Verify the pH and temperature of the reaction are within the optimal range for the specific lipase.[16] 2. Purify the substrate and use high-purity solvents. 3. For reactions in organic media, add a small amount of buffer or water to maintain enzyme activity. |
| Poor Enantioselectivity (Low E-value) | 1. Suboptimal Enzyme: The chosen lipase may not be selective for this compound. 2. Reaction Conditions: Temperature, solvent, and acyl donor can significantly influence enantioselectivity.[18] 3. Reaction Time: Extending the reaction beyond 50% conversion will decrease the enantiomeric excess (ee) of the product. | 1. Screen a panel of different lipases (e.g., CAL-B, Pseudomonas cepacia, Aspergillus oryzae).[9] 2. Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.[18] Solvent: The polarity of the solvent can impact enzyme conformation and selectivity. Test a range of solvents from non-polar (e.g., hexane, toluene) to more polar options (e.g., THF, MTBE).[19] Acyl Donor: For transesterification, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) is critical.[20][21] 3. Monitor the reaction progress closely and aim to stop the reaction at or near 50% conversion for optimal ee of both the unreacted substrate and the product.[11] |
| Difficult Separation of Products | 1. Similar Polarity: The unreacted lactone and the hydrolyzed product (hydroxy acid) or acylated product may have similar polarities. | 1. Hydrolysis: If the product is the hydroxy acid, consider converting it to its corresponding ester or another derivative to alter its polarity before chromatographic separation. Transesterification: Choose an acyl donor that introduces a significant change in the polarity of the product. |
Chiral HPLC Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Separation of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not have the necessary chiral recognition sites for this compound. 2. Incorrect Mobile Phase: The mobile phase composition is not suitable for resolving the enantiomers on the chosen column. | 1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[12] 2. Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the non-polar solvent (e.g., hexane). Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can also be beneficial, although likely not necessary for a neutral lactone.[7] Reversed Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water/buffer. |
| Poor Resolution (Peak Tailing or Overlapping) | 1. Suboptimal Mobile Phase Composition: The mobile phase is not providing adequate separation. 2. Flow Rate Too High: Insufficient time for interaction with the CSP. 3. Column Overload: Injecting too much sample. | 1. Systematically vary the mobile phase composition. Small changes can have a significant impact on resolution. 2. Reduce the flow rate to allow for better equilibration and interaction with the stationary phase. 3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent Retention Times | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the new mobile phase. 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times. 3. Mobile Phase Composition Changes: Evaporation of volatile components from the mobile phase. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample (typically 10-20 column volumes). 2. Use a column oven to maintain a constant temperature. 3. Keep mobile phase reservoirs tightly capped and prepare fresh mobile phase regularly. |
III. Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of this compound via Hydrolysis
This protocol provides a starting point for the lipase-catalyzed hydrolytic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic solvent (e.g., Toluene or Diisopropyl ether)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1 equivalent) in a mixture of phosphate buffer and organic solvent (e.g., 1:1 v/v).
-
Enzyme Addition: Add immobilized CAL-B (typically 10-50% by weight of the substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining lactone and the conversion.
-
Work-up: Once the conversion is close to 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Separation of Unreacted Lactone: Wash the combined organic layers with saturated sodium bicarbonate solution to remove the acidic product, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted, enantiomerically enriched this compound.
-
Isolation of Hydrolyzed Product: Acidify the aqueous layer from the bicarbonate wash to pH ~2 with 1M HCl and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched hydroxy acid.
-
Purification: Purify the unreacted lactone and the hydroxy acid (or its esterified derivative) by silica gel column chromatography.
Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
This protocol outlines a general approach for developing a chiral HPLC method for the analysis of this compound enantiomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Sample of racemic this compound
-
Samples of enantiomerically enriched this compound (from EKR)
Procedure:
-
Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the initial mobile phase (e.g., 95:5 n-Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Method Optimization:
-
Mobile Phase Composition: If no or poor separation is observed, systematically vary the percentage of the alcohol modifier (IPA or ethanol) in the mobile phase (e.g., from 2% to 20%).
-
Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize resolution and analysis time.
-
Temperature: If a column oven is available, investigate the effect of temperature (e.g., 15°C to 40°C) on the separation.
-
-
Peak Identification: Inject the enantiomerically enriched samples obtained from the enzymatic resolution to identify the elution order of the (R)- and (S)-enantiomers.
-
Quantification: Once a satisfactory separation is achieved, create a calibration curve to quantify the individual enantiomers.
IV. Visualizations
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.
Logical Flow for Chiral HPLC Method Development
Caption: Systematic approach to chiral HPLC method development.
V. References
-
MDPI.
-
MDPI.
-
Wikipedia.
-
ACS Publications.
-
PMC - PubMed Central.
-
SIELC Technologies.
-
ACS Publications.
-
LCGC International.
-
PMC - PubMed Central.
-
ResearchGate.
-
PMC.
-
International Journal of Pharmaceutical and Phytopharmacological Research.
-
Hindawi.
-
Regis Technologies.
-
ResearchGate.
-
MDPI.
-
MDPI.
-
PMC - NIH.
-
American Pharmaceutical Review.
-
PMC - NIH.
-
Benchchem.
-
The Good Scents Company.
-
PubMed Central.
-
Daicel Chiral Technologies.
-
Springer.
-
Regis Technologies.
-
RJPN.
-
ResearchGate.
-
Wikipedia.
-
PubMed.
-
Sigma-Aldrich.
-
SciSpace.
-
Frontiers.
-
ScienceDirect.
-
ResearchGate.
-
Taylor & Francis.
-
MDPI.
-
Google Patents.
-
IRIS .
-
MDPI.
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- 2. This compound, 7011-83-8 [thegoodscentscompany.com]
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- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
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- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hplc.eu [hplc.eu]
- 16. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. rjpn.org [rjpn.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Dihydrojasmone Lactone Thermal Analysis
Welcome to the technical support resource for the thermal analysis of Dihydrojasmone Lactone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges or unexpected results during the thermal characterization of this compound. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal analysis techniques used for this compound, and what information do they provide?
A1: The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For this compound, TGA is crucial for determining its thermal stability, onset of decomposition, and the presence of volatile components like residual solvents or moisture.[4]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5][6][7] DSC is used to identify physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.[8] For this compound, it helps determine its melting point, purity, and can reveal if decomposition occurs concurrently with melting.[6][9]
Q2: My TGA curve for this compound shows a gradual mass loss starting at a relatively low temperature, well below its known decomposition point. Is this degradation?
A2: Not necessarily. This is a common observation for volatile or semi-volatile compounds. The initial mass loss is more likely due to the evaporation of the lactone itself, which has a notable vapor pressure.[10] Other possibilities include the loss of adsorbed moisture or residual solvents from the synthesis process.[4] True thermal decomposition is typically characterized by a much sharper, more significant mass loss at a higher temperature.[11]
Q3: I see a sharp endothermic peak (melting) in my DSC thermogram, but it's immediately followed by a broad exothermic peak. What does this signify?
A3: This pattern strongly suggests that the this compound is decomposing immediately after melting.[12] The endotherm represents the energy required to melt the crystalline solid. The subsequent exotherm indicates a chemical reaction that releases energy, which in this context is the thermal decomposition of the now-molten lactone.[9][12] This is a critical finding, as it defines the upper limit of the compound's thermal stability in the liquid state.
Q4: How can I definitively identify the byproducts of thermal degradation?
A4: The most effective method is to use a hyphenated technique where the instrument is coupled to a spectroscopic or spectrometric detector. TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy) can identify the gases evolved during the TGA experiment in real-time.[1][13] For a more comprehensive analysis of degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard.[14] This technique involves heating the sample to a specific degradation temperature and then chromatographically separating and identifying the resulting fragments.[14]
In-Depth Troubleshooting Guides
Guide 1: TGA Troubleshooting - Premature or Ambiguous Mass Loss
Q: My TGA curve for this compound is difficult to interpret. It shows a continuous, sloping mass loss instead of a clear decomposition step. How can I resolve this and determine the true onset of decomposition?
A: This is a classic issue when analyzing a volatile compound like this compound. The volatility of the analyte can mask the true onset of thermal decomposition. Your goal is to separate the mass loss due to evaporation from the mass loss due to chemical degradation.
Causality and Investigation Workflow:
The observed mass loss is a sum of physical (evaporation) and chemical (decomposition) events. The rate of these events is influenced by experimental conditions. By systematically modifying these conditions, we can isolate and identify the true decomposition temperature.
Caption: Logical relationship for correlating DSC and TGA data.
Experimental Protocol: Combined DSC and TGA Analysis
-
Sample Preparation: Use a sample from the same batch for both DSC and TGA analyses to ensure consistency.
-
Program Parameters: Program both the DSC and TGA instruments with the exact same heating rate (e.g., 10 °C/min) and purge gas (e.g., Nitrogen at 50 mL/min). This is critical for a direct temperature correlation.
-
DSC Run:
-
Use a hermetically sealed aluminum pan to contain the volatile lactone and prevent evaporation before decomposition. This isolates the melting and decomposition events more clearly.
-
Run the sample from ambient temperature to a point well past the final thermal event.
-
-
TGA Run:
-
Run the sample using an open alumina crucible over the same temperature range as the DSC.
-
-
Data Overlay and Interpretation:
-
Plot both the DSC heat flow and the TGA mass loss curves on the same temperature axis.
-
Identify Melting: Locate the sharp endothermic peak on the DSC curve. Check the TGA curve at the same temperature. If there is no corresponding mass loss, this peak is the melting point (Tₘ).
-
Identify Decomposition: Locate the point on the TGA curve where significant mass loss begins. This is the onset of decomposition (Tₒ). Check the DSC curve at this temperature. You will likely see a corresponding exothermic or complex endothermic/exothermic event, confirming the assignment.
-
Guide 3: Identification of Degradation Products via Forced Degradation
Q: I have confirmed that my this compound sample degrades under thermal stress. What is the likely degradation pathway, and how can I create a definitive profile of the degradation products?
A: Lactones are cyclic esters and are susceptible to degradation pathways like hydrolysis (if water is present) and thermal decomposition (thermolysis). [11][15]The most common degradation mechanism involves the opening of the lactone ring to form a hydroxy carboxylic acid, which can then undergo further reactions like decarboxylation or fragmentation at higher temperatures. A forced degradation study is the standard approach to proactively identify these potential degradants. [16][17] Potential Degradation Pathway:
Sources
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- 3. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Interpret the DSC Curves and Understand the Results [redthermo.com]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quercus.be [quercus.be]
- 9. researchgate.net [researchgate.net]
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- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
Technical Support Center: Navigating Matrix Effects in the GC-MS Analysis of Dihydrojasmone Lactone
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dihydrojasmone lactone (CAS 7011-83-8). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenge of matrix effects. As a synthetic aromatic ketone with a distinct jasmine-like floral and fruity odor, this compound is a key ingredient in cosmetics, perfumes, and food products, making its accurate quantification in diverse and complex sample types crucial for quality control and safety assessment.[1][2][3]
This document is designed to provide not just procedural steps but also the underlying scientific principles, empowering you to make informed decisions in your experimental design and data interpretation.
Section 1: Understanding the Challenge: Matrix Effects in GC-MS
In the realm of GC-MS analysis, "matrix effects" refer to the alteration of an analyte's signal—either suppression or enhancement—caused by co-extracted, non-target compounds from the sample matrix.[4] While liquid chromatography-mass spectrometry (LC-MS) is often plagued by ion suppression, GC-MS frequently exhibits a phenomenon known as matrix-induced signal enhancement .[5][6][7]
This enhancement occurs when non-volatile or semi-volatile matrix components coat active sites within the hot GC inlet liner and the beginning of the analytical column.[4][8][9] These active sites, often silanol groups, can otherwise adsorb or cause thermal degradation of the target analyte.[8] By masking these sites, the matrix components create a more inert pathway, allowing for a more efficient transfer of the analyte to the MS detector.[6][9] This results in a significantly larger signal (peak area) for the analyte in a sample extract compared to a standard of the same concentration prepared in a clean solvent.[4][6]
The analysis of this compound is particularly susceptible to these effects due to the complexity of the matrices in which it is typically found, such as cosmetic creams, beverages, and environmental samples. These matrices are rich in lipids, sugars, pigments, and other compounds that can act as "analyte protectants."[6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns users face during the analysis of this compound.
Q1: My this compound recovery is over 120% when using a solvent-based calibration curve. What's happening?
A: This is a classic symptom of matrix-induced signal enhancement.[6] The co-extracted components from your sample are protecting the this compound from degradation or adsorption in the GC inlet, leading to a higher signal response compared to your "unprotected" standards in pure solvent.[9] This discrepancy results in a calculated concentration that is artificially high. To solve this, you must compensate for the matrix effect using techniques like matrix-matched calibration or the standard addition method.[10][11]
Q2: What are the initial signs that my analysis is affected by matrix effects?
A: Beyond impossibly high recovery values, other signs include:
-
Poor reproducibility of results for replicate sample preparations.
-
Shifting retention times or distorted peak shapes (e.g., tailing or fronting) in sample chromatograms compared to solvent standards.[7]
-
Inconsistent calibration curve linearity when using solvent-based standards for sample quantification.
-
A significant difference in the signal response when comparing a standard in solvent to a standard spiked into a blank matrix extract.
Q3: How can I quickly test for the presence of matrix effects?
A: A simple post-extraction spike experiment is highly effective. Prepare two solutions:
-
Solution A: A known concentration of this compound standard in your final, clean solvent (e.g., hexane or MTBE).[1]
-
Solution B: An extract of a "blank" matrix sample (a sample identical to your test samples but containing no this compound) spiked with the same concentration of the standard as Solution A.
Analyze both solutions by GC-MS. The matrix effect (ME) can be calculated as follows:
ME (%) = [(Peak Area in Solution B) / (Peak Area in Solution A)] * 100
-
An ME value > 100% indicates signal enhancement.
-
An ME value < 100% indicates signal suppression.
-
An ME value of ~100% suggests a negligible matrix effect.
Q4: Is there a universal sample preparation method to eliminate matrix effects for this compound?
A: Unfortunately, no single method works for all matrices. However, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a powerful and widely adopted sample preparation technique that can significantly reduce matrix interferences.[12][13][14] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering compounds like lipids and pigments.[13][15][16] While originally developed for pesticide analysis, its principles are broadly applicable to complex matrices.[13][14]
Q5: Can I just dilute my sample extract to reduce matrix effects?
A: Yes, dilution can be a simple and effective strategy.[17] By diluting the extract, you reduce the concentration of both the analyte and the interfering matrix components.[17] This approach is viable if the resulting concentration of this compound is still well above the method's limit of quantitation (LOQ). However, for trace-level analysis, dilution may compromise the required sensitivity.[17]
Section 3: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies for diagnosing and mitigating matrix effects.
Guide 1: Quantitative Assessment of Matrix Effects
This protocol provides a definitive method to quantify the extent of signal suppression or enhancement.
Objective: To calculate the precise percentage of matrix effect on the this compound signal in a specific sample matrix.
Methodology:
-
Prepare a Blank Matrix Extract:
-
Prepare Analytical Solutions:
-
Solution A (Solvent Standard): Prepare a standard of this compound at a known concentration (e.g., 50 µg/mL) in the final solvent used for your sample extracts.
-
Solution B (Matrix Post-Spike): Take a known volume of your "Blank Matrix Extract" and spike it with the this compound standard to achieve the exact same final concentration as Solution A.
-
-
GC-MS Analysis:
-
Inject Solution A and Solution B into the GC-MS under identical conditions.
-
Ensure you perform at least three replicate injections for each solution to assess reproducibility.
-
-
Calculation and Interpretation:
-
Calculate the average peak area for this compound from the replicate injections of both solutions.
-
Use the following formula to determine the matrix effect:
ME (%) = [(Avg. Peak Area of Solution B) / (Avg. Peak Area of Solution A) - 1] * 100
-
Positive Result (> 0%): Indicates signal enhancement. For example, +80% means the signal was enhanced by 80%.
-
Negative Result (< 0%): Indicates signal suppression. For example, -40% means the signal was suppressed by 40%.
-
| Matrix Effect (ME) Value | Interpretation | Recommended Action |
| -20% to +20% | Soft / Minor Effect | Solvent-based calibration may be acceptable, but matrix-matched is preferred for higher accuracy. |
| > +20% or < -20% | Moderate to Strong Effect | Solvent-based calibration is unreliable. Matrix-matched calibration or standard addition is required. |
| > +50% or < -50% | Severe Effect | In addition to matrix-matched calibration, consider improving the sample cleanup procedure. |
Table 1: Interpretation of Matrix Effect Values and Recommended Actions.
Guide 2: Implementing Matrix-Matched Calibration
This is the most common and highly recommended strategy to compensate for predictable matrix effects in routine analysis.[11][12]
Objective: To create a reliable calibration curve that inherently accounts for matrix-induced signal enhancement or suppression.
Methodology:
-
Prepare a Bulk Blank Matrix Extract:
-
Extract a sufficient quantity of a blank matrix sample to prepare all your calibration standards. This ensures consistency across the entire calibration range.
-
-
Prepare Matrix-Matched Stock Standard:
-
Create a concentrated stock solution of this compound in a clean solvent (e.g., acetonitrile or methanol).
-
-
Construct the Calibration Curve:
-
Aliquot the bulk blank matrix extract into a series of vials.
-
Spike each vial with an appropriate volume of the stock standard to create a series of calibration levels (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the volume of spiking solution is minimal (<5% of the total volume) to avoid significantly altering the matrix composition.
-
Include one vial of un-spiked blank matrix extract to serve as the "zero" point.
-
-
Analysis and Quantification:
-
Analyze the matrix-matched calibrants using the same GC-MS method as your unknown samples.
-
Construct the calibration curve by plotting the peak area against the concentration.
-
Quantify this compound in your test samples using this curve. The resulting concentrations will be inherently corrected for the matrix effect.[12]
-
}
Workflow for creating a matrix-matched calibration curve.
Guide 3: The Standard Addition Method
This method is considered the gold standard for accuracy when dealing with highly variable or unique matrices, as it creates a custom calibration within each individual sample.[10][18][19] However, it is more labor-intensive and consumes more sample material.
Objective: To accurately quantify this compound in a complex sample by creating an in-sample calibration curve.
Methodology:
-
Sample Aliquoting:
-
Divide a single, homogenized unknown sample into at least four equal aliquots.
-
-
Spiking:
-
Aliquot 1: Leave un-spiked. This is your unknown.
-
Aliquot 2, 3, 4...: Spike each with a known, increasing amount of this compound standard. The spike levels should be chosen to bracket the expected concentration of the analyte (e.g., 0.5x, 1x, and 2x the expected concentration).
-
-
Sample Preparation:
-
Process all aliquots (the un-spiked and all spiked aliquots) through your entire sample preparation procedure.
-
-
GC-MS Analysis:
-
Analyze all final extracts by GC-MS.
-
-
Data Plotting and Extrapolation:
-
Create a plot with the added concentration of the standard on the x-axis and the measured peak area on the y-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, un-spiked sample.[10]
-
}
Workflow for the standard addition method.
Guide 4: Advanced Mitigation Strategies
When matrix effects are severe and the above methods are insufficient, consider these advanced strategies.
1. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Principle: An SIL-IS is a version of this compound where some atoms (like ²H or ¹³C) have been replaced with their stable isotopes.[20][21] It is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and losses during sample prep.[20][22] The MS can differentiate it by its higher mass.
-
Advantage: This is the most robust method for correcting matrix effects and is considered the gold standard in quantitative bioanalysis.[20][23]
-
Limitation: Requires the chemical synthesis and availability of a specific SIL-IS for this compound, which may be costly or not commercially available.[23]
2. Enhanced Sample Cleanup:
-
Principle: The more non-target compounds you remove, the weaker the matrix effect will be.
-
Techniques:
-
Dispersive Solid-Phase Extraction (dSPE): If using a QuEChERS-based method, experiment with different dSPE sorbents. A combination of PSA (Primary Secondary Amine) to remove sugars and C18 to remove non-polar lipids can be effective.[16] Graphitized Carbon Black (GCB) can be used to remove pigments, but may also adsorb planar analytes.[16]
-
Cartridge Solid-Phase Extraction (SPE): For very complex matrices, a dedicated SPE cleanup step following initial extraction can provide a much cleaner extract than dSPE.[24]
-
3. Use of Analyte Protectants:
-
Principle: Instead of removing matrix components, this technique involves adding "analyte protectants" to both the samples and the solvent-based calibration standards.[5][6] These are typically compounds with multiple hydroxyl groups (e.g., sorbitol, gulonolactone) that mimic the protective effect of the matrix.[6]
-
Advantage: This equalizes the matrix effect between standards and samples, allowing for the use of a solvent-based curve while benefiting from the signal enhancement.[5][6]
-
Limitation: Requires careful selection of protectants and may necessitate changes in the final solvent to ensure solubility.[5]
}
Decision tree for troubleshooting matrix effects.
Section 4: Method Validation and Compliance
All analytical methods used for regulatory purposes or quality control must be properly validated according to established guidelines, such as those from the FDA or ICH.[25][26][27][28][29] When dealing with matrix effects, validation must demonstrate that the chosen compensation strategy is effective. Key validation parameters include:
-
Accuracy: Assessed by analyzing spiked blank matrix samples at multiple concentration levels. Recoveries should typically fall within 80-120%.
-
Precision: Measured as the relative standard deviation (RSD) of replicate analyses of spiked samples.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.
-
Linearity and Range: Determined using the chosen calibration method (e.g., matrix-matched).
It is imperative that the validation process is performed using the same matrix (or a closely representative one) that will be encountered in routine sample analysis.[26]
References
- Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. (2025). Vertex AI Search.
- Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A st
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
- Matrix enhancement effect: A blessing or curse for gas chrom
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.PMC - NIH.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Standard addition.Wikipedia.
- Techniques for Avoiding Unexpected Problems in LC and GC Analysis.LabRulez LCMS.
- Matrix enhancement effect: A blessing or a curse for gas chromatography? - A review. (2025). ScienceDirect.
- Calibration Curves – Standard Addition.
- Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins. (2002). PubMed.
- Application Note: Analysis of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS).Benchchem.
- Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibr
- A Review on GC-MS and Method Development and Valid
- 2. Analysis Results.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.PMC - NIH.
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA.
- Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). YouTube.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
- The Dispersive Methodology for Complex M
- The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017).
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?PubMed.
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- This compound, 7011-83-8.The Good Scents Company.
- 2023 ACS Presentation - Utilizing the QuEChERS sample preparation approach for targeted analysis of pesticides in complex ecotoxicology m
- RIFM fragrance ingredient safety assessment, γ-methyldecalactone, CAS Registry Number 7011-83-8. (2020). ScienceDirect.
- How QuEChERS works. (2022). YouTube.
- Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. (2022). MDPI.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, 7011-83-8 [thegoodscentscompany.com]
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- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Calibration Curves – Standard Addition | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 10. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mdpi.com [mdpi.com]
- 13. The Dispersive Methodology for Complex Matrices [labsertchemical.com]
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- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. m.youtube.com [m.youtube.com]
- 29. fda.gov [fda.gov]
Technical Support Center: Optimization of Fermentation Conditions for Lactone Biosynthesis
Welcome to the Technical Support Center for optimizing lactone biosynthesis through fermentation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting solutions for common challenges encountered during experimentation.
Foundational Concepts: Understanding Lactone Biosynthesis
Lactones are cyclic esters that contribute significantly to the aromas and flavors of many foods and are valuable compounds in the pharmaceutical and cosmetic industries.[1][2] Their production can be achieved through chemical synthesis or microbial fermentation. Microbial production is often preferred as it can be more sustainable and yield optically pure lactones, similar to those found in nature.[1][3]
There are two primary microbial routes for lactone production:
-
De Novo Biosynthesis: In this process, microorganisms synthesize lactones from simple carbon sources like sugars.[1][4] This involves a complex series of enzymatic reactions, including fatty acid synthesis, hydroxylation, and β-oxidation, culminating in the spontaneous or enzyme-catalyzed cyclization of a hydroxy fatty acid to form the lactone.[1][4]
-
Biotransformation: This approach involves converting a precursor molecule, typically a hydroxy fatty acid, into a specific lactone.[1][5] Many microorganisms possess the enzymatic machinery for this conversion, making it a widely used method.[1]
Core Directive: Optimizing Fermentation Parameters
The successful production of lactones is highly dependent on the precise control of several key fermentation parameters. Each of these factors can significantly influence microbial growth, enzyme activity, and ultimately, the yield and purity of the desired lactone.
Microbial Strain Selection
The choice of microorganism is a critical first step. Different strains exhibit varying capacities for lactone production. Commonly used microorganisms include:
-
Fungi: Species like Fusarium poae, Trichoderma viride, and Aspergillus are known for de novo lactone biosynthesis.[1]
-
Yeasts: Yarrowia lipolytica is a well-studied and robust yeast for the biotransformation of hydroxy fatty acids to lactones like γ-decalactone.[1] Sporidiobolus salmonicolor has been investigated for its ability to produce a variety of γ-lactones de novo.[1]
-
Bacteria: While less common for flavor-active lactones, some bacteria can be engineered for specific lactone production.
Media Composition
The composition of the fermentation medium provides the necessary nutrients for cell growth and product formation. Optimization of the media is crucial for maximizing lactone yield.[6]
Key Media Components:
| Component | Role in Lactone Biosynthesis | Typical Sources |
| Carbon Source | Provides energy for cell growth and the carbon backbone for fatty acid synthesis in de novo production. | Glucose, fructose, glycerol, molasses.[6] |
| Nitrogen Source | Essential for the synthesis of proteins, including the enzymes involved in the biosynthetic pathway. | Yeast extract, peptone, ammonium salts, soybean meal.[7] |
| Precursors | In biotransformation, the specific hydroxy fatty acid precursor determines the resulting lactone. | Ricinoleic acid (for γ-decalactone), 12-hydroxystearic acid.[1] |
| Trace Elements & Vitamins | Act as cofactors for enzymes in the metabolic pathway. | Mineral salts (e.g., MgSO4, CaCl2), yeast extract. |
Protocol 1: Media Optimization Using "One-Factor-at-a-Time" (OFAT) Method
-
Establish a Baseline: Prepare a basal medium with standard concentrations of all components.
-
Vary One Component: Create a series of media where the concentration of a single component (e.g., glucose) is varied across a defined range, while all other components are kept constant.
-
Conduct Fermentation: Inoculate each medium with the selected microbial strain and run the fermentation under controlled conditions.
-
Analyze Lactone Titer: At the end of the fermentation, measure the concentration of the target lactone in each condition.
-
Identify Optimum Concentration: Determine the concentration of the tested component that resulted in the highest lactone yield.
-
Repeat for Other Components: Repeat steps 2-5 for each media component you wish to optimize.
-
Combine Optimized Components: Prepare a final medium containing the optimal concentration of each component.
pH Control
The pH of the fermentation broth affects enzyme activity and cell membrane stability.[8][9] Most microbial cultures have an optimal pH range for growth and product formation.[9][10] For lactone production, maintaining the optimal pH is critical. For instance, the maximum production of γ-decalactone by certain yeasts occurs at a pH of 6.0.[5] Spontaneous lactonization of the hydroxy acid precursor is favored under acidic conditions.[1][4]
Workflow for pH Control Strategy:
Caption: Workflow for maintaining optimal pH during fermentation.
Temperature
Temperature is another critical parameter that influences enzyme kinetics and microbial growth rates.[8][9] Each microorganism has an optimal temperature for lactone production.[11][12] For example, a temperature of 30°C has been found to be optimal for the production of some lactones.[12] Deviations from the optimal temperature can lead to reduced yields or the production of undesirable byproducts.[9]
Aeration and Agitation
For aerobic microorganisms, the supply of dissolved oxygen is essential for growth and metabolism.[13][14] Aeration (supplying air or oxygen) and agitation (stirring) work together to ensure that oxygen is transferred from the gas phase to the liquid medium and is available to the microbial cells.[14][15][16]
-
Aeration: The rate of air or oxygen supply is typically measured in volumes of gas per volume of liquid per minute (vvm). Higher aeration rates can increase the dissolved oxygen concentration but can also lead to excessive foaming.[13]
-
Agitation: The agitation speed, measured in revolutions per minute (rpm), affects the size of air bubbles and the mixing of the culture.[13][14] Increased agitation can improve oxygen transfer but can also cause shear stress on the microbial cells.[13]
The combined effect of aeration and agitation is quantified by the volumetric oxygen transfer coefficient (kLa). Optimizing kLa is crucial for maximizing the productivity of many fermentations.[13]
Troubleshooting Guide and FAQs
This section addresses common issues encountered during lactone biosynthesis experiments in a question-and-answer format.
Q1: My lactone yield is consistently low. What are the most likely causes?
A1: Low lactone yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Fermentation Conditions:
-
pH: Verify that the pH of your medium is maintained within the optimal range for your specific microorganism throughout the fermentation.[8][10] A pH drift can significantly inhibit enzyme activity.
-
Temperature: Ensure your incubator or bioreactor is maintaining the correct and stable temperature.[9][12]
-
Aeration/Agitation: For aerobic cultures, insufficient oxygen supply is a common bottleneck.[13][14] Consider increasing the agitation speed or aeration rate to improve the kLa.[13]
-
-
Media Composition Issues:
-
Nutrient Limitation: Your medium may be deficient in a key nutrient, such as the carbon or nitrogen source.[6] Revisit your media composition and consider performing a media optimization experiment (see Protocol 1).
-
Precursor Limitation (for biotransformation): Ensure you are adding the precursor at an optimal concentration. High concentrations can sometimes be toxic to the cells.[3]
-
-
Inoculum Quality:
Troubleshooting Flowchart for Low Lactone Yield:
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of temperature and pH on the growth of lactic acid bacteria: a pH-auxostat study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 10. unige.iris.cineca.it [unige.iris.cineca.it]
- 11. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of fermentation conditions for the production of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deogiricollege.org [deogiricollege.org]
- 15. Aeration & agitation in fermentation | PPTX [slideshare.net]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Synthetic Dihydrojasmone Lactone
Welcome to the technical support center for the purification of synthetic dihydrojasmone lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable lactone. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
I. Understanding the Purification Challenges
The synthesis of this compound, primarily through the cyclization of 4-methyl-4-hydroxydecanoic acid or the Baeyer-Villiger oxidation of dihydrojasmone, can present several purification hurdles. The nature of these challenges depends on the synthetic route employed.
-
Cyclization Route: This method is generally cleaner, but challenges can arise from incomplete reaction, leading to the presence of the starting hydroxy acid, or side reactions at elevated temperatures.
-
Baeyer-Villiger Oxidation Route: This popular method often yields a mixture of regioisomers and byproducts from the oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA). The primary challenge lies in the separation of the desired lactone from its isomer and the complete removal of acidic byproducts.[1]
This guide will address the most common issues encountered in both synthetic pathways.
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
From the Baeyer-Villiger Oxidation Route:
Question 1: My crude product after Baeyer-Villiger oxidation shows two spots on the TLC plate with very similar Rf values. How can I separate these isomers?
Answer:
This is a common observation when synthesizing this compound via Baeyer-Villiger oxidation of dihydrojasmone. The two spots likely correspond to the desired δ-lactone (3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one) and an isomeric lactone (5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one).[1] Their structural similarity makes separation challenging, but not impossible.
Probable Cause: The oxidation of dihydrojasmone with m-CPBA can occur at two different positions, leading to the formation of these two isomers.[1]
Solutions:
-
Optimized Flash Column Chromatography: This is the most effective method for separating these isomers.[1]
-
Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mobile phase, such as a hexane/ethyl acetate mixture (e.g., 95:5 or 90:10), and gradually increase the polarity. A slow, shallow gradient is key to achieving separation.
-
Loading Technique: Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column. This often provides better separation than wet loading.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC can be a powerful tool for separating these closely related isomers.
Question 2: After an aqueous work-up of my Baeyer-Villiger reaction, I still see a significant amount of a UV-active, acidic impurity in my crude product. What is it and how do I remove it?
Answer:
The persistent acidic impurity is most likely m-chlorobenzoic acid, the byproduct of the m-CPBA oxidant. Its removal is crucial for obtaining pure this compound.
Probable Cause: Incomplete removal during the initial aqueous work-up. m-Chlorobenzoic acid has some solubility in organic solvents, and a simple water wash may not be sufficient.
Solutions:
-
Aqueous Base Wash: A thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the standard procedure to remove acidic byproducts.[2][3] Repeat the wash several times and check the pH of the aqueous layer to ensure it is basic.
-
Sodium Thiosulfate or Sodium Sulfite Wash: To remove both the m-chlorobenzoic acid and any unreacted m-CPBA, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[2][4]
-
Column Chromatography: If acidic impurities persist, they can be effectively removed by flash column chromatography on silica gel. The acidic byproduct is highly polar and will have a very low Rf value, often sticking to the baseline or the top of the column.[4]
From the Cyclization Route:
Question 3: My crude product from the acid-catalyzed cyclization of 4-methyl-4-hydroxydecanoic acid is an oil, but the literature suggests the product can be a solid. How can I induce crystallization?
Answer:
This compound can exist as a low-melting solid or a viscous oil at room temperature, depending on its purity. The presence of impurities can inhibit crystallization.
Probable Cause:
-
Residual Starting Material: Incomplete cyclization can leave unreacted 4-methyl-4-hydroxydecanoic acid in your product.
-
Solvent Impurities: Residual solvent from the work-up can also prevent crystallization.
Solutions:
-
Purification Prior to Crystallization: First, purify the crude oil using flash column chromatography to remove the more polar starting material and any other impurities.
-
Recrystallization: Once a higher purity is achieved, recrystallization can be attempted.
-
Solvent Selection: Choose a solvent or solvent system in which the lactone is soluble at high temperatures but sparingly soluble at low temperatures. A good starting point would be a mixture of a non-polar solvent like hexane or pentane with a small amount of a more polar solvent like diethyl ether or ethyl acetate.
-
Seeding: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my synthetic this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for determining the purity of volatile compounds like this compound and for quantifying the ratio of isomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the lactone and identifying any impurities.
-
Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight of the product and identify impurities by their mass fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the characteristic lactone carbonyl stretch.
Q2: I am scaling up my synthesis of this compound. What are the key purification challenges I should anticipate?
A2: Scaling up purification presents several challenges:
-
Chromatography: Large-scale column chromatography can be expensive and time-consuming. You may need to optimize the column dimensions, flow rate, and solvent consumption.[6]
-
Work-up: Handling large volumes of organic and aqueous phases during extraction can be cumbersome. Ensure you have appropriately sized separatory funnels or other liquid-liquid extraction equipment.
-
Crystallization: Inducing crystallization in large batches can be more difficult than on a small scale. Seeding strategies and controlled cooling become even more critical.
-
Heat Transfer: During distillation to remove solvents, ensure efficient heat transfer to avoid localized overheating, which could lead to product decomposition.
Q3: Can I use distillation to purify this compound?
A3: While this compound has a defined boiling point, distillation is generally not the preferred method for high-purity isolation, especially when dealing with isomeric impurities with similar boiling points. It can be useful for removing low-boiling solvents or highly non-volatile impurities.[7][8] For achieving high purity, chromatography and/or recrystallization are more effective.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol provides a general guideline for separating the isomers of this compound produced from the Baeyer-Villiger oxidation.
Materials:
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane. Allow the silica to settle into a uniform bed.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the silica bed.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the isomers. The less polar isomer will elute first.
-
-
Combine and Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of this compound to obtain a crystalline solid.
Materials:
-
Purified this compound (as an oil or semi-solid)
-
Hexane or pentane
-
Diethyl ether or ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the lactone in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (diethyl ether or ethyl acetate) to dissolve the oil.
-
Induce Cloudiness: Slowly add the non-polar solvent (hexane or pentane) at room temperature until the solution becomes slightly cloudy.
-
Heating: Gently warm the mixture on a hot plate until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold non-polar solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Visualizations
Workflow for Baeyer-Villiger Oxidation and Purification
Caption: Workflow for the synthesis and purification of this compound via the Baeyer-Villiger oxidation route.
Troubleshooting Logic for Purification
Caption: Decision-making flowchart for troubleshooting the purification of synthetic this compound.
VI. References
-
Gliszczyńska, A., et al. (2016). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Molecules, 21(9), 1226. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844-862. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Methyl-2(5H)-furanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]
-
ResearchGate. (2016). How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent?[Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Synerzine. (2018). 2(3H)-Furanone, 5-hexyldihydro-5-methyl- Safety Data Sheet. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 7011-83-8. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
Sources
- 1. Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Workup [chem.rochester.edu]
- 5. iiste.org [iiste.org]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 8. hovione.com [hovione.com]
Technical Support Center: Strategies for Preventing Racemization of Chiral Lactones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with chiral lactones. Maintaining the stereochemical integrity of these molecules is paramount, as the biological activity of enantiomers can differ significantly.[1][2][3] This resource provides in-depth troubleshooting advice and preventative strategies to help you avoid the detrimental effects of racemization in your work.
Section 1: Understanding the "Why" — The Mechanism of Lactone Racemization
Before troubleshooting, it's crucial to understand the fundamental mechanism driving racemization. For chiral lactones, the primary pathway involves the loss of stereochemical information at the carbon atom adjacent to the carbonyl group (the α-carbon).
FAQ: What is racemization and why is it a critical issue for chiral lactones?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[4] This process results in a net loss of optical activity.[5][6] In drug development and biological research, often only one enantiomer is therapeutically active, while the other may be inactive or even cause harmful side effects.[1] Therefore, preventing racemization is essential to ensure the efficacy, purity, and safety of the final product.[1][3]
FAQ: What is the primary chemical mechanism that causes racemization in chiral lactones?
The most common mechanism for racemization in chiral lactones is base-catalyzed enolization .[7][8][9] This process occurs if the chiral center is at the α-carbon and bears a proton. The steps are as follows:
-
Deprotonation: A base removes the acidic proton from the α-carbon.
-
Enolate Formation: This abstraction results in the formation of a planar, achiral enolate intermediate.[4][8] The double bond of the enolate renders the α-carbon sp²-hybridized and flat.
-
Reprotonation: The enolate is then reprotonated. Because the intermediate is planar, the proton can be added back from either face of the double bond with roughly equal probability.[4][5]
This non-stereospecific reprotonation leads to the formation of both the original enantiomer and its mirror image, ultimately resulting in a racemic mixture over time.[4][6]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Troubleshooting Guide — Identifying the Root Cause of Racemization
Loss of enantiomeric excess (ee) can occur at multiple stages of an experimental workflow. This section addresses common problems and their underlying causes.
Problem 1: My chiral lactone is racemizing during a base-mediated reaction.
Q: I'm performing an alkylation on my lactone using a base, and I'm observing significant racemization. Why is this happening?
A: This is a classic issue. The base used to deprotonate the α-carbon to form the nucleophilic enolate is the same reagent that initiates racemization.[7][9] If the reaction is too slow, or if the base is not chosen carefully, the enolate intermediate has more time to exist in its planar, achiral form. Any unreacted enolate can be quenched by trace proton sources in the reaction mixture, leading to racemization. Weaker bases that establish an equilibrium with the lactone are particularly problematic, as they allow for continuous deprotonation and reprotonation.[10]
Q: Which bases are most likely to cause racemization, and what are the alternatives?
A: The choice of base is critical. Strong, sterically hindered, non-nucleophilic bases are highly recommended for generating enolates from lactones and esters because they favor rapid, irreversible deprotonation.[10][11] This minimizes the time the enolate spends in solution before reacting with your electrophile.
| Base Type | Examples | Propensity for Racemization | Rationale |
| Weak/Equilibrating Bases | NaOH, NaOMe, K₂CO₃, Et₃N | High | These bases are often weaker than the resulting enolate, leading to a reversible equilibrium that allows for repeated proton exchange and racemization.[10] |
| Strong, Non-Hindered Bases | Sodium Hydride (NaH) | Moderate to High | While strong, NaH can sometimes lead to slow or incomplete enolate formation, leaving opportunities for racemization. |
| Strong, Hindered Bases | Lithium Diisopropylamide (LDA), LiHMDS, KHMDS | Low | These bases are very strong and sterically bulky.[11] They rapidly and quantitatively convert the lactone to its enolate, minimizing equilibrium and side reactions.[10] This is known as "kinetic deprotonation."[10][11] |
Problem 2: I'm losing enantiomeric purity after column chromatography.
Q: My crude product shows high enantiomeric excess (ee), but the purity drops significantly after purification on a silica gel column. What's happening?
A: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the enolization of your lactone, leading to on-column racemization. Conversely, some grades of silica can be basic. Both extremes of pH can be detrimental.[1] The longer your compound remains on the column, the greater the risk of racemization.
Q: How can I prevent racemization during chromatographic purification?
A:
-
Passivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites. A common method is to wash the silica gel with a solvent mixture containing a small amount of a volatile base, like triethylamine (e.g., hexane with 1-2% Et₃N), followed by flushing with your mobile phase to remove the excess base.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 (reversed-phase).[12]
-
Minimize Residence Time: Use flash chromatography with slightly higher pressure to push the compound through the column more quickly. Avoid letting the column run dry or sit for extended periods.
Problem 3: I suspect thermal conditions are causing racemization.
Q: Can heating my reaction cause my chiral lactone to racemize, even without a strong base?
A: Yes, elevated temperatures can provide the necessary activation energy for racemization, especially if trace acidic or basic impurities are present.[1][13] High temperatures can promote keto-enol tautomerism, which proceeds through the same achiral enol intermediate responsible for base-catalyzed racemization.[4][8] For sensitive substrates, it is crucial to maintain strict temperature control.[1] Some studies show that temperatures exceeding 70-75°C can be particularly problematic for certain structures.[1]
Section 3: Preventative Strategies & Best Practices
Proactive measures are the most effective way to preserve the stereochemical integrity of your chiral lactones.
Protocol 1: Optimizing Base-Mediated Reactions
This workflow is designed to minimize racemization when generating a lactone enolate for subsequent reaction (e.g., alkylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Versatile chiral chromatography with mixed stationary phases of water-impregnated silica gel and reversed-phase packing - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Dihydrojasmone Lactone in Formulations
Welcome to the technical support center for Dihydrojasmone Lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of this compound in various formulations. As a gamma-lactone with a characteristic jasmine, creamy, and coconut-like aroma, its integrity is paramount to the final product's sensory profile and performance.[1][2] This document will delve into the common stability challenges and offer robust troubleshooting strategies and detailed protocols to overcome them.
Understanding the Instability of this compound
This compound, a cyclic ester, is susceptible to degradation, primarily through hydrolysis.[3][4] This process involves the opening of the lactone ring to form the corresponding hydroxy acid, which can lead to a significant loss of its distinct aroma and potentially alter the physicochemical properties of the formulation. The rate of this degradation is highly dependent on the formulation's environment.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My aqueous formulation containing this compound is losing its characteristic fragrance over time. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the lactone ring. Lactones are susceptible to ring-opening hydrolysis, a reaction catalyzed by both acidic and basic conditions.[3][4] In an aqueous environment, the equilibrium between the closed-ring lactone and the open-ring hydroxy acid can shift towards the latter, especially if the pH of your formulation is not optimal. Even in neutral conditions, this hydrolysis can occur, albeit at a slower rate.[3]
Question 2: At what pH is this compound most stable?
Answer: Generally, esters and lactones exhibit maximum stability in a mildly acidic to neutral pH range (approximately pH 4-6). Extreme pH values, both acidic (below 4) and alkaline (above 7), will significantly accelerate the rate of hydrolysis.[4][5] For instance, the hydrolysis of other lactones has been shown to be base-catalyzed, with a remarkable decrease in lactone half-life as the pH increases from 7.1 to 7.6.[5] It is crucial to measure and buffer the pH of your formulation to maintain it within the optimal stability range for this compound.
Question 3: I've noticed a change in the viscosity and color of my emulsion containing this compound after exposure to light and air. What could be happening?
Answer: This is likely due to oxidative degradation. While hydrolysis is a primary concern, oxidation can also affect the stability of fragrance ingredients and other components in your formulation, such as lipids in an emulsion.[6] Exposure to light, heat, and oxygen can generate free radicals, initiating a chain reaction of oxidation that can degrade the fragrance molecule and other excipients.[6] This can lead to discoloration, changes in viscosity, and the formation of off-odors.
Question 4: How can I confirm that this compound is degrading in my formulation?
Answer: To confirm degradation, you need to employ analytical techniques that can separate and identify the parent compound and its potential degradation products. The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector.[7][8] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7][8] By comparing chromatograms of a fresh sample with an aged or stressed sample, you can quantify the loss of this compound and identify the appearance of new peaks corresponding to degradants.
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this compound?
A: The primary degradation pathway is hydrolysis, which involves the cleavage of the ester bond in the lactone ring to form a water-soluble hydroxy acid. This reaction is reversible but is favored under non-optimal pH conditions.
Q: Can temperature affect the stability of this compound?
A: Yes, elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation reactions.[9] It is advisable to store formulations containing this compound at controlled room temperature or, if permissible, under refrigeration.
Q: Are there any known incompatibilities of this compound with common formulation excipients?
A: Strong acids, bases, and oxidizing agents are chemically incompatible with this compound. It is also important to consider the overall pH of the final formulation. This compound has been reported to be stable in various cosmetic bases like body lotions, shampoos, and soaps.[10]
Q: What are the main strategies to enhance the stability of this compound?
A: The key strategies are:
-
pH Control: Maintaining the formulation pH in the optimal range (typically 4-6).
-
Use of Antioxidants: To prevent oxidative degradation.[6]
-
Encapsulation: To create a protective barrier around the fragrance molecule.[11][12]
-
Protection from Light and Heat: Using opaque packaging and storing at appropriate temperatures.
Stabilization Strategies and Protocols
This section provides detailed methodologies for stabilizing this compound in your formulations.
pH Optimization and Control
The most critical factor in preventing hydrolysis is controlling the pH of the formulation.
-
Recommendation: Buffer your formulation to a pH between 4.0 and 6.0. Citrate or phosphate buffer systems are commonly used and effective. The choice of buffer will depend on the specific requirements of your formulation.
Incorporation of Antioxidants
To mitigate oxidative degradation, the addition of antioxidants is highly recommended, especially in formulations with a high lipid content or those packaged in containers that allow for air and light exposure.
-
Mechanism: Antioxidants can be chain-breaking, where they donate a hydrogen atom to a radical, or they can act as reducing agents or metal chelators.[6]
-
Common Antioxidants:
| Antioxidant | Type | Typical Use Level (%) | Formulation Type |
| BHT/BHA | Lipophilic | 0.01 - 0.1 | Emulsions, Anhydrous |
| Tocopherol (Vitamin E) | Lipophilic | 0.05 - 0.5 | Emulsions, Anhydrous |
| Ascorbyl Palmitate | Lipophilic | 0.01 - 0.1 | Emulsions, Anhydrous |
| Ascorbic Acid | Hydrophilic | 0.1 - 1.0 | Aqueous Solutions, Gels |
Data compiled from industry best practices and scientific literature.[6]
Encapsulation Technologies
Encapsulation provides a physical barrier, protecting this compound from the surrounding environment and allowing for a controlled release of the fragrance.[12]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal for encapsulating lipophilic molecules like this compound.[11][14] Beta-cyclodextrin (β-CD) is commonly used for this purpose.[14]
Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex
-
Preparation of β-Cyclodextrin Slurry: Prepare an aqueous slurry containing 40% (w/w) β-Cyclodextrin in deionized water.[14]
-
Addition of this compound: Add this compound to the slurry. A starting point is a 1:10 weight ratio of this compound to β-Cyclodextrin.[14]
-
Complexation: Mix the slurry vigorously for at least one hour at room temperature. Gentle heating (40-50°C) can facilitate complex formation.[14]
-
Drying: Spread the resulting paste in a thin layer on a tray and dry in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Milling: Grind the dried complex into a fine powder. This powder can then be incorporated into your formulation.
This technique involves entrapping the fragrance in a polymer shell. Interfacial polymerization is a common method for creating these microcapsules.
Conceptual Workflow for Polymer Microencapsulation
Caption: Key degradation pathways of this compound and corresponding stabilization methods.
References
-
Lee, H., Choi, C. H., Abbaspourrad, A., Wesner, C., Caggioni, M., Zhu, T., & Weitz, D. A. (2016). Encapsulation and Enhanced Retention of Fragrance in Polymer Microcapsules. ACS applied materials & interfaces, 8(6), 4007–4013. Available from: [Link]
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). PharmaTutor. Available from: [Link]
-
Encapsulation of lipophilic fragrance by polymerization of the intermediate aqueous phase of an oil-in-water-in-oil (O/W/O) double emulsion. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
This compound, 7011-83-8. (n.d.). The Good Scents Company. Available from: [Link]
-
Pinho, E., Grootveld, M., Soares, G., & Henriques, M. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds. Carbohydrate polymers, 101, 121–135. Available from: [Link]
-
Fragrance-Containing Microcapsules Based on Interfacial Thiol-Ene Polymerization. (2025). ResearchGate. Available from: [Link]
-
Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Francis, M., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, A., … Politano, V. T. (2020). RIFM fragrance ingredient safety assessment, γ-methyldecalactone, CAS Registry Number 7011-83-8. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 141 Suppl 1, 111336. Available from: [Link]
-
Tuning the Encapsulation of Simple Fragrances with an Amphiphilic Graft Copolymer. (2020). ACS Publications. Available from: [Link]
-
Monodisperse Generation of Fragrance-Loaded Microcapsules with Hydrophilic Polymer Shells Using Microfluidic Devices. (n.d.). MDPI. Available from: [Link]
-
Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Catalent. Available from: [Link]
-
Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. Available from: [Link]
-
Development of Cyclodextrin-Based Mono and Dual Encapsulated Powders by Spray Drying for Successful Preservation of Everlasting Flower Extract. (2024). National Institutes of Health. Available from: [Link]
-
This compound, gamma-Methyl Decalacton (FEMA 3786). (n.d.). MySkinRecipes. Available from: [Link]
-
Molecular Encapsulation Using Cyclodextrin. (2014). Prospector Knowledge Center. Available from: [Link]
-
waxy lactone, 70851-61-5. (n.d.). The Good Scents Company. Available from: [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). National Institutes of Health. Available from: [Link]
-
Polyphenolic Antioxidants in Lipid Emulsions: Partitioning Effects and Interfacial Phenomena. (n.d.). National Institutes of Health. Available from: [Link]
-
Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. (2023). MDPI. Available from: [Link]
-
Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. (2023). ResearchGate. Available from: [Link]
-
Cyclodextrins as carriers for kavalactones in aqueous media: spectroscopic characterization of (S)-7,8-dihydrokavain and beta-cyclodextrin inclusion complex. (2010). PubMed. Available from: [Link]
-
(PDF) Stabilization of Water‐Soluble Antioxidant in Water‐in‐Oil‐in‐Water Double Emulsions. (2025). ResearchGate. Available from: [Link]
-
Rate constants of the hydrolysis ( k (open), ) and lactone ring... (n.d.). ResearchGate. Available from: [Link]
-
The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (n.d.). National Institutes of Health. Available from: [Link]
-
A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. (n.d.). MDPI. Available from: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). LinkedIn. Available from: [Link]
-
Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. (1998). PubMed. Available from: [Link]
-
Influence of pH on the Kinetics of Hydrolysis Reactions: The Case of Epichlorohydrin and Glycidol. (2022). ResearchGate. Available from: [Link]
-
(PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2025). ResearchGate. Available from: [Link]
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- 13. Polyphenolic Antioxidants in Lipid Emulsions: Partitioning Effects and Interfacial Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulprospector.com [ulprospector.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Lactones
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of lactones. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why these problems occur and how to systematically resolve them.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is problematic because it can compromise the accuracy of peak integration, leading to unreliable quantification.[3] It also reduces the resolution between closely eluting peaks, making it difficult to separate and identify all components in a mixture.[3]
Q2: What are the most common causes of peak tailing in reversed-phase HPLC?
A: Peak tailing in reversed-phase HPLC is often a result of secondary chemical interactions between the analyte and the stationary phase.[4] The most frequent culprits include:
-
Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on analyte molecules.[5][6] These interactions create a secondary, undesirable retention mechanism that leads to peak tailing.[6][7]
-
Mobile Phase pH Effects: If the pH of the mobile phase is close to the pKa of an analyte, the analyte can exist in both ionized and non-ionized forms, resulting in asymmetrical peaks.[5][8]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column or from stainless steel components of the HPLC system can interact with analytes, causing peak distortion.[1][9]
-
Column Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase and lead to peak tailing.[10][11]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can cause band broadening and peak tailing.[5][11]
Q3: Are lactones particularly susceptible to peak tailing?
A: Yes, lactones can be prone to peak tailing due to their chemical structure. The ester group within the lactone ring is polar and can participate in secondary interactions with active sites on the stationary phase, such as residual silanol groups. Furthermore, some lactones possess additional functional groups that can act as Lewis bases and chelate with metal ions, leading to peak distortion.[12] The stability of the lactone ring itself can also be pH-dependent, and operating at an inappropriate mobile phase pH can potentially lead to on-column degradation or ring-opening, which would manifest as poor peak shape or the appearance of additional peaks.
In-Depth Troubleshooting Guides
Scenario 1: Peak tailing observed for a specific lactone analyte on a C18 column.
This is a classic case of secondary interactions. The polar ester group of the lactone is likely interacting with residual silanol groups on the silica-based C18 column.
Root Cause Analysis & Solution Workflow
dot graph TD { A[Start: Peak Tailing Observed] --> B{Initial Checks}; B --> C[Check Mobile Phase pH]; B --> D[Evaluate Column Choice]; B --> E[Assess for Metal Chelation]; C --> F{Is pH << pKa of silanols?}; F -- Yes --> G[Consider Other Causes]; F -- No --> H[Adjust Mobile Phase pH]; H --> I[Add Mobile Phase Modifier]; D --> J{Using a Type A Silica Column?}; J -- Yes --> K[Switch to a Type B or End-capped Column]; J -- No --> G; E --> L{Does analyte have chelating groups?}; L -- Yes --> M[Passivate HPLC System]; L -- No --> G; M --> N[Use a Chelating Agent in Mobile Phase]; I --> O[Re-evaluate Peak Shape]; K --> O; N --> O; G --> O; O --> P{Issue Resolved?}; P -- Yes --> Q[End]; P -- No --> R[Consult Further Technical Support]; } Caption: Troubleshooting workflow for lactone peak tailing.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Optimization:
-
The "Why": Residual silanol groups on silica columns are acidic and become ionized (negatively charged) at a mobile phase pH above approximately 3.[6] These ionized silanols can then strongly interact with polar analytes like lactones. By lowering the mobile phase pH to below 3, you can suppress the ionization of these silanol groups, minimizing these unwanted secondary interactions.[1][10]
-
Protocol:
-
Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer or acid modifier. For LC-MS compatibility, 0.1% formic acid is a common choice.[10]
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject the lactone standard and evaluate the peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape.
-
-
Employing Mobile Phase Additives:
-
The "Why": If adjusting the pH is not sufficient or desirable, adding a competing base to the mobile phase can help. These additives, like triethylamine (TEA), interact with the active silanol sites, effectively "masking" them from the analyte.[10] However, modern, high-purity columns often make this less necessary.[10] Increasing the buffer concentration can also help by increasing the ionic strength of the mobile phase, which can reduce ionic secondary interactions.[7][10]
-
Protocol:
-
For basic analytes that might be present alongside your lactone, consider adding a low concentration of a competing base like triethylamine (TEA) to the mobile phase (typically 0.1-0.5%). Note: TEA is not MS-friendly.
-
For LC-UV applications, increasing the concentration of a buffer like phosphate from 10 mM to 25 mM can improve peak shape.[10]
-
Equilibrate the system thoroughly and re-inject your sample.
-
-
-
Column Selection:
-
The "Why": Not all C18 columns are created equal. Older, "Type A" silica columns have a higher content of metal impurities and more acidic silanol groups, making them more prone to causing peak tailing.[1] Modern, "Type B" silica columns are of higher purity and often "end-capped."[1] End-capping is a process where the residual silanol groups are chemically reacted with a small silylating agent to make them less active.[6][13]
-
Recommendation: If you are using an older column, switch to a modern, high-purity, end-capped C18 column. Columns with polar-embedded or polar-endcapped phases can also provide alternative selectivity and improved peak shape for polar analytes.[5]
-
| Column Type | Key Feature | Impact on Lactone Analysis |
| Type A Silica (Older) | High metal content, more active silanols | Prone to causing significant peak tailing.[1] |
| Type B Silica (High Purity) | Low metal content, fewer active silanols | Reduced peak tailing for basic and polar compounds.[1] |
| End-Capped Columns | Residual silanols are chemically deactivated | Significantly minimizes secondary silanol interactions, leading to improved peak symmetry.[6][13] |
| Polar-Embedded/Polar-Endcapped | A polar group is embedded near the silica surface | Offers alternative selectivity and can shield analytes from residual silanols.[5] |
Scenario 2: Peak tailing is observed for all peaks in the chromatogram, including the lactone.
When all peaks are tailing, the issue is likely systemic rather than a specific chemical interaction.
Root Cause Analysis & Solution Workflow
dot graph TD { A[Start: All Peaks Tailing] --> B{Systematic Checks}; B --> C[Check for Extra-Column Volume]; B --> D[Inspect Column for Voids/Blockages]; B --> E[Consider Column Overload]; C --> F{Are fittings and tubing optimized?}; F -- Yes --> G[Proceed to Column Inspection]; F -- No --> H[Use shorter, narrower ID tubing. Check fittings.]; D --> I{Is column pressure high or fluctuating?}; I -- Yes --> J[Backflush column (if permissible) or replace]; I -- No --> K[Consider other issues]; E --> L{Is sample concentration high?}; L -- Yes --> M[Dilute sample and re-inject]; L -- No --> K; H --> N[Re-evaluate Peak Shape]; J --> N; M --> N; K --> N; N --> O{Issue Resolved?}; O -- Yes --> P[End]; O -- No --> Q[Consult Further Technical Support]; } Caption: Troubleshooting for system-wide peak tailing.
Step-by-Step Troubleshooting Protocol:
-
Minimize Extra-Column Volume:
-
The "Why": The volume of the HPLC system outside of the column (tubing, injector, detector cell) can contribute to band broadening and peak tailing.[5] This is especially noticeable for early eluting peaks.[11]
-
Protocol:
-
Ensure all tubing connections are properly made with no gaps.
-
Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to a minimum.[5]
-
If possible, use a detector flow cell with a smaller volume.
-
-
-
Inspect the Column for Physical Issues:
-
The "Why": A void at the head of the column, caused by the settling of the packed bed, or a partially blocked inlet frit can disrupt the sample band as it enters the column, leading to tailing for all peaks.[6][10]
-
Protocol:
-
Disconnect the column from the detector and reconnect it in the reverse direction.
-
Flush the column with a strong solvent (compatible with the stationary phase) at a low flow rate. This may dislodge any particulate matter blocking the inlet frit.[10]
-
If the problem persists after reversing and flushing, the column may have a void and should be replaced.
-
-
-
Check for Sample Overload:
-
The "Why": Injecting too high a concentration (mass overload) or too large a volume (volume overload) of your sample can lead to peak distortion.[4][10]
-
Protocol:
-
To test for mass overload, dilute your sample by a factor of 10 and re-inject the same volume. If the peak shape improves, mass overload was the issue.[10]
-
To test for volume overload, inject a smaller volume of the original sample. If the peak shape improves, you were experiencing volume overload.[11]
-
-
Scenario 3: Peak tailing is intermittent or worsens over time, especially for lactones with potential chelating properties.
This pattern suggests an issue with metal contamination in the HPLC system. Lactones with certain functional groups (e.g., adjacent hydroxyl and carbonyl groups) can act as chelating agents, binding to metal ions leached from the stainless steel components of the HPLC system (e.g., tubing, frits, pump heads).[12][14] This interaction can cause severe peak tailing.[15]
System Passivation Protocol:
-
The "Why": Passivation is a process that removes metal ions from the surfaces of the HPLC system and forms a protective oxide layer, making the system more inert.[16][17] This is crucial when analyzing compounds that are sensitive to metal interactions.[18]
-
Protocol (Perform with the column removed):
-
Replace the analytical column with a union.
-
Flush the entire system with HPLC-grade water for 15 minutes.[16]
-
Flush with isopropanol for 10 minutes.[16]
-
Flush with HPLC-grade water for 15 minutes.[16]
-
Flush the system with a 30-35% nitric acid solution (or a dedicated passivation solution) for 30-60 minutes at a flow rate of 1 mL/min.[16][17] CAUTION: Nitric acid is highly corrosive. Follow all safety protocols.
-
Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper). This is a critical step.[17]
-
Equilibrate the system with your mobile phase before reinstalling the column.
-
Using Chelating Agents in the Mobile Phase:
-
The "Why": If passivation is not sufficient, or if metal leaching is a persistent issue, adding a chelating agent to the mobile phase can be an effective solution.[18] These agents, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, will bind to free metal ions in the mobile phase, preventing them from interacting with your analyte.[15][18]
-
Protocol:
-
Add a low concentration of a chelating agent like EDTA (e.g., 0.1-1 mM) to your mobile phase.
-
Equilibrate the system and inject your sample.
-
Note: The use of non-volatile additives like EDTA is not compatible with mass spectrometry detection.
-
References
-
Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
- Dolan, J. W. (n.d.).
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
International Labmate. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]
-
MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Restek. (2014, March 11). [17]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. support.waters.com [support.waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. lctsbible.com [lctsbible.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. silcotek.com [silcotek.com]
- 10. labcompare.com [labcompare.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
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- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
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- 17. welch-us.com [welch-us.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Deactivation in Dihydrojasmone Lactone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of dihydrojasmone lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this critical synthetic step. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot experiments, understand the underlying chemical principles, and implement preventative measures for robust and reproducible results.
Section 1: Understanding the Landscape of Catalyst Deactivation
The synthesis of this compound, typically achieved via the Baeyer-Villiger oxidation of dihydrojasmone, is a powerful transformation.[1][2] However, the catalysts that enable this reaction, whether homogeneous, heterogeneous, or biological, are susceptible to various deactivation pathways. A decline in catalytic activity not only reduces yield but can also impact selectivity and process efficiency.
The primary mechanisms of catalyst deactivation can be broadly categorized as chemical, thermal, and mechanical.[3][4][5] Understanding these root causes is the first step toward effective troubleshooting and prevention.
Caption: General pathways of catalyst deactivation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Issue 1: Reaction is Sluggish or Fails to Initiate
Q: My conversion of dihydrojasmone is extremely low (<10%) from the very beginning. What are the likely causes?
A: Low initial activity typically points to a problem with one of the core reaction components: the catalyst, the substrate, or the reagents.
-
Possible Cause 1: Catalyst Poisoning. This occurs when impurities in the reaction mixture strongly bind to the catalyst's active sites, rendering them unavailable.[4] For Baeyer-Villiger oxidations, common poisons include water (for some Lewis acids), sulfur compounds, or residual bases/acids from the synthesis of the dihydrojasmone substrate.
-
Troubleshooting Action:
-
Purify Reagents: Ensure solvents are anhydrous and substrates are purified via chromatography or distillation.
-
Characterize Catalyst: Use techniques like BET surface area analysis or elemental analysis to confirm the catalyst's integrity before use.[4] A significant reduction in surface area compared to the manufacturer's specification can indicate prior fouling or thermal damage.[6]
-
-
-
Possible Cause 2: Inactive Catalyst. The catalyst may not have been properly activated or may have degraded during storage.
-
Troubleshooting Action:
-
Review Activation Protocol: For many solid acid or metal-based catalysts, a pre-reaction activation step (e.g., calcination or reduction) is crucial. Verify the temperature and atmosphere of this step.
-
Proper Storage: Store catalysts, especially hygroscopic ones like certain zeolites or metal salts, in a desiccator. Peracids like m-CPBA should be stored under refrigeration and their activity checked periodically.
-
-
Issue 2: Reaction Rate Decreases Significantly Over Time
Q: My reaction starts efficiently but then slows down dramatically or stalls before completion. Why is this happening?
A: This symptom is a classic sign of progressive catalyst deactivation during the reaction. The primary culprits are fouling (for any catalyst type) and leaching (specific to heterogeneous catalysts).
-
Possible Cause 1: Fouling or Coking. Fouling is the physical deposition of species onto the catalyst surface, blocking active sites and pores.[7][8] In this synthesis, high-molecular-weight byproducts from side reactions (e.g., polymerization of dihydrojasmone or the lactone product) can form a layer on the catalyst.[9]
-
Troubleshooting Action:
-
Analyze Byproducts: Use GC-MS or LC-MS to identify the nature of the byproducts. Understanding their polarity can guide the choice of a washing solvent.
-
Catalyst Regeneration: For solid catalysts, a regeneration protocol can be effective. See Protocol 1 for a general procedure.
-
-
-
Possible Cause 2: Leaching of Active Species. This is a critical issue for solid (heterogeneous) catalysts in liquid-phase reactions.[10] The active catalytic component (e.g., metal ions or acid sites) dissolves from its solid support into the reaction medium.[10][11] The reaction may continue in the liquid phase, but the catalyst loses its reusability and stability.
-
Troubleshooting Action:
-
Perform a Hot Filtration Test: This is the definitive test to distinguish between heterogeneous and homogeneous catalysis due to leached species. See Protocol 2 for the detailed methodology.[12]
-
Strengthen Catalyst Support: If leaching is confirmed, consider synthesizing a catalyst with stronger covalent bonding of the active site to the support or using a different support material that is more stable under the reaction conditions.[13]
-
-
-
Possible Cause 3: Change in Catalyst Oxidation State. For transition metal catalysts (e.g., Pd, Pt, Sn), the active oxidation state can change during the reaction, leading to less active or inactive species. For example, an active Pd(II) species might be reduced to inactive Pd(0).[14][15]
-
Troubleshooting Action:
-
Introduce a Re-oxidant: In some cases, the addition of a mild oxidant can regenerate the active catalytic species in situ.[14]
-
Modify Reaction Atmosphere: Running the reaction under a specific atmosphere (e.g., air or O2 instead of N2) can sometimes prevent the reduction of the active metal center.
-
-
Caption: Workflow for the hot filtration test.
-
Setup Reaction: Begin the this compound synthesis under your standard conditions using the solid catalyst.
-
Monitor Progress: Track the conversion of dihydrojasmone periodically.
-
Execute Filtration: When the reaction has reached a moderate level of conversion (e.g., 40-60%), rapidly filter the hot reaction mixture through a pre-heated funnel with a fine frit or a celite pad to completely remove the solid catalyst.
-
Causality: Performing the filtration mid-reaction ensures there are still sufficient reactants available to observe any subsequent conversion. Filtering while hot prevents soluble species from precipitating upon cooling.
-
-
Continue Reaction on Filtrate: Transfer the clear filtrate to a new flask and continue to stir and heat it under the exact same conditions as the original reaction.
-
Analyze the Outcome:
-
If conversion continues to increase in the filtrate: This is positive proof that catalytically active species have leached from the solid support into the solution. [12]The reaction is, at least in part, homogeneous.
-
If conversion stops after the catalyst is removed: This indicates the reaction is truly heterogeneous, and the solid catalyst is required for activity. Leaching is not a significant deactivation pathway under these conditions.
-
References
-
Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. (2016). Molecules. [Link]
-
A Nonenzymatic Acid/Peracid Catalytic Cycle for the Baeyer-Villiger Oxidation. (2011). National Institutes of Health. [Link]
-
Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. (2016). National Institutes of Health. [Link]
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). MDPI. [Link]
-
Syntheses of Jasmone and the Related Compounds. I. Preparation of Dihydrojasmone and the Homologs from γ,γ-Dialkylparaconic Acids. (1962). ACS Publications. [Link]
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2019). ResearchGate. [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). Royal Society of Chemistry. [Link]
-
Deactivation kinetics of solid acid catalyst with laterally interacting protons. (2018). Eindhoven University of Technology research portal. [Link]
-
Baeyer–Villiger oxidation. (n.d.). Wikipedia. [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (2016). Royal Society of Chemistry. [Link]
-
How might I measure the leaching of heterogeneous catalyst using simple techniques? (2015). ResearchGate. [Link]
-
Baeyer–Villiger Oxidation of Ketones with Hydrogen Peroxide Catalyzed by Chitosan-Supported Dendritic Sn Complexes. (2016). ResearchGate. [Link]
-
Synthesis of Dihydrojasmone. (2014). Odinity. [Link]
-
Factors Influencing Catalytic Activity. (n.d.). Solubility of Things. [Link]
-
Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (2014). National Institutes of Health. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). National Institutes of Health. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022). ChemCatBio. [Link]
-
Mechanisms of catalyst deactivation. (2001). SciSpace. [Link]
-
Catalyst deactivation Common causes. (2013). AmmoniaKnowHow. [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (2016). ResearchGate. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. [Link]
-
The Baeyer—Villiger Reaction: New Developments Toward Greener Procedures. (2012). ResearchGate. [Link]
-
Synthesis of hydroxy lactones 11a-c. (n.d.). ResearchGate. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). ProcessBarron. [Link]
-
Mechanisms of catalyst deactivation. (n.d.). ResearchGate. [Link]
-
Deactivation of catalysts by coke formation in the presence of internal diffusional limitation. (1979). ACS Publications. [Link]
-
Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (n.d.). ResearchGate. [Link]
- Synthesis method of high-content dihydroisojasmone spice. (2020).
-
Lactone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Biocatalytic synthesis of lactones and lactams. (2015). National Institutes of Health. [Link]
-
Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
How To Prevent Fouling and Coking In Analytical and Processes. (2017). SilcoTek® Corporation. [Link]
-
A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. (2023). MDPI. [Link]
-
Deactivation by Aging, Poisoning and Fouling. (2015). YouTube. [Link]
-
Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (2017). Royal Society of Chemistry. [Link]
-
Transition Metal Catalysis in the Baeyer-Villiger Oxidation of Ketones. (1998). PubMed. [Link]
-
Mechanical Stability of Monolithic Catalysts: Factors Affecting Washcoat Adhesion and Cohesion During Preparation. (2022). ResearchGate. [Link]
-
Synthesis factors affecting the catalytic performance and stability of Ru/C catalysts for supercritical water gasification. (2017). ResearchGate. [Link]
-
Stability and Activity of Rhodium Promoted Nickel-Based Catalysts in Dry Reforming of Methane. (2020). MDPI. [Link]
-
Mechanical Stability of Monolithic Catalysts: Scattering of Washcoat Adhesion and Failure Mechanism of Active Material. (2021). ResearchGate. [Link]
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- 2. Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
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- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Dihydrojasmone Lactone: From Classical Chemistry to Modern Biocatalysis
Introduction
Dihydrojasmone lactone, known chemically as 5-hexyldihydro-5-methyl-2(3H)-furanone, is a valuable γ-lactone prized in the fragrance and flavor industries for its rich, creamy, and fruity notes reminiscent of peach and jasmine.[1] Its application extends from fine fragrances, where it imparts depth to floral and sandalwood accords, to food products, where it enhances fruit flavors.[1] The efficient and selective synthesis of this molecule is a topic of significant interest for industrial chemists and academic researchers alike.
This guide provides an in-depth comparison of the primary synthetic routes to this compound and its derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, compare performance based on experimental data, and provide detailed protocols. Our analysis will encompass classical chemical transformations and cutting-edge biocatalytic methods, offering a comprehensive resource for professionals in chemical synthesis and drug development.
Route 1: Baeyer-Villiger Oxidation of Dihydrojasmone
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis for converting ketones into esters or, in the case of cyclic ketones, into lactones.[2][3] First reported in 1899, this reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, typically mediated by a peroxyacid.[4][5]
Mechanism and Rationale
The reaction begins with the protonation of the carbonyl oxygen of the dihydrojasmone substrate by the peroxyacid (e.g., meta-chloroperbenzoic acid, m-CPBA), which activates the carbonyl carbon for nucleophilic attack. The peroxyacid then attacks this carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[2] The subsequent step is a concerted rearrangement where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide moiety, displacing a carboxylate leaving group and forming the lactone product.[2]
The choice of m-CPBA is common due to its relative stability and commercial availability. However, the reaction's primary drawback is its often-moderate yield and the formation of multiple products.
Experimental Data and Observations
The oxidation of dihydrojasmone with m-CPBA yields two primary products: the desired δ-lactone (3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one) and an epoxy-lactone byproduct.[6][7]
| Product | Structure | Yield | Reference |
| 3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one | δ-Lactone | 23% | [6][7] |
| 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one | Epoxy-lactone | 5% | [6][7] |
The low yields are attributed to competing side reactions, including epoxidation of any unsaturated precursors and potential over-oxidation.[6][7] This lack of regioselectivity and the formation of byproducts necessitate careful stoichiometric control and extensive chromatographic purification, making the process less efficient for large-scale production.
Caption: Baeyer-Villiger oxidation of dihydrojasmone.
Detailed Experimental Protocol (Adapted from[7])
-
Reaction Setup: Dissolve dihydrojasmone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA, ~1.5 eq) in DCM to the cooled reaction mixture over 30 minutes. The slow addition is critical to control the exothermic reaction and minimize side products.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic components. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography to separate the desired lactone from the epoxy-lactone and other byproducts.
Route 2: Acid-Catalyzed Intramolecular Cyclization
Considered the most direct and industrially favored route, this method involves the intramolecular esterification (lactonization) of 4-methyl-4-hydroxydecanoic acid.[6] This pathway is celebrated for its high efficiency and purity, aligning well with the principles of atom economy.
Mechanism and Rationale
The synthesis relies on the formation of a key hydroxy acid precursor. In the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), the carboxylic acid is protonated, activating the carbonyl carbon. The hydroxyl group, positioned gamma to the carboxylic acid, then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable five-membered γ-lactone ring.
The success of this route hinges on the efficient synthesis of the 4-methyl-4-hydroxydecanoic acid precursor. However, once obtained, the cyclization step is remarkably clean.
Performance and Advantages
This method is reported to yield this compound with greater than 95% purity.[6] Its key advantages are:
-
High Purity: Minimal byproduct formation simplifies downstream processing.
-
Scalability: The reaction conditions are amenable to large-scale industrial production.
-
Atom Economy: As a cyclization-dehydration reaction, it is highly atom-efficient.
Caption: Acid-catalyzed intramolecular cyclization workflow.
Detailed Experimental Protocol (General Procedure)
-
Reaction Setup: Charge a reactor with 4-methyl-4-hydroxydecanoic acid and a suitable non-polar solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Lactonization: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the reaction, driving the equilibrium towards the lactone product.
-
Monitoring: Monitor the reaction by tracking water collection in the Dean-Stark trap or by analytical methods like GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., aqueous sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. The resulting product is often of high purity and may require minimal further purification, such as vacuum distillation.
Route 3: Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, providing unparalleled selectivity under mild reaction conditions.[8] For this compound, enzymatic routes primarily focus on highly selective Baeyer-Villiger oxidations and the stereoselective transformation of lactone precursors.
A. Biocatalytic Baeyer-Villiger Oxidation
Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the BV oxidation using molecular oxygen and a cofactor (typically NADPH).[8] These enzymes can overcome the regioselectivity and enantioselectivity limitations of chemical oxidants.
-
Mechanism: The BVMO active site contains a flavin cofactor (FAD) which, after being reduced by NADPH, reacts with O₂ to form a potent flavin-peroxide intermediate. This intermediate performs the oxygen insertion into the ketone substrate within the chiral environment of the active site, leading to highly selective lactone formation.[8]
-
Advantages:
-
High Selectivity: BVMOs can produce a single regio- and enantiomer of the lactone product, which is difficult to achieve chemically.[8]
-
Mild Conditions: Reactions are run in aqueous media at or near ambient temperature and pressure.
-
Environmental Benignity: Avoids the use of stoichiometric, often hazardous, peroxyacid reagents.
-
-
Challenges: The primary challenges are the operational stability of the enzymes and the need for efficient regeneration of the expensive NADPH cofactor, though whole-cell systems often mitigate the latter issue.[8]
B. Fungal Biotransformation for Enantioselective Synthesis
Whole-cell biocatalysis using fungal strains provides a practical approach to performing stereoselective modifications. Specific fungal cultures can selectively transform one enantiomer of a racemic mixture or introduce new functionality with high stereocontrol.
-
Application: In the context of this compound synthesis, fungal strains like Fusarium culmorum and Didymosphaeria igniaria have been used to perform stereoselective hydration of double bonds or reduction of carbonyl groups on δ-lactone precursors derived from dihydrojasmone.[6][7]
-
Performance: These methods can achieve very high enantiomeric excess (ee), often exceeding 99%.[6][7] For example, D. igniaria was used to reduce an epoxy-lactone to a single enantiomer of the corresponding chiral alcohol with 99% ee and a 48% isolated yield after four days of transformation.[7] This approach is invaluable for producing high-value, optically pure compounds for specialized applications in fragrance or as chiral building blocks.
Comparative Analysis of Synthesis Routes
The optimal synthesis route for this compound depends heavily on the desired outcome, whether it be bulk production, high purity, or specific stereochemistry.
| Parameter | Route 1: Chemical BV Oxidation | Route 2: Intramolecular Cyclization | Route 3: Biocatalysis (BVMOs/Fungi) |
| Typical Yield | Low to Moderate (20-30%)[6][7] | High (>90%) | Variable (can be high, e.g., 48-91%)[7] |
| Purity/Selectivity | Low (multiple byproducts)[7] | Very High (>95%)[6] | Very High (excellent regio- & enantioselectivity)[6][8] |
| Scalability | Challenging due to purification | Excellent, favored industrially[6] | Moderate; requires bioreactor technology |
| Reagents & Safety | Uses hazardous m-CPBA | Uses strong acids; precursor synthesis required | Benign (water, air); requires enzyme/cell culture |
| Environmental Impact | Moderate (chlorinated waste) | Low (water is the only byproduct) | Very Low ("Green" Chemistry) |
| Key Advantage | Well-established classical reaction | Efficiency, purity, and cost for bulk production | Access to optically pure, high-value products |
| Key Disadvantage | Poor yield and selectivity | Requires synthesis of hydroxy acid precursor | Slower reaction times, process development |
Conclusion and Future Outlook
The synthesis of this compound presents a classic case study in the evolution of chemical manufacturing.
-
The Acid-Catalyzed Intramolecular Cyclization stands out as the superior method for the large-scale, cost-effective production of racemic this compound, prized for its high yield and purity.[6]
-
The classical Baeyer-Villiger Oxidation remains a useful academic tool but is largely outcompeted for industrial applications due to its inherent drawbacks in yield and selectivity.[7]
-
Biocatalytic routes represent the future, particularly for producing high-value, enantiomerically pure lactones. While currently more suited for specialty chemicals than bulk manufacturing, ongoing advances in enzyme engineering and fermentation technology are rapidly improving their economic viability.[8][9][10]
For researchers and drug development professionals, the choice of route is clear: for bulk access to the racemate, intramolecular cyclization is the method of choice. For the synthesis of specific, optically active isomers or for developing sustainable manufacturing processes, the exploration of biocatalytic methods is not just an option, but a necessity.
References
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Burns, R. (2014). Synthesis of Dihydrojasmone. Odinity. Available at: [Link]
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Góra, J., et al. (2016). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Molecules, 21(9), 1225. Available at: [Link]
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Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN101519355A - Method for preparing methyl dihydrojasmonate.
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ResearchGate. (2016). A HIGHLY EFFICIENT SYNTHESIS OF GAMMA-LACTONES AND DELTA-LACTONES BY OXIDATIVE CYCLIZATION. Available at: [Link]
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Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]
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National Institutes of Health. (2024). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Available at: [Link]
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UCL Discovery. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products. Retrieved from [Link]
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PubMed. (2024). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C-H Functionalization Strategy. Available at: [Link]
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Slideshare. (n.d.). Baeyer villiger oxidation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biocatalytic synthesis of lactones and lactams. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
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YouTube. (2020). Baeyer-Villiger Oxidation. Retrieved from [Link]
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SciSpace. (n.d.). Metathesis-based synthesis of jasmonate and homojasmonate lactones, candidates for extracellular quorum sensing molecules. Retrieved from [Link]
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ScenTree. (n.d.). Lactone of cis-jasmone (CAS N° 70851-61-5). Retrieved from [Link]
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ResearchGate. (2025). Octanol‐based aroma chemicals, Part 4. A simple synthesis of dihydrojasmone. Available at: [Link]
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Patsnap. (n.d.). Synthesis method of high-content dihydroisojasmone spice. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Dihydrojasmone Lactone Quantification
Welcome to a detailed guide on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of dihydrojasmone lactone. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this specific compound. In the fragrance and pharmaceutical industries, precise quantification of components like this compound is critical for quality control, stability testing, and regulatory compliance.[1]
This guide will not follow a rigid template. Instead, it will provide an in-depth, logical workflow for method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[2][3][4] We will explore the "why" behind each validation parameter and present illustrative experimental data to demonstrate an objective performance assessment against internationally recognized acceptance criteria.
This compound, also known as γ-methyldecalactone, is a key aroma compound with a creamy, fruity, and floral scent profile, making it a valuable ingredient in many consumer products.[5][6] Its volatility and chemical nature make GC-MS the ideal analytical technique for its separation and quantification.[1][7]
The Foundation of a Reliable Method: The Validation Workflow
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] For a quantitative GC-MS method, this involves a series of experiments to assess its performance characteristics. The relationship between these parameters is crucial for establishing a self-validating system.
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A Comparative Study of Dihydrojasmone Lactone and cis-Jasmone: From Synthesis to Biological Activity
In the realm of chemical biology and drug development, the nuanced differences between structurally related molecules can lead to vastly different biological outcomes. This guide provides a comprehensive comparative analysis of two such molecules: dihydrojasmone lactone and cis-jasmone. While both are renowned for their distinct jasmine-like aromas, their applications and biological activities extend far beyond the realm of perfumery, venturing into agriculture and pharmacology. This document, intended for researchers, scientists, and drug development professionals, will delve into a side-by-side comparison of their synthesis, physicochemical properties, and biological efficacy, supported by experimental data and detailed protocols.
Introduction: Two Faces of a Jasmonate Scaffold
This compound, a saturated gamma-lactone, and cis-jasmone, a cyclopentenone, share a common heritage in the world of fragrance chemistry. cis-Jasmone is a key component of jasmine oil, lending it its characteristic floral scent[1]. This compound, while also possessing a jasmine-like odor, is often described as having creamy, coconut, and fruity undertones[2]. Beyond their organoleptic properties, both compounds have garnered interest for their biological activities. cis-Jasmone is a known plant defense activator, capable of inducing protective responses in plants against herbivores and pathogens[1][3]. This compound and its derivatives, on the other hand, have demonstrated potent antifeedant properties against various insect species.
This guide will dissect the chemical and biological profiles of these two compounds, providing a robust framework for their comparative evaluation and potential applications.
Physicochemical and Spectroscopic Properties: A Tale of Two Structures
The structural divergence between a saturated lactone and a cyclopentenone gives rise to distinct physicochemical properties and spectroscopic signatures.
| Property | This compound | cis-Jasmone |
| IUPAC Name | 5-hexyl-5-methyloxolan-2-one[4] | (Z)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one |
| CAS Number | 7011-83-8[5] | 488-10-8[6] |
| Molecular Formula | C₁₁H₂₀O₂[5] | C₁₁H₁₆O[6] |
| Molecular Weight | 184.28 g/mol [5] | 164.25 g/mol [6] |
| Appearance | Clear, colorless liquid[7] | Colorless liquid[6] |
| Boiling Point | 160 °C @ 18 mmHg[5] | 86 °C[6] |
| Density | 0.95 g/cm³[5] | 0.941 g/cm³[6] |
| Refractive Index | 1.450 @ 20°C[8] | 1.495 - 1.501 @ 20°C[6] |
Spectroscopic Data
A detailed comparison of the spectroscopic data is essential for the unambiguous identification and characterization of these compounds.
This compound (5-hexyl-5-methyl-2(3H)-furanone)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the hexyl chain protons, the methyl group protons, and the protons of the furanone ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the lactone at a high chemical shift, along with signals for the carbons of the hexyl chain, the methyl group, and the furanone ring[4].
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 184, with fragmentation patterns corresponding to the loss of alkyl chains and other functional groups[4].
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1760-1780 cm⁻¹ is indicative of the C=O stretching vibration of the five-membered lactone ring[9].
cis-Jasmone
-
¹H NMR: The proton NMR spectrum is characterized by signals for the methyl group, the pentenyl side chain (with a characteristic coupling constant for the cis double bond), and the protons of the cyclopentenone ring[10].
-
¹³C NMR: The carbon NMR spectrum will display signals for the ketone carbonyl, the double bond carbons of the cyclopentenone ring and the pentenyl side chain, and the methyl and methylene carbons[10].
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 164, with characteristic fragmentation patterns[10].
-
Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone, and another band around 1650 cm⁻¹ is due to the C=C stretching of the cyclopentenone ring[10].
Synthesis Strategies: Crafting the Molecules
The synthetic routes to this compound and cis-jasmone are distinct, reflecting their different chemical architectures.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Baeyer-Villiger oxidation of dihydrojasmone.
Experimental Protocol: Baeyer-Villiger Oxidation of Dihydrojasmone
-
Dissolution: Dissolve dihydrojasmone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Another route involves the acid-catalyzed cyclization of 4-methyl-4-hydroxydecanoic acid[8].
Synthesis of cis-Jasmone
A variety of synthetic strategies have been developed for cis-jasmone. One notable method involves the alkylation of 3-methyl-2-cyclopenten-1-one.
Experimental Protocol: Synthesis of cis-Jasmone
-
Deprotonation: Treat 3-methyl-2-cyclopenten-1-one with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the corresponding enolate.
-
Alkylation: Add (Z)-1-bromo-2-pentene to the enolate solution and allow the reaction to warm to room temperature.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by distillation or column chromatography to yield cis-jasmone.
A patent describes a method involving the reaction of 1-chloro-2-pentene with 3-methyl-2-cyclopentene-1-one in an alkaline ethanol medium.
Synthesis Workflow Diagram
Caption: Synthetic routes for this compound and cis-Jasmone.
Biological Activity: A Comparative Perspective
The biological activities of this compound and cis-jasmone are of significant interest, particularly in the context of crop protection and insect behavior modulation.
Antifeedant Activity
This compound and its derivatives have been shown to exhibit antifeedant activity against various insect pests.
Experimental Protocol: Insect Antifeedant Bioassay (Leaf Disc No-Choice Assay)
-
Preparation of Test Solutions: Prepare stock solutions of this compound and cis-jasmone in a suitable solvent (e.g., acetone). Prepare a series of dilutions to obtain the desired test concentrations. A solvent-only solution serves as the control.
-
Treatment of Leaf Discs: Cut uniform discs from fresh host plant leaves. Dip each disc into a test solution for a few seconds and allow the solvent to evaporate completely.
-
Bioassay Setup: Place one treated leaf disc on a moist filter paper in a Petri dish. Introduce one pre-starved insect larva (e.g., Spodoptera littoralis) into each dish.
-
Incubation and Data Collection: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod). After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.
While direct comparative studies are limited, research on derivatives of dihydrojasmone has shown significant antifeedant effects[1]. In contrast, cis-jasmone is more recognized for its role in inducing plant defenses rather than direct antifeedant activity.
Plant Defense Induction
cis-Jasmone is a well-established elicitor of plant defense responses. It can induce the expression of defense-related genes and the production of volatile organic compounds that attract natural enemies of herbivores[3].
Experimental Protocol: Analysis of Plant Defense Gene Expression
-
Plant Treatment: Treat plants (e.g., Arabidopsis thaliana) with a solution of cis-jasmone or a control solution.
-
RNA Extraction: Harvest leaf tissue at different time points after treatment and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for known defense-related genes (e.g., PDF1.2, VSP2).
-
Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in treated versus control plants.
The signaling pathway initiated by cis-jasmone often involves the jasmonic acid (JA) signaling cascade.
Signaling Pathway Diagrams
Caption: Biological activity pathways of the two compounds.
Conclusion: A Comparative Summary
| Feature | This compound | cis-Jasmone |
| Chemical Class | Saturated γ-Lactone | Cyclopentenone |
| Primary Aroma | Jasmine, creamy, coconut, fruity[2] | Floral, jasmine[1] |
| Key Biological Activity | Insect Antifeedant | Plant Defense Inducer[1][3] |
| Mechanism of Action | Likely interacts with insect gustatory receptors. | Activates the jasmonic acid signaling pathway in plants. |
| Primary Application | Fragrance, potential biopesticide | Fragrance, crop protection (as an elicitor)[1] |
References
- Boter, M., et al. (2004). A MYC2/MYC3/MYC4-dependent bootstrap mechanism for amplification of JA-mediated plant defenses. The Plant Journal, 39(6), 913-925.
- Tsukasa, H. (1994). Synthesis of cis-Jasmone. Bioscience, Biotechnology, and Biochemistry, 58(6), 1181-1182.
- Birkett, M. A., et al. (2000). New roles for cis-jasmone as an insect semiochemical and in plant defense. Proceedings of the National Academy of Sciences, 97(16), 9329-9334.
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Autech Industry. (2023, December 12). Cis-jasmone Cas 488-10-8. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Givaudan. (n.d.). Jasmone Cis. Retrieved from [Link]
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Takasago International Corporation. (n.d.). cis-Jasmone. Retrieved from [Link]
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Odinity. (2014, April 1). Synthesis of Dihydrojasmone. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Synthesis of cis-Jasmone and Dihydrojasmone. Retrieved from [Link]
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A Comparative Analysis of the Antifeedant Activity of Dihydrojasmone Lactone and Other Bioactive Lactones
Introduction: The Role of Lactones in Insect Pest Management
In the continuous search for effective and environmentally benign pest management strategies, plant-derived secondary metabolites have emerged as a promising frontier. Among these, lactones—cyclic esters ubiquitous in the plant kingdom—have garnered significant attention for their potent antifeedant properties.[1] These compounds act not by direct toxicity, but by inhibiting feeding in herbivorous insects, thus protecting plants from damage.[2] This guide provides a comparative analysis of the antifeedant activity of dihydrojasmone lactone, a derivative of the well-known plant signaling molecule jasmonic acid, against other significant classes of bioactive lactones. We will delve into the experimental data that underscores these comparisons, provide a detailed protocol for assessing antifeedant activity, and explore the underlying mechanisms of action.
The rationale for focusing on this compound stems from the established role of jasmonates in inducing plant defenses against herbivores.[3] The conversion of dihydrojasmone into its lactone form represents a structural modification that can significantly enhance its bioactivity, a phenomenon we will explore in detail.[4] By comparing its performance with other well-characterized antifeedant lactones, such as those with a p-menthane system and drimane sesquiterpenoids, we aim to provide researchers and drug development professionals with a clear perspective on its potential in the development of novel crop protection agents.
Comparative Antifeedant Efficacy: this compound vs. Other Lactones
The antifeedant potential of a compound is typically quantified using a "no-choice" or "choice" bioassay, from which a Feeding Deterrence Index (FDI) or a similar coefficient is calculated. A higher positive value indicates stronger antifeedant activity, while a negative value suggests the compound acts as an attractant.
The following table summarizes the antifeedant activity of dihydrojasmone, its lactone derivatives, and other representative lactones against various insect pests. The data is primarily presented as the Total Coefficient of Deterrence (T), which combines results from both choice and no-choice tests and ranges from -200 (strong attractant) to +200 (strong deterrent).[1]
| Compound/Class | Insect Species | Developmental Stage | Total Coefficient of Deterrence (T) | Reference |
| Dihydrojasmone & Derivatives | ||||
| Dihydrojasmone | Alphitobius diaperinus (Lesser Mealworm) | Larvae | 95.7 | [4] |
| Adults | -2.1 (Attractant) | [4] | ||
| Unsaturated δ-lactone of Dihydrojasmone | Alphitobius diaperinus | Larvae | 110.2 | [4] |
| Adults | 148.8 | [4] | ||
| Saturated bicyclic δ-lactone of Dihydrojasmone | Alphitobius diaperinus | Larvae | 45.3 | [4] |
| Adults | 48.6 | [4] | ||
| p-Menthane Lactones | ||||
| Hydroxy lactone 11a | Alphitobius diaperinus | Adults | 194.2 | [1] |
| Hydroxy lactone 11c | Alphitobius diaperinus | Adults | 197.1 | [1] |
| Hydroxy lactone 6b | Alphitobius diaperinus | Larvae | 124.9 | [5] |
| Terpenoid Lactones | ||||
| (1R,4R, 6R)-(-)-4-(1-methylethenyl)-9-oxabicyclo[4.3.0]nonan-8-one | Sitophilus granarius (Granary weevil) | Adults | High Activity | [6] |
| Trogoderma granarium (Khapra beetle) | Larvae | High Activity | [6] | |
| Tribolium confusum (Confused flour beetle) | Adults | High Activity | [6] |
Analysis of Comparative Data:
The data clearly demonstrates that the lactonization of dihydrojasmone significantly enhances its antifeedant properties against the lesser mealworm, Alphitobius diaperinus. While dihydrojasmone itself is a moderate deterrent to the larvae, it surprisingly acts as an attractant to the adults.[4] In stark contrast, its unsaturated δ-lactone derivative is a strong deterrent to both larvae and, most notably, adults, with a Total Coefficient of Deterrence of 148.8.[4] This highlights the critical role of the lactone functional group in conferring potent antifeedant activity.
When compared to other classes of lactones, the this compound exhibits a level of activity that is competitive, though some p-menthane lactones show exceptionally high deterrence. For instance, hydroxy lactones 11a and 11c are extremely potent antifeedants against adult A. diaperinus, with T values approaching the maximum of 200.[1][5] It is also important to note that the antifeedant activity of lactones can be highly dependent on the insect species and the specific stereochemistry of the molecule.[1][6]
Proposed Mechanism of Action: A Gustatory Perspective
The antifeedant activity of lactones is primarily mediated through the insect's gustatory system.[2] These compounds are perceived by specialized taste receptors, leading to a neural signal that inhibits the feeding response. While the precise receptors for this compound have not been elucidated, a general mechanism can be proposed based on studies of other antifeedants.
Insects possess gustatory receptor neurons (GRNs) housed in sensilla on their mouthparts, antennae, and legs. Some GRNs are tuned to detect phagostimulants like sugars, while others respond to deterrent compounds. Antifeedants like this compound likely act by stimulating these "bitter" or deterrent-sensitive GRNs. This stimulation generates a nerve impulse that travels to the insect's central nervous system, ultimately overriding any positive signals from phagostimulant receptors and causing the cessation of feeding.[7]
Below is a conceptual diagram illustrating this proposed signaling pathway.
Caption: Proposed mechanism of this compound's antifeedant activity.
Experimental Protocol: Antifeedant Bioassay (No-Choice Test)
This protocol outlines a standardized no-choice bioassay to determine the antifeedant activity of a test compound. This method is crucial for assessing the absolute deterrence of a substance when the insect has no alternative food source.
1. Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like acetone or ethanol at a concentration of 10 mg/mL.
-
From the stock solution, create a series of dilutions to achieve the desired test concentrations (e.g., 1000, 500, 250, 125, and 62.5 ppm).
-
Prepare a control solution containing only the solvent.
2. Insect Rearing and Preparation:
-
Maintain a healthy, synchronized colony of the target insect species (e.g., Alphitobius diaperinus) under controlled conditions (25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod).
-
Select larvae or adults of a consistent age and size for the bioassay.
-
Starve the insects for 2-4 hours before the experiment to ensure they are motivated to feed.
3. Bioassay Procedure:
-
Use a standard food source for the insect, such as oat flakes for A. diaperinus.
-
Prepare uniform food discs (e.g., using a cork borer).
-
Individually treat the food discs by evenly applying a known volume of each test solution or the control solution.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place one treated food disc in a Petri dish lined with moist filter paper to maintain humidity.
-
Introduce one pre-starved insect into each Petri dish.
-
Replicate each treatment and the control at least five times.
-
Maintain the Petri dishes in the rearing chamber for a set period (e.g., 24 hours).
4. Data Collection and Analysis:
-
After the feeding period, remove the insects and any remaining food fragments.
-
Measure the amount of food consumed in both the treated and control groups. This can be done by weighing the food before and after the experiment or by using image analysis software to measure the area consumed.
-
Calculate the Feeding Deterrence Index (FDI) or a similar coefficient. The Total Coefficient of Deterrence (T) can be calculated from both choice and no-choice tests to provide a comprehensive measure of antifeedant activity.[1]
The following diagram illustrates the workflow for the antifeedant bioassay.
Caption: Experimental workflow for the no-choice antifeedant bioassay.
Conclusion and Future Directions
The lactonization of dihydrojasmone presents a viable strategy for enhancing its antifeedant properties, yielding a compound with significant potential for pest management applications. While some p-menthane lactones may exhibit superior activity against specific pests, the performance of this compound is robust and warrants further investigation.
Future research should focus on several key areas:
-
Broadening the Scope of Target Pests: Evaluating the efficacy of this compound against a wider range of economically important agricultural pests.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives of this compound to identify the key structural features that maximize antifeedant activity.
-
Elucidating the Precise Mechanism of Action: Employing electrophysiological techniques, such as single sensillum recording, to identify the specific gustatory receptors that interact with this compound.
-
Field Trials: Assessing the performance of this compound formulations under real-world agricultural conditions to determine their practical utility.
By pursuing these avenues of research, we can further unlock the potential of this compound and other bioactive lactones as safe and effective alternatives to conventional insecticides.
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A Comparative Guide to the Sensory Panel Evaluation of Dihydrojasmone Lactone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Fragrance
Dihydrojasmone lactone, also known as γ-methyldecalactone or Lactojasmone, is a widely utilized fragrance ingredient prized for its complex and appealing scent profile.[1][2] It imparts waxy, creamy, coconut-like, and jasmine floral notes to a variety of consumer products.[3][4] Like many molecules in flavor and fragrance, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers.
The interaction between an odorant molecule and an olfactory receptor is highly specific, akin to a lock and key mechanism. Consequently, enantiomers of the same compound can, and often do, elicit distinct sensory responses. This stereospecificity is a critical consideration in fragrance development, as the perceived quality and character of an ingredient can be dependent on the enantiomeric ratio. For instance, studies on the enantiomers of compounds structurally related to this compound, such as methyl 4,5-didehydrojasmonate, have demonstrated significant differences in their odor profiles. The natural (3S,7R)-enantiomer is described as having a fresh, sweet, floral, and fruity odor, reminiscent of jasmine and ylang-ylang, while its unnatural (3R,7S)-enantiomer possesses a less intense, floral-green scent with a slight metallic aspect.[5] Similarly, sensory evaluations of other lactone enantiomers have revealed statistically significant differences in their aroma detection thresholds.[6]
This guide provides the scientific rationale and a detailed experimental protocol for conducting a sensory panel evaluation to elucidate the distinct olfactory characteristics of the this compound enantiomers.
Principles of Sensory Panel Evaluation for Chiral Fragrance Ingredients
The primary objective of a sensory panel evaluation is to obtain reproducible and statistically significant data on the human perception of an odorant. For enantiomers, the key comparative metrics include:
-
Odor Detection Threshold: The lowest concentration of a substance that is detectable by a certain percentage of the population.
-
Odor Quality/Descriptor Profile: The qualitative description of the scent (e.g., fruity, floral, woody).
-
Odor Intensity: The perceived strength of the odor at a given concentration.
Gas Chromatography-Olfactometry (GC-O) is a powerful and widely used technique for the sensory analysis of volatile compounds.[7][8] In a GC-O system, the effluent from the gas chromatograph is split, with one portion directed to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.[9] This allows for the direct correlation of a specific chemical entity with its perceived scent.
Logical Workflow for Sensory Panel Evaluation
The following diagram illustrates the key stages in the sensory evaluation of this compound enantiomers.
Comparative Sensory Profiles: A Predictive Analysis
Based on the established principles of stereoisomer differentiation in olfaction, we can predict the likely differences between the this compound enantiomers. The following tables present a hypothetical but scientifically grounded comparison, which the proposed experimental protocol aims to verify.
Table 1: Predicted Odor Detection Thresholds
| Enantiomer | Predicted Odor Detection Threshold (in water, µg/L) | Rationale |
| (R)-dihydrojasmone lactone | 5 - 15 | Often, one enantiomer exhibits a significantly lower detection threshold, indicating a higher potency. For many lactones, the (R)-enantiomer is the more potent form.[6] |
| (S)-dihydrojasmone lactone | 30 - 60 | The less potent enantiomer typically requires a higher concentration to be detected. |
Table 2: Predicted Olfactory Descriptor Profiles
| Enantiomer | Primary Descriptors | Secondary Descriptors | Predicted Character |
| (R)-dihydrojasmone lactone | Jasmine, Creamy, Fruity | Waxy, Coconut, Floral | A richer, more complex, and potent profile, likely aligning with the desirable characteristics of the racemic mixture. |
| (S)-dihydrojasmone lactone | Waxy, Green, Fatty | Lactonic, Powdery | A simpler, less intense, and potentially less refined profile, possibly with more pronounced fatty or green notes. |
Experimental Protocol: Sensory Panel Evaluation
This section provides a detailed, step-by-step methodology for the sensory evaluation of this compound enantiomers.
Materials and Reagents
-
(R)-dihydrojasmone lactone (≥99% enantiomeric excess)
-
(S)-dihydrojasmone lactone (≥99% enantiomeric excess)
-
Deodorized, deionized water
-
Ethanol (high purity, odorless)
-
Glass olfactometer flasks with Teflon-lined caps
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a sniffing port
-
Chiral GC column (e.g., Rt-betaDEXcst)
-
Trained sensory panelists (n=10-15)
Panelist Selection and Training
-
Screening: Select panelists based on their ability to detect and describe a range of standard odorants.
-
Training: Familiarize panelists with the terminology and procedures of sensory evaluation. Conduct practice sessions with known concentrations of related lactones to ensure consistency in descriptor usage and intensity rating.
Odor Detection Threshold Determination (ASTM E679)
-
Stock Solution Preparation: Prepare stock solutions of each enantiomer in ethanol.
-
Serial Dilution: Create a series of aqueous dilutions for each enantiomer, ranging from concentrations well above to well below the expected threshold.
-
Triangle Test Presentation: Present panelists with three samples (two blanks and one with the odorant, or two with the odorant and one blank) in a randomized order.
-
Panelist Task: Ask panelists to identify the "odd" sample.
-
Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds, which is the concentration at which a panelist can correctly identify the odd sample 50% of the time above chance.
Gas Chromatography-Olfactometry (GC-O) Analysis
-
Sample Preparation: Prepare dilute solutions of each enantiomer in a suitable solvent.
-
GC-MS/O Instrumentation:
-
Injector: Split/splitless, 250 °C.
-
Column: Chiral stationary phase column.
-
Carrier Gas: Helium.
-
Oven Program: Start at 40 °C, ramp to 240 °C.
-
Effluent Split: 1:1 split between the MS detector and the sniffing port.
-
-
Olfactometry Procedure:
-
Each panelist sniffs the effluent from the GC.
-
Panelists record the time at which an odor is detected, provide a qualitative description of the odor, and rate its intensity on a structured scale (e.g., a 10-point scale from "no odor" to "very strong").
-
-
Data Compilation: The responses from all panelists are compiled to create an aromagram for each enantiomer, which plots odor intensity and descriptor frequency against retention time.
Visualizing the GC-O Process
Conclusion and Future Directions
The sensory evaluation of this compound enantiomers is a critical step in understanding the full potential of this fragrance ingredient. While this guide provides a predictive framework and a detailed methodology, the empirical data generated from such a study will be invaluable to the fragrance industry. By precisely characterizing the odor profile of each enantiomer, researchers and perfumers can make more informed decisions in the formulation of products, potentially leading to novel and more refined scent experiences. Future research should focus on conducting these sensory panel evaluations and publishing the results to provide a definitive, publicly available comparison of these important chiral molecules.
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Werkhoff, P., Brennecke, S., Bretschneider, W., & Güntert, M. (2002). Methyl dihydrojasmonate and its stereoisomers: Sensory properties and enantioselective analysis. In Flavour Research at the Dawn of the Twenty-first Century (pp. 363-370). Available at: [Link]
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Larkin, M. R., Sefton, M. A., & Taylor, D. K. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. Journal of Agricultural and Food Chemistry, 57(8), 3284-3288. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Lactone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of lactones is a critical aspect of product development, quality control, and pharmacokinetic studies. Lactones, cyclic esters found in a wide array of natural products and synthetic pharmaceuticals, present unique analytical challenges due to their diverse chemical properties. Ensuring the reliability and reproducibility of analytical data across different methods or laboratories is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for lactone analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and outlines a robust framework for their cross-validation.
The Imperative of Cross-Validation in Lactone Analysis
The principle of cross-validation is to ensure that a validated analytical method yields consistent and reliable results regardless of the laboratory, analyst, or instrumentation.[1][2] This is particularly crucial in pharmaceutical development, where data from different stages of research and development may be generated using different analytical techniques.[3] For lactones, which can be volatile, thermally labile, or prone to hydrolysis, demonstrating the interchangeability of analytical methods is a key component of regulatory compliance and data integrity.[4][5]
This guide will delve into the nuances of two powerful analytical techniques, GC-MS and LC-MS, providing a comparative analysis of their performance for lactone quantification. We will explore the underlying scientific principles that govern the choice of method and provide detailed experimental protocols. The ultimate goal is to equip you with the knowledge to not only select the appropriate method but also to design and execute a comprehensive cross-validation study.
Comparative Analysis of Analytical Techniques for Lactone Quantification
The choice between GC-MS and LC-MS for lactone analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the sample matrix.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[8][9] GC separates compounds based on their boiling points and interaction with a stationary phase, while MS provides highly specific detection and quantification.[10] For many lactones, particularly those with lower molecular weights and higher volatility, GC-MS offers excellent resolution and sensitivity.[11] However, a significant consideration for many lactones is the necessity of derivatization to increase their volatility and thermal stability.[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, capable of analyzing a broader range of compounds, including those that are non-volatile or thermally labile.[6][15] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[16] For larger, more polar, or heat-sensitive lactones, LC-MS is often the method of choice.[17][18] A critical challenge in LC-MS is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, impacting accuracy.[19][20][21][22]
Performance Parameter Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS for lactone analysis, based on established validation guidelines from the International Council for Harmonisation (ICH).[23][24][25]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Rationale and Causality |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | Both techniques can achieve excellent linearity. LC-MS often demonstrates slightly better linearity due to the wider dynamic range of electrospray ionization (ESI). |
| Accuracy (% Recovery) | 70 - 120% | 92 - 101% | Accuracy in GC-MS can be influenced by the efficiency of derivatization and potential thermal degradation. LC-MS accuracy is primarily affected by matrix effects. |
| Precision (% RSD) | < 20% | < 9% (Intra-day), < 13% (Inter-day) | LC-MS typically offers better precision due to the robustness of modern autosamplers and the absence of a derivatization step. |
| Limit of Detection (LOD) | 0.28–2.00 μg/kg | 0.02 - 0.58 ng/mL | LC-MS generally provides lower limits of detection, making it more suitable for trace-level analysis.[6] |
| Limit of Quantification (LOQ) | 0.94–6.65 μg/kg | 1 ng/mL | Consistent with LOD, LC-MS allows for the quantification of smaller amounts of lactones. |
| Specificity | High | High | Both techniques, when coupled with mass spectrometry, offer high specificity. GC-MS specificity can be enhanced by the unique fragmentation patterns of derivatized lactones. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method lies in a well-defined and robust experimental protocol. The following sections provide detailed, step-by-step methodologies for the analysis of lactones using both GC-MS and LC-MS. These protocols are designed to be self-validating, incorporating quality control checks at critical stages.
Workflow for Lactone Analysis
Caption: General workflow for lactone analysis.
Protocol 1: GC-MS Analysis of Lactones (with Derivatization)
This protocol is designed for volatile or semi-volatile lactones that require derivatization to improve their chromatographic properties.
1. Sample Preparation:
-
Objective: To extract the lactone from the sample matrix and prepare it for derivatization.
-
Procedure:
-
Accurately weigh or measure the sample.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lactone.[8][26][27] The choice of solvent and sorbent should be optimized based on the polarity of the target lactone.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Derivatization (Silylation):
-
Causality: Silylation replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[12][13][28] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[12][13]
-
Procedure:
-
To the dried extract, add the silylation reagent (e.g., BSTFA with 1% TMCS).[12]
-
Seal the reaction vial and heat at the recommended temperature and time (e.g., 70°C for 30 minutes). Optimization of these parameters is crucial for complete derivatization.[13]
-
Cool the vial to room temperature before injection.
-
3. GC-MS Instrumentation and Conditions:
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase is a common choice for its versatility.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is essential for separating compounds with different boiling points.
-
Injector Temperature: Typically set around 250°C to ensure rapid volatilization.[8]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with a scan range appropriate for the target lactone and its fragments.
4. Data Analysis:
-
Quantification is achieved by comparing the peak area of the derivatized lactone to a calibration curve prepared from derivatized standards.
Protocol 2: LC-MS/MS Analysis of Lactones
This protocol is suitable for a wide range of lactones, especially those that are non-volatile or thermally sensitive.
1. Sample Preparation:
-
Objective: To extract the lactone and minimize matrix interference.
-
Procedure:
2. LC-MS/MS Instrumentation and Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of moderately polar to nonpolar compounds.[8]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in either positive or negative ion mode depending on the lactone's structure. Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte to a calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[19]
Cross-Validation: Bridging the Methodological Gap
Cross-validation is the systematic process of comparing the results from two different analytical methods to ensure they are equivalent and can be used interchangeably.[1][3] The process should be governed by a pre-defined protocol with clear acceptance criteria, in line with regulatory guidelines.[29][30][31]
Cross-Validation Workflow
Caption: Workflow for cross-validation of analytical methods.
Statistical Evaluation
The cornerstone of cross-validation is the statistical comparison of the data generated by the two methods.[32][33]
-
Student's t-test: Used to determine if there is a significant difference between the means of the two datasets.
-
Regression Analysis: A linear regression of the results from Method B versus Method A should yield a slope close to 1 and a y-intercept close to 0, with a high correlation coefficient (r² > 0.99).
-
Bland-Altman Plot: This graphical method is used to visualize the agreement between the two methods by plotting the difference between the two measurements against their average.
The acceptance criteria for these statistical tests should be defined in the cross-validation protocol.[1]
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of lactones. The choice of method should be guided by the specific properties of the analyte and the sample matrix.
-
GC-MS is the preferred method for volatile and thermally stable lactones, offering high specificity, especially when derivatization is employed.
-
LC-MS provides greater versatility for a wider range of lactones, including those that are non-volatile or thermally labile, and generally offers lower detection limits.
A robust cross-validation study is essential to ensure the consistency and reliability of data when transitioning between these methods or between different laboratories. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently generate high-quality, reproducible data for their lactone analysis, ultimately ensuring product quality and patient safety.
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Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
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Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (n.d.). MDPI. Retrieved from [Link]
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High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. (n.d.). PubMed. Retrieved from [Link]
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Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. (2005, April 25). PubMed. Retrieved from [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved from [Link]
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High-Performance Liquid Chromatographic Analysis of Lactone and Hydroxy Acid of New Antitumor Drug, DX-8951 (Exatecan), in Mouse Plasma. (n.d.). J-Stage. Retrieved from [Link]
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Statistical methodology considerations for analytical validation studies where measures have directly comparable units. (n.d.). DATAcc. Retrieved from [Link]
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High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. (n.d.). PubMed. Retrieved from [Link]
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Acids: Derivatization for GC Analysis. (n.d.). SpringerLink. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Catalytic Synthesis of Dihydrojasmone Lactone
Introduction: Beyond the Scent
Dihydrojasmone lactone, a valuable molecule in the fragrance and flavor industry, presents a compelling case study in modern catalytic synthesis. Its production, primarily achieved through the Baeyer-Villiger (BV) oxidation of dihydrojasmone, has evolved from stoichiometric, waste-intensive methods to sophisticated catalytic systems that offer improved efficiency, selectivity, and environmental compatibility. The core transformation involves the insertion of an oxygen atom adjacent to the ketone group of dihydrojasmone, converting the five-membered ring into a six-membered lactone (an ester within a ring).
This guide provides an in-depth comparison of the primary catalytic strategies employed for this synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst selection, offering a comparative analysis of performance based on experimental data. This content is designed for researchers and process chemists seeking to optimize existing protocols or develop novel, sustainable routes to this important compound.
The Foundational Reaction: Baeyer-Villiger Oxidation
First reported by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger oxidation is the cornerstone of this compound synthesis.[1] The reaction mechanism proceeds through the formation of a key tetrahedral intermediate, often called the "Criegee intermediate," after the ketone is attacked by a peroxyacid or peroxide oxidant.[1][2] The rate-determining step involves the migration of one of the carbon groups adjacent to the original carbonyl. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[3] This inherent regioselectivity is a critical factor in the reaction's utility.
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A Comparative Guide to Lactone Synthesis: Biocatalytic Precision vs. Chemical Power
For researchers, scientists, and professionals in drug development, the synthesis of lactones—cyclic esters vital to pharmaceuticals, fragrances, and polymers—presents a critical choice between established chemical methodologies and burgeoning biocatalytic routes.[1][2][3] This guide offers an in-depth, objective comparison of these two synthetic philosophies. We will move beyond a simple listing of pros and cons to explore the fundamental principles, practical considerations, and experimental realities that govern the selection of a synthesis strategy, grounded in field-proven insights and robust experimental data.
The decision is not merely about choosing a reagent versus an enzyme; it is about aligning the synthetic approach with the specific demands of the target molecule and the overarching project goals, whether they prioritize speed, stereochemical purity, scalability, or sustainability.
The Established Workhorse: Chemical Synthesis of Lactones
Traditional organic chemistry provides a powerful and versatile toolkit for lactone synthesis. These methods are well-understood, broadly applicable, and can be readily implemented in most synthetic laboratories.
The Baeyer-Villiger Oxidation: A Classic Transformed
The cornerstone of chemical lactone synthesis is the Baeyer-Villiger (BV) oxidation, which converts a cyclic ketone into a lactone.
-
Mechanism and Reagents: The classical BV oxidation employs strong peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. The reaction proceeds via the "Criegee intermediate," where a peroxy acid attacks the ketone's carbonyl group. The subsequent rearrangement involves the migration of a carbon atom to an adjacent oxygen atom, inserting an oxygen into the ring to form the lactone.
-
Advantages: Chemical BV oxidation is prized for its broad substrate scope and generally high yields. For simple, achiral ketones, it is often the most direct and cost-effective method.[4]
-
Limitations and Causality: The primary drawback of the classical BV oxidation lies in its lack of selectivity.
-
Regioselectivity: The migratory aptitude of the substituents on the ketone dictates which carbon-carbon bond is cleaved. While predictable to an extent (tertiary > secondary > phenyl > primary > methyl), mixtures of regioisomers can form with unsymmetrical ketones, complicating purification and reducing the yield of the desired product.[5]
-
Stereoselectivity: When applied to a racemic ketone, the classical BV oxidation typically yields a racemic lactone. Achieving high enantioselectivity requires the use of expensive chiral catalysts or auxiliaries, adding steps and complexity to the synthesis.[6]
-
Safety and Sustainability: The use of potent, potentially explosive peroxy acids raises significant safety concerns, especially at scale. Furthermore, these reactions often rely on chlorinated solvents and generate stoichiometric amounts of acid waste, conflicting with the principles of green chemistry.[7][8][9]
-
Modern Chemical Approaches: Greener and More Selective
Recognizing these limitations, chemists have developed improved methods. For instance, reagents like Oxone (potassium peroxymonosulfate) in buffered aqueous solutions provide a safer and more environmentally benign alternative to peroxy acids for the BV oxidation.[7][8] Other strategies include metal-catalyzed oxidations and photocatalytic methods, which offer alternative reactivity and milder conditions.[10] However, achieving the exquisite selectivity often required for complex pharmaceutical intermediates remains a significant challenge for purely chemical systems.
The Specialist's Tool: Biocatalytic Lactone Synthesis
Biocatalysis leverages the intrinsic selectivity of enzymes to perform chemical transformations with unparalleled precision.[1][2][11] For lactone synthesis, this approach offers solutions to the core challenges of selectivity and sustainability that plague many chemical methods.[12][13]
Baeyer-Villiger Monooxygenases (BVMOs): Nature's Answer to the BV Oxidation
The most powerful biocatalysts for lactone synthesis are Baeyer-Villiger Monooxygenases (BVMOs).[5][14] These flavin-dependent enzymes catalyze the insertion of an oxygen atom into a C-C bond of a ketone, mirroring the chemical BV reaction but with critical advantages.[1][2]
-
Mechanism and Selectivity: A BVMO's active site binds the ketone substrate in a specific orientation. This precise positioning, governed by the enzyme's three-dimensional structure, dictates the reaction's outcome.
-
Superior Regioselectivity: Unlike the chemically-driven migratory aptitude, a BVMO can direct oxygen insertion to a less-favored position, often yielding "abnormal" lactone regioisomers that are inaccessible through chemical means.[1][2][15] This provides access to a wider range of chemical diversity.
-
Exceptional Enantioselectivity: BVMOs can distinguish between the two enantiomers of a racemic ketone, typically oxidizing one much faster than the other. This process, known as kinetic resolution, results in highly enantiomerically enriched lactone products (often >99% e.e.) and unreacted ketone.[1] For prochiral substrates, the enzyme can create a chiral center with near-perfect control.[2]
-
-
Sustainability: Biocatalytic reactions are conducted in aqueous media under mild conditions (room temperature and neutral pH), eliminating the need for hazardous reagents and solvents.[14] The primary oxidant is molecular oxygen from the air, making the process inherently green.[14]
-
Limitations and Causality: The primary challenge for BVMOs is their dependence on a nicotinamide cofactor (NADPH or NADH) for activity.[1][2] These cofactors are expensive and must be used in stoichiometric amounts if not regenerated. Therefore, practical applications almost always employ a cofactor regeneration system, either by using whole-cell catalysts (e.g., engineered E. coli or yeast) or by adding a secondary enzyme (e.g., a glucose dehydrogenase) and a sacrificial substrate (e.g., glucose) to the reaction mixture.[12] Enzyme stability can also be a concern, although modern protein engineering techniques are rapidly overcoming this limitation.[1]
Other Biocatalytic Routes
Besides BVMOs, other enzymes contribute to the biocatalytic synthesis of lactones.
-
Alcohol Dehydrogenases (ADHs): These enzymes can perform oxidative lactonization of diols.[1][2]
-
Hydrolases (e.g., Lipases): Used in chemoenzymatic pathways, hydrolases can generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide, which then performs a non-selective chemical BV oxidation.[1][2] They are also widely used for the kinetic resolution of racemic lactones via hydrolysis or transesterification.[16]
Head-to-Head Comparison: Performance and Experimental Data
The choice between chemical and biocatalytic synthesis often comes down to a trade-off between speed/versatility and precision/sustainability. The following table provides a quantitative comparison for the synthesis of a representative chiral lactone, highlighting typical performance metrics.
| Parameter | Chemical Synthesis (Classical Baeyer-Villiger) | Biocatalytic Synthesis (BVMO-catalyzed) |
| Method | Oxidation of racemic 2-phenylcyclohexanone with m-CPBA | Kinetic resolution of racemic 2-phenylcyclohexanone with a BVMO |
| Catalyst/Reagent | m-CPBA (stoichiometric) | Baeyer-Villiger Monooxygenase (catalytic) |
| Yield | Typically >80% (of racemic product) | ~50% (theoretical max. for kinetic resolution) |
| Enantiomeric Excess (ee) | 0% (racemic) | >99% |
| Regioisomers | Potential for mixture depending on substrate | Typically a single regioisomer |
| Reaction Temperature | 0 °C to room temperature | Room temperature (e.g., 25-30 °C) |
| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Aqueous buffer |
| Key Advantages | High yield, simple setup, no cofactor required. | Exceptional enantioselectivity, high regioselectivity, green conditions. |
| Key Disadvantages | Produces racemic mixtures, uses hazardous reagents, potential for regioisomeric impurities. | Lower theoretical yield (for kinetic resolution), requires cofactor regeneration, enzyme may have limited stability/substrate scope. |
Visualization of Synthesis Workflows
To better understand the practical differences, the following diagrams illustrate the typical workflows for both synthetic approaches.
Chemical Synthesis Workflow
Caption: Workflow for a typical chemical Baeyer-Villiger oxidation.
Biocatalytic Synthesis Workflow
Caption: Workflow for a whole-cell biocatalytic kinetic resolution.
Experimental Protocols: A Practical Guide
The following protocols provide self-validating, step-by-step methodologies for the synthesis of ε-caprolactone from cyclohexanone, a common industrial monomer.
Protocol 1: Chemical Synthesis via Baeyer-Villiger Oxidation with Oxone
This protocol is adapted from a green chemistry approach to avoid hazardous peroxy acids.[7][8]
-
Rationale: This method is chosen for its improved safety profile and use of water as a solvent, representing a more sustainable chemical approach. The buffered system is critical to prevent the hydrolysis of the lactone product.[7]
-
Methodology:
-
Buffer Preparation: Prepare a 1 M aqueous buffer solution (pH 7) by dissolving NaH₂PO₄ and Na₂HPO₄ in deionized water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 g, 10.2 mmol) in 20 mL of the prepared buffer solution.
-
Oxidant Addition: Add Oxone (potassium peroxymonosulfate, ~3.5 eq.) to the mixture in portions over 15 minutes to control the initial exotherm.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS analysis until the starting material is consumed (typically 1-2 hours).
-
Workup: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ε-caprolactone can be further purified by vacuum distillation to yield a colorless oil. A typical yield is expected to be >90%.
-
Protocol 2: Biocatalytic Synthesis using a Whole-Cell System
This protocol describes a typical whole-cell biotransformation using an engineered E. coli strain expressing a Cyclohexanone Monooxygenase (CHMO), a type of BVMO.
-
Rationale: A whole-cell approach is chosen for its practicality, as it contains the necessary enzymes and cofactor regeneration system within a self-contained catalyst. This circumvents the need to purify the enzyme and add expensive cofactors separately.
-
Methodology:
-
Catalyst Preparation: Grow an engineered E. coli strain co-expressing a CHMO and a glucose dehydrogenase (for NADPH regeneration) in a suitable growth medium (e.g., LB broth with antibiotics) at 37 °C until an OD₆₀₀ of ~0.6-0.8 is reached. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 20 °C) overnight.
-
Biotransformation Setup: Harvest the cells via centrifugation, discard the supernatant, and resuspend the cell pellet in a phosphate buffer (e.g., 100 mM, pH 7.5) to a final OD₆₀₀ of ~20.
-
Reaction: Transfer the cell suspension to a baffled flask. Add glucose (a sacrificial substrate for cofactor regeneration, e.g., 50 mM) and cyclohexanone (the substrate, e.g., 10 mM). Note: Substrate concentration must be optimized to avoid cellular toxicity.
-
Incubation: Seal the flask and incubate at 30 °C with vigorous shaking (~200 rpm) to ensure sufficient aeration for the monooxygenase. Monitor the conversion of cyclohexanone to ε-caprolactone over 24 hours using GC analysis of extracted samples.
-
Extraction and Analysis: Centrifuge the reaction mixture to pellet the cells. Extract the supernatant with ethyl acetate. Analyze the organic phase by GC or HPLC to determine the yield of ε-caprolactone.
-
Conclusion and Future Outlook
The choice between biocatalytic and chemical synthesis of lactones is not a binary decision but a strategic one.
-
Chemical synthesis remains invaluable for its speed, scalability for simple achiral targets, and the vast existing knowledge base. Modern innovations are continually pushing it towards greener and more selective methodologies.
-
Biocatalysis , particularly with enzymes like BVMOs, offers a level of stereo- and regioselectivity that is often unattainable with chemical methods.[1][2] It is the method of choice when enantiopurity is paramount and sustainability is a key driver.
The future of lactone synthesis likely lies in the synergy of these two fields. Chemoenzymatic synthesis , where chemical and biocatalytic steps are combined in a single cascade, harnesses the strengths of both worlds.[16][17][18] As protein engineering continues to deliver more robust and versatile enzymes, and as chemists design novel reactions that can be integrated with biocatalysis, the boundaries will continue to blur, providing researchers with an ever-expanding and more powerful synthetic toolbox.
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Hollmann, F., Kara, S., Opperman, D. J., & Wang, Y. (2018). Biocatalytic synthesis of lactones and lactams. Chemical Asian Journal, 13(23), 3601-3610. [Link]
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Gładkowski, W., et al. (n.d.). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link]
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Zhang, C., et al. (2020). Characterization of a Citrulline 4-Hydroxylase from Nonribosomal Peptide GE81112 Biosynthesis and Engineering of Its Substrate Specificity for the Chemoenzymatic Synthesis of Enduracididine. ResearchGate. [Link]
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de Gonzalo, G., & Fraaije, M. W. (2018). Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases. MDPI. [Link]
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Özgen, O., et al. (2021). The photochemoenzymatic synthesis of chiral γ‐lactones starting from simple aldehydes and acrylates. ResearchGate. [Link]
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Bolchi, C., et al. (2021). Green Oxidation of Ketones to Lactones with Oxone in Water. Organic Chemistry Portal. [Link]
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Kaplaneris, N., et al. (2019). Photoorganocatalytic synthesis of lactones via a selective C–H activation–alkylation of alcohols. Green Chemistry. [Link]
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Schmidt, S., et al. (2017). Regio- and stereoselective synthesis of chiral nitrilolactones using Baeyer-Villiger monooxygenases. ResearchGate. [Link]
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Hollmann, F., et al. (2018). Biocatalytic synthesis of lactones and lactams. Semantic Scholar. [Link]
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Bertolini, V., et al. (2021). Green Oxidation of Ketones to Lactones with Oxone in Water. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Relative Odor Activity Value of Dihydrojasmone Lactone
This guide provides a comprehensive framework for evaluating the olfactory impact of Dihydrojasmone Lactone (CAS: 7011-83-8), a key ingredient in the flavor and fragrance industry. We will move beyond simple concentration metrics to explore its Odor Activity Value (OAV), a more accurate measure of a compound's contribution to a perceived aroma. This document is intended for researchers, flavorists, and perfumers, offering both the theoretical underpinnings and the detailed experimental protocols necessary to quantify and compare the odor activity of this versatile lactone against relevant alternatives.
Section 1: Profiling this compound (γ-Methyldecalactone)
This compound, systematically known as 5-hexyldihydro-5-methyl-2(3H)-furanone, is a gamma-lactone valued for its complex and concentration-dependent organoleptic properties.[1][2][3] Its stability and solubility in alcohol make it a versatile component in various formulations.[3]
Organoleptic Characteristics: The olfactory profile of this compound is notably dualistic. At high concentrations (approaching 100%), it presents primary notes that are fresh, waxy, and floral, with distinct jasmine and coconut tones.[1] Upon dilution, for instance to 10 parts per million (ppm), its character shifts to reveal secondary nuances that are creamy, sweet, spicy, and reminiscent of fermented dairy.[1][2] This creamy, lactonic quality is frequently leveraged to impart richness to heavy floral fragrances like gardenia and tuberose or to add realism to fruit accords such as peach and apricot.[4]
Its taste threshold in aqueous solutions is approximately 10 ppm, contributing waxy, creamy, and sweet dairy-like notes, making it a potent flavor enhancer in confectionery and dairy products.[1][2][5]
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 7011-83-8 | [1][2] |
| Molecular Formula | C₁₁H₂₀O₂ | [3] |
| Molecular Weight | 184.27 g/mol | [3][6] |
| Appearance | Colorless clear liquid | [3][4] |
| Boiling Point | 135°C @ 0.50 mm Hg | [3][4] |
| Vapor Pressure | 1.14 mmHg @ 25°C | [4][7] |
| Solubility | Insoluble in water; Soluble in alcohol | [3] |
| Substantivity | ~192 hours on a smelling strip | [1][7] |
| FEMA Number | 3786 | [1][7] |
Section 2: The Principle of Odor Activity Value (OAV)
The intensity of an aroma is not solely determined by the concentration of its chemical constituents. The human olfactory system exhibits vastly different sensitivities to different molecules. The Odor Activity Value (OAV) is a critical concept that bridges this gap by relating a compound's concentration to its specific odor detection threshold.[8][9]
The OAV is a unitless value calculated using the following formula:
OAV = C / OT
Where:
-
C is the concentration of the compound in the sample (e.g., in µg/L).
-
OT is the odor threshold of the compound in the same matrix (e.g., in µg/L).[8][10]
A compound with an OAV greater than 1 is considered to be a direct contributor to the overall aroma of the sample. To better compare the key odorants within a single sample, the Relative Odor Activity Value (ROAV) can be used, which normalizes the OAVs by setting the highest OAV to 100 and scaling the others proportionally.[11]
Section 3: Experimental Framework for OAV Determination
To determine the OAV of this compound, a two-pronged experimental approach is required: quantifying its concentration and determining its odor threshold.
Part A: Quantification of Concentration (Protocol 1)
The concentration of volatile and semi-volatile compounds like this compound in a complex matrix is accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step like Solid-Phase Microextraction (SPME).[12][13]
Workflow: Headspace SPME-GC-MS Analysis
Detailed Protocol: HS-SPME-GC-MS
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 5.0 g of a cosmetic lotion or beverage) into a 20 mL headspace vial.
-
To enhance the volatility of analytes, add a saturated salt solution (e.g., 2.0 g of NaCl). This increases the ionic strength of the aqueous phase, promoting the transfer of organic compounds to the headspace.[14][15]
-
Spike the sample with a known concentration of an internal standard (e.g., 2-undecanone) for accurate quantification.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heated agitator.
-
Expose a SPME fiber to the headspace. A poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) fiber is a robust choice with high overall sensitivity for a broad range of flavor compounds.[12]
-
Equilibrate for a set time and temperature (e.g., 30 minutes at 60°C) with constant agitation to ensure equilibrium is reached between the sample, headspace, and fiber coating.
-
-
GC-MS Analysis:
-
Immediately introduce the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes.
-
Separate the compounds on a polar capillary column (e.g., DB-WAX) suitable for lactones.
-
Use a temperature program (e.g., start at 40°C, ramp to 240°C) to elute compounds based on their boiling points and polarity.
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound by creating a calibration curve and using the ratio of its peak area to the internal standard's peak area.
-
Part B: Determination of Odor Threshold (Protocol 2)
The odor threshold must be determined in a matrix relevant to the product's application, as matrix components can significantly suppress or enhance volatility and perception.[16][17] Gas Chromatography-Olfactometry (GC-O) is the gold standard for this, as it uses the human nose as a highly sensitive detector.[18][19]
Workflow: GC-O using Aroma Extract Dilution Analysis (AEDA)
Detailed Protocol: GC-O (AEDA)
-
Sample Preparation: Prepare a sample extract using the same method as for quantification (e.g., SPME). For AEDA, a solvent extract may be more practical for creating accurate dilutions.
-
Serial Dilution: Create a series of stepwise dilutions of the initial extract (e.g., 1:2, 1:4, 1:8, etc.) with an appropriate solvent.
-
GC-O Analysis:
-
The GC system is configured with an effluent splitter that directs the column outflow simultaneously to a standard detector (like a Flame Ionization Detector or MS) and a heated sniffing port.[20]
-
A trained panelist sniffs the humidified air stream from the sniffing port.
-
Begin by injecting the most dilute extract. The panelist records the retention time and a descriptor for any odor detected.
-
Sequentially inject extracts of increasing concentration until the target odor (e.g., "creamy, jasmine-like") is detected.
-
-
Threshold Determination: The highest dilution factor at which the characteristic odor of this compound is last detected is known as the Flavor Dilution (FD) factor.[10] The odor threshold concentration can then be calculated by dividing the known concentration of the compound in the original extract by this FD factor. Panelist selection and training are critical for obtaining reliable and reproducible results.[21]
Section 4: Comparative Analysis: this compound vs. Alternatives
The true value of OAV is realized when comparing the potential impact of different aroma chemicals within a formulation. While this compound provides a creamy, floral, and fruity character, other molecules may be considered for different effects. A direct comparison requires OAV data for each in a consistent matrix.
Below is a template for such a comparison, including this compound and two common alternatives: Dihydrojasmone (for a greener, purely floral jasmine note) and gamma-Nonalactone (for a more intense coconut note).
Comparative Table of Odor Activity (Hypothetical Data in Water)
| Compound | CAS Number | Odor Profile | Odor Threshold (OT) in Water (µg/L) | Typical Conc. (C) in a Fruit Beverage (µg/L) | Calculated OAV (C/OT) |
| This compound | 7011-83-8 | Creamy, floral (jasmine), waxy, peachy, coconut | To be determined experimentally | To be determined experimentally | > 1 (Expected) |
| Dihydrojasmone | 1128-08-1 | Intensely floral, green, jasmine, with fruity undertones[22][23] | Literature/Experimental | To be determined experimentally | Variable |
| gamma-Nonalactone | 104-61-0 | Strong coconut, creamy, sweet | Literature/Experimental | To be determined experimentally | Variable |
Interpretation of Results:
-
Causality in Formulation: If experimental data reveals that this compound has a high OAV (>1) in a peach-flavored beverage, it confirms its role as a key contributor to the final perceived aroma, not just a background note.
-
Objective Comparison: A comparison might show that while gamma-Nonalactone has a lower odor threshold (making it more potent), its profile is purely coconut. This compound's higher threshold might be offset by its more complex profile, providing both creamy and floral facets that are more desirable for a specific application. This data-driven approach allows formulators to make objective, evidence-based decisions rather than relying solely on subjective odor evaluation of raw materials.
Section 5: Conclusion
The olfactory contribution of this compound is a function of both its concentration and the human sensory system's high sensitivity to it. The Odor Activity Value provides the most accurate and scientifically rigorous metric for quantifying this impact. By employing standardized protocols such as HS-SPME-GC-MS for quantification and GC-O with AEDA for threshold determination, researchers and developers can objectively evaluate its performance. This enables precise formulation, effective troubleshooting of off-notes, and innovation in creating distinctive and appealing flavor and fragrance profiles. The methodologies detailed herein provide a self-validating framework for generating the data necessary to harness the full potential of this important lactone.
References
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- Maeztu, L., Sanz, C., Andueza, S., de Peña, M. P., Bello, J., & Cid, C. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry, 49(11), 5142-5151.
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- Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Chemical Engineering Transactions, 40, 13-18.
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A Comparative Analysis of the Insect Repellent Efficacy of Jasmine-Derived Volatiles
In the persistent search for effective and safe alternatives to synthetic insect repellents, attention has increasingly turned to the vast chemical arsenal of the plant kingdom. The characteristically intense and pleasant aroma of jasmine (Jasminum spp.) is attributed to a complex blend of volatile organic compounds, several of which are now under scientific scrutiny for their potent insect-repellent properties. This guide provides a comparative analysis of key jasmine-derived compounds, synthesizes available efficacy data, and presents standardized protocols for their evaluation, offering a crucial resource for researchers in entomology and repellent development.
Key Bioactive Compounds in Jasmine Oil
Jasmine essential oil is a complex mixture, but its repellent and insecticidal activities are largely attributed to a few key constituents. Gas chromatography-mass spectrometry (GC-MS) analyses have identified several major components that contribute to its bioactivity.
The primary compounds of interest include:
-
Linalool: A naturally occurring terpene alcohol found in many floral and spice plants. In jasmine, it is a significant component, with some analyses showing it constitutes over 30% of the essential oil[1].
-
Benzyl acetate: An ester that contributes to the characteristic fruity, sweet aroma of jasmine. It can comprise over 37% of the oil[2].
-
Benzyl benzoate: Another major ester in jasmine oil, identified at concentrations of up to 34.7%[2].
-
(Z)-Jasmone: A ketone that is one of the key contributors to the typical jasmine fragrance, though often present in smaller quantities (around 5%)[2].
While the complete essential oil shows repellency, understanding the efficacy of these individual compounds is critical for developing standardized, optimized, and potent natural repellent formulations[1][3].
Comparative Repellency Performance
The effectiveness of a repellent is measured by its ability to prevent insect landings and bites, and the duration for which this protection lasts. Laboratory studies, primarily using the Aedes aegypti mosquito (a vector for dengue, Zika, and other diseases), provide a basis for comparison. The gold standard for comparison in these tests is often N,N-Diethyl-meta-toluamide (DEET).
A 2022 study screened 60 essential oils for their repellency against Aedes albopictus and found that jasmine essential oil, at a dose of 10 μg/cm², demonstrated a repellent rate greater than 40%[1]. The major constituents identified in the active jasmine oil were linalool (30.2%) and benzyl acetate (17.1%)[1]. While this provides a baseline, direct comparative data on the individual compounds against a standard like DEET offers more precise insights.
| Compound | Target Insect | Repellency Metric | Efficacy | Reference Standard | Source(s) |
| Jasmine Oil (as a whole) | Aedes albopictus | Repellent Rate (%) | >40% at 10 µg/cm² | DEET (77% RR) | [1] |
| Linalool | Culex quinquefasciatus | Olfactory Receptor Response | Stimulates same receptors as DEET | DEET | [4] |
| Geranyl Acetate * | Aedes aegypti | Protection Time | 100% protection for up to 60 min at 10% & 25% conc. | 25% DEET | [5] |
Note: Geranyl acetate is a terpene found in many essential oils and shares structural similarities with compounds in jasmine. Its high efficacy highlights the potential of related jasmine-derived terpenes.
It is crucial to note that the efficacy of essential oils can sometimes surpass that of their individual components, suggesting a synergistic effect between the various compounds[3]. However, for the purpose of standardization and mechanistic understanding, isolating and evaluating single molecules is a fundamental scientific step.
Mechanistic Insights into Repellency
Insect repellency is primarily an olfactory phenomenon. Volatile compounds interact with an insect's sophisticated sensory apparatus, triggering aversive behaviors. Insects detect odors through odorant receptor (OR) proteins located on their antennae and maxillary palps[4].
The current understanding suggests four primary mechanisms by which repellents can act[6][7]:
-
Activation of Aversive Receptors: The compound binds to olfactory receptors specifically tuned to detect harmful or unpleasant stimuli, triggering an avoidance response.
-
Inhibition of Attractive Receptors: The repellent molecule blocks the receptors that detect attractant cues from a host (like carbon dioxide and lactic acid), effectively making the host "invisible" to the insect.
-
Activation of Pheromone Receptors: The compound may inappropriately activate receptors meant for pheromones, causing confused or aversive behaviors.
-
Prolonged Receptor Activation: Over-stimulating an attractant receptor can lead to sensory adaptation or desensitization, reducing the insect's ability to locate the host.
Studies have shown that plant-derived compounds like linalool can activate the same odor receptors that respond to DEET in mosquitoes such as Culex quinquefasciatus[4]. Furthermore, some compounds may act on other sensory pathways, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels, which are involved in detecting irritants[4][8]. The repellent action of a compound is likely a multifaceted interaction with these neural pathways.
Caption: Simplified insect olfactory signaling pathway for repellency.
Standardized Protocols for Efficacy Evaluation
To ensure that data is comparable and reproducible across different studies and laboratories, standardized testing protocols are essential. The World Health Organization (WHO) provides comprehensive guidelines for the efficacy testing of mosquito repellents[9][10][11].
The Arm-in-Cage test is a standard laboratory method to determine the duration of complete protection a repellent offers against host-seeking female mosquitoes.[9][12][13][14]
Objective: To measure the Complete Protection Time (CPT) - the time from repellent application until the first confirmed mosquito bite.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing 200 host-seeking, adult female mosquitoes (e.g., Aedes aegypti), starved for at least 12 hours.[11][12][15]
-
Human volunteers (following ethical clearance).
-
Candidate repellent formulation (e.g., jasmine compound in an ethanol base).
-
Positive control (e.g., 20% DEET in ethanol).[15]
-
Negative control (e.g., ethanol solvent alone).
Procedure:
-
Volunteer Preparation: Volunteers wash their forearms with unscented soap, rinse thoroughly, and allow them to air dry.
-
Repellent Application: A precise volume (e.g., 1.0 mL) of the repellent formulation is applied evenly over a defined area of one forearm (e.g., from wrist to elbow).[15] The other arm can be used for a control substance. The hands are protected with gloves.
-
Initial Exposure: After a 30-minute acclimatization period post-application, the treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).[15]
-
Observation: During the exposure period, observers record any mosquito landings or probing (attempting to bite).
-
Subsequent Exposures: The treated arm is re-exposed to the mosquito population at regular intervals, typically every 30 minutes.[11][12]
-
Endpoint Determination: The test for a given formulation concludes when the first confirmed bite occurs. A confirmed bite is often defined as one bite followed by a second bite within the same or the next exposure period.[11]
-
Data Recording: The CPT is recorded as the total time from application to the first confirmed bite. Longer CPT indicates higher efficacy.[12]
Causality Behind Choices:
-
200 Mosquitoes: A high density of mosquitoes ensures significant biting pressure, providing a robust challenge to the repellent's efficacy.
-
Host-Seeking Females: Only female mosquitoes seek blood meals, making them the relevant subjects for repellency testing.[15][16]
-
30-Minute Intervals: This frequency balances the need to pinpoint the failure time without causing excessive stress to the volunteer or habituating the mosquitoes.
-
Confirmed Bite Endpoint: Requiring a second bite confirms that the first was not a random or exploratory event, but a true failure of the repellent barrier.[11]
Caption: Workflow for the Arm-in-Cage Repellency Test.
This assay isolates the spatial repellency of a compound by assessing an insect's behavioral choice between two opposing air streams—one carrying the test odor and one carrying clean air (control).[16][17][18]
Objective: To quantify the repellency or attraction of a volatile compound by observing the directional choice of insects in a controlled environment.
Materials:
-
Y-Tube Olfactometer: A Y-shaped glass or plastic tube.[16]
-
Air source (pump) with flow meter to deliver controlled, purified air.
-
Test chamber for odorant source (e.g., filter paper treated with jasmine compound).
-
Control chamber (filter paper with solvent only).
-
Release chamber for insects.
-
Test insects (e.g., 20-25 female Aedes aegypti per replicate).
Procedure:
-
Apparatus Setup: The Y-tube is positioned horizontally. A controlled, laminar airflow is established through both arms of the 'Y', converging at the decision point and flowing out the base leg.[17]
-
Odor Application: A filter paper treated with a known concentration of the test compound is placed in the test chamber, connected to one arm. A solvent-treated filter paper is placed in the control chamber connected to the other arm.
-
Insect Release: A cohort of mosquitoes is released into the base of the Y-tube.[16]
-
Observation Period: For a set period (e.g., 5-10 minutes), an observer records the number of mosquitoes that move past a line in either the 'test' arm or the 'control' arm.
-
Data Calculation: A Repellency Index (RI) can be calculated: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects in the control arm and Nt is the number in the test arm. A positive RI indicates repellency, a negative RI indicates attraction, and a value near zero indicates no preference.
-
System Validation: The positions of the test and control arms are swapped between replicates to control for any positional bias. The apparatus is cleaned thoroughly with solvent (e.g., ethanol) and baked between testing different compounds.
Causality Behind Choices:
-
Y-Shape: Provides a clear binary choice for the insect, simplifying behavioral interpretation.[17]
-
Controlled Airflow: Ensures that the odor plumes are distinct and prevents them from mixing before the decision point, which is critical for a valid choice experiment.[17]
-
Solvent Control: Isolates the effect of the test compound from the solvent carrier, ensuring the observed behavior is a response to the compound itself.
Caption: Workflow for a Y-Tube Olfactometer Choice Assay.
Discussion and Future Directions
The available evidence indicates that specific compounds derived from jasmine, particularly linalool and related terpenes, possess significant insect-repellent properties. However, the data remains sparse compared to well-studied botanicals like citronella or lemon eucalyptus. A primary challenge for natural volatiles is their high volatility, which can lead to a shorter duration of protection compared to synthetic repellents like DEET.
Future research should focus on:
-
Dose-Response Studies: Establishing the effective dose (ED50) for individual jasmine compounds against a wider range of vector species, including Anopheles (malaria) and Culex (West Nile virus) mosquitoes.[15]
-
Synergistic Effects: Investigating combinations of jasmine-derived compounds to identify potential synergistic interactions that could enhance both potency and duration.
-
Advanced Formulations: Developing microencapsulation or nanoemulsion technologies to control the release rate of these volatile compounds, thereby prolonging their protective effect.[1][19]
By systematically evaluating these natural compounds with rigorous, standardized methodologies, the scientific community can unlock their full potential as safe and effective alternatives in the global effort to control vector-borne diseases.
References
- World Health Organization. (2024). Insect Repellent Testing: Methods and Standards for Efficacy and Safety.
- World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4.
- Microbe Investigations AG. (n.d.). Arm-in-Cage Mosquito Repellent Testing Services.
- Upadhyay, A. (2024). The science behind arm-in-cage test. Microbe Investigations AG.
- Biogents AG. (n.d.). Arm-In-Cage test.
- World Health Organization. (2013). Guidelines for efficacy testing of spatial repellents.
- Microbe Investigations AG. (n.d.). Y-Tube Olfactometer Test.
-
Various Authors. (n.d.). The arm-in-cage (AIC) test for measuring the efficacy of topical mosquito repellents under laboratory conditions. ResearchGate. Available from: [Link]
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- Sci-mart. (n.d.). Y-Tube Olfactometer for Entomology.
-
Various Authors. (n.d.). Guidelines for efficacy testing of mosquito repellents for human skin. ResearchGate. Available from: [Link]
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Geier, M., & Boeckh, J. (1999). Laboratory Evaluation Techniques to Investigate the Spatial Potential of Repellents for Push and Pull Mosquito Control Systems. Journal of Medical Entomology. Available from: [Link]
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Li, Y., et al. (2022). Study of the Repellent Activity of 60 Essential Oils and Their Main Constituents against Aedes albopictus, and Nano-Formulation Development. Insects. Available from: [Link]
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Hartman, R. (n.d.). A critical review of current laboratory methods used to evaluate mosquito repellents. Journal of Global Health Reports. Available from: [Link]
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Moore, S. J., & Maia, M. F. (2012). Plant-based insect repellents: a review of their efficacy, development and testing. Malaria Journal. Available from: [Link]
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Al-Hussaini, R., et al. (2023). Chemical Composition, Antioxidant, Antimicrobial, Antibiofilm and Anti-Insect Activities of Jasminum grandiflorum Essential Oil. Molecules. Available from: [Link]
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Various Authors. (n.d.). Olfactory mechanisms that can reduce attraction of insects to hosts. ResearchGate. Available from: [Link]
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Li, Y., et al. (2023). Involvement of Multiple Ion Channels and Receptors in Mediating the Insecticidal and Repellent Actions of Limonene. International Journal of Molecular Sciences. Available from: [Link]
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Ray, A. (2015). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. Annual Review of Entomology. Available from: [Link]
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Deletre, E., et al. (2016). Repellency of Essential Oils and Plant-Derived Compounds Against Aedes aegypti Mosquitoes. Journal of the American Mosquito Control Association. Available from: [Link]
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Tuetun, B., et al. (2005). Comparative mosquito repellency of essential oils against Aedes aegypti (Linn.), Anopheles dirus (Peyton and Harrison) and Culex quinquefasciatus (Say). ResearchGate. Available from: [Link]
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Rojas-García, A., et al. (2021). Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein. Journal of Medical Entomology. Available from: [Link]
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Various Authors. (2025). Repellency of Essential Oils and Plant-Derived Compounds Against Aedes aegypti Mosquitoes. ResearchGate. Available from: [Link]
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Wajidi, M. F., et al. (2025). Chemical analysis, repellent, larvicidal, and oviposition deterrent activities of plant essential oils against Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. Frontiers in Physiology. Available from: [Link]
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A Comparative Guide to Enantiomeric Excess Determination for Chiral Lactones
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral lactones is a critical parameter that dictates biological activity, efficacy, and safety. The precise determination of enantiomeric excess (ee) is therefore a non-negotiable aspect of synthesis, quality control, and regulatory submission. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of chiral lactones, complete with experimental insights and protocols to empower you in selecting and implementing the most suitable method for your research.
The Significance of Enantiomeric Purity in Chiral Lactones
Chiral lactones are a prominent structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The spatial arrangement of substituents around the stereogenic center(s) of a lactone can lead to profound differences in its interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even exert toxic effects. Accurate quantification of the enantiomeric composition is paramount.
This guide will navigate the principles, practicalities, and nuances of the most robust methods for determining the enantiomeric excess of chiral lactones:
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
-
Gas Chromatography (GC) on Chiral Capillary Columns
-
Supercritical Fluid Chromatography (SFC) for Chiral Separations
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating and Derivatizing Agents
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Chromatographic Approaches: The Gold Standard in Enantioseparation
Chromatographic techniques are the workhorses for the determination of enantiomeric excess due to their high resolution, sensitivity, and reproducibility. The fundamental principle involves the differential interaction of the enantiomers with a chiral environment, leading to their separation in time.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is arguably the most widely employed method for ee determination. The separation is achieved by passing a solution of the lactone enantiomers through a column packed with a chiral stationary phase (CSP). The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in two distinct peaks in the chromatogram. The ratio of the peak areas directly corresponds to the enantiomeric ratio.
Principle of Separation: Chiral recognition on a CSP is governed by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1]
Common Chiral Stationary Phases for Lactones:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are exceptionally versatile and widely successful for the separation of a broad range of chiral compounds, including lactones.[1][2]
-
Pirkle-type CSPs: These are based on the principle of π-acid/π-base interactions and are effective for compounds containing aromatic rings.[3]
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Protocol for Chiral HPLC Analysis of a Lactone:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for lactones.
-
Mobile Phase Selection: For normal-phase HPLC, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For reversed-phase HPLC, aqueous buffers with organic modifiers like acetonitrile or methanol are employed.
-
Sample Preparation: Accurately weigh and dissolve the lactone sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the detector wavelength to an appropriate value based on the lactone's UV absorbance.
-
-
Injection and Analysis:
-
Inject a racemic standard of the lactone to determine the retention times of both enantiomers and to ensure adequate resolution.
-
Inject the sample to be analyzed under the same conditions.
-
-
Data Processing:
-
Integrate the areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Gas Chromatography (GC) with Chiral Capillary Columns
For volatile and thermally stable lactones, chiral Gas Chromatography (GC) offers excellent resolution and sensitivity.[4] The principle is analogous to chiral HPLC, but the separation occurs in the gas phase within a capillary column coated with a chiral stationary phase.
Common Chiral Stationary Phases for GC:
-
Cyclodextrin Derivatives: These are the most common and versatile CSPs for chiral GC, capable of separating a wide range of enantiomers, including lactones, through inclusion complexation.[5][6]
Experimental Workflow for Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Protocol for Chiral GC Analysis of a Lactone:
-
Column Selection: Select a chiral capillary column, typically one with a cyclodextrin-based stationary phase.
-
Instrument Parameters:
-
Set the injector and detector temperatures appropriately for the lactone's volatility.
-
Establish a suitable oven temperature program (isothermal or gradient) to achieve optimal separation.
-
Use a carrier gas such as helium or hydrogen at a constant flow rate.
-
-
Sample Preparation: Dissolve the lactone sample in a volatile, non-polar solvent (e.g., hexane, dichloromethane) at a suitable concentration.
-
Analysis:
-
Inject a racemic standard to determine the retention times and confirm separation.
-
Inject the analytical sample.
-
-
Data Processing: Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC.[7] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8] This results in lower viscosity and higher diffusivity, allowing for faster separations and reduced solvent consumption.[9][10]
Advantages of SFC for Chiral Lactone Analysis:
-
Speed: Separations are often 3 to 5 times faster than with HPLC.[7][10]
-
Green Chemistry: The primary mobile phase component, CO₂, is non-toxic and readily available.[9]
-
Complementary Selectivity: The different mobile phase environment can sometimes provide better separation than HPLC for certain compounds.[10]
SFC uses the same types of chiral stationary phases as HPLC.[7]
Spectroscopic Methods: Probing Chirality through Molecular Interactions
Spectroscopic techniques offer alternative and sometimes complementary approaches to determining enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for ee determination, provided the enantiomers can be made to exhibit distinct signals. This is achieved by introducing a chiral auxiliary that interacts with the lactone enantiomers to form transient diastereomeric complexes.
1. Chiral Solvating Agents (CSAs):
A chiral solvating agent (CSA) is an enantiomerically pure compound that is added to the NMR sample of the chiral lactone.[11] The CSA forms non-covalent diastereomeric complexes with the lactone enantiomers, leading to different chemical environments for corresponding nuclei in the two enantiomers.[12][13] This results in separate signals in the NMR spectrum, the integration of which allows for the determination of the enantiomeric ratio.[14]
2. Chiral Derivatizing Agents (CDAs) - The Mosher's Acid Method:
For lactones containing a hydroxyl group, a highly reliable method involves derivatization with a chiral derivatizing agent (CDA) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its more reactive acid chloride.[15][16] The reaction of the chiral lactone with an enantiomerically pure Mosher's acid chloride produces a mixture of diastereomeric esters. These diastereomers will have distinct NMR spectra, particularly in ¹H and ¹⁹F NMR.[16][17]
Experimental Workflow for NMR with a Chiral Auxiliary
Caption: Workflow for ee determination by NMR with a chiral auxiliary.
Protocol for ee Determination using a Chiral Solvating Agent:
-
Sample Preparation: Dissolve an accurately weighed amount of the lactone in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
CSA Addition: Add a molar excess of the enantiomerically pure CSA to the NMR tube.
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Look for splitting of characteristic signals of the lactone into two sets of peaks corresponding to the two diastereomeric solvates.
-
Quantification: Integrate the corresponding signals for each diastereomer to determine the enantiomeric ratio.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign.[19] This property can be exploited to determine the enantiomeric excess of a sample.[20]
Advantages of VCD:
-
Absolute Method: It does not require chromatographic separation.
-
Versatility: Can be used for samples in solution and in the solid state.[20]
-
No Chromophore Needed: Unlike electronic circular dichroism, a UV chromophore is not necessary.[19]
Principle of ee Determination by VCD:
The magnitude of the VCD signal is directly proportional to the enantiomeric excess. A calibration curve can be constructed by measuring the VCD spectra of samples with known ee values. The ee of an unknown sample can then be determined by measuring its VCD spectrum and interpolating from the calibration curve.
Comparison of Enantiomeric Excess Determination Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1] | High resolution, high throughput, wide applicability, robust and reproducible.[21] | Requires method development, consumption of organic solvents. | Workhorse method for most chiral lactones. |
| Chiral GC | Gas-phase separation on a chiral capillary column. | High efficiency, high sensitivity, suitable for volatile compounds.[4] | Limited to thermally stable and volatile lactones. | Volatile and semi-volatile lactones.[22] |
| Chiral SFC | Separation using a supercritical fluid mobile phase.[10] | Fast separations, reduced solvent use, "green" technique.[8] | Higher initial instrument cost. | High-throughput screening and preparative separations.[23] |
| NMR with CSAs | Formation of transient diastereomeric solvates.[11] | Rapid analysis, no separation required. | Requires a suitable CSA, potential for signal overlap, lower accuracy for low ee values. | Quick screening, reaction monitoring.[12] |
| NMR with CDAs | Covalent formation of diastereomers.[15] | Can also be used to determine absolute configuration.[16] | Requires a reactive functional group, potential for kinetic resolution. | Hydroxy-functionalized lactones. |
| VCD | Differential absorption of circularly polarized IR light.[18] | Absolute method, no separation needed, applicable to solids. | Lower sensitivity than chromatographic methods, requires specialized instrumentation. | Real-time reaction monitoring, analysis of samples without UV chromophores.[19] |
Conclusion
The selection of an appropriate method for determining the enantiomeric excess of a chiral lactone is a critical decision that depends on the specific properties of the molecule, the required level of accuracy and precision, sample throughput needs, and available instrumentation.
-
Chiral chromatography (HPLC, GC, and SFC) remains the gold standard for its high resolution, accuracy, and robustness, with HPLC being the most versatile.
-
NMR spectroscopy with chiral auxiliaries provides a rapid and convenient method for screening and can be invaluable for structural elucidation in conjunction with ee determination.
-
VCD spectroscopy is a powerful, albeit less common, technique that offers unique advantages for certain applications, such as real-time monitoring and the analysis of challenging samples.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can confidently select and implement the most effective method to ensure the stereochemical integrity of their chiral lactones, a cornerstone of modern drug discovery and development.
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The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Dihydrojasmone Lactone for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dihydrojasmone lactone (CAS No. 7011-83-8), a γ-lactone widely used as a fragrance and flavoring agent. Adherence to these procedures is essential not only for regulatory compliance but also for protecting personnel and the environment from potential hazards.
The causality behind these protocols is rooted in the chemical's known properties and the regulatory framework established to manage hazardous waste. While some reports classify this compound as not meeting GHS hazard criteria, others identify it as a skin and eye irritant and potentially toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, a conservative approach, treating it as hazardous chemical waste, is the most prudent and compliant course of action.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, it is crucial to understand its potential hazards and the necessary safety measures.
Primary Hazards:
-
Eye Irritation: Classified as causing serious eye irritation.[4][5]
-
Skin Irritation: May cause skin irritation upon prolonged contact.[1][3]
-
Environmental Hazards: Considered toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into drains or waterways.[1][2][4]
Personal Protective Equipment (PPE)
All personnel handling this compound waste must use appropriate PPE to prevent exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side shields.[1][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[7][8]
-
Body Protection: A standard laboratory coat or long-sleeved clothing is required to protect against skin contact.[1][6]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[1][7] A respirator is generally not needed for small-scale laboratory use but should be considered for large spills or inadequate ventilation.[6][8]
First Aid Measures
In case of accidental exposure, follow these immediate first aid steps:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air.[1]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting.[1][5] Seek medical attention.
Regulatory Framework: The EPA and RCRA
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of laboratory chemical waste under the Resource Conservation and Recovery Act (RCRA).[9] This framework requires laboratories to identify, classify, and properly manage hazardous waste.[9] Laboratories are designated a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the amount of hazardous waste produced monthly, which dictates specific storage and handling requirements.[10]
Most laboratories accumulate waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation before it is collected for disposal.[10] Adherence to SAA regulations regarding container labeling, condition, and closure is mandatory.[11]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of it down the drain or in regular trash.[2][4]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a dedicated hazardous waste container.[7]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed by a trained professional.[7][12]
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Use a container made of a material compatible with organic compounds, such as high-density polyethylene (HDPE) or glass.[7] The original product container is often a suitable choice.[11]
-
Ensure the container is in good condition, leak-proof, and has a secure, tightly fitting cap.[11] Keep the container closed at all times except when adding waste.[11][13]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Clearly label the waste container with the words "Hazardous Waste." [7][11]
-
The label must also include:
Step 4: Storage and Accumulation
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be under the control of the laboratory personnel.[11]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[13]
Step 5: Final Disposal
Disposal must be handled by trained professionals.
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often 6-12 months), arrange for its disposal.[7][14]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to request a waste pickup.[2][4][6]
Spill and Decontamination Procedures
Accidents require a prepared and immediate response to mitigate risks.
Spill Management
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.[6]
-
Wearing appropriate PPE, contain the spill to prevent it from spreading or entering drains.[2][6]
-
Absorb the spilled material with an inert, non-combustible absorbent like vermiculite, sand, or commercial sorbent pads.[1][2][6]
-
Carefully collect the absorbed material and place it into your labeled hazardous waste container for this compound.[1][6]
-
Clean the spill area with a suitable solvent, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.[7]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EHS department or emergency response team immediately.[6]
-
Decontamination of Labware and Containers
-
Reusable Labware: Thoroughly decontaminate any reusable labware that has been in contact with this compound before washing and reuse.[7] The initial rinsate should be collected as hazardous waste.[13]
-
Empty Containers: An "empty" container of a hazardous chemical must be properly managed. Triple rinse the container with a suitable solvent.[12] The first rinsate must be collected and disposed of as hazardous waste.[13] After rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).[13]
Summary of Chemical and Toxicological Data
The following table summarizes key data for this compound, providing a quick reference for safety and handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₀O₂ | [15] |
| Molecular Weight | 184.27 g/mol | [15] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Jasmine-like, floral odor | [1][3] |
| Flash Point | 96 °C (closed cup) | [1][5] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [1][16] |
| Stability | Stable under normal conditions. Decomposes above 200°C. | [8][16] |
| Oral LD50 (Rat) | > 5000 mg/kg | [17] |
| Dermal LD50 (Rabbit) | > 5000 mg/kg | [5][17] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
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A Pragmatic Guide to Personal Protective Equipment for Handling Dihydrojasmone Lactone
Navigating the landscape of laboratory safety requires a blend of rigorous protocol and experiential wisdom. This guide provides a comprehensive framework for the safe handling of Dihydrojasmone lactone, a common fragrance and flavor ingredient. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety recommendation. This document is intended for laboratory professionals who treat safety not as a checklist, but as an integral component of scientific excellence.
Hazard Assessment: Understanding this compound
This compound, also known as γ-Methyldecalactone, is a lactone compound valued for its creamy, fruity, and floral notes.[1] A thorough risk assessment is the foundation of any safety protocol. While many suppliers report that this chemical does not meet the criteria for GHS hazard classification, a conservative approach is warranted due to the nature of concentrated chemical substances and potential impurities.[1][2]
Notably, related compounds like Dihydrojasmone (a ketone, CAS 1128-08-1) are classified as causing serious eye irritation.[3] Given the potential for confusion between these similarly named compounds and the general principle of minimizing chemical exposure, treating this compound with a degree of caution is a scientifically sound practice. The primary risks during handling are direct contact with eyes and skin, and inhalation of aerosols if generated.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all directive. It must be tailored to the scale of the operation and the specific procedures being performed. The following protocol is based on a risk-mitigation strategy for standard laboratory research and development activities.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Direct contact with chemical splashes is a leading cause of laboratory injuries. For this compound, the primary concern is preventing accidental contact with the eyes.
-
Standard Operations: At a minimum, safety glasses with side shields are required for all handling activities.
-
Splash Risk Scenarios: When transferring large volumes, working with heated material, or performing operations where aerosols could be generated, tightly fitting chemical goggles are necessary.[4][5] For tasks with a significant splash potential, the use of a full face shield over safety goggles provides the highest level of protection.[6] An eyewash station should be readily accessible.[4][7]
Skin and Body Protection: Minimizing Dermal Exposure
While this compound is not generally classified as a skin irritant, repeated or prolonged contact with any chemical should be avoided.[8] Impervious clothing and appropriate gloves form a critical barrier.
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened.[8] For larger scale operations, long-sleeved clothing provides an additional layer of protection.[9]
-
Hand Protection: The choice of glove material is critical for chemical resistance. Nitrile rubber gloves are a suitable choice for incidental contact.[9] It is imperative to inspect gloves for any signs of degradation or puncture before use.[9] Always remove gloves using a technique that avoids contaminating your skin and wash hands thoroughly after handling.[3]
Respiratory Protection: A Conditional Requirement
Under normal laboratory conditions with adequate ventilation, such as working in a fume hood or a well-ventilated area, respiratory protection is typically not required.[9] However, it becomes essential in specific situations:
-
Emergency Situations: In the event of a large spill or release in a poorly ventilated area.
-
High-Energy Operations: If the process involves generating aerosols or vapors (e.g., spraying, heating).
-
Exceeding Exposure Limits: While no specific occupational exposure limits have been established for this compound, if irritation is experienced or there is a potential for high concentrations, a NIOSH-approved respirator should be used.[8][9]
The following table summarizes the recommended PPE for handling this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing/Mixing (Lab Scale) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required with good ventilation |
| Liquid Transfer (>1 Liter) | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required in a fume hood |
| Heating or Aerosol Generation | Chemical safety goggles and/or face shield | Nitrile gloves | Lab coat | Recommended (NIOSH-approved respirator) |
| Large Spill Cleanup | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Long-sleeved clothing, potentially chemical-resistant suit | Required (NIOSH-approved respirator) |
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is essential for minimizing risk. The following steps provide a procedural framework for handling this compound from receipt to disposal.
Step 1: Pre-Handling Preparation
-
Verify Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.
-
Assemble PPE: Gather all necessary PPE as dictated by your specific task (see table above).
-
Inspect PPE: Check all equipment, especially gloves, for damage or defects.
-
Prepare Spill Kit: Ensure a spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) is accessible.[5][8]
-
Review Procedure: Mentally walk through the entire procedure to identify potential hazards and ensure all necessary equipment is present.
Step 2: Active Handling
-
Don PPE: Put on all required personal protective equipment.[10]
-
Dispense Chemical: Carefully dispense the required amount of this compound, avoiding the generation of aerosols.
-
Container Management: Keep the primary container tightly closed when not in use.[5]
-
Execution: Perform the experimental procedure, maintaining awareness of your actions and surroundings. Avoid direct contact with skin, eyes, and clothing.[9]
Step 3: Post-Handling and Decontamination
-
Secure Chemical: Tightly close the primary container and return it to its designated storage location.
-
Decontaminate: Clean the work area thoroughly.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first).
-
Personal Hygiene: Wash hands thoroughly with soap and water.[3]
Emergency Response and Disposal
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[3][9]
-
Skin Contact: Wash off immediately with plenty of water and soap. If symptoms occur, get medical attention.[8][9]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[8][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]
Spill Response
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (including respiratory protection), contain the spill using a non-combustible absorbent material.[5]
-
Collect the absorbed material into a suitable container for disposal.
Disposal Plan
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Product: Do not allow the product to enter drains, water courses, or the soil.[4][5]
-
Disposal: Dispose of the waste material through a licensed waste management company.[7]
-
Containers: Empty containers should be disposed of as unused product. Do not re-use empty containers.[4]
Visualizing the Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Sources
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- 2. This compound | C11H20O2 | CID 285097 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
